molecular formula C10H12O2 B106625 2-(2,3-Dihydrobenzofuran-5-yl)ethanol CAS No. 87776-76-9

2-(2,3-Dihydrobenzofuran-5-yl)ethanol

Cat. No.: B106625
CAS No.: 87776-76-9
M. Wt: 164.2 g/mol
InChI Key: IPSIYKHOHYJGMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Dihydrobenzofuran-5-yl)ethanol, also known as this compound, is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2,3-dihydro-1-benzofuran-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,7,11H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSIYKHOHYJGMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30611466
Record name 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87776-76-9
Record name 2,3-Dihydro-5-benzofuranethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87776-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-Dihydro-5-benzofuranethanol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KV4R6X27DZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to 2-(2,3-Dihydrobenzofuran-5-yl)ethanol: A Synthetic Gateway to a Privileged Natural Product Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2,3-dihydrobenzofuran motif is a cornerstone in the architecture of a vast array of bioactive natural products, exhibiting a wide spectrum of pharmacological activities. While nature has provided a plethora of complex derivatives, the specific compound, 2-(2,3-Dihydrobenzofuran-5-yl)ethanol , has not been reported as a naturally occurring molecule to date. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing an in-depth analysis of this synthetically accessible compound. We will explore its structural relationship to known natural products, propose a plausible biosynthetic pathway, and detail robust synthetic strategies. This whitepaper aims to bridge the gap between the untapped potential of this simple yet versatile building block and its application in the synthesis of novel therapeutic agents and chemical probes.

Introduction: The 2,3-Dihydrobenzofuran Core in Nature

The 2,3-dihydrobenzofuran skeleton is a privileged heterocyclic system frequently encountered in a diverse range of natural products isolated from plants and fungi.[1] These compounds are often classified as alkaloids, neolignans, and isoflavonoids, and they exhibit a remarkable array of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties. Notable examples of natural products featuring this core structure include rocaglamide, a potent anticancer agent, and various pterocarpans with antifungal activities.[1]

Despite the widespread occurrence of complex 2,3-dihydrobenzofuran derivatives, the simpler analogue, this compound, remains conspicuously absent from the annals of natural product chemistry. Its existence is confirmed in chemical databases and it is commercially available as a synthetic compound. This guide, therefore, addresses its significance from a synthetic and biosynthetic perspective, positioning it as a valuable starting material for the exploration of this important chemical space.

A Putative Biosynthetic Pathway: Connecting to Natural Precursors

While this compound has not been isolated from a natural source, its structure suggests a plausible biogenetic origin from common plant secondary metabolites. Specifically, its biosynthesis can be hypothetically derived from the well-established phenylpropanoid and phenylethanoid pathways.

The proposed pathway commences with the amino acid L-phenylalanine, a primary precursor in the biosynthesis of a multitude of plant phenolics.

Putative Biosynthetic Pathway of this compound L-Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic_acid L-Phenylalanine->Cinnamic_acid PAL p-Coumaric_acid p-Coumaric_acid Cinnamic_acid->p-Coumaric_acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric_acid->p-Coumaroyl-CoA 4CL Caffeic_acid Caffeic_acid p-Coumaric_acid->Caffeic_acid C3'H Ferulic_acid Ferulic_acid Caffeic_acid->Ferulic_acid COMT Coniferyl_alcohol Coniferyl_alcohol Ferulic_acid->Coniferyl_alcohol Multiple Steps Radical_Coupling Radical_Coupling Coniferyl_alcohol->Radical_Coupling Oxidative Enzymes (e.g., Laccases, Peroxidases) Dihydrobenzofuran_Intermediate Dihydrobenzofuran_Intermediate Radical_Coupling->Dihydrobenzofuran_Intermediate Intramolecular Cyclization Target_Molecule This compound Dihydrobenzofuran_Intermediate->Target_Molecule Reduction Steps

Caption: A proposed biosynthetic pathway for this compound.

The key steps in this hypothetical pathway are:

  • Phenylpropanoid Pathway: L-Phenylalanine is converted to p-coumaric acid through the action of phenylalanine ammonia-lyase (PAL) and cinnamate-4-hydroxylase (C4H).

  • Hydroxylation and Methylation: Further enzymatic modifications, such as hydroxylation and methylation, can lead to precursors like ferulic acid.

  • Reductive Pathway: The carboxylic acid moiety of these phenylpropanoids is then reduced to an alcohol, yielding monolignols such as coniferyl alcohol.

  • Oxidative Coupling and Cyclization: The formation of the 2,3-dihydrobenzofuran ring is proposed to occur via an oxidative radical coupling reaction, a common mechanism in the biosynthesis of lignans and neolignans. This is often catalyzed by laccases or peroxidases, leading to the formation of a quinone methide intermediate which then undergoes intramolecular cyclization.

  • Side-Chain Modification: Subsequent reduction of the propenyl side chain would lead to the ethyl group, and a final reduction of a terminal functional group (e.g., aldehyde or carboxylic acid) would yield the primary alcohol of the target molecule.

This proposed pathway provides a logical framework for understanding how a molecule like this compound could theoretically be produced in nature and offers inspiration for biomimetic synthetic approaches.

Synthetic Strategies and Methodologies

The synthesis of this compound can be approached through several robust and scalable routes. Below, we outline a detailed protocol for a plausible multi-step synthesis, starting from commercially available materials.

Proposed Synthetic Workflow

Synthetic Workflow for this compound Start 2,3-Dihydrobenzofuran Friedel_Crafts Friedel-Crafts Acylation Start->Friedel_Crafts Intermediate_1 5-Acetyl-2,3-dihydrobenzofuran Friedel_Crafts->Intermediate_1 Reduction Reduction of Ketone Intermediate_1->Reduction Intermediate_2 1-(2,3-Dihydrobenzofuran-5-yl)ethanol Reduction->Intermediate_2 Conversion_to_Halide Conversion to Alkyl Halide Intermediate_2->Conversion_to_Halide Intermediate_3 5-(1-Bromoethyl)-2,3-dihydrobenzofuran Conversion_to_Halide->Intermediate_3 Grignard_Formation Grignard Reagent Formation Intermediate_3->Grignard_Formation Intermediate_4 (2,3-Dihydrobenzofuran-5-yl)ethylmagnesium bromide Grignard_Formation->Intermediate_4 Reaction_with_Formaldehyde Reaction with Formaldehyde Intermediate_4->Reaction_with_Formaldehyde Final_Product This compound Reaction_with_Formaldehyde->Final_Product

Caption: A proposed multi-step synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Friedel-Crafts Acylation of 2,3-Dihydrobenzofuran

  • Objective: To introduce an acetyl group at the 5-position of the 2,3-dihydrobenzofuran ring.

  • Procedure:

    • To a stirred solution of 2,3-dihydrobenzofuran (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a Lewis acid catalyst (e.g., aluminum chloride, 1.1 eq) portion-wise.

    • Slowly add acetyl chloride (1.1 eq) to the reaction mixture, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

    • Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

    • Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 5-acetyl-2,3-dihydrobenzofuran.

Step 2: Reduction of 5-Acetyl-2,3-dihydrobenzofuran

  • Objective: To reduce the ketone to a secondary alcohol.

  • Procedure:

    • Dissolve 5-acetyl-2,3-dihydrobenzofuran (1.0 eq) in methanol or ethanol.

    • Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

    • Stir the reaction mixture at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).

    • Quench the reaction by the slow addition of water.

    • Remove the solvent under reduced pressure and extract the aqueous residue with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-(2,3-Dihydrobenzofuran-5-yl)ethanol.

Step 3: Conversion to 5-(1-Bromoethyl)-2,3-dihydrobenzofuran

  • Objective: To convert the secondary alcohol into a more reactive alkyl bromide for subsequent carbon-carbon bond formation.

  • Procedure:

    • Dissolve 1-(2,3-Dihydrobenzofuran-5-yl)ethanol (1.0 eq) in a suitable solvent such as dichloromethane.

    • Cool the solution to 0 °C and add phosphorus tribromide (0.5 eq) dropwise.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

    • Carefully pour the reaction mixture onto ice water and extract with dichloromethane.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to obtain 5-(1-bromoethyl)-2,3-dihydrobenzofuran.

Step 4: Synthesis of this compound

  • Objective: To extend the carbon chain by one carbon and introduce the primary alcohol functionality.

  • Procedure:

    • Prepare a Grignard reagent by adding a solution of 5-(1-bromoethyl)-2,3-dihydrobenzofuran (1.0 eq) in anhydrous THF to a suspension of magnesium turnings (1.2 eq) in anhydrous THF.

    • Once the Grignard reagent formation is complete, cool the solution to 0 °C.

    • Bubble dry formaldehyde gas (generated by heating paraformaldehyde) through the Grignard solution or add a solution of paraformaldehyde in THF.

    • Stir the reaction at room temperature overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Key Intermediates and Characterization Data
IntermediateMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Signals (indicative)
5-Acetyl-2,3-dihydrobenzofuranC₁₀H₁₀O₂162.19Aromatic protons (singlet and doublet), CH₂-O triplet, CH₂-Ar triplet, methyl singlet.
1-(2,3-Dihydrobenzofuran-5-yl)ethanolC₁₀H₁₂O₂164.20Aromatic protons, CH-OH quartet, CH₂-O triplet, CH₂-Ar triplet, methyl doublet, OH singlet.
5-(1-Bromoethyl)-2,3-dihydrobenzofuranC₁₀H₁₁BrO227.10Aromatic protons, CH-Br quartet, CH₂-O triplet, CH₂-Ar triplet, methyl doublet.
This compound C₁₀H₁₂O₂ 164.20 Aromatic protons, CH₂-OH triplet, CH₂-Ar triplet, CH₂-O triplet, CH₂-Ar triplet, OH singlet.

Applications and Future Perspectives

This compound represents a versatile and underutilized building block in medicinal chemistry and drug discovery. Its simple structure, combined with the inherent biological relevance of the 2,3-dihydrobenzofuran core, makes it an attractive starting point for the synthesis of compound libraries for high-throughput screening.

Potential applications include:

  • Synthesis of Natural Product Analogues: The ethanol side chain can be readily modified or extended to access more complex structures that mimic naturally occurring dihydrobenzofuran neolignans and other related compounds.

  • Fragment-Based Drug Discovery: As a relatively small and simple molecule, it can serve as a valuable fragment for screening against various biological targets.

  • Development of Novel Bioactive Compounds: The functional groups on the molecule (the aromatic ring and the primary alcohol) provide handles for a wide range of chemical transformations, allowing for the generation of diverse derivatives with potentially novel pharmacological properties.

Future research should focus on the efficient and scalable synthesis of this compound and its derivatives, as well as a thorough investigation of their biological activities. The exploration of its potential as a precursor for the total synthesis of complex natural products is also a promising avenue for further investigation.

Conclusion

References

  • Some examples of 2,3‐dihydrobenzofuran natural products. - ResearchGate. Available at: [Link]

Sources

The Biosynthesis of 2-(2,3-dihydrobenzofuran-5-yl)ethanol: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-(2,3-dihydrobenzofuran-5-yl)ethanol is a molecule of interest due to its core 2,3-dihydrobenzofuran scaffold, a privileged structure in numerous bioactive natural products and synthetic compounds. While the specific biosynthetic pathway to this particular ethanol derivative is not extensively documented, this guide delineates a putative pathway grounded in the well-established biosynthesis of dihydrobenzofuran neolignans. By leveraging established principles of plant secondary metabolism, this document provides researchers, scientists, and drug development professionals with a comprehensive technical framework. We will explore the synthesis of key precursors via the phenylpropanoid pathway, the critical oxidative coupling reactions, and subsequent enzymatic modifications. Furthermore, this guide will delve into biocatalytic and chemoenzymatic strategies that offer alternative and potentially scalable routes to this and related compounds.

Introduction: The Significance of the 2,3-Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran motif is a cornerstone in medicinal chemistry and natural product science. Its presence in a wide array of biologically active molecules underscores its importance as a pharmacophore. These compounds exhibit a diverse range of activities, including anti-inflammatory, antioxidant, cytotoxic, and neuroprotective properties. Understanding the biosynthetic logic behind the formation of these structures is paramount for their discovery, derivatization, and potential biotechnological production. This guide focuses on a specific derivative, this compound, and proposes a biosynthetic route based on analogous, well-characterized pathways.

A Putative Biosynthetic Pathway: From Phenylpropanoids to the Dihydrobenzofuran Core

The biosynthesis of this compound is hypothesized to originate from the phenylpropanoid pathway, a central route in plant secondary metabolism responsible for the synthesis of a vast array of phenolic compounds, including lignans and neolignans. Dihydrobenzofuran neolignans, in particular, provide a robust model for the formation of the core scaffold of our target molecule.[1][2] The proposed pathway can be dissected into three key stages:

  • Precursor Synthesis: Generation of C6-C3 phenylpropanoid monomers.

  • Oxidative Coupling: Dimerization of phenylpropanoid units to form the dihydrobenzofuran ring.

  • Tailoring Reactions: Enzymatic modifications to yield the final this compound.

Stage 1: The Phenylpropanoid Pathway as the Foundational Source of Precursors

The journey begins with the aromatic amino acid L-phenylalanine. A series of enzymatic transformations converts L-phenylalanine into key phenylpropanoid intermediates, such as p-coumaric acid, ferulic acid, and their corresponding alcohols (p-coumaryl alcohol and coniferyl alcohol).

Key Enzymatic Steps:

  • Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by deaminating L-phenylalanine to cinnamic acid.

  • Cinnamate-4-hydroxylase (C4H): A cytochrome P450-dependent monooxygenase that hydroxylates cinnamic acid to yield p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by converting it to its coenzyme A thioester, p-coumaroyl-CoA.

  • Hydroxylation and Methylation: Further modifications, such as hydroxylation by p-coumaroyl shikimate 3'-hydroxylase (C3'H) and subsequent O-methylation by caffeoyl-CoA O-methyltransferase (CCoAOMT), can lead to feruloyl-CoA.

  • Reduction to Alcohols: The activated CoA esters are then reduced to their corresponding alcohols by cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD).

Phenylpropanoid_Pathway L_Phe L-Phenylalanine Cinnamic Cinnamic Acid L_Phe->Cinnamic PAL p_Coumaric p-Coumaric Acid Cinnamic->p_Coumaric C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric->p_Coumaroyl_CoA 4CL Coniferyl_Alc Coniferyl Alcohol p_Coumaroyl_CoA->Coniferyl_Alc CCR, CAD

Stage 2: Oxidative Coupling - The Genesis of the Dihydrobenzofuran Ring

The formation of the dihydrobenzofuran neolignan structure is achieved through the oxidative coupling of two phenylpropanoid units.[1] This critical step is believed to be mediated by one-electron oxidizing enzymes, such as laccases and peroxidases, which generate radical intermediates from monolignols like coniferyl alcohol.[3]

The coupling of two coniferyl alcohol radicals can occur in various ways, leading to different linkage types. For the formation of the dihydrobenzofuran structure, a specific C8-C5' and C7-O-C4' linkage is required. The stereochemistry of this coupling is often controlled by dirigent proteins (DPs), which bind the radical intermediates and orient them for a specific coupling outcome.[3]

Oxidative_Coupling cluster_precursors Precursors cluster_process Process cluster_product Product Coniferyl_Alcohol_1 Coniferyl Alcohol Radical_Formation Radical Formation Coniferyl_Alcohol_1->Radical_Formation Coniferyl_Alcohol_2 Coniferyl Alcohol Coniferyl_Alcohol_2->Radical_Formation Stereoselective_Coupling Stereoselective Coupling Radical_Formation->Stereoselective_Coupling Laccases/Peroxidases Dihydrobenzofuran_Neolignan Dihydrobenzofuran Neolignan Core Stereoselective_Coupling->Dihydrobenzofuran_Neolignan Dirigent Proteins

Stage 3: Tailoring Reactions to Yield this compound

Following the formation of the core dihydrobenzofuran neolignan structure, a series of tailoring reactions would be necessary to arrive at the final product. These modifications could include:

  • Reduction of the Propenyl Side Chain: The C3 propenyl side chain of the second phenylpropanoid unit would need to be reduced to an ethyl group. This could be accomplished by one or more reductases.

  • Hydroxylation/Dehydroxylation and Demethoxylation: Depending on the exact nature of the coupled precursors, additional enzymatic steps might be required to achieve the substitution pattern of the final molecule.

  • Formation of the Ethanol Moiety: The propenyl side chain of the first phenylpropanoid unit needs to be converted to an ethanol group. This could involve hydration and subsequent reduction steps.

Biotechnological and Chemoenzymatic Approaches

While the natural biosynthetic pathway provides a blueprint, modern biotechnology offers alternative routes for the synthesis of 2,3-dihydrobenzofurans. These approaches can be broadly categorized into biocatalytic and chemoenzymatic strategies.

Biocatalytic Synthesis

Biocatalysis leverages whole cells or isolated enzymes to perform specific chemical transformations. For the synthesis of 2,3-dihydrobenzofurans, several innovative biocatalytic methods have been developed.

One notable strategy involves the use of engineered myoglobins for the asymmetric cyclopropanation of benzofurans, leading to stereochemically rich 2,3-dihydrobenzofuran scaffolds.[4][5][6] This approach offers high enantioselectivity and can be performed in whole-cell systems, making it a scalable and green alternative to traditional chemical synthesis.[4]

Another biocatalytic approach is the use of enzymes, such as lipases, for the dynamic kinetic resolution of 2,3-dihydro-3-benzofuranols.[7] This method allows for the highly enantioselective synthesis of chiral 2,3-dihydrobenzofuran esters.[7]

Chemoenzymatic Synthesis

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the versatility of chemical reactions. A straightforward chemoenzymatic strategy for producing enantiopure 2,3-dihydrobenzofurans involves the lipase-mediated kinetic resolution of 1-aryl-2-propanols or the bioreduction of the corresponding ketones, followed by a chemical intramolecular cyclization reaction.[8]

Experimental Protocols: A Framework for Investigation

Investigating the proposed biosynthetic pathway or developing a biocatalytic production method requires robust experimental protocols. Below are generalized workflows for key stages.

Protocol: In Vivo Feeding Studies with Labeled Precursors

This protocol is designed to trace the incorporation of precursors into the target molecule in a plant or microbial system.

  • Precursor Selection and Labeling: Synthesize or procure isotopically labeled precursors, such as ¹³C- or ¹⁴C-labeled L-phenylalanine or coniferyl alcohol.

  • System Selection: Choose a suitable biological system, such as plant cell cultures known to produce related compounds or a metabolically engineered microbial host.[9][10]

  • Feeding: Introduce the labeled precursor to the culture medium.

  • Incubation and Harvesting: Allow the culture to grow for a defined period, then harvest the cells and/or the culture medium.

  • Extraction: Perform a solvent-based extraction to isolate secondary metabolites.

  • Analysis: Utilize analytical techniques such as High-Performance Liquid Chromatography (HPLC) for separation, followed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify labeled products and determine the position of the isotopic labels.

Protocol: In Vitro Enzymatic Assays

This protocol aims to identify and characterize the enzymes involved in the biosynthetic pathway.

  • Enzyme Source: Obtain a crude protein extract from the selected biological system or express candidate enzymes (e.g., laccases, peroxidases, reductases) in a heterologous host like E. coli or yeast.

  • Substrate Preparation: Prepare a solution of the putative substrate (e.g., coniferyl alcohol for oxidative coupling assays).

  • Reaction Setup: Combine the enzyme, substrate, and any necessary cofactors (e.g., H₂O₂ for peroxidases) in a suitable buffer.

  • Incubation: Incubate the reaction mixture at an optimal temperature for a specific duration.

  • Quenching and Extraction: Stop the reaction and extract the products.

  • Product Analysis: Analyze the reaction products using HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the formation of the expected product.

Data Presentation: A Comparative Overview

The following table summarizes the key features of the different synthetic approaches discussed.

ApproachKey FeaturesAdvantagesChallenges
Natural Biosynthesis Utilizes the phenylpropanoid pathway and oxidative coupling.Green and sustainable.Low yields, complex regulation.
Biocatalysis (Engineered Myoglobins) Asymmetric cyclopropanation of benzofurans.[4][5][6]High enantioselectivity, scalable.Requires protein engineering expertise.
Biocatalysis (Lipases) Dynamic kinetic resolution of benzofuranols.[7]High enantioselectivity for chiral esters.Limited to specific substrates.
Chemoenzymatic Synthesis Combination of enzymatic resolution and chemical cyclization.[8]Access to enantiopure products, versatile.Multi-step process, may require protecting groups.

Conclusion and Future Perspectives

The biosynthesis of this compound likely follows a pathway analogous to that of dihydrobenzofuran neolignans, originating from the phenylpropanoid pathway and involving a key oxidative coupling step. While this proposed pathway requires further experimental validation, it provides a solid foundation for future research. The advancements in biocatalysis and chemoenzymatic synthesis offer promising avenues for the sustainable and stereocontrolled production of this and other valuable 2,3-dihydrobenzofuran derivatives. Future work should focus on the identification and characterization of the specific enzymes involved in the natural biosynthetic pathway, as well as the optimization of biotechnological production platforms.

References

  • Vargas, D. A., Khade, R. L., Zhang, Y., & Fasan, R. (2019). Biocatalytic Strategy for Highly Diastereo- and Enantioselective Synthesis of 2,3-Dihydrobenzofuran-Based Tricyclic Scaffolds. Angewandte Chemie International Edition, 58(30), 10148–10152. [Link]

  • Vargas, D. A., Khade, R. L., Zhang, Y., & Fasan, R. (2019). Biocatalytic Strategy for Highly Diastereo- and Enantioselective Synthesis of 2,3-Dihydrobenzofuran-Based Tricyclic Scaffolds. PubMed. [Link]

  • Vargas, D. A., Khade, R. L., Zhang, Y., & Fasan, R. (2019). Biocatalytic Strategy for Highly Diastereo‐ and Enantioselective Synthesis of 2,3‐Dihydrobenzofuran‐Based Tricyclic Scaffolds. ResearchGate. [Link]

  • Mangas-Sánchez, J., Busto, E., Gotor-Fernández, V., & Gotor, V. (2011). Straightforward Synthesis of Enantiopure 2,3-Dihydrobenzofurans by a Sequential Stereoselective Biotransformation and Chemical Intramolecular Cyclization. Organic Letters, 13(15), 4056–4059. [Link]

  • Dias, H. J., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. [Link]

  • Catarino, R. I. L., et al. (2007). Biosynthesis of tetrahydrobenzofuran neolignans in somatic embryos of Ocotea catharinensis. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. [Link]

  • Li, J., et al. (2022). Enzyme-Catalyzed Dynamic Kinetic Resolution for the Asymmetric Synthesis of 2,3-Dihydrobenzofuran Esters and Evaluation of Their Anti-inflammatory Activity. Organic Letters, 24(48), 8899–8904. [Link]

  • Crotti, A. E. M., et al. (2020). Dihydrobenzofuran neolignans: An overview of their chemistry and biological activities. ScienceDirect. [Link]

  • Ono, E., et al. (2012). Lignans and neolignans. (A) The biosynthetic pathways of... ResearchGate. [Link]

  • Zhang, X., et al. (2012). Metabolic Engineering for Production of Biorenewable Fuels and Chemicals: Contributions of Synthetic Biology. ResearchGate. [Link]

  • Zhang, X., et al. (2012). Metabolic Engineering for Production of Biorenewable Fuels and Chemicals: Contributions of Synthetic Biology. PubMed Central. [Link]

Sources

Spectroscopic Characterization of 2-(2,3-Dihydrobenzofuran-5-yl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic properties of the compound 2-(2,3-Dihydrobenzofuran-5-yl)ethanol. The structural elucidation of novel compounds is a cornerstone of chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools in this endeavor, offering detailed insights into molecular structure and connectivity. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering not only predicted spectroscopic data for the title compound but also the underlying principles and experimental considerations for its characterization.

Molecular Structure and Significance

This compound belongs to the dihydrobenzofuran class of heterocyclic compounds. This structural motif is prevalent in a wide array of natural products and pharmacologically active molecules, exhibiting diverse biological activities. The presence of a hydroxyl group and a flexible ethyl chain offers potential for further chemical modification, making it a valuable building block in medicinal chemistry. Accurate spectroscopic characterization is paramount for confirming its identity and purity, whether it is synthesized in the laboratory or isolated from a natural source.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

1.1: ¹H NMR Spectroscopy: Unveiling the Proton Framework

Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environments, and their proximity to other protons.

A standard protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with the analyte's resonances.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift scale. In modern spectrometers, the solvent signal can often be used as a secondary reference.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and shimmed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved signals.

  • Data Acquisition: A standard one-dimensional proton pulse sequence is used to acquire the spectrum. Key parameters to consider are the number of scans, the relaxation delay, and the spectral width. For a moderately concentrated sample, 16 to 64 scans are typically sufficient.

  • Data Processing: The acquired free induction decay (FID) is subjected to Fourier transformation to generate the frequency-domain spectrum. This is followed by phase correction, baseline correction, and integration of the signals.

The predicted ¹H NMR spectrum of this compound is detailed in the table below. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents and the overall electronic structure of the molecule.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentJustification
~7.10d, J ≈ 1.5 Hz1HH-4Aromatic proton ortho to the ethanol substituent, appearing as a doublet due to coupling with H-6.
~7.05dd, J ≈ 8.0, 1.5 Hz1HH-6Aromatic proton coupled to both H-7 and H-4, resulting in a doublet of doublets.
~6.75d, J ≈ 8.0 Hz1HH-7Aromatic proton ortho to the dihydrofuran oxygen, shielded and appearing as a doublet.
~4.55t, J ≈ 8.5 Hz2HH-2Methylene protons of the dihydrofuran ring adjacent to the oxygen, appearing as a triplet.
~3.80t, J ≈ 7.0 Hz2HH-αMethylene protons adjacent to the hydroxyl group, deshielded by the oxygen, appearing as a triplet.
~3.15t, J ≈ 8.5 Hz2HH-3Methylene protons of the dihydrofuran ring adjacent to the aromatic ring, appearing as a triplet.
~2.80t, J ≈ 7.0 Hz2HH-βMethylene protons adjacent to the aromatic ring, appearing as a triplet.
~1.60br s1H-OHThe hydroxyl proton signal is often broad and its chemical shift can vary with concentration and temperature.

Causality Behind Experimental Choices: The use of a high-field NMR spectrometer (e.g., 500 MHz) is recommended to achieve better signal dispersion, which is particularly useful for resolving the aromatic proton signals. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), can be employed to definitively establish the coupling relationships between the protons.[1]

Diagram 1: Molecular Structure with Proton Labeling

A diagram illustrating the proton labeling for NMR analysis.

1.2: ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR provides information on the number of non-equivalent carbon atoms and their chemical environments.

The protocol is similar to that for ¹H NMR, with the following key differences:

  • Pulse Sequence: A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom.

  • Acquisition Time: Due to the low natural abundance of the ¹³C isotope (~1.1%) and its lower gyromagnetic ratio, longer acquisition times or a higher number of scans are required to achieve a good signal-to-noise ratio.

The predicted chemical shifts for the carbon atoms are listed below.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentJustification
~158.0C-7aQuaternary carbon attached to oxygen, highly deshielded.
~132.0C-5Quaternary carbon attached to the ethyl group.
~130.0C-3aQuaternary carbon at the junction of the two rings.
~128.0C-4Aromatic CH carbon.
~125.0C-6Aromatic CH carbon.
~109.0C-7Aromatic CH carbon shielded by the adjacent oxygen.
~71.0C-2Methylene carbon of the dihydrofuran ring attached to oxygen.
~63.0C-αMethylene carbon attached to the hydroxyl group.
~39.0C-βMethylene carbon attached to the aromatic ring.
~29.0C-3Methylene carbon of the dihydrofuran ring.

Part 2: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can reveal structural details through the analysis of fragmentation patterns.[2]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

  • Fragmentation: The molecular ion is often energetically unstable and undergoes fragmentation into smaller, charged fragments and neutral radicals.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum.

Predicted Mass Spectrum and Fragmentation

The molecular formula of this compound is C₁₀H₁₂O₂. The calculated molecular weight is approximately 164.20 g/mol .

  • Molecular Ion (M⁺•): A peak at m/z = 164 is expected, corresponding to the intact molecular ion.

  • Key Fragmentation Pathways:

    • Loss of H₂O: A peak at m/z = 146 (M-18) due to the loss of a water molecule from the ethanol side chain.

    • Benzylic Cleavage: Cleavage of the Cα-Cβ bond is a common fragmentation pathway for alkyl-substituted aromatic compounds. This would result in a stable benzylic cation at m/z = 133.

    • Loss of CH₂OH: A peak at m/z = 133 can also be formed by the loss of the hydroxymethyl radical (•CH₂OH).

Diagram 2: Proposed Fragmentation Pathway

G M [C10H12O2]⁺• m/z = 164 (Molecular Ion) frag1 [C10H10O]⁺• m/z = 146 M->frag1 - H₂O frag2 [C9H9O]⁺ m/z = 133 M->frag2 - •CH₂OH

A simplified diagram of the predicted mass fragmentation.

Part 3: Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent technique for identifying the functional groups present in a molecule.[3]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Background Spectrum: A background spectrum of the clean ATR crystal is recorded. This is necessary to subtract the absorbance of the crystal and the surrounding atmosphere from the sample spectrum.

  • Sample Application: A small amount of the liquid or solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The sample is scanned with infrared radiation, and the resulting interferogram is converted to an IR spectrum via Fourier transform.

Predicted IR Absorption Bands

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3400-3200Broad, StrongO-H stretchAlcohol
3100-3000MediumC-H stretchAromatic
2950-2850MediumC-H stretchAliphatic (CH₂)
1610, 1490Medium to WeakC=C stretchAromatic Ring
1250-1200StrongC-O stretchAryl ether
1050-1000StrongC-O stretchPrimary alcohol

The broadness of the O-H stretching band is a result of hydrogen bonding. The presence of both aromatic and aliphatic C-H stretching vibrations confirms the hybrid nature of the molecule.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, provides a robust framework for the structural elucidation and characterization of this compound. The predicted data, grounded in established spectroscopic principles and data from related structures, offers a reliable reference for researchers engaged in the synthesis, isolation, or application of this and similar compounds. The detailed experimental protocols further serve as a practical guide for obtaining high-quality spectroscopic data.

References

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • UCI Aerosol Photochemistry Group. (2014, June 17). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

  • Quora. (2017, November 11). Can a mass spectrometer determine the structure of an organic compound? Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 2-(2,3-Dihydrobenzofuran-5-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2-(2,3-Dihydrobenzofuran-5-yl)ethanol, a key heterocyclic molecule relevant in synthetic chemistry and as an impurity in pharmaceutical manufacturing. As a Senior Application Scientist, this document moves beyond simple data reporting to offer a detailed interpretation of the ¹H and ¹³C NMR spectra, grounded in fundamental principles and field-proven insights. We will dissect the predicted chemical shifts, multiplicities, and coupling constants, correlating them directly to the molecule's structure. Furthermore, this guide presents a robust, self-validating experimental protocol for acquiring high-quality NMR data, explaining the causality behind each step, from sample preparation to instrument parameter selection. This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unequivocal structural elucidation and purity assessment.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules.[1] Its non-destructive nature and high degree of experimental reproducibility make it an indispensable tool in research and industrial settings.[2] This guide focuses on this compound (CAS 87776-76-9), a molecule featuring a dihydrobenzofuran core linked to an ethanol sidechain.[3] Understanding its spectral characteristics is crucial for confirming its identity, assessing its purity, and distinguishing it from related isomers or impurities.

This document provides a detailed predictive analysis of both the ¹H and ¹³C NMR spectra. The interpretation is based on established principles of chemical environment, spin-spin coupling, and reference data from similar structural motifs.[4][5] We will conclude with a detailed, field-tested protocol for acquiring and processing the NMR spectra, ensuring that users can generate high-fidelity, reliable data in their own laboratories.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectra, the atoms of this compound have been systematically numbered. The following diagram illustrates the molecular structure and the numbering convention that will be used throughout this guide.

Caption: Molecular structure of this compound with IUPAC-style numbering for the heterocyclic core and Greek lettering for the sidechain.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides a wealth of information through three key parameters: chemical shift (δ), which indicates the electronic environment of a proton; integration, which reveals the relative number of protons generating a signal; and spin-spin coupling, which provides information about adjacent protons.

Predicted ¹H NMR Spectrum

Based on the structure, we can predict the following signals. The analysis assumes a standard deuterated solvent like Chloroform-d (CDCl₃), whose residual peak appears around 7.26 ppm.[6][7]

  • Aromatic Protons (H-4, H-6, H-7):

    • H-7 (δ ≈ 6.7-6.8 ppm): This proton is on a carbon adjacent to the oxygen-bearing carbon (C-7a), making it relatively shielded. It is expected to appear as a doublet, coupled only to H-6 with a typical ortho-coupling constant (³J) of 8-9 Hz.[8]

    • H-6 (δ ≈ 7.0-7.1 ppm): This proton is ortho to H-7 and meta to H-4. It should appear as a doublet of doublets (dd) due to coupling with H-7 (³J ≈ 8-9 Hz) and H-4 (⁴J ≈ 2-3 Hz).[8]

    • H-4 (δ ≈ 7.0-7.1 ppm): This proton is adjacent to the ethanol substituent. It is expected to be a doublet (or a narrow triplet if meta coupling to H-6 is resolved), coupled to H-6 with a meta-coupling constant (⁴J) of 2-3 Hz.[9]

  • Dihydrofuran Protons (H-2, H-3):

    • H-2 (δ ≈ 4.5-4.6 ppm): These two protons are on a carbon (C-2) bonded to the ether oxygen, causing a significant downfield shift. They are adjacent to the two protons on C-3 and will appear as a triplet with a typical vicinal coupling constant (³J) of around 8-9 Hz.

    • H-3 (δ ≈ 3.1-3.2 ppm): These two protons are on a benzylic carbon (C-3) and are adjacent to the protons on C-2. They will also appear as a triplet with a ³J value of approximately 8-9 Hz.

  • Ethanol Sidechain Protons (H-α, H-β, OH):

    • H-β (δ ≈ 3.8-3.9 ppm): These two protons are on the carbon bearing the hydroxyl group (C-β), resulting in a downfield shift. They are coupled to the H-α protons and will appear as a triplet (³J ≈ 6-7 Hz).

    • H-α (δ ≈ 2.8-2.9 ppm): These two benzylic protons are coupled to the H-β protons and will also appear as a triplet (³J ≈ 6-7 Hz).

    • OH (δ ≈ 1.5-2.5 ppm): The hydroxyl proton signal is typically a broad singlet. Its chemical shift is highly variable and depends on concentration, temperature, and solvent. It may not show coupling due to rapid chemical exchange.

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)Integration
H-47.0 – 7.1d⁴J ≈ 2-31H
H-67.0 – 7.1dd³J ≈ 8-9, ⁴J ≈ 2-31H
H-76.7 – 6.8d³J ≈ 8-91H
H-24.5 – 4.6t³J ≈ 8-92H
H-β3.8 – 3.9t³J ≈ 6-72H
H-33.1 – 3.2t³J ≈ 8-92H
H-α2.8 – 2.9t³J ≈ 6-72H
OH1.5 – 2.5 (variable)br sN/A1H

¹³C NMR Spectrum Analysis

In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom produces a single sharp line. The chemical shift of each signal is indicative of the carbon's hybridization and electronic environment.

Predicted ¹³C NMR Spectrum
  • Aromatic Carbons (C-3a to C-7a):

    • C-7a and C-3a (δ ≈ 159-160 ppm and 127-128 ppm): These are quaternary carbons. C-7a, being attached to the ether oxygen, will be the most downfield of the aromatic signals.

    • C-5 (δ ≈ 130-131 ppm): This is the quaternary carbon to which the ethanol sidechain is attached.

    • C-4, C-6, C-7 (δ ≈ 109-128 ppm): These are protonated aromatic carbons. C-7, being ortho to the ether oxygen, is expected to be the most shielded (lowest ppm value).

  • Dihydrofuran Carbons (C-2, C-3):

    • C-2 (δ ≈ 71-72 ppm): This aliphatic carbon is directly bonded to the ether oxygen, causing a significant downfield shift into the range typical for C-O bonds.

    • C-3 (δ ≈ 29-30 ppm): This benzylic carbon is a standard aliphatic signal.

  • Ethanol Sidechain Carbons (C-α, C-β):

    • C-β (δ ≈ 63-64 ppm): This carbon is attached to the hydroxyl group, shifting it downfield.

    • C-α (δ ≈ 38-39 ppm): This benzylic carbon will appear in the aliphatic region.

Summary of Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-7a159 – 160
C-5130 – 131
C-3a127 – 128
C-4127 – 128
C-6124 – 125
C-7109 – 110
C-271 – 72
C-β63 – 64
C-α38 – 39
C-329 – 30

Experimental Protocol for NMR Data Acquisition

Achieving high-quality, reproducible NMR data is critically dependent on a meticulous experimental approach. The following protocol is a self-validating system designed to ensure spectral integrity.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) prep2 Select & Add Solvent (0.6-0.7 mL CDCl₃ or DMSO-d₆) prep1->prep2 prep3 Add Internal Standard (TMS) prep2->prep3 prep4 Dissolve & Filter (Vortex, then filter through glass wool) prep3->prep4 prep5 Transfer to NMR Tube prep4->prep5 acq1 Insert Sample & Lock prep5->acq1 acq2 Tune & Match Probe acq1->acq2 acq3 Shim Magnetic Field acq2->acq3 acq4 Set Acquisition Parameters (Pulse, D1, AQ, NS) acq3->acq4 acq5 Acquire FID acq4->acq5 proc1 Fourier Transform (FID -> Spectrum) acq5->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Reference Spectrum (TMS = 0 ppm) proc3->proc4 proc5 Integrate Peaks proc4->proc5 final final proc5->final Final Annotated Spectrum

Caption: Standard workflow for acquiring and processing NMR spectra.

A. Sample Preparation

The quality of the final spectrum is fundamentally determined at this stage. Errors committed here can compromise the entire analysis.[10]

  • Solvent Selection: this compound contains a polar hydroxyl group and a moderately nonpolar dihydrobenzofuran ring. Chloroform-d (CDCl₃) is an excellent first choice due to its good solvating power for a wide range of organic molecules.[6] If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative for highly polar compounds.[11]

  • Concentration: For a standard high-field NMR spectrometer:

    • ¹H NMR: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent.[11] This concentration provides an excellent signal-to-noise ratio (S/N) in just a few scans.

    • ¹³C NMR: A higher concentration of 20-50 mg in 0.6-0.7 mL is required. This is necessary to compensate for the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[11][12]

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solvent. TMS is chemically inert and its signal is defined as 0.00 ppm, serving as the universal reference point for both ¹H and ¹³C spectra.[13]

  • Homogenization and Filtration: Ensure the sample is fully dissolved, using a vortex mixer if necessary. To guarantee magnetic field homogeneity, the solution must be free of particulate matter. Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[11][12]

B. Instrument Parameters

The choice of acquisition parameters directly impacts spectral quality, resolution, and the reliability of quantitative measurements.[14]

For ¹H NMR Spectroscopy:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is appropriate. A 30-degree pulse angle is chosen as a compromise between signal intensity and faster relaxation, allowing for a shorter recycle delay.

  • Acquisition Time (AQ): Set to 3-4 seconds. This duration is sufficient to capture the full decay of the Free Induction Decay (FID) for small molecules, ensuring good resolution.[15]

  • Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient for qualitative ¹H spectra. This allows most protons to relax back to equilibrium between pulses. For strictly quantitative results, D1 should be at least 5 times the longest T₁ relaxation time of the protons of interest.

  • Number of Scans (NS): For the recommended concentration, 8 to 16 scans are usually adequate to achieve excellent S/N. The S/N ratio improves with the square root of the number of scans.[15]

For ¹³C NMR Spectroscopy:

  • Pulse Sequence: Use a standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments) to produce a spectrum with a single peak for each carbon.

  • Acquisition Time (AQ): An AQ of 1-2 seconds is generally sufficient.

  • Relaxation Delay (D1): A D1 of 2 seconds is a good starting point. Be aware that quaternary carbons have much longer relaxation times, and if their detection is critical or quantitative data is needed, this delay may need to be increased significantly (e.g., to 10 seconds or more).

  • Number of Scans (NS): A much larger number of scans is required compared to ¹H NMR. Typically, 1024 to 2048 scans over 1-2 hours will provide a good quality spectrum for the recommended sample concentration.

C. Data Processing
  • Fourier Transformation: The raw time-domain data (FID) is converted into the frequency-domain spectrum. An exponential multiplication with a line-broadening factor of 0.3 Hz is commonly applied to improve S/N without significantly degrading resolution.[15]

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical). The baseline should be corrected to be flat and at zero intensity.

  • Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[7][16]

  • Integration: The relative areas of the peaks in the ¹H spectrum are integrated to determine the ratio of protons giving rise to each signal.

Conclusion

The structural confirmation of this compound is readily achievable through a combined analysis of its ¹H and ¹³C NMR spectra. The predicted spectra reveal a distinct set of signals for the aromatic, dihydrofuran, and ethanol moieties, each with characteristic chemical shifts and coupling patterns. The aromatic region shows a classic three-proton system, while the two pairs of triplets for the dihydrofuran ring and the two pairs of triplets for the ethanol sidechain are unambiguous reporters of the core structure. By adhering to the detailed experimental protocol provided, researchers and scientists can confidently acquire high-fidelity NMR data, enabling unequivocal structural verification and purity assessment, which are critical steps in drug development and chemical research.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Bharti, S. K., & Roy, R. (2012). Sample Preparation and Data Analysis for NMR-Based Metabolomics. PubMed.
  • The Royal Society of Chemistry. (2021). NMR Approaches for Probing the Polar Metabolome.
  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
  • ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively.
  • ChemicalBook. (n.d.). 2,3-Dihydrobenzofuran(496-16-2) 13C NMR spectrum.
  • University of Missouri. (2020, April 13). Optimized Default 1H Parameters.
  • The Royal Society of Chemistry. (2018). Acquiring 1 H and 13 C Spectra.
  • SpectraBase. (n.d.). 2,3-DIHYDRO-7-BENZOFURAN-CARBOXYLIC-ACID - Optional[13C NMR].
  • Iowa State University. (n.d.). NMR Sample Preparation.
  • ChemicalBook. (n.d.). 2,3-DIHYDROBENZOFURAN-4-OL(144822-82-2) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 2,3-DIHYDROBENZOFURAN-7-CARBOXYLIC ACID(35700-40-4) 1H NMR spectrum.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0291528).
  • SpectraBase. (n.d.). 2,3-Dihydro-2-methylbenzofuran - Optional[1H NMR] - Chemical Shifts.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0155341).
  • Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?.
  • ResearchGate. (n.d.). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.
  • PMC. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists.
  • ResearchGate. (2015, August 6). Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans.
  • Oxford Learning Link. (n.d.). Chapter 32.
  • Repositório Institucional da Universidade de Vigo. (n.d.). Copies of 1H, 13C, 19F NMR spectra.
  • PubChem. (n.d.). 2,3-Dihydro-2-methylbenzofuran.
  • ATB (Automated Topology Builder). (n.d.). (2R)-2,3-Dihydro-1-benzofuran-2-ylmethanol.
  • Sigma-Aldrich. (n.d.). NMR Solvents.
  • Govindaraju, V., et al. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites.
  • Iowa State University. (n.d.). NMR Coupling Constants.
  • ChemicalBook. (n.d.). 2,3-DIHYDRO-2-METHYLBENZOFURAN(1746-11-8) 13C NMR spectrum.
  • PubChem. (n.d.). 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol.
  • Eurisotop. (n.d.). NMR Solvent data chart.
  • American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Scribd. (n.d.). NMR Solvent Chart.
  • SpectraBase. (n.d.). Dihydrobenzofuran - Optional[13C NMR] - Chemical Shifts.
  • The University of Queensland. (n.d.). and three‐bond carbon–hydrogen coupling constants in cinnamic acid based compounds.
  • Journal of the Chemical Society of Pakistan. (n.d.). Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines.
  • ResearchGate. (n.d.). 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol)....

Sources

Mass spectrometry fragmentation of "2-(2,3-Dihydrobenzofuran-5-yl)ethanol"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 2-(2,3-Dihydrobenzofuran-5-yl)ethanol

Abstract

This technical guide provides a detailed analysis of the mass spectrometric fragmentation behavior of this compound (C₁₀H₁₂O₂), a molecule of interest in synthetic chemistry and drug development. We explore the distinct fragmentation pathways under both high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI) techniques. Under EI-MS, the molecule undergoes a characteristic benzylic cleavage, yielding a highly stable dihydrobenzofuranylmethyl cation as the base peak. In contrast, ESI-MS/MS analysis of the protonated molecule, [M+H]⁺, is dominated by the neutral loss of water, followed by subsequent fragmentation of the dihydrobenzofuran ring. This guide elucidates the underlying mechanisms, presents detailed fragmentation schemes, and provides standardized protocols for its characterization, offering a valuable resource for researchers in analytical chemistry, pharmacology, and metabolomics.

Introduction to this compound

This compound is a heterocyclic compound featuring a dihydrobenzofuran core linked to an ethanol side chain. The dihydrobenzofuran moiety is a common scaffold in a wide array of natural products and pharmacologically active molecules. Understanding the structural integrity and metabolic fate of such compounds is critical in drug development and safety assessment. Mass spectrometry is an indispensable tool for this purpose, providing sensitive and specific structural information based on the mass-to-charge ratio of the parent molecule and its fragments. This guide serves as a senior-level application resource, detailing the fragmentation logic of this specific molecule to aid in its unambiguous identification in complex matrices.

Core Principles of Mass Spectrometry Fragmentation

The fragmentation pattern of a molecule is fundamentally dictated by the ionization method employed. The choice between a "hard" ionization technique like Electron Ionization (EI) and a "soft" technique like Electrospray Ionization (ESI) determines the initial energy imparted to the molecule and, consequently, the extent and nature of its fragmentation.

  • Electron Ionization (EI): In EI, the analyte is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a high-energy molecular radical cation (M⁺•). This excess energy induces extensive and often complex fragmentation, providing a detailed structural "fingerprint." The fragmentation of these odd-electron ions often follows pathways understood through free-radical chemistry.[1][2]

  • Electrospray Ionization (ESI): ESI is a soft ionization method that transfers analyte molecules from solution to the gas phase as intact, charged ions, typically protonated molecules ([M+H]⁺) in positive ion mode. These even-electron ions have low internal energy. Fragmentation is therefore minimal in the source and is instead induced controllably in a collision cell (tandem mass spectrometry, or MS/MS). This process typically involves the elimination of small, stable neutral molecules and follows pathways predictable through cation chemistry.[3][4]

Electron Ionization (EI-MS) Fragmentation Pathway

Under EI conditions, the fragmentation of this compound is initiated by the formation of the molecular ion (M⁺•) at m/z 164. The subsequent fragmentation is dominated by cleavages that lead to the formation of the most stable ions.

The most probable and energetically favorable fragmentation is the cleavage of the Cα-Cβ bond of the ethanol side chain, a process known as benzylic cleavage. This is because the dihydrobenzofuran ring system, like a benzene ring, can effectively stabilize an adjacent positive charge. This cleavage results in the formation of a highly stable dihydrobenzofuranylmethyl cation at m/z 133 and the loss of a neutral hydroxymethyl radical (•CH₂OH). Due to its exceptional stability, the ion at m/z 133 is predicted to be the base peak in the EI spectrum.

Further fragmentation can occur from this base peak or from the molecular ion. Drawing parallels with the known fragmentation of the 2,3-dihydrobenzofuran core, which shows key fragments at m/z 120 and 91[5][6], we can anticipate subsequent losses from the m/z 133 ion, such as the loss of a hydrogen molecule or cleavage of the dihydrofuran ring.

Key EI Fragment Ions
m/z (Nominal)Proposed FormulaCalculated Exact MassDescription
164[C₁₀H₁₂O₂]⁺•164.08373Molecular Ion (M⁺•)
133 [C₉H₉O]⁺ 133.06534 Base Peak. Formed by benzylic cleavage (loss of •CH₂OH).
105[C₇H₅O]⁺105.03349Loss of CO from m/z 133.
104[C₈H₈]⁺•104.06260Retro-Diels-Alder type fragmentation of the dihydrofuran ring.
91[C₇H₇]⁺91.05478Tropylium ion, a common fragment from alkylbenzene derivatives.
EI Fragmentation Diagram

EI_Fragmentation EI-MS Fragmentation of this compound M Molecule C₁₀H₁₂O₂ MW = 164 M_ion [M]⁺• m/z 164 M->M_ion + 70 eV e⁻ frag_133 [C₉H₉O]⁺ m/z 133 (Base Peak) M_ion->frag_133 - •CH₂OH (Benzylic Cleavage) frag_105 [C₇H₅O]⁺ m/z 105 frag_133->frag_105 - CO frag_91 [C₇H₇]⁺ m/z 91 frag_133->frag_91 - C₂H₄O (rearrangement)

Caption: Predicted EI fragmentation pathway showing the formation of the base peak at m/z 133.

Electrospray Ionization (ESI-MS/MS) Fragmentation Pathway

In positive-mode ESI, the molecule is first protonated to form the pseudomolecular ion [M+H]⁺ at m/z 165. The most likely sites for protonation are the lone pair electrons on the two oxygen atoms—the hydroxyl group and the ether oxygen. Protonation of the hydroxyl group is particularly favorable as it creates a good leaving group (water).

Upon collisional activation (CID) in an MS/MS experiment, the dominant initial fragmentation step is the facile neutral loss of a water molecule (H₂O, 18 Da) from the protonated ethanol side chain. This is a classic fragmentation pathway for protonated alcohols.[7] This loss generates a stable secondary carbocation at m/z 147 .

This primary fragment ion at m/z 147 can undergo further fragmentation. Studies on related dihydrobenzofuran neolignans have shown that subsequent fragmentation often involves losses of small neutral molecules like carbon monoxide (CO) or cleavages within the dihydrofuran ring.[8][9] A plausible pathway for the m/z 147 ion is the loss of CO (28 Da), yielding a fragment at m/z 119. Another possibility is a retro-Diels-Alder (RDA) type cleavage of the dihydrofuran ring, leading to the loss of ethene (C₂H₄, 28 Da), which would also result in a fragment at m/z 119.

Key ESI-MS/MS Fragment Ions
Precursor m/zFragment m/zProposed FormulaCalculated Exact MassNeutral LossDescription
165.09101-[C₁₀H₁₃O₂]⁺165.09156-Protonated Molecule [M+H]⁺
165.09101147.08044 [C₁₀H₁₁O]⁺ 147.08099 H₂OPrimary Fragment. Loss of water from the ethanol side chain.
147.08044119.04912[C₈H₇O]⁺119.04969COLoss of carbon monoxide from the m/z 147 fragment.
147.08044119.08554[C₉H₁₁]⁺119.08608C₂H₄Alternative pathway: Loss of ethene via RDA-type cleavage.
ESI-MS/MS Fragmentation Diagram

ESI_Fragmentation ESI-MS/MS Fragmentation of this compound M_H_ion [M+H]⁺ m/z 165 frag_147 [M+H-H₂O]⁺ m/z 147 M_H_ion->frag_147 - H₂O (Collision-Induced Dissociation) frag_119_A [C₈H₇O]⁺ m/z 119 frag_147->frag_119_A - CO frag_119_B [C₉H₁₁]⁺ m/z 119 frag_147->frag_119_B - C₂H₄ (RDA Cleavage)

Caption: Predicted ESI-MS/MS pathway showing the primary loss of water to form m/z 147.

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

While nominal mass data provides strong evidence for a proposed structure, High-Resolution Mass Spectrometry (HRMS) is essential for definitive confirmation. HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or FT-ICR analyzers, provide mass measurements with sub-ppm accuracy.[10] This precision allows for the calculation of an unambiguous elemental formula for both the parent ion and its fragments. For example, distinguishing the fragment at m/z 119 between the elemental compositions [C₈H₇O]⁺ (exact mass 119.04969) and [C₉H₁₁]⁺ (exact mass 119.08608) is trivial with HRMS, thereby validating the proposed fragmentation pathways.

Suggested Experimental Protocols

To ensure reproducibility and generate high-quality, trustworthy data, the following starting protocols are recommended.

Protocol 1: GC-EI-MS Analysis

This workflow is ideal for volatile, thermally stable compounds and generates reproducible library-searchable spectra.

  • Sample Preparation: Dissolve the sample in a volatile solvent (e.g., methanol, ethyl acetate) to a concentration of ~10-100 µg/mL.

  • GC Separation:

    • Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injection Volume: 1 µL (split or splitless, depending on concentration).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 70°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 400.

Protocol 2: LC-ESI-MS/MS Analysis

This workflow is suited for direct analysis from solutions and allows for controlled fragmentation experiments.

  • Sample Preparation: Dissolve the sample in the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) to a concentration of ~1-10 µg/mL.

  • LC Separation (Optional, for complex mixtures):

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes.

    • Flow Rate: 0.3 mL/min.

  • MS/MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 - 4.0 kV.

    • Source Temperature: 120°C.

    • Desolvation Gas Flow/Temp: As per instrument recommendation (e.g., 600 L/hr, 350°C).

    • MS1 Scan: Scan from m/z 100 to 300 to identify the [M+H]⁺ ion at m/z 165.

    • MS2 Product Ion Scan: Isolate the precursor ion at m/z 165 and apply varying collision energies (e.g., 10, 20, 30 eV) to observe the fragments at m/z 147 and 119.

Conclusion

The mass spectrometric fragmentation of this compound is predictable and yields structurally diagnostic ions that depend on the ionization method used.

  • EI-MS is characterized by a dominant benzylic cleavage , producing a base peak at m/z 133 .

  • ESI-MS/MS is defined by the neutral loss of water from the protonated molecule, resulting in a primary fragment at m/z 147 .

These distinct, high-intensity fragment ions serve as reliable markers for the identification and structural confirmation of this compound and can be used to differentiate it from its isomers. The application of HRMS and the standardized protocols provided herein will ensure the generation of accurate and self-validating data for researchers in drug development and related scientific fields.

References

  • de Souza, R. O., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(1), 35-46. [Link]

  • de Souza, R. O., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass - SciSpace. Journal of Mass Spectrometry. [Link]

  • Kikuchi, H., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 92(17), 12033-12039. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Catinella, S., et al. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Rapid Communications in Mass Spectrometry, 21(8), 1414-20. [Link]

  • University of Arizona. Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]

  • Begala, M., et al. (2009). Formation of 2-substituted benzofuran fragment ions from 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives under electron ionization-a useful precursor ion for isomeric differentiation. Journal of Mass Spectrometry, 44(2), 245-51. [Link]

  • National Center for Biotechnology Information. (n.d.). Dihydrobenzofuran. PubChem Compound Database. [Link]

  • Nielsen, H. J. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen. [Link]

  • Dias, H. J., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. ResearchGate. [Link]

  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(2), 188-212. [Link]

  • University of California, Los Angeles. Mass Spectrometry: Fragmentation. [Link]

  • Rathinam, P., et al. (2021). Mass spectrum of Benzofuran, 2,3,-dihydro with retention time (RT)= 6.777. ResearchGate. [Link]

  • Sparkman, O. D. (2022). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. [Link]

  • Hiragana, K. (2023). High-Resolution Mass Spectrometry in Analytical Chemistry-Beyond the Spectrum. Journal of Analytical and Bioanalytical Techniques. [Link]

  • Meyer, M. R., et al. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MSn. Analytical and Bioanalytical Chemistry, 407(12), 3459-72. [Link]

  • Borges, E. M., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]

  • Ball, L. T., et al. (1978). Mass spectra of 1-phenylethanol formed from ethylbenzene in anaerobic... ResearchGate. [Link]

Sources

Physical and chemical properties of "2-(2,3-Dihydrobenzofuran-5-yl)ethanol"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(2,3-Dihydrobenzofuran-5-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document elucidates the structural features, physicochemical parameters, and spectral characteristics of the molecule. Furthermore, it delves into its synthesis, reactivity, and potential applications, with a particular focus on its role as a key intermediate in the synthesis of pharmacologically active agents. This guide is intended to be a valuable resource for researchers and professionals engaged in the fields of organic synthesis, pharmacology, and drug development, offering both foundational knowledge and practical insights.

Introduction

This compound, a derivative of the benzofuran scaffold, represents a class of heterocyclic compounds that are integral to the development of numerous therapeutic agents. The benzofuran moiety is a common feature in a wide array of biologically active molecules, exhibiting diverse pharmacological activities including anticancer, antibacterial, and antifungal properties.[1] The structural uniqueness of this compound, characterized by a dihydrobenzofuran ring system linked to an ethanol side chain, makes it a versatile building block in organic synthesis. Its utility is particularly noted in the synthesis of compounds such as Darifenacin, where it serves as a crucial impurity and intermediate.[2] This guide aims to consolidate the available scientific information on this compound, providing a detailed analysis of its properties and potential applications to support ongoing and future research endeavors.

Molecular Structure and Physicochemical Properties

The structural and physicochemical properties of this compound are fundamental to understanding its behavior in chemical reactions and biological systems.

Molecular Identification
IdentifierValue
IUPAC Name 2-(2,3-dihydro-1-benzofuran-5-yl)ethanol[2]
CAS Number 87776-76-9[2]
Molecular Formula C₁₀H₁₂O₂[2]
Canonical SMILES C1COC2=C1C=C(C=C2)CCO[2]
InChI InChI=1S/C10H12O2/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,7,11H,3-6H2[3]
InChIKey IPSIYKHOHYJGMO-UHFFFAOYSA-N[3]
Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These computed properties provide valuable insights into the molecule's behavior.

PropertyValueSource
Molecular Weight 164.20 g/mol [2]
XLogP3-AA 1.5[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 2[2]
Exact Mass 164.083729621 Da[2]
Topological Polar Surface Area 29.5 Ų[2]
Heavy Atom Count 12[2]
Complexity 147[2]
Boiling Point (Predicted) 491.7ºC at 760 mmHg[4]
Density (Predicted) 1.267g/cm³[4]

Synthesis and Characterization

The synthesis of this compound and its derivatives is a critical aspect of its application in research and development. This section outlines a general synthetic approach and the analytical techniques used for its characterization.

Synthetic Pathways

The synthesis of the 2,3-dihydrobenzofuran core can be achieved through various methods. One common approach involves the reaction of sodium phenate with 2-chloroethanol, catalyzed by a mixture of copper chloride and ferric chloride, to yield 2-phenoxy ethanol.[5] This intermediate is then subjected to a cyclization reaction using zinc chloride and manganous chloride as catalysts to form the 2,3-dihydrobenzofuran ring.[5]

Further functionalization at the 5-position to introduce the ethanol side chain can be accomplished through various multi-step synthetic sequences. For instance, starting from 5-nitro-2,3-dihydrobenzofuran, a reduction reaction using a catalyst like Raney Nickel in ethanol can yield 2,3-dihydro-5-benzofuranamine.[6] This amine can then be further modified to introduce the desired ethanol group.

A conceptual workflow for the synthesis is depicted below:

Synthesis_Workflow A Starting Materials (e.g., Phenol, 2-Chloroethanol) B Formation of 2-Phenoxy Ethanol A->B Williamson Ether Synthesis C Cyclization to 2,3-Dihydrobenzofuran B->C Intramolecular Cyclization D Functionalization at 5-position C->D Electrophilic Substitution E Introduction of Ethanol Side Chain D->E Multi-step Conversion F Final Product: This compound E->F

Caption: Generalized synthetic workflow for this compound.

Spectroscopic Characterization

The structural confirmation of this compound and its derivatives relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for elucidating the molecular structure. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons of the dihydrofuran ring, and the protons of the ethanol side chain.[7][8] For example, a triplet signal for the methylene protons adjacent to the hydroxyl group and another triplet for the methylene protons attached to the aromatic ring would be characteristic.[8] The ¹³C NMR spectrum would provide information on the number and types of carbon atoms present in the molecule.[8]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group from the ethanol moiety.[7][8] Characteristic peaks for the C-O-C ether linkage of the dihydrofuran ring and aromatic C-H and C=C stretching vibrations would also be observed.[7]

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) corresponding to the exact mass of 164.0837 Da would be a key identifier.[2]

Experimental Protocol: General Spectroscopic Analysis

  • Sample Preparation:

    • For NMR, dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • For IR, the sample can be analyzed as a thin film (if liquid) or as a KBr pellet (if solid).

    • For MS, prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

    • Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

    • Obtain the mass spectrum using an appropriate ionization technique (e.g., ESI, EI) on a mass spectrometer.

  • Data Analysis:

    • Analyze the chemical shifts, coupling constants, and integration values in the NMR spectra to assign the proton and carbon signals.

    • Identify the characteristic absorption bands in the IR spectrum to confirm the presence of functional groups.

    • Determine the molecular weight from the molecular ion peak in the mass spectrum and analyze the fragmentation pattern for structural confirmation.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by the hydroxyl group of the ethanol side chain and the aromatic ring of the dihydrobenzofuran moiety.

Reactivity of the Hydroxyl Group

The primary alcohol functional group can undergo a variety of common organic reactions:

  • Esterification: Reaction with carboxylic acids or their derivatives to form esters.

  • Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents.

  • Tosylation: Conversion to a tosylate, which is a good leaving group, facilitating nucleophilic substitution reactions.[4][9] For example, 2-(2,3-Dihydrobenzofuran-5-yl)ethyl 4-methylbenzenesulfonate is a known derivative.[4]

Reactivity of the Aromatic Ring

The benzene ring of the dihydrobenzofuran system can undergo electrophilic aromatic substitution reactions. The position of substitution will be directed by the existing substituents.

Applications in Drug Development

Benzofuran derivatives are known to possess a wide range of biological activities, making them attractive scaffolds for drug design.[10][11][12] this compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its structural features can be found in compounds investigated for various pharmacological targets. For instance, derivatives of 2,3-dihydrobenzofuran have been explored for their potential as antitumor, anti-inflammatory, and antimicrobial agents.[12][13] The metabolism of more complex drugs containing the 2,3-dihydrobenzofuran moiety has been studied, indicating that hydroxylation of the dihydrobenzofuran ring can be a metabolic pathway.[14]

Applications A This compound B Chemical Intermediate A->B C Synthesis of Pharmacologically Active Compounds B->C G Darifenacin Impurity/Intermediate B->G D Antitumor Agents C->D E Anti-inflammatory Agents C->E F Antimicrobial Agents C->F

Sources

An In-depth Technical Guide to 2-(2,3-Dihydrobenzofuran-5-yl)ethanol (CAS Number: 87776-76-9)

Author: BenchChem Technical Support Team. Date: February 2026

A Core Intermediate and Pharmaceutical Impurity

Introduction

2-(2,3-Dihydrobenzofuran-5-yl)ethanol, also identified in pharmaceutical contexts as Darifenacin Impurity 1, is a heterocyclic organic compound of significant interest to researchers in synthetic chemistry and drug development.[1] Its structural backbone, the dihydrobenzofuran motif, is a privileged scaffold found in a wide array of biologically active natural products and synthetic compounds.[2] This guide provides a comprehensive technical overview of its synthesis, analytical characterization, and its critical role as a reference standard in the quality control of the anticholinergic drug, Darifenacin.[3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its synthesis, purification, and analytical identification. Key computed properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1]
CAS Number 87776-76-9[1]
IUPAC Name 2-(2,3-dihydro-1-benzofuran-5-yl)ethanol[1]
Topological Polar Surface Area 29.5 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 2[1]

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is most effectively achieved through the reduction of its corresponding carboxylic acid precursor, (2,3-dihydrobenzofuran-5-yl)acetic acid. This two-step synthetic approach provides a reliable route to the target molecule.

Step 1: Synthesis of (2,3-Dihydrobenzofuran-5-yl)acetic acid

The precursor, (2,3-dihydrobenzofuran-5-yl)acetic acid, can be prepared from 2,3-dihydrobenzofuran via a Friedel-Crafts acylation followed by a Wolff-Kishner-Huang Minlon reduction.[5] This method offers a scalable and efficient route to the key intermediate.

Experimental Protocol:

  • Friedel-Crafts Acylation: To a solution of 2,3-dihydrobenzofuran (0.30 mol) in dichloromethane, add aluminum trichloride (0.42 mol) at 0°C.[5] Slowly add ethyl chlorooxoacetate (0.33 mol) while maintaining the temperature below 10°C.[5] Allow the reaction to stir at room temperature overnight.[5]

  • Hydrolysis: Quench the reaction with water and separate the organic layer. Hydrolyze the resulting α-keto ester with sodium hydroxide (0.33 mol) in water at room temperature overnight to yield the sodium salt of the α-keto acid.[5]

  • Wolff-Kishner-Huang Minlon Reduction: React the α-keto acid sodium salt with hydrazine hydrate. Heat the resulting hydrazone derivative under basic conditions to facilitate the reduction of the ketone to a methylene group, yielding the sodium salt of (2,3-dihydrobenzofuran-5-yl)acetic acid.[5]

  • Acidification and Isolation: Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be recrystallized from an acetone/hexane mixture to yield pure (2,3-dihydrobenzofuran-5-yl)acetic acid.[6]

Step 2: Reduction to this compound

The final step involves the reduction of the carboxylic acid to the primary alcohol using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). This is a standard and high-yielding transformation in organic synthesis.

Experimental Protocol:

  • Reaction Setup: To a stirred suspension of lithium aluminum hydride (1.57 g) in anhydrous tetrahydrofuran (50 ml) at 0°C, add a solution of (2,3-dihydrobenzofuran-5-yl)acetic acid (4.9 g) in anhydrous tetrahydrofuran (50 ml) dropwise over 10 minutes.[6]

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 1 hour.[6]

  • Workup: Cautiously quench the reaction by the dropwise addition of water (1.5 ml), followed by 10% aqueous sodium hydroxide (1.5 ml), and finally water (4.5 ml).[6]

  • Isolation and Purification: Filter the resulting mixture and wash the inorganic salts with ethyl acetate (2 x 50 ml).[6] Combine the filtrate and washings and concentrate under reduced pressure to obtain this compound as an oil.[6]

Synthesis_Workflow cluster_step1 Step 1: Synthesis of (2,3-Dihydrobenzofuran-5-yl)acetic acid cluster_step2 Step 2: Reduction to the Final Product A 2,3-Dihydrobenzofuran B Friedel-Crafts Acylation (Ethyl chlorooxoacetate, AlCl₃) A->B C α-Keto Ester Intermediate B->C D Hydrolysis (NaOH) C->D E α-Keto Acid Salt D->E F Wolff-Kishner-Huang Minlon Reduction (Hydrazine Hydrate, Base) E->F G (2,3-Dihydrobenzofuran-5-yl)acetic acid F->G H (2,3-Dihydrobenzofuran-5-yl)acetic acid I Reduction (LiAlH₄ in THF) H->I J This compound I->J

Synthesis Workflow for this compound

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound, particularly when it is used as a reference standard.[7] The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methylene groups of the dihydrofuran ring, and the two methylene groups of the ethanol side chain. The protons of the methylene group attached to the hydroxyl group would likely appear as a triplet, coupled to the adjacent methylene group. The protons of the dihydrofuran ring will appear as two triplets.

  • 13C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts of the carbons in the aromatic ring will be in the range of 110-160 ppm. The carbons of the dihydrofuran ring and the ethanol side chain will appear in the upfield region. The carbon bearing the hydroxyl group is expected around 60-65 ppm.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 164. Key fragmentation pathways for alcohols include the loss of water (M-18) and alpha-cleavage.[11] A significant fragment would be expected from the cleavage of the C-C bond between the two carbons of the ethanol side chain, leading to a stable benzylic cation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

  • A broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol functional group.

  • C-H stretching vibrations for the aromatic and aliphatic protons typically appear between 2850-3100 cm⁻¹.

  • C-O stretching vibration of the primary alcohol will be observed in the 1050-1260 cm⁻¹ region.

  • Aromatic C=C stretching bands will be present in the 1450-1600 cm⁻¹ region.

Application in Drug Development: The Case of Darifenacin

The primary significance of this compound in the pharmaceutical industry is its role as a known impurity and a key synthetic intermediate of Darifenacin.[3][5] Darifenacin is a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder.[5]

Darifenacin_Relationship A This compound (Darifenacin Impurity 1) B Darifenacin Synthesis A->B Intermediate D Quality Control (Reference Standard) A->D Used as C Darifenacin (API) B->C D->C Ensures Purity

Role in Darifenacin Synthesis and Quality Control

The presence of impurities in an active pharmaceutical ingredient (API) can affect its quality, safety, and efficacy. Therefore, regulatory bodies mandate the identification and control of impurities. This compound, as a potential process-related impurity in the synthesis of Darifenacin, must be monitored and controlled within acceptable limits. This necessitates the availability of a highly pure reference standard of the impurity for analytical method development, validation, and routine quality control testing of Darifenacin drug substance and product.[4]

Biological Activity Context

While the primary focus on this compound is its role as a synthetic intermediate and pharmaceutical impurity, the broader family of benzofuran and dihydrobenzofuran derivatives is known to possess a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties.[2] Although specific biological studies on this compound are not extensively reported, its structural similarity to other bioactive molecules suggests that it could be a valuable building block for the synthesis of new chemical entities with potential therapeutic applications.

Safety and Handling

Based on its GHS classification, this compound is considered a hazardous substance. It is reported to cause skin and serious eye irritation and may cause respiratory irritation.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a molecule of considerable importance in the realm of pharmaceutical sciences. Its synthesis is well-defined, and its role as a critical reference standard in the quality control of Darifenacin underscores its relevance to drug development professionals. A comprehensive understanding of its synthesis, analytical profile, and handling is crucial for its effective use in both synthetic and analytical applications. Further research into the potential biological activities of this and related compounds could open new avenues for drug discovery.

References

  • PrepChem. Preparation of 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran. Available from: [Link]

  • Beilstein Journals. Experimental procedures, characterization data and copies of NMR spectra. Available from: [Link]

  • Novel preparation method of darifenacin intermediate 2, 3-dihydro-5-benzofuran acetic acid.
  • Veeprho. Delving into Darifenacin: Analyzing Impurities and Understanding Pharmacological Properties. 2023. Available from: [Link]

  • Srinivas, K., et al. Synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. ResearchGate. 2020. Available from: [Link]

  • Pharmaffiliates. Darifenacin-impurities. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. Available from: [Link]

  • SciELO. Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Available from: [Link]

  • PubChem. 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol. Available from: [Link]

  • ResearchGate. Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. 2025. Available from: [Link]

  • RSC Publishing. Natural source, bioactivity and synthesis of benzofuran derivatives. 2019. Available from: [Link]

  • ResearchGate. 1H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol)... Available from: [Link]

  • Synthesis , Identification some of new heterocyclic Compounds Derivatives and study of the biological Activity. 2024. Available from: [Link]

  • Analyst (RSC Publishing). Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn. Available from: [Link]

  • Chemguide. interpreting C-13 NMR spectra. Available from: [Link]

  • MDPI. (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Available from: [Link]

  • PubMed. Identification of the major metabolites of [3H]-(+)-8-chloro-5-(2,3- dihydrobenzofuran-7-yl)-7-methoxymethyloxy-3-methyl-2,3,4,5-tetrahydro- 1H-3- benzazepine in rats. Available from: [Link]

  • ResearchGate. The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Available from: [Link]

  • ZeptoMetrix. Pharmaceutical Analytical Standards | Buy Reference Materials. Available from: [Link]

  • Chegg.com. Solved Below is the predicted 13C NMR spectrum for either. 2015. Available from: [Link]

  • ResearchGate. e Typical FTIR spectra of extracts of 100% ethanol extract (active) and... Available from: [Link]

  • National Institute of Standards and Technology. 3,7-Benzofurandiol, 2,3-dihydro-2,2-dimethyl-. Available from: [Link]

  • National Institutes of Health. (S)-1-(Benzofuran-2-yl)ethanol - PubChem. Available from: [Link]

  • ResearchGate. Synthetic strategy toward furyl- and benzofuryl-containing building blocks for organic materials. Available from: [Link]

  • ATB. (2R)-2,3-Dihydro-1-benzofuran-2-ylmethanol | C9H10O2 | MD Topology | NMR | X-Ray. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry of Some Common Functional Groups. 2024. Available from: [Link]

Sources

A Multi-Spectroscopic Approach to the Structural Elucidation of 2-(2,3-Dihydrobenzofuran-5-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The definitive structural characterization of novel or synthesized chemical entities is a cornerstone of chemical research and drug development. This guide provides an in-depth, multi-faceted spectroscopic protocol for the structural elucidation of 2-(2,3-Dihydrobenzofuran-5-yl)ethanol, a heterocyclic compound of interest due to the prevalence of the dihydrobenzofuran motif in biologically active molecules.[1][2][3] This document moves beyond a mere listing of techniques, offering a rationale for the experimental workflow and the logic behind data interpretation. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, UV-Visible Spectroscopy, and a comprehensive suite of Nuclear Magnetic Resonance (NMR) experiments (¹H, ¹³C, COSY, HSQC, HMBC), we present a self-validating system for unambiguous structure confirmation.

Introduction and Foundational Analysis

This compound (PubChem CID: 21224078) belongs to the dihydrobenzofuran class of compounds, which are integral scaffolds in numerous natural products and pharmaceuticals.[1][2][4][5] Its structure combines a bicyclic dihydrobenzofuran core with a flexible ethanol side chain. Accurate structural verification is paramount to understanding its chemical reactivity, potential biological activity, and ensuring purity in synthetic applications.

Molecular Formula and Degree of Unsaturation

The first step in any structure elucidation is confirming the molecular formula and calculating the degree of unsaturation, which provides initial clues about the presence of rings and/or multiple bonds.

  • Molecular Formula: C₁₀H₁₂O₂[6]

  • Molecular Weight: 164.20 g/mol [6]

  • Degree of Unsaturation (DoU): DoU = C - (H/2) - (X/2) + (N/2) + 1 DoU = 10 - (12/2) + 1 = 5

A DoU of 5 is consistent with the proposed structure, accounting for the four degrees of unsaturation from the benzene ring and one from the fused dihydrofuran ring.

The Spectroscopic Gauntlet: A Workflow for Structure Determination

Our approach is systematic, beginning with techniques that provide broad-stroke information and progressing to those that offer fine-detail connectivity. This hierarchical workflow ensures that each piece of data corroborates the last, building a robust and undeniable structural proof.

G cluster_0 Initial Analysis cluster_1 Functional Group ID cluster_2 Structural Backbone & Connectivity Molecular Formula\n(C₁₀H₁₂O₂) Molecular Formula (C₁₀H₁₂O₂) MS\n(Molecular Weight) MS (Molecular Weight) Molecular Formula\n(C₁₀H₁₂O₂)->MS\n(Molecular Weight) IR Spectroscopy IR Spectroscopy MS\n(Molecular Weight)->IR Spectroscopy Confirms MW UV-Vis Spectroscopy UV-Vis Spectroscopy IR Spectroscopy->UV-Vis Spectroscopy 1H NMR 1H NMR UV-Vis Spectroscopy->1H NMR Identifies Chromophore 13C NMR 13C NMR 1H NMR->13C NMR 2D NMR\n(COSY, HSQC, HMBC) 2D NMR (COSY, HSQC, HMBC) 13C NMR->2D NMR\n(COSY, HSQC, HMBC) Final Structure Elucidation Final Structure Elucidation 2D NMR\n(COSY, HSQC, HMBC)->Final Structure Elucidation Defines Connectivity

Figure 1: Workflow for the structural elucidation of this compound.

Mass Spectrometry: Confirming the Mass and Initial Fragmentation

Expertise & Experience: Mass spectrometry serves as the initial gatekeeper. It validates the molecular weight of the synthesized compound, immediately flagging potential issues like incomplete reactions or unexpected side products. We employ Electrospray Ionization (ESI) in positive mode, which is a soft ionization technique ideal for preserving the molecular ion, typically as a protonated species [M+H]⁺.

Experimental Protocol (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Infuse the sample into an ESI-mass spectrometer.

  • Data Acquisition: Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.

Data Interpretation

The primary goal is to locate the peak corresponding to the protonated molecule.

  • Expected [M+H]⁺: 165.0859 (calculated for C₁₀H₁₃O₂⁺)

Trustworthiness: High-resolution mass spectrometry (HRMS) is crucial here. Observing the mass with an accuracy of <5 ppm provides high confidence in the elemental composition (C₁₀H₁₂O₂), ruling out other potential formulas with the same nominal mass.

Fragmentation Analysis: While ESI is soft, some in-source fragmentation or subsequent MS/MS experiments can provide valuable structural clues. The fragmentation of dihydrobenzofuran-type neolignans has been studied and shows characteristic losses.[7][8]

  • Loss of H₂O (m/z 147.0753): A common fragmentation for alcohols, resulting from the elimination of water from the ethanol side chain.[9][10]

  • Benzylic Cleavage (m/z 133.0648): Cleavage of the C-C bond between the aromatic ring and the ethanol side chain, yielding a stable benzylic fragment.

  • Loss of C₂H₄O (m/z 121.0648): Loss of ethylene oxide from the ethanol side chain.

Vibrational and Electronic Spectroscopy: Functional Group and Chromophore Analysis

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy provides a rapid and non-destructive confirmation of the key functional groups.[11] The presence or absence of characteristic absorption bands provides a clear fingerprint of the molecule's chemical architecture. For our target molecule, the most telling signals are the hydroxyl (O-H) stretch and the ether (C-O) linkage.

Data Interpretation: The IR spectrum of a similar compound, 5-(2-aminopropyl)-2,3-dihydrobenzofuran, shows characteristic peaks for the dihydrobenzofuran core.[12] We expect to see:

  • ~3350 cm⁻¹ (broad): O-H stretching vibration from the primary alcohol.

  • ~2930-2870 cm⁻¹: Aliphatic C-H stretching from the CH₂ groups.

  • ~1610, 1490 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl alkyl ether in the dihydrofuran ring.[13]

  • ~1050 cm⁻¹: C-O stretching of the primary alcohol.

UV-Visible Spectroscopy

Expertise & Experience: UV-Vis spectroscopy probes the electronic structure, specifically the π-system of the aromatic ring.[14] While not as structurally detailed as NMR, it confirms the presence of the benzofuran-like chromophore and can be used for quantitative analysis. Benzofuran derivatives typically exhibit intense absorption bands corresponding to π→π* transitions.[1][14][15]

Data Interpretation:

  • Expected λₘₐₓ: Around 280-290 nm, characteristic of the substituted dihydrobenzofuran chromophore. The alkyl and hydroxyl substituents will cause a slight bathochromic (red) shift compared to unsubstituted dihydrobenzofuran.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Experience: NMR is the most powerful tool for the de novo structure elucidation of organic molecules. A full suite of 1D and 2D experiments allows for the complete assignment of all proton and carbon signals and establishes the precise connectivity of the atoms, leaving no ambiguity.[16][17]

Experimental Protocol (General NMR)
  • Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • 1D Spectra Acquisition: Acquire ¹H NMR and ¹³C NMR spectra.

  • 2D Spectra Acquisition: Acquire gCOSY, gHSQC, and gHMBC spectra. These experiments reveal proton-proton couplings, direct carbon-proton attachments, and long-range carbon-proton correlations, respectively.[18][19]

¹H NMR Analysis: Proton Environment and Connectivity

The ¹H NMR spectrum provides a map of all the proton environments. The chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J) are key.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling (J, Hz)IntegrationRationale
H-7~7.10s (or d)small (~1-2)1HAromatic proton adjacent to the ether oxygen and the alkyl chain, expected to be a near-singlet.
H-6~6.95d~8.01HAromatic proton ortho to H-4, showing doublet splitting.
H-4~6.75d~8.01HAromatic proton ortho to H-6 and adjacent to the ether oxygen.
H-2 (OCH₂)~4.55t~8.72HAliphatic protons on carbon adjacent to the ether oxygen, deshielded. Coupled to H-3.
H-3 (ArCH₂)~3.20t~8.72HAliphatic protons on carbon adjacent to the aromatic ring. Coupled to H-2.
H-8 (ArCH₂)~2.80t~6.52HBenzylic protons of the ethanol chain. Coupled to H-9.
H-9 (CH₂OH)~3.85t~6.52HProtons on the carbon bearing the hydroxyl group, deshielded by oxygen. Coupled to H-8.
-OH~1.70br s-1HHydroxyl proton, often a broad singlet, position is concentration and solvent dependent.
¹³C NMR Analysis: The Carbon Skeleton

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule.

Carbon AssignmentPredicted δ (ppm)Rationale
C-5a~159.0Quaternary aromatic carbon attached to the ether oxygen, highly deshielded.
C-7a~128.5Quaternary aromatic carbon at the ring junction.
C-5~131.0Substituted quaternary aromatic carbon.
C-7~127.5Aromatic CH.
C-6~125.0Aromatic CH.
C-4~109.0Aromatic CH ortho to the ether oxygen, shielded.
C-2~71.5Aliphatic CH₂ adjacent to the ether oxygen.
C-3~29.5Aliphatic CH₂ adjacent to the aromatic ring.
C-9~63.5Aliphatic CH₂ bearing the hydroxyl group.
C-8~39.0Aliphatic CH₂ of the ethanol chain attached to the ring.
2D NMR: Assembling the Puzzle

Trustworthiness: 2D NMR experiments provide the highest level of confidence by creating a self-validating network of correlations. An assignment is only considered confirmed when it is supported by all relevant 1D and 2D data.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[20]

  • Expected Correlations:

    • H-2 will show a cross-peak with H-3.

    • H-8 will show a cross-peak with H-9.

    • H-4 will show a cross-peak with H-6 (if meta-coupling is resolved).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to (¹JCH).[18] It is the most reliable way to assign the carbon signals based on the more easily interpreted proton spectrum.

  • Expected Correlations:

    • H-2 (~4.55 ppm) ↔ C-2 (~71.5 ppm)

    • H-3 (~3.20 ppm) ↔ C-3 (~29.5 ppm)

    • H-8 (~2.80 ppm) ↔ C-8 (~39.0 ppm)

    • H-9 (~3.85 ppm) ↔ C-9 (~63.5 ppm)

    • And so on for all aromatic C-H pairs.

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the molecular fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away (²JCH, ³JCH).[21][22]

  • Key Correlations for Structural Confirmation:

    • H-8 to C-5, C-6, C-4: This definitively places the ethanol side chain at the C-5 position of the dihydrobenzofuran ring.

    • H-4 to C-5a, C-3, C-5: Confirms the position of H-4 relative to the ring junction and the ethanol substituent.

    • H-2 to C-7a, C-3: Confirms the dihydrofuran ring structure.

Figure 2: Key HMBC correlations confirming the placement of the ethanol side chain.

Conclusion

By systematically applying a suite of spectroscopic techniques—MS for molecular weight, IR and UV-Vis for functional group and chromophore identification, and a comprehensive set of 1D and 2D NMR experiments for detailed connectivity—the structure of this compound can be elucidated with the highest degree of scientific certainty. The congruence of data from all these methods provides a self-validating and authoritative confirmation of the molecular architecture, a critical requirement for any further research or development involving this compound.

References

  • ResearchGate. UV‐Vis absorption (left) and fluorescence under excitation at 350 nm.... Available from: [Link].

  • ResearchGate. Infrared spectrum (FTIR) of (a) 5-(2-aminopropyl) - ResearchGate. Available from: [Link].

  • ResearchGate. (a) UV–Vis absorption and (b) fluorescence spectra of 2, 3, and 4. (c).... Available from: [Link].

  • ResearchGate. Optoelectronic Potential of Benzofuran–Oxime Compounds: Insights from UV–Vis, Optical Dispersion, and Band Gap Analysis. Available from: [Link].

  • ResearchGate. Absorption spectra of compounds 1, 2 and 2,3-benzofuran (Bf) in THF for.... Available from: [Link].

  • PubChem. 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol. Available from: [Link].

  • SciELO. Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Available from: [Link].

  • ResearchGate. Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D).... Available from: [Link].

  • NIST. Benzofuran, 2,3-dihydro-. Available from: [Link].

  • Journal of the American Chemical Society. Construction of Three-Dimensional Covalent Organic Frameworks for Photocatalytic Synthesis of 2,3-Dihydrobenzofuran Derivatives. Available from: [Link].

  • SpectraBase. Dihydrobenzofuran - Optional[13C NMR] - Chemical Shifts. Available from: [Link].

  • University of Santiago de Compostela. Copies of 1H, 13C, 19F NMR spectra. Available from: [Link].

  • Google Patents. Synthesis method of 2,3-dihydrobenzofuran.
  • San Diego State University. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. Available from: [Link].

  • ResearchGate. (PDF) Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Available from: [Link].

  • PrepChem.com. Synthesis of 2,3-dihydrobenzofuran-5-ylacetic acid. Available from: [Link].

  • PubMed. Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Available from: [Link].

  • Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. Available from: [Link].

  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available from: [Link].

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link].

  • The Royal Society of Chemistry. 1. General methods. Available from: [Link].

  • SciSpace. Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. Available from: [Link].

  • NP-MRD. 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0291528). Available from: [Link].

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link].

  • Slideshare. 2D NMR Spectroscopy. Available from: [Link].

  • Michigan State University. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available from: [Link].

  • Wikipedia. Infrared spectroscopy. Available from: [Link].

  • ResearchGate. Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H).... Available from: [Link].

  • Beilstein Journals. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Available from: [Link].

  • MDPI. (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Available from: [Link].

  • PubChem. Dihydrobenzofuran. Available from: [Link].

  • PubMed. Synthesis and evaluation of 2,3-dihydrobenzofuran analogues of the hallucinogen 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane: drug discrimination studies in rats. Available from: [Link].

  • PubChem. (S)-1-(Benzofuran-2-yl)ethanol. Available from: [Link].

Sources

A Technical Guide to Determining the Organic Solvent Solubility of 2-(2,3-Dihydrobenzofuran-5-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Solubility is a critical physicochemical parameter in drug discovery and development, influencing everything from reaction kinetics in synthesis to bioavailability in formulation. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to determine the solubility of 2-(2,3-Dihydrobenzofuran-5-yl)ethanol in a range of common organic solvents. Lacking extensive published data for this specific molecule, this document emphasizes predictive principles based on molecular structure and outlines a robust, first-principles experimental methodology. The focus is on the gold-standard isothermal shake-flask method, presented as a self-validating protocol to ensure data integrity and reproducibility.

Introduction: The Central Role of Solubility

The ability of a solute to dissolve in a solvent to form a homogeneous solution is a fundamental concept with profound practical implications in the pharmaceutical sciences.[1][2] For an active pharmaceutical ingredient (API) or intermediate like this compound, solubility data is indispensable for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

  • Formulation Development: Designing stable and effective dosage forms with optimal drug loading and release characteristics.

  • Preclinical Studies: Ensuring consistent compound concentration in in vitro and in vivo assays.

  • Analytical Chemistry: Developing robust methods for quantification and quality control.

This guide will walk the research scientist through a logical, evidence-based workflow to systematically characterize the solubility profile of this compound.

Physicochemical Analysis and Solubility Prediction

Before embarking on experimental work, a thorough analysis of the target molecule's structure provides valuable predictive insights. This practice is rooted in the fundamental chemical principle of "like dissolves like," which states that substances with similar polarity and intermolecular forces are more likely to be soluble in one another.[3][4][5]

Molecular Structure of this compound:

  • IUPAC Name: 2-(2,3-dihydro-1-benzofuran-5-yl)ethanol[6]

  • Molecular Formula: C₁₀H₁₂O₂[6]

  • Molecular Weight: 164.20 g/mol [6]

Structural Features Influencing Solubility:

  • Polar Moieties: The molecule possesses two key polar features:

    • A primary hydroxyl (-OH) group : This group can act as both a hydrogen bond donor and acceptor, imparting significant polarity.

    • An ether (-O-) linkage within the dihydrofuran ring: This group can act as a hydrogen bond acceptor.

  • Nonpolar Moiety: The dihydrobenzofuran ring system is largely aromatic and hydrocarbon-like, contributing to the molecule's nonpolar, lipophilic character.

Predicted Solubility Behavior:

The presence of both polar (hydroxyl, ether) and nonpolar (aromatic ring) regions suggests that this compound is an amphiphilic molecule . Therefore, its solubility is expected to be highest in polar organic solvents, particularly those that can participate in hydrogen bonding.

  • High Expected Solubility: Polar protic solvents (e.g., Methanol, Ethanol) and polar aprotic solvents (e.g., Acetone, THF, DMSO).

  • Moderate to Low Expected Solubility: Solvents of intermediate polarity (e.g., Dichloromethane, Ethyl Acetate).

  • Very Low Expected Solubility: Nonpolar aliphatic solvents (e.g., Hexane, Heptane) and nonpolar aromatic solvents (e.g., Toluene).

Strategic Selection of Organic Solvents for Screening

A well-designed solubility screen should include a diverse set of solvents that cover a wide range of polarities and chemical functionalities. The following table provides a recommended starting panel for characterizing this compound, categorized by solvent type.

Table 1: Recommended Panel of Organic Solvents for Solubility Screening

Solvent ClassSolvent NameDielectric Constant (ε) at 20°CRationale
Polar Protic Methanol (MeOH)33.0Capable of hydrogen bonding; often provides high solubility for polar compounds.
Ethanol (EtOH)24.6Similar to methanol but slightly less polar; widely used in pharmaceutical processes.[7]
Isopropanol (IPA)19.9A common, less polar alcohol alternative.
Polar Aprotic Acetonitrile (ACN)37.5High dielectric constant but cannot donate hydrogen bonds.[7]
Acetone21.0A common ketone solvent, good for moderately polar compounds.[7]
Dimethyl Sulfoxide (DMSO)47.0A highly polar, strong solvent often used for difficult-to-dissolve compounds.[8]
Tetrahydrofuran (THF)7.5A cyclic ether with moderate polarity.[9]
Intermediate Polarity Dichloromethane (DCM)9.1A common chlorinated solvent for a wide range of organic compounds.
Ethyl Acetate (EtOAc)6.0An ester of moderate polarity, widely used in chromatography and extractions.[7]
Nonpolar Aromatic Toluene2.4Representative of aromatic hydrocarbon solvents.[9]
Nonpolar Aliphatic n-Heptane1.9A standard nonpolar solvent; low solubility is expected.[7]

Note: Dielectric constant values are approximate and sourced from publicly available data tables.[7][8][9][10]

Experimental Protocol: The Isothermal Shake-Flask Method

The saturation shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[11] It is a robust and reliable technique recommended by regulatory agencies like the OECD for its accuracy.[12][13] The protocol described below is a self-validating system designed to ensure equilibrium is reached and accurately measured.

Materials and Equipment
  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

  • Analytical balance (readable to at least 0.1 mg)

  • Orbital shaker or rotator within a temperature-controlled incubator (set to 25°C ± 0.5°C)

  • Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UPLC-UV, or a calibrated UV-Vis spectrophotometer)

Step-by-Step Protocol
  • Preparation: Add an excess amount of solid this compound to a series of vials. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is ~10-20 mg of solid.

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the chosen organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them on the orbital shaker in the temperature-controlled environment (25°C). Agitate the vials at a constant speed for a predetermined time to ensure equilibrium is reached.

    • Causality: Agitation ensures the entire solvent volume is continuously exposed to the solid, maximizing the rate of dissolution. Constant temperature is critical as solubility is temperature-dependent.[14]

  • Self-Validation of Equilibrium: To ensure true equilibrium has been reached, a time-point study is essential. Samples should be taken at multiple intervals (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not significantly change between the later time points (e.g., the 48-hour and 72-hour results are within 5% of each other).[15][16]

  • Sample Collection and Preparation: a. After the agitation period, allow the vials to stand undisturbed in the incubator for at least 2 hours to let excess solid settle. b. Carefully draw the supernatant (the clear liquid above the solid) into a syringe. c. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial.

    • Causality: Filtration is a critical step to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

  • Dilution and Analysis: a. Accurately dilute a known volume of the filtered, saturated solution with the appropriate mobile phase or solvent for your analytical instrument. The dilution factor should be chosen to bring the concentration within the calibrated range of the instrument. b. Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

  • Calculation: Calculate the original solubility using the measured concentration and the dilution factor. Report the results in standard units such as mg/mL or mol/L.

    Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination process.

G cluster_protocol Shake-Flask Steps start_end start_end process process decision decision io io sub_process sub_process A Start: Characterize Solute (this compound) B Predict Solubility Based on Structural Analysis (Polar & Nonpolar Moieties) A->B Analyze C Select Diverse Solvent Panel (Protic, Aprotic, Nonpolar) B->C Inform D1 Add Excess Solid to Vial C->D1 Begin Exp. D Execute Isothermal Shake-Flask Protocol D2 Add Known Volume of Solvent D1->D2 D3 Agitate at Constant Temp (e.g., 25°C) D2->D3 D4 Has Equilibrium Been Reached? D3->D4 D4->D3 No (Continue Agitation) D5 Settle, Sample Supernatant & Syringe Filter (0.22 µm) D4->D5 Yes D6 Quantify Concentration (e.g., by HPLC-UV) D5->D6 Analyze E Calculate & Tabulate Solubility Data (mg/mL) D6->E Report F End: Final Solubility Profile E->F

Sources

Thermochemical Data for Dihydrobenzofuran Neolignans: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise and Thermochemical Imperative of Dihydrobenzofuran Neolignans

Dihydrobenzofuran neolignans (DBNs) represent a significant class of natural products, biosynthesized in plants through the oxidative coupling of two phenylpropanoid units.[1] Their diverse and potent biological activities, including anti-inflammatory, antioxidant, cytotoxic, and antimicrobial properties, have positioned them as compelling scaffolds in drug discovery and development.[2][3] Understanding the fundamental thermochemical properties of these molecules is paramount for elucidating their mechanisms of action, predicting their stability, and optimizing their synthesis and formulation.[4][5]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the thermochemical data landscape for dihydrobenzofuran neolignans. While direct experimental thermochemical data for this specific class of compounds remain scarce in the literature, this guide will delve into the established experimental and computational methodologies applicable to their study. By examining data from structurally related phenolic and furan compounds, we will establish a framework for predicting and understanding the thermochemical behavior of DBNs.

I. The Significance of Thermochemical Data in Drug Development

Thermochemical parameters such as enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and bond dissociation enthalpy (BDE) are not merely abstract thermodynamic values. They provide critical insights into:

  • Molecular Stability and Reactivity: The enthalpy of formation is a direct measure of a molecule's intrinsic stability. This information is crucial for assessing the shelf-life of potential drug candidates and for understanding their degradation pathways.

  • Reaction Energetics and Synthesis Optimization: Knowledge of the enthalpies of reaction, which can be derived from enthalpies of formation, is essential for optimizing synthetic routes. For instance, the silver(I) oxide-promoted oxidative coupling of phenylpropanoids is a common method for synthesizing the dihydrobenzofuran core.[1][2][6] Understanding the thermodynamics of this reaction can lead to improved yields and selectivity.

  • Antioxidant Activity and Mechanism: The antioxidant properties of many phenolic compounds, including DBNs, are directly related to the O-H bond dissociation enthalpy.[7] A lower BDE indicates a greater ease of hydrogen atom donation to scavenge free radicals.

  • Pharmacokinetics and Metabolism: The metabolic fate of a drug is governed by a series of chemical reactions. Thermochemical data can help predict the most likely metabolic pathways and the stability of metabolites.

II. Experimental Approaches for Determining Thermochemical Data

While direct experimental data for DBNs is limited, several calorimetric techniques are routinely employed to determine the thermochemical properties of organic compounds, including natural products.

A. Combustion Calorimetry

Combustion calorimetry is the cornerstone of experimental thermochemistry for determining the standard enthalpy of formation of organic compounds.[5][8][9]

Principle: A precisely weighed sample is completely combusted in a high-pressure oxygen atmosphere within a sealed container (a "bomb"). The heat released during the combustion is absorbed by the surrounding water bath, and the resulting temperature change is meticulously measured.

Experimental Protocol: Static Bomb Combustion Calorimetry

  • Sample Preparation: A pellet of the purified dihydrobenzofuran neolignan (typically 0.5 - 1.0 g) is prepared.

  • Calorimeter Setup: The bomb is charged with the sample and pressurized with high-purity oxygen (ca. 30 atm). The bomb is then submerged in a precisely known volume of water in the calorimeter.

  • Combustion and Data Acquisition: The sample is ignited electrically, and the temperature of the water is monitored with high-precision thermometers until it reaches a steady state.

  • Calculation of Enthalpy of Combustion: The heat capacity of the calorimeter (determined through calibration with a standard substance like benzoic acid) and the measured temperature rise are used to calculate the energy of combustion.

  • Derivation of Enthalpy of Formation: The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Causality Behind Experimental Choices: The use of a high-pressure oxygen atmosphere ensures complete and rapid combustion, which is essential for accurate results. The calibration with a certified standard like benzoic acid is critical for establishing the energy equivalent of the calorimeter, thereby ensuring the trustworthiness of the measurements.

B. Photoacoustic Spectroscopy

Photoacoustic spectroscopy (PAS) is a sensitive technique for determining the thermal properties of materials, including thermal diffusivity and effusivity. From these, the heat capacity and enthalpy changes associated with photochemical processes can be derived.

Principle: A sample is irradiated with a modulated light source. The absorption of light by the sample leads to localized heating and subsequent thermal expansion, which generates an acoustic wave. The intensity of this acoustic wave is proportional to the amount of heat released.

Experimental Protocol: Photoacoustic Spectroscopy for Phenolic Compounds

  • Sample Preparation: The dihydrobenzofuran neolignan is prepared as a thin film or in a solution.

  • Spectrometer Setup: The sample is placed in a sealed photoacoustic cell equipped with a sensitive microphone. A modulated light source (e.g., a xenon arc lamp with a monochromator) is used for excitation.[10]

  • Data Acquisition: The photoacoustic signal is detected by the microphone and amplified using a lock-in amplifier as a function of the excitation wavelength.

  • Data Analysis: The photoacoustic spectrum provides information about the non-radiative decay processes following light absorption. By analyzing the signal phase and amplitude at different modulation frequencies, thermal properties can be determined.

Trustworthiness of the Protocol: The self-validating nature of PAS lies in its direct measurement of heat generation. The use of a lock-in amplifier ensures high signal-to-noise ratios by filtering out noise that is not at the modulation frequency.

III. Computational Thermochemistry: A Powerful Predictive Tool

Given the challenges in obtaining experimental thermochemical data for every compound of interest, computational methods, particularly Density Functional Theory (DFT), have become indispensable.[4][11][12]

A. Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely used to calculate molecular geometries, energies, and other properties with a good balance of accuracy and computational cost.

Principle: DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. By approximating the exchange-correlation functional, the electronic energy of a molecule can be calculated.

Protocol for Calculating Thermochemical Data using DFT:

  • Molecular Structure Optimization: The 3D structure of the dihydrobenzofuran neolignan is built and its geometry is optimized to find the lowest energy conformation. This is typically done using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)).

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Calculation of Enthalpy and Gibbs Free Energy: The total electronic energy, ZPVE, and thermal corrections are combined to calculate the enthalpy and Gibbs free energy of the molecule at a specified temperature and pressure.

  • Calculation of Enthalpy of Formation: The gas-phase enthalpy of formation can be calculated using isodesmic or atomization reactions, where the calculated energies of the target molecule and reference compounds with known experimental enthalpies of formation are used.

  • Calculation of Bond Dissociation Enthalpy (BDE): The BDE of a specific bond (e.g., the phenolic O-H bond) is calculated as the enthalpy difference between the parent molecule and the two resulting radicals upon homolytic cleavage of that bond.

Causality Behind Methodological Choices: The choice of the functional and basis set is crucial for the accuracy of DFT calculations. B3LYP is a widely used hybrid functional that often provides reliable results for organic molecules. The inclusion of diffuse functions (+) and polarization functions (d,p) in the basis set is important for accurately describing systems with lone pairs and for calculating properties like bond dissociation enthalpies.

Diagram: Computational Workflow for Thermochemical Data

computational_workflow cluster_input Input cluster_dft DFT Calculation cluster_output Output Thermochemical Data mol_structure Molecular Structure (Dihydrobenzofuran Neolignan) geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) mol_structure->geom_opt Initial Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry energy_calc Single Point Energy freq_calc->energy_calc Vibrational Frequencies & Thermal Corrections enthalpy Enthalpy of Formation (ΔHf°) energy_calc->enthalpy gibbs Gibbs Free Energy (ΔGf°) energy_calc->gibbs bde Bond Dissociation Enthalpy (BDE) energy_calc->bde

Caption: A generalized workflow for calculating thermochemical data of dihydrobenzofuran neolignans using Density Functional Theory (DFT).

IV. Summary of Key Thermochemical Parameters and Their Implications

While a comprehensive, experimentally verified database for dihydrobenzofuran neolignans is yet to be established, computational studies on related phenolic compounds provide valuable benchmarks.

Thermochemical ParameterTypical Calculated Values for Phenolic CompoundsSignificance for Dihydrobenzofuran Neolignans
Enthalpy of Formation (ΔHf°) Varies significantly with structureIndicates the intrinsic stability of different DBN isomers and derivatives.
O-H Bond Dissociation Enthalpy (BDE) 80 - 90 kcal/molA key descriptor of antioxidant activity. Lower values suggest higher radical scavenging potential.
Gibbs Free Energy of Reaction (ΔGr°) Dependent on the specific reactionPredicts the spontaneity of synthetic reactions and metabolic transformations.

Note: The values in the table are illustrative and based on general phenolic compounds. Specific values for dihydrobenzofuran neolignans will depend on their precise chemical structure and substitution patterns.

V. Structure-Thermochemistry-Activity Relationships

The thermochemical properties of dihydrobenzofuran neolignans are intricately linked to their molecular structure. Understanding these relationships is crucial for the rational design of new derivatives with enhanced biological activity.

  • Substitution Effects on BDE: Electron-donating groups (e.g., methoxy, hydroxyl) on the aromatic ring can lower the O-H BDE, thereby enhancing antioxidant activity. The position of the substituent also plays a critical role.

  • Intramolecular Hydrogen Bonding: The presence of intramolecular hydrogen bonds can significantly influence the conformation and energetics of the molecule, which in turn affects its reactivity and BDEs.

  • Stereochemistry: Dihydrobenzofuran neolignans possess chiral centers, and different stereoisomers can exhibit distinct thermochemical properties and biological activities.

Diagram: Structure-Activity Relationship Logic

sar_logic structure Molecular Structure (e.g., Substituents, Stereochemistry) thermochem Thermochemical Properties (e.g., BDE, ΔHf°) structure->thermochem Influences activity Biological Activity (e.g., Antioxidant, Cytotoxic) structure->activity Determines thermochem->activity Correlates with

Caption: The interplay between molecular structure, thermochemical properties, and biological activity of dihydrobenzofuran neolignans.

VI. Future Directions and Conclusion

The field of thermochemistry of dihydrobenzofuran neolignans is poised for significant advancements. The integration of high-level computational methods with targeted experimental studies will be instrumental in building a robust thermochemical database for this important class of natural products. Future research should focus on:

  • Systematic Experimental Studies: Performing combustion calorimetry and other experimental techniques on a series of purified dihydrobenzofuran neolignans to provide benchmark data.

  • Advanced Computational Modeling: Employing more sophisticated computational methods, such as composite methods (e.g., G3, G4), to achieve higher accuracy in thermochemical predictions.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models that correlate thermochemical parameters with biological activities to facilitate the rational design of novel DBN-based therapeutics.

References

  • DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. (n.d.). National Center for Biotechnology Information. [Link]

  • Dihydrobenzofuran neolignans: An overview of their chemistry And biological activities. (2020). ResearchGate. [Link]

  • Computational study of bond dissociation enthalpies for substituted β-O-4 lignin model compounds. (2011). National Center for Biotechnology Information. [Link]

  • Computational Study of Bond Dissociation Enthalpies for a Large Range of Native and Modified Lignins. (2022). ResearchGate. [Link]

  • Calculating enthalpy of a chemical reaction using DFT. (2022). Matter Modeling Stack Exchange. [Link]

  • Combined Experimental and Computational Study of the Thermochemistry of the Fluoroaniline Isomers. (2007). National Center for Biotechnology Information. [Link]

  • Computational Study of Bond Dissociation Enthalpies for Lignin Model Compounds. Substituent Effects in Phenethyl Phenyl Ethers. (n.d.). Sci-Hub. [Link]

  • DIHYDROBENZOFURAN NEO-LIGNAN DERIVATIVES ISOLATED FROM THE WHOLE PLANTS OF LYCOPODIELLA CERNUA AND THEIR ANTIOXIDANT ACTIVITY. (2021). ResearchGate. [Link]

  • Exploring Synthetic Dihydrobenzofuran and Benzofuran Neolignans as Antiprotozoal Agents against Trypanosoma cruzi. (2023). National Center for Biotechnology Information. [Link]

  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. (2020). Journal of the Brazilian Chemical Society. [Link]

  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. (2020). SciELO. [Link]

  • Antioxidant and Anti-inflammatory Active Dihydrobenzofuran Neolignans from the Seeds of Prunus tomentosa. (2018). ResearchGate. [Link]

  • Jatrolignans C and D: New Neolignan Epimers from Jatropha curcas. (2022). MDPI. [Link]

  • DFT calculations on three 2,3-dihydrobenzofuran linked chalcones: Structural, HOMO-LUMO and spectroscopic (UV-Vis and IR) interpretation. (2021). ResearchGate. [Link]

  • Calorimetric and Computational Study of the Thermochemistry of Phenoxyphenols. (2014). ACS Publications. [Link]

  • Optical and Thermal Properties of Poly‐bis‐ phenol‐A Carbonate: Photoacoustic Study. (2007). ResearchGate. [Link]

  • Thermochemical Characterization of Sulfur-Containing Furan Derivatives: Experimental and Theoretical Study. (2023). MDPI. [Link]

  • Density Functional Theory Study of Mechanisms of [8 + 2] Cycloadditions of Dienylfurans/Dienylisobenzofurans with DMAD. (2021). ACS Publications. [Link]

  • Natural dihydroisobenzofuran derivatives as a template for promising radical scavengers: theoretical insights into structure-activity relationships, thermochemistry and kinetics. (2022). ResearchGate. [Link]

  • Furan: Properties, Synthesis, and Reactions. (n.d.). Scribd. [Link]

  • Recent advances in research on lignans and neolignans. (2016). Royal Society of Chemistry. [Link]

  • Effects of heat treatment on the phenolic compounds and antioxidant capacity of quince fruit and its tisane's sensory properties. (2019). National Center for Biotechnology Information. [Link]

  • TDDFT calculations and photoacoustic spectroscopy experiments used to identify phenolic acid functional biomolecules in Brazilian tropical fruits in natura. (2018). National Center for Biotechnology Information. [Link]

  • BOND DISSOCIATION ENTHALPY OF PHENOLIC ANTIOXIDANTS. (n.d.). Polish Journal of Food and Nutrition Sciences. [Link]

  • Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones. (2018). MDPI. [Link]

  • Lignans and Neolignans: Plant secondary metabolites as a reservoir of biologically active substances. (2019). National Center for Biotechnology Information. [Link]

  • Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study. (2021). Royal Society of Chemistry. [Link]

  • EXPERIMENTAL THERMOCHEMISTRY. (n.d.). Caltech. [Link]

  • Inhibition Effect and Mechanism of Phenolic Antioxidants on Coal Spontaneous Combustion. (2023). ACS Omega. [Link]

  • Antioxidant Structure⁻Activity Relationship Analysis of Five Dihydrochalcones. (2018). National Center for Biotechnology Information. [Link]

  • Optimization of Phenolic Compounds Extraction and Antioxidant Activity from Inonotus hispidus Using Ultrasound-Assisted Extraction Technology. (2023). MDPI. [Link]

  • Furan. (n.d.). National Center for Biotechnology Information. [Link]

  • Prediction of the Enthalpy of Formation by DFT (Density Functional Theory) Calculations. (n.d.). Fraunhofer-Publica. [Link]

  • Extraction of phenolic compounds from grape pomace using ohmic heating: Chemical composition, bioactivity and bioaccessibility. (2024). National Center for Biotechnology Information. [Link]

  • Natural Dihydroisobenzofuran Derivatives as a Template for Promising Radical Scavengers: Theoretical Insights into Structure-Activity Relationships, Thermochemistry and Kinetics. (2022). ResearchGate. [Link]

  • Effects of a ferulate-derived dihydrobenzofuran neolignan on angiogenesis, steroidogenesis, and redox status in a swine cell model. (2014). National Center for Biotechnology Information. [Link]

  • Effect of extreme temperature changes on phenolic, flavonoid contents and antioxidant activity of tomato seedlings (Solanum lycopersicum L.). (2021). National Center for Biotechnology Information. [Link]

  • Two new dihydrobenzofuran-type neolignans from Breynia fruticosa. (2019). ResearchGate. [Link]

  • Furan. (n.d.). NIST WebBook. [Link]

  • The O-H Bond Dissociation Energies of Substituted Phenols and Proton Affinities of Substituted Phenoxide Ions: A DFT Study. (2011). MDPI. [Link]

  • Preparation and Properties of Furan. (n.d.). SlideShare. [Link]

  • Bioinspired Improvement of Lignocellulosic Bio-Based Materials Against Fire and Fungi—A Comprehensive Review. (2024). MDPI. [Link]

  • Effect of acoustic energy density on yield of phenolics [(A) 20°C; (B) 30°C. (n.d.). ResearchGate. [Link]40-C_fig2_328003615)

Sources

Methodological & Application

Introduction: The Significance of the 2,3-Dihydrobenzofuran Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 2-(2,3-Dihydrobenzofuran-5-yl)ethanol: Protocols and Mechanistic Insights

The 2,3-dihydrobenzofuran motif is a privileged heterocyclic scaffold frequently encountered in natural products and pharmacologically active molecules.[1] Its rigid structure and specific electronic properties make it a valuable building block in medicinal chemistry. Derivatives of this core have demonstrated a wide array of biological activities, including antitumor, anti-inflammatory, and antiviral properties.[1][2] Specifically, this compound serves as a key intermediate for elaborating more complex molecular architectures, particularly in the development of novel therapeutics targeting various receptors and enzymes.[3][4] For instance, analogues have been investigated as potent hallucinogens and selective histamine H3 receptor antagonists.[3][4]

This guide provides detailed, field-tested protocols for the synthesis of this compound, designed for researchers in organic synthesis and drug development. We will explore two robust and efficient synthetic strategies, elucidating the mechanistic principles behind each step and offering practical insights for successful execution.

Overview of Synthetic Strategies

Two primary and highly effective retrosynthetic pathways are commonly employed to construct the target molecule. The choice between them often depends on the availability of starting materials, scalability, and specific laboratory capabilities.

  • The Grignard Pathway: This approach involves the formation of an organometallic (Grignard) reagent from a halogenated dihydrobenzofuran, followed by a nucleophilic attack on ethylene oxide to introduce the two-carbon ethanol side chain. This method is often favored for its directness and efficiency.

  • The Acetic Acid Reduction Pathway: This two-stage strategy begins with the synthesis of 2,3-dihydrobenzofuran-5-ylacetic acid, which is subsequently reduced to the corresponding primary alcohol using a powerful hydride-reducing agent.

The logical flow of these competitive strategies is outlined below.

cluster_0 Synthetic Strategies for this compound cluster_1 Route 1: Grignard Pathway cluster_2 Route 2: Acetic Acid Reduction Pathway Start 2,3-Dihydrobenzofuran Bromination Bromination Start->Bromination Acylation Friedel-Crafts Acylation Start->Acylation w/ Oxalyl Chloride Monoethyl Ester Target This compound Bromo_Intermediate 5-Bromo-2,3-dihydrobenzofuran Bromination->Bromo_Intermediate Grignard_Formation Grignard Reagent Formation Grignard_Intermediate (2,3-Dihydrobenzofuran-5-yl)magnesium bromide Grignard_Formation->Grignard_Intermediate Epoxide_Addition Reaction with Ethylene Oxide Epoxide_Addition->Target Acidic Workup Bromo_Intermediate->Grignard_Formation Grignard_Intermediate->Epoxide_Addition Reduction_Keto Wolff-Kishner Reduction Acylation->Reduction_Keto Acid_Intermediate 2,3-Dihydrobenzofuran-5-ylacetic acid Reduction_Keto->Acid_Intermediate Followed by Hydrolysis & Acidification Reduction_Acid LAH Reduction Reduction_Acid->Target Acid_Intermediate->Reduction_Acid

Caption: Key Synthetic Pathways to the Target Compound.

Protocol 1: Synthesis via Grignard Reaction with Ethylene Oxide

This protocol is arguably the most direct route. It leverages the powerful nucleophilicity of a custom-prepared Grignard reagent to open an epoxide ring, thereby constructing the desired carbon skeleton in a single, efficient step.[5][6]

Causality & Mechanistic Principle

The core of this synthesis is the formation of a carbon-carbon bond between a nucleophilic aryl carbon and an electrophilic carbon of ethylene oxide. The Grignard reagent, R-MgX, effectively reverses the polarity (an "umpolung") of the carbon atom attached to the halogen, transforming it from an electrophilic site into a potent carbanion-like nucleophile.[6] This nucleophile readily attacks one of the carbon atoms in the strained three-membered ring of ethylene oxide, leading to ring-opening and the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final primary alcohol, which is two carbons longer than the original Grignard reagent.[7]

Step-by-Step Experimental Protocol

Part A: Synthesis of 5-Bromo-2,3-dihydrobenzofuran

  • Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HBr fumes), add 2,3-dihydrobenzofuran (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl₄). Cool the flask to 0 °C in an ice bath.

  • Bromination: Dissolve bromine (1.0-1.1 eq) in the same solvent and add it to the dropping funnel. Add the bromine solution dropwise to the stirred solution of 2,3-dihydrobenzofuran over 30-60 minutes. Maintain the temperature at 0 °C. The reaction is typically rapid, and the disappearance of the bromine color indicates consumption.

  • Quenching and Work-up: After the addition is complete, allow the mixture to stir for an additional 30 minutes. Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the reddish-brown color disappears. Transfer the mixture to a separatory funnel, wash with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 5-bromo-2,3-dihydrobenzofuran.

Part B: Grignard Reaction and Alcohol Formation

Critical Note: All glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents to prevent quenching of the Grignard reagent.[5]

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 eq) in a dry three-neck flask under an inert atmosphere.

    • Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[5]

    • Dissolve 5-bromo-2,3-dihydrobenzofuran (1.0 eq) in anhydrous tetrahydrofuran (THF) or diethyl ether.

    • Add a small portion (~10%) of the bromide solution to the magnesium turnings. The reaction initiation is indicated by cloudiness, gentle refluxing, or a color change. If the reaction does not start, gentle heating may be required.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent, (2,3-Dihydrobenzofuran-5-yl)magnesium bromide.

  • Reaction with Ethylene Oxide:

    • Cool the freshly prepared Grignard solution to 0 °C.

    • Ethylene oxide (1.5-2.0 eq), which is a gas at room temperature, can be condensed into a cold flask and dissolved in anhydrous THF.

    • Slowly add the cold solution of ethylene oxide to the stirred Grignard reagent via cannula or a dropping funnel. This reaction is exothermic; maintain the temperature below 10 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the resulting crude oil by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.

Protocol 2: Synthesis via Reduction of 2,3-Dihydrobenzofuran-5-ylacetic Acid

This pathway involves creating the C-C bond via acylation chemistry, followed by a robust reduction to furnish the target alcohol. While involving more steps than the Grignard route, it avoids the handling of gaseous ethylene oxide.

Causality & Mechanistic Principle

This synthesis first establishes the 2-(2,3-dihydrobenzofuran-5-yl)acetyl moiety and then reduces the carboxylic acid functional group. A patented method describes a Friedel-Crafts acylation of 2,3-dihydrobenzofuran with oxalyl chloride monoethyl ester, followed by hydrolysis and a Wolff-Kishner-Huang Minlon reduction to yield the acetic acid intermediate.[8] The final, critical step is the reduction of this carboxylic acid. Carboxylic acids are resistant to mild reducing agents like sodium borohydride (NaBH₄). Therefore, a powerful hydride source, such as Lithium Aluminum Hydride (LAH, LiAlH₄) or a borane complex (e.g., BH₃·THF), is required to convert the acid to the primary alcohol. LAH acts as a source of four hydride ions (H⁻), which perform a nucleophilic attack on the carbonyl carbon of the protonated carboxylic acid, leading to a stepwise reduction to the final alcohol.

Step-by-Step Experimental Protocol

Part A: Synthesis of 2,3-Dihydrobenzofuran-5-ylacetic Acid

This intermediate is commercially available[9] or can be synthesized. A known synthetic route involves the Friedel-Crafts acylation of 2,3-dihydrobenzofuran followed by reduction.[8][10]

  • Acylation: Under the action of a Lewis acid like aluminum trichloride, 2,3-dihydrobenzofuran is reacted with oxalyl chloride monoethyl ester to yield an α-keto ester.[8]

  • Hydrolysis: The resulting ester is hydrolyzed to form the corresponding α-keto acid sodium salt.[8]

  • Reduction (Wolff-Kishner-Huang Minlon): The keto group is reduced to a methylene group using hydrazine hydrate under basic conditions, which, after acidification, yields 2,3-dihydrobenzofuran-5-ylacetic acid.[8]

Part B: LAH Reduction to this compound

Critical Note: LiAlH₄ is a highly reactive, water-sensitive reagent. All glassware must be rigorously dried, and the reaction must be performed under an inert atmosphere using anhydrous solvents.

  • Setup: In a dry three-neck flask under an inert atmosphere, prepare a suspension of Lithium Aluminum Hydride (LAH, ~1.5 eq) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Addition of Acid: Dissolve 2,3-dihydrobenzofuran-5-ylacetic acid (1.0 eq) in anhydrous THF. Add this solution dropwise to the stirred LAH suspension. Vigorous hydrogen gas evolution will be observed initially. Maintain a slow addition rate to control the effervescence.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 2-4 hours to ensure the reduction is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Work-up (Fieser Method):

    • Cool the reaction mixture back to 0 °C.

    • Quench the reaction by sequentially and slowly adding:

      • 'x' mL of water (where 'x' is the mass of LAH in grams used).

      • 'x' mL of 15% aqueous NaOH solution.

      • '3x' mL of water.

    • This procedure should produce a granular, white precipitate (lithium and aluminum salts) that is easily filtered. Stir the resulting mixture at room temperature for 30 minutes.

  • Isolation and Purification:

    • Filter the granular precipitate through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

    • Combine the filtrate and washings, and concentrate under reduced pressure.

    • If necessary, dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and re-concentrate.

    • Purify the crude product by flash column chromatography to afford pure this compound.

Data and Protocol Comparison

To aid in experimental design, the key parameters of each synthetic route are summarized below.

ParameterProtocol 1: Grignard PathwayProtocol 2: Acetic Acid Reduction
Key Starting Material 2,3-Dihydrobenzofuran2,3-Dihydrobenzofuran
Number of Key Steps 2 (Bromination, Grignard/Epoxide Rxn)2 (Acetic Acid Synthesis, Reduction)
Key Reagents Bromine, Mg, Ethylene OxideAlCl₃, Hydrazine, LiAlH₄
Key Hazards Bromine (corrosive, toxic), Ethylene Oxide (carcinogen, explosive), Anhydrous Ethers (peroxide forming)AlCl₃ (water-reactive), Hydrazine (toxic), LiAlH₄ (highly water-reactive)
Pros Highly convergent and direct, often higher yielding.Avoids handling gaseous reagents like ethylene oxide. The acid intermediate is stable and can be stored.
Cons Requires strict anhydrous conditions; Ethylene oxide can be difficult to handle.Multi-step synthesis for the acid intermediate; LAH requires careful handling.

Safety and Handling

  • Bromine: Is highly corrosive and toxic. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Grignard Reagents & LAH: Are highly reactive with protic sources, especially water. Reactions must be conducted under a dry, inert atmosphere. Quenching procedures must be performed slowly and at low temperatures.

  • Anhydrous Ethers (THF, Diethyl Ether): Can form explosive peroxides upon storage. Always use freshly distilled solvent or solvent from a recently opened bottle.

  • Ethylene Oxide: Is a toxic, flammable, and carcinogenic gas. It should only be handled by trained personnel in a well-ventilated fume hood with extreme caution.

References

  • NROChemistry. Wittig Reaction: Mechanism and Examples. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. Available from: [Link]

  • Google Patents. CN102924558A - Novel preparation method of darifenacin intermediate 2, 3-dihydro-5-benzofuran acetic acid.
  • Google Patents. CN105693666A - Synthesis method of 2,3-dihydrobenzofuran.
  • Cragoe, E. J., et al. (1982). (Acylaryloxy)acetic acid diuretics. 3. 2,3-Dihydro-5-acyl-2-benzofurancarboxylic acids, a new class of uricosuric diuretics. Journal of Medicinal Chemistry. Available from: [Link]

  • University of California, Irvine. Experiment 25 – The Grignard Reaction. Available from: [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Available from: [Link]

  • University of California, Irvine. Experiment 27 – A Solvent Free Wittig Reaction. Available from: [Link]

  • ResearchGate. (PDF) WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE. Available from: [Link]

  • PrepChem. Synthesis of 2,3-dihydro-5-benzofuranamine. Available from: [Link]

  • Brown, M., et al. (2011). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • PrepChem. Synthesis of 2,3-dihydrobenzofuran-5-ylacetic acid. Available from: [Link]

  • ADI Chemistry. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Available from: [Link]

  • Chemistry LibreTexts. Wittig Reaction. Available from: [Link]

  • University of Calgary. GRIGNARD REAGENTS. Available from: [Link]

  • The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. YouTube. Available from: [Link]

  • Al-Warhi, T., et al. (2020). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank. Available from: [Link]

  • Shi, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available from: [Link]

  • PubChem. Acetic acid 2-((R)-5-acetyl-2,3-dihydro-benzofuran-2-yl)-allyl ester. Available from: [Link]

  • The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. Available from: [Link]

  • Li, Y., et al. (2015). Design, Synthesis, and Antitumor Activity of (E,Z)-1-(dihydrobenzofuran-5-yl)-3-phenyl-2-(1,2,4-triazol-1-yl)-2-propen-1-ones. Archiv der Pharmazie. Available from: [Link]

  • Monte, A. P., et al. (1991). 2,3-Dihydrobenzofuran analogues of hallucinogenic phenethylamines. Journal of Medicinal Chemistry. Available from: [Link]

  • Acta Crystallographica Section E. (2010). 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)acetic acid monohydrate. Available from: [Link]

  • European Journal of Medicinal Chemistry. (2023). Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. Available from: [Link]

  • Fox, G. B., et al. (2005). Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist. Journal of Pharmacology and Experimental Therapeutics. Available from: [Link]

Sources

Application Note: Alternative Synthesis Routes for 2-(2,3-Dihydrobenzofuran-5-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-(2,3-Dihydrobenzofuran-5-yl)ethanol is a valuable building block in medicinal chemistry and drug development, frequently serving as a key intermediate for more complex molecular targets. The 2,3-dihydrobenzofuran scaffold is a privileged structure found in numerous natural products and pharmaceuticals, prized for its diverse biological activities.[1] This application note provides an in-depth guide for researchers and process chemists, detailing four distinct and viable synthetic routes to the title compound. Each route is presented with a discussion of its underlying chemical principles, step-by-step experimental protocols, and an analysis of its strategic advantages and limitations. The methodologies covered include: (1) reduction of a carboxylic acid intermediate, (2) Grignard-based C-C bond formation, (3) a Wittig olefination/hydroboration sequence, and (4) selective catalytic hydrogenation of a benzofuran precursor. This guide is designed to empower scientists to select and implement the most suitable synthetic strategy based on their specific laboratory capabilities, scale, and project goals.

Introduction

The 2,3-dihydrobenzofuran moiety is a cornerstone in the architecture of many biologically active molecules, exhibiting properties ranging from anti-inflammatory and antimicrobial to anticancer.[1][2] Consequently, the development of efficient and scalable methods to access functionalized dihydrobenzofurans is of paramount importance to the drug discovery pipeline. This compound, with its reactive primary alcohol, provides a versatile handle for further chemical elaboration.

Traditional synthetic approaches can be linear and may suffer from low overall yields or harsh reaction conditions.[1] This document moves beyond a single-pathway approach to explore and validate several alternative strategies. By understanding the causality behind the experimental choices in each route, from the selection of reagents to the purification methods, researchers can troubleshoot and adapt these protocols effectively. This note serves as both a theoretical guide and a practical laboratory manual, grounded in established chemical principles and supported by authoritative literature.

Retrosynthetic Analysis

A retrosynthetic overview illustrates the strategic disconnections that form the basis of the four distinct synthetic routes detailed in this guide. Each pathway leverages a different key intermediate, offering flexibility in starting material selection and synthetic strategy.

G cluster_1 Route 1: Reduction cluster_2 Route 2: Grignard cluster_3 Route 3: Olefination cluster_4 Route 4: Hydrogenation Target This compound Int1 2-(2,3-Dihydrobenzofuran-5-yl)acetic acid Target->Int1 C-O Reduction Int2 Dihydrobenzofuran-5-yl Grignard Reagent Target->Int2 C-C Formation Electrophile Ethylene Oxide or Formaldehyde Int3 5-Vinyl-2,3-dihydrobenzofuran Target->Int3 Hydroboration- Oxidation Start4 2-(Benzofuran-5-yl)ethanol Target->Start4 Selective Furan Ring Hydrogenation Start1 2,3-Dihydrobenzofuran Int1->Start1 Friedel-Crafts Acylation, Wolff-Kishner Reduction Start2 5-Bromo-2,3-dihydrobenzofuran Int2->Start2 Mg insertion Start3 2,3-Dihydrobenzofuran -5-carbaldehyde Int3->Start3 Wittig Reaction

Caption: Retrosynthetic analysis of the target molecule.

Route 1: Reduction of 2-(2,3-Dihydrobenzofuran-5-yl)acetic Acid

Principle: This classical and robust route involves the initial synthesis of the corresponding carboxylic acid, which is then reduced to the primary alcohol. The key steps are the introduction of a two-carbon chain onto the dihydrobenzofuran ring, followed by a standard functional group transformation. A reliable method to achieve this is through a Friedel-Crafts acylation followed by a Wolff-Kishner-Huang Minlon reduction.[3]

G Start 2,3-Dihydrobenzofuran Intermediate1 Ethyl 2-(2,3-dihydrobenzofuran-5-yl) -2-oxoacetate Start->Intermediate1 Friedel-Crafts Acylation Intermediate2 2-(2,3-Dihydrobenzofuran-5-yl) acetic acid Intermediate1->Intermediate2 Wolff-Kishner Reduction Target Target Alcohol Intermediate2->Target LiAlH4 or BH3 Reduction

Caption: Workflow for Route 1.

Protocol 1.1: Friedel-Crafts Acylation to Ethyl 2-(2,3-dihydrobenzofuran-5-yl)-2-oxoacetate[3]
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum trichloride (AlCl₃, 1.5 equiv.) and an anhydrous solvent such as dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

  • Addition: Add 2,3-dihydrobenzofuran (1.0 equiv.) to the stirred suspension.

  • Acylation: Slowly add ethyl oxalyl chloride (1.2 equiv.) dropwise via the dropping funnel, ensuring the internal temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture onto crushed ice with concentrated HCl. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient).

Protocol 1.2: Wolff-Kishner-Huang Minlon Reduction to the Acetic Acid[3]
  • Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the ketoester from Protocol 1.1 (1.0 equiv.) in a high-boiling solvent like diethylene glycol.

  • Hydrazone Formation: Add hydrazine hydrate (3.0 equiv.) and stir the mixture at 95-100 °C for 5-6 hours to form the hydrazone intermediate.

  • Reduction: Add potassium hydroxide (KOH, 3.0 equiv.) in portions. The temperature will increase. Heat the mixture to 180-200 °C, allowing water and excess hydrazine to distill off. Maintain this temperature for 4-6 hours until nitrogen evolution ceases.

  • Workup: Cool the reaction mixture to room temperature and dilute with water. Wash with a nonpolar solvent (e.g., toluene) to remove impurities.

  • Isolation: Acidify the aqueous layer to pH 2-3 with cold, concentrated HCl. The product, 2,3-dihydrobenzofuran-5-ylacetic acid, will precipitate. Collect the solid by filtration, wash with cold water, and dry.

Protocol 1.3: Reduction to this compound
  • Setup: To a flame-dried, two-neck flask under nitrogen, add a suspension of lithium aluminum hydride (LiAlH₄, 1.5-2.0 equiv.) in anhydrous tetrahydrofuran (THF). Cool to 0 °C.

  • Addition: Dissolve the carboxylic acid from Protocol 1.2 (1.0 equiv.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • Reaction: After addition, allow the mixture to warm to room temperature and then gently reflux for 2-3 hours.

  • Quenching (Fieser workup): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. A granular precipitate should form.

  • Isolation: Stir for 30 minutes, then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the target alcohol. Purify further by column chromatography if necessary.

Route 2: Grignard-Based Approaches

Principle: This convergent route relies on the formation of an organometallic nucleophile, specifically 2,3-dihydrobenzofuran-5-ylmagnesium bromide.[4] This powerful Grignard reagent can then be reacted with a suitable two-carbon electrophile, such as ethylene oxide, to directly install the desired ethanol side chain. This method is highly efficient but requires strict anhydrous conditions.[5][6]

G Start 5-Bromo-2,3- dihydrobenzofuran Intermediate Grignard Reagent Start->Intermediate Mg(0), THF Target Target Alcohol Intermediate->Target 1. Add Electrophile 2. H3O+ workup Electrophile Ethylene Oxide

Caption: Workflow for Route 2.

Protocol 2.1: Preparation of 2,3-Dihydrobenzofuran-5-ylmagnesium Bromide[4][7]
  • Setup: Flame-dry a three-neck flask containing magnesium turnings (1.1 equiv.) and a magnetic stir bar under a stream of nitrogen. Fit the flask with a reflux condenser and a dropping funnel.

  • Initiation: Add a small volume of anhydrous THF to cover the magnesium. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.

  • Formation: Dissolve 5-bromo-2,3-dihydrobenzofuran (1.0 equiv.) in anhydrous THF and add a small portion to the magnesium suspension. Gentle warming may be required to initiate the reaction (indicated by bubbling and a color change).

  • Addition: Once the reaction begins, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours until most of the magnesium is consumed. The resulting dark grey/brown solution is the Grignard reagent and should be used immediately.

Protocol 2.2: Reaction with Ethylene Oxide[6]
  • Setup: Cool the freshly prepared Grignard reagent from Protocol 2.1 to 0 °C in an ice-salt bath.

  • Addition of Electrophile: Prepare a solution of ethylene oxide (1.5-2.0 equiv.) in cold, anhydrous THF. Add this solution slowly to the Grignard reagent via cannula, ensuring the internal temperature does not rise significantly. Caution: Ethylene oxide is a toxic, flammable gas.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Workup: Cool the reaction back to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Isolation: Extract the mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the target alcohol.

Route 3: Wittig Olefination and Hydroboration

Principle: This strategy involves building the ethanol side chain in two distinct steps from an aldehyde precursor. First, a Wittig reaction converts 2,3-dihydrobenzofuran-5-carbaldehyde into the corresponding terminal alkene (5-vinyl-2,3-dihydrobenzofuran).[7][8] The subsequent hydroboration-oxidation step regioselectively hydrates the alkene with anti-Markovnikov selectivity to furnish the desired primary alcohol.

G Start 2,3-Dihydrobenzofuran -5-carbaldehyde Intermediate 5-Vinyl-2,3- dihydrobenzofuran Start->Intermediate Wittig Reaction (Ph3P=CH2) Target Target Alcohol Intermediate->Target Hydroboration- Oxidation

Caption: Workflow for Route 3.

Protocol 3.1: Wittig Reaction to 5-Vinyl-2,3-dihydrobenzofuran[10]
  • Ylide Preparation: In a flame-dried flask under nitrogen, suspend methyltriphenylphosphonium bromide (1.2 equiv.) in anhydrous THF. Cool to 0 °C and add a strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.1 equiv.) dropwise. Stir the resulting bright yellow-orange mixture for 30-60 minutes at 0 °C to form the phosphorus ylide.

  • Aldehyde Addition: Dissolve 2,3-dihydrobenzofuran-5-carbaldehyde (1.0 equiv.) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Workup: Quench the reaction with water or saturated NH₄Cl solution. Extract the product with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The triphenylphosphine oxide byproduct can be partially removed by precipitation from a minimal amount of cold ether/hexane. Purify the crude alkene by column chromatography.

Protocol 3.2: Hydroboration-Oxidation to the Target Alcohol
  • Hydroboration: In a flame-dried flask under nitrogen, dissolve the alkene from Protocol 3.1 (1.0 equiv.) in anhydrous THF. Cool to 0 °C. Add a solution of borane-THF complex (BH₃·THF, 1.0 M in THF, 1.1 equiv.) dropwise.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Oxidation: Cool the reaction back to 0 °C. Slowly add aqueous sodium hydroxide (e.g., 3M NaOH, 3.0 equiv.), followed by the careful, dropwise addition of hydrogen peroxide (30% H₂O₂, 3.0 equiv.), keeping the temperature below 20 °C.

  • Completion: Remove the ice bath and stir the mixture at room temperature for 1-2 hours.

  • Isolation: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain the final product.

Route 4: Selective Catalytic Hydrogenation

Principle: This approach starts from a more unsaturated precursor, 2-(benzofuran-5-yl)ethanol, and selectively reduces the furan ring to form the dihydrobenzofuran core. This transformation is challenging as it requires a catalyst that can hydrogenate the electron-rich furan ring without affecting the adjacent benzene ring.[9] Recent advances in catalysis, particularly with ruthenium-based systems, have made this a viable and "greener" alternative.[10][11]

G Start 2-(Benzofuran-5-yl)ethanol Target Target Alcohol Start->Target Selective Hydrogenation (e.g., Ru@SILP catalyst, H2)

Caption: Workflow for Route 4.

Protocol 4.1: Selective Hydrogenation of 2-(Benzofuran-5-yl)ethanol[13]
  • Setup: To a high-pressure hydrogenation vessel, add 2-(benzofuran-5-yl)ethanol (1.0 equiv.), a suitable solvent (e.g., THF, methanol), and the selective hydrogenation catalyst (e.g., Ru@SILP-[ZnCl₄]²⁻, 1-5 mol%).

  • Reaction Conditions: Seal the vessel, purge several times with nitrogen, and then pressurize with hydrogen gas (H₂) to the desired pressure (e.g., 10-50 bar).

  • Hydrogenation: Heat the mixture to the optimal temperature (e.g., 50-100 °C) with vigorous stirring. Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or HPLC.

  • Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst, washing with the reaction solvent. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography if necessary to remove any byproducts from over-reduction.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends heavily on factors such as scale, available equipment, and cost of starting materials. The following table provides a comparative summary to aid in this decision-making process.

Parameter Route 1: Reduction Route 2: Grignard Route 3: Olefination Route 4: Hydrogenation
Number of Steps 3221 (from precursor)
Starting Materials 2,3-Dihydrobenzofuran5-Bromo-2,3-dihydrobenzofuran2,3-Dihydrobenzofuran-5-carbaldehyde2-(Benzofuran-5-yl)ethanol
Key Reagents AlCl₃, Hydrazine, LiAlH₄Mg, Ethylene OxidePh₃PCH₃Br, n-BuLi, BH₃·THFH₂, Specialized Ru catalyst
Reaction Conditions Harsh (high temp, strong base)Mild (requires strict anhydrous)MildModerate (high pressure/temp)
Scalability Good, but waste from AlCl₃Excellent, highly convergentGood, but phosphine oxide wasteExcellent for flow chemistry
Green Chemistry Poor (heavy metals, hydrazine)Moderate (ether solvents)Poor (stoichiometric P waste)Good (catalytic, high atom economy)
Key Challenges Handling hydrazine, waste disposalStrict exclusion of moistureRemoval of Ph₃P=O byproductCatalyst cost and selectivity

Conclusion

This application note has detailed four distinct and synthetically valuable routes to this compound.

  • Route 1 is a classic, multi-step approach that is reliable but involves harsh reagents.

  • Route 2 represents a highly efficient and convergent strategy, ideal for rapid synthesis provided that anhydrous conditions can be maintained.

  • Route 3 offers a versatile alternative that proceeds under mild conditions but generates significant stoichiometric waste.

  • Route 4 is a modern, catalytic approach that aligns with the principles of green chemistry but may require specialized equipment and catalysts.

By providing detailed protocols and contextualizing the advantages and disadvantages of each method, this guide equips researchers and drug development professionals with the necessary tools to make informed decisions and successfully synthesize this important chemical intermediate.

References

  • PrepChem. (n.d.). Synthesis of 2-(2,3-Dihydro-2-oxo-3-phenyl-5-benzofuranyl)-acetic acid. PrepChem.com. Retrieved from [Link]

  • dos Santos, F. P., et al. (2023). Green Approach for the Synthesis of Chalcogenyl- 2,3-dihydrobenzofuran Derivatives Through Allyl-phenols/ Naphthols and Their Potential as MAO-B Inhibitors. Chemistry – An Asian Journal, 18(24), e202300586. Retrieved from [Link]

  • Ahmad, S., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. RSC Advances, 14, 13855-13876. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2,3-dihydrobenzofuran-5-ylacetic acid. PrepChem.com. Retrieved from [Link]

  • Wang, Z., et al. (2024). Construction of Three-Dimensional Covalent Organic Frameworks for Photocatalytic Synthesis of 2,3-Dihydrobenzofuran Derivatives. Journal of the American Chemical Society. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Organic-chemistry.org. Retrieved from [Link]

  • Google Patents. (n.d.). Novel preparation method of darifenacin intermediate 2, 3-dihydro-5-benzofuran acetic acid.
  • MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]

  • Atlantis Press. (2023). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. Retrieved from [Link]

  • ResearchGate. (2020). Recent Advances in Synthetic Strategies to 2,3-Dihydrobenzofurans. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). The WITTIG REACTION With CHEMILUMINESCENCE!. Retrieved from [Link]

  • University of Pittsburgh. (2007). The Wittig Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2,3-dihydrobenzofuran.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic-chemistry.org. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • ACS Publications. (2022). Convergent Synthesis of Dihydrobenzofurans via Urea Ligand-Enabled Heteroannulation of 2-Bromophenols with 1,3-Dienes. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). DDQ-promoted synthesis of 2-benzoylbenzofurans and benzofuro[2,3-c]pyridines using 2′-hydroxy ethyl cinnamate and phenacyl bromides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Organic-chemistry.org. Retrieved from [Link]

  • ACS Publications. (2020). Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Phases. Retrieved from [Link]

  • ResearchGate. (2023). Different schematic routes to synthesize benzofurans. Retrieved from [Link]

  • ResearchGate. (2023). Heterogeneous catalytic hydrogenation of benzofurans. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2, 3-dihydrobenzofuran compound.
  • ARKAT USA, Inc. (n.d.). Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3- dihydrobenzothiophen-2- and 3-ones by rearrangements of 3- hydroxy analogs. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Sci-Hub. (2017). Ruthenium-Catalyzed Synthesis of cis-2,3-Dihydrobenzofuran-3-ols by Aqueous Transfer Hydrogenation via Dynamic Kinetic Resolution. Retrieved from [Link]

  • Beilstein Journals. (2015). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • HETEROCYCLES. (2008). CATALYTIC ASYMMETRIC HYDROGENATION OF 5-MEMBERED HETEROAROMATICS. Retrieved from [Link]

Sources

Application Notes & Protocols: 2-(2,3-Dihydrobenzofuran-5-yl)ethanol as a Strategic Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Dihydrobenzofuran Scaffold

In the landscape of modern medicinal chemistry and materials science, the 2,3-dihydrobenzofuran motif stands out as a privileged scaffold. Its unique conformational rigidity, combined with the electronic properties of the fused ring system, makes it an attractive core for designing molecules with specific biological activities. 2-(2,3-Dihydrobenzofuran-5-yl)ethanol emerges as a particularly valuable building block, offering a reactive handle—the primary alcohol—for a variety of synthetic transformations, while retaining the core dihydrobenzofuran structure. This guide provides an in-depth exploration of its applications, key reactions, and detailed protocols for its use in the synthesis of complex molecular architectures.

The significance of this building block is underscored by its incorporation into several pharmaceutically active compounds. For instance, it serves as a key fragment in the synthesis of Darifenacin, a muscarinic M3 receptor antagonist, and is structurally related to intermediates in the synthesis of orexin receptor antagonists, a class of drugs used to treat insomnia.[1][2]

Physicochemical Properties

A clear understanding of the physical and chemical properties of a building block is fundamental to its effective application in synthesis.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₂[3]
Molecular Weight 164.20 g/mol [3]
CAS Number 87776-76-9[3]
Appearance Inquire-
Boiling Point Not available-
Melting Point Not available-
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.General Knowledge

Core Synthetic Strategies: Leveraging the Hydroxyl Group

The primary alcohol of this compound is the main site of reactivity, allowing for its elaboration into a variety of functional groups. The two most common and powerful strategies involve:

  • Activation of the Hydroxyl Group: Conversion of the alcohol into a better leaving group (e.g., a tosylate) to facilitate nucleophilic substitution reactions.

  • Mitsunobu Reaction: A one-pot redox condensation reaction that allows for the direct substitution of the hydroxyl group with a nucleophile, proceeding with inversion of configuration if the carbon were chiral.[4][5]

Workflow for Synthetic Elaboration

The following diagram illustrates the central role of this compound and its transformation into key intermediates for further synthesis.

G A This compound B Activation (e.g., Tosylation) A->B C Mitsunobu Reaction A->C + Nucleophile + PPh3, DEAD/DIAD D 2-(2,3-Dihydrobenzofuran-5-yl)ethyl Tosylate B->D E Ether, Ester, or Amine-linked Adducts C->E F Nucleophilic Substitution (SN2) D->F + Nucleophile G Complex Target Molecules (e.g., Darifenacin, Orexin Antagonists) E->G F->G

Caption: Synthetic pathways from this compound.

Protocol 1: Activation of the Hydroxyl Group via Tosylation

Objective: To convert the primary alcohol of this compound into a tosylate, creating an excellent leaving group for subsequent nucleophilic substitution reactions.[6][7]

Rationale for Experimental Choices:

  • Reagents:

    • p-Toluenesulfonyl chloride (TsCl) is the source of the tosyl group.

    • A tertiary amine base, such as triethylamine (TEA) or pyridine, is used to neutralize the HCl byproduct of the reaction, preventing side reactions. Pyridine can also act as a nucleophilic catalyst.

    • Dichloromethane (DCM) is a common solvent for this reaction as it is relatively inert and dissolves the starting materials.

  • Conditions:

    • The reaction is typically run at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.

Step-by-Step Procedure:
  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Base: Add triethylamine (1.5 eq) or pyridine (2.0 eq) to the solution and stir for 10 minutes.

  • Addition of TsCl: Add p-toluenesulfonyl chloride (1.2 eq) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and dilute with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(2,3-dihydrobenzofuran-5-yl)ethyl 4-methylbenzenesulfonate.

Protocol 2: Mitsunobu Reaction for Direct Nucleophilic Substitution

Objective: To directly substitute the hydroxyl group of this compound with a suitable nucleophile in a one-pot reaction. This method is particularly useful for forming C-O, C-N, and C-S bonds.[4][5][8]

Rationale for Experimental Choices:

  • Reagents:

    • Triphenylphosphine (PPh₃): Acts as the oxygen activator.[9]

    • Azodicarboxylate (DEAD or DIAD): Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) are the most common choices. They act as the ultimate oxidant in the reaction.[4] DIAD is often preferred due to its lower carcinogenicity.

    • Nucleophile: The incoming nucleophile should have a pKa of less than 15 to ensure it is acidic enough to protonate the betaine intermediate.[4] Examples include carboxylic acids (to form esters), phenols (to form ethers), and imides like phthalimide (for Gabriel synthesis of amines).[8]

    • Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent as it is aprotic and effectively dissolves the reagents.[4]

  • Conditions:

    • The reaction is typically initiated at 0 °C or lower to control the highly exothermic reaction between PPh₃ and DEAD/DIAD.[4] The slow, dropwise addition of the azodicarboxylate is crucial to maintain temperature control and minimize side reactions. The reaction is then allowed to warm to room temperature.

Step-by-Step Procedure:
  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), triphenylphosphine (1.5 eq), and the chosen nucleophile (e.g., a phenol or phthalimide, 1.2 eq) in anhydrous THF (approx. 0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Azodicarboxylate: Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. An orange color may appear and then fade. Ensure the internal temperature remains low during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude residue will contain the desired product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate.

  • Purification: Purification can be challenging due to the byproducts. Column chromatography on silica gel is the most common method. The choice of eluent will depend on the polarity of the product.

Mechanism of the Mitsunobu Reaction

The mechanism is complex but can be summarized in the following key steps.

G cluster_1 Activation Phase cluster_2 Substitution Phase A PPh3 + DEAD B Betaine Intermediate A->B Nucleophilic Attack D Ion Pair B->D + Nu-H, - H+ C Pronucleophile (Nu-H) F Alkoxyphosphonium Salt D->F E Alcohol (R-OH) E->F + Ion Pair G SN2 Attack by Nu- F->G Activation H Product (R-Nu) + Ph3PO G->H

Caption: Simplified mechanism of the Mitsunobu reaction.

Applications in Drug Discovery: A Case Study

The true value of a building block is demonstrated in its successful application in the synthesis of complex, high-value molecules. This compound and its derivatives are key components in the synthesis of compounds targeting various receptors.

Synthesis of Darifenacin Analogs

Darifenacin is a selective M3 muscarinic receptor antagonist used to treat overactive bladder. The 2-(2,3-dihydrobenzofuran-5-yl)ethyl moiety is a crucial part of its structure. The synthesis often involves the reaction of an activated form of this compound (like the tosylate) with a chiral pyrrolidine derivative.[2]

Precursors for Orexin Receptor Antagonists

Orexin receptor antagonists are a class of drugs for treating insomnia. Several patented syntheses of these compounds utilize building blocks derived from this compound.[1][10] The dihydrobenzofuran ring system often serves as a key recognition element for the receptor.

Troubleshooting and Expert Insights

  • TLC Monitoring: When monitoring these reactions, it's crucial to co-spot the reaction mixture with the starting material to accurately gauge its consumption.

  • Purification of Mitsunobu Reactions: The removal of triphenylphosphine oxide can be challenging. One strategy is to precipitate it from a nonpolar solvent like diethyl ether or a mixture of hexanes and ethyl acetate. Alternatively, using polymer-supported triphenylphosphine can simplify the workup, as the byproduct can be removed by filtration.[11]

  • Anhydrous Conditions: Both tosylation and the Mitsunobu reaction are sensitive to water. Ensure all glassware is flame- or oven-dried, and use anhydrous solvents to maximize yields and prevent unwanted side reactions.

Conclusion

This compound is a versatile and valuable building block in organic synthesis, particularly in the realm of medicinal chemistry. Its readily transformable primary alcohol, coupled with the desirable properties of the dihydrobenzofuran core, provides a reliable platform for the construction of complex and biologically active molecules. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors.

References

  • Cox, C. D., et al. (2010). A concise, enantioselective synthesis of the potent dual orexin inhibitor suvorexant (MK-4305). Journal of the American Chemical Society, 132(29), 10034–10044. Available at: [Link]

  • Yuan, C., et al. (2014). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Chinese Chemical Letters, 25(12), 1599-1602. Available at: [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Available at: [Link]

  • Singh, R., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6543. Available at: [Link]

  • Chemistry Steps. (n.d.). Mitsunobu Reaction. Available at: [Link]

  • PubChem. (n.d.). 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol. Available at: [Link]

  • Google Patents. (n.d.). CN105693666A - Synthesis method of 2,3-dihydrobenzofuran.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available at: [Link]

  • CAS Common Chemistry. (n.d.). 2,3-Dihydro-5-benzofuranethanol. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans. PubMed Central. Available at: [Link]

  • J-STAGE. (n.d.). Design and synthesis of the novel orexin receptor ligands with 1,3,5-trioxazatriquinane skeleton. Available at: [Link]

  • ResearchGate. (n.d.). Laboratory and practical synthesis of Suvorexant, a selective dual orexin receptor antagonist. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions. Available at: [Link]

  • ACS Publications. (2013). Identification of a Novel Series of Orexin Receptor Antagonists with a Distinct Effect on Sleep Architecture for the Treatment of Insomnia. Journal of Medicinal Chemistry, 56(19), 7590–7607. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. PubMed Central. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,3-dihydrobenzofuran-5-ylacetic acid. Available at: [Link]

  • Chemsrc. (n.d.). 2,3-Dihydrobenzofuran-5-ethanol Tosylate | CAS#:79679-49-5. Available at: [Link]

  • MDPI. (n.d.). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Available at: [Link]

  • PubChem. (n.d.). (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetonitrile. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of ethyl furfuryl ether via etherification of furfuryl alcohol with ethanol over montmorillonite K10. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Available at: [Link]

  • Royal Society of Chemistry. (2024). Synthesis of ethyl furfuryl ether via etherification of furfuryl alcohol with ethanol over montmorillonite K10. RSC Advances, 14, 25221-25226. Available at: [Link]

Sources

Application Notes & Protocols for the Neuropharmacological Evaluation of 2-(2,3-Dihydrobenzofuran-5-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently encountered in biologically active molecules, with a growing body of evidence supporting its role as a versatile core for central nervous system (CNS) drug discovery.[1] Derivatives of this structure have been developed as potent and selective ligands for a range of neuropharmacologically relevant targets, including cannabinoid, histamine, and glutamate receptors.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the neuropharmacological characterization of novel 2,3-dihydrobenzofuran derivatives, using 2-(2,3-Dihydrobenzofuran-5-yl)ethanol as a representative investigational compound. These application notes detail a strategic, multi-tiered screening cascade designed to elucidate the compound's mechanism of action and potential therapeutic applications. The protocols provided are grounded in established methodologies and are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: The 2,3-Dihydrobenzofuran Scaffold in Neuropharmacology

The 2,3-dihydrobenzofuran ring system is a core structural feature in numerous natural products and synthetic compounds with significant biological activities.[5][6] Its rigid, bicyclic structure provides a well-defined three-dimensional conformation that can be strategically functionalized to achieve high-affinity and selective interactions with various biological targets. In the realm of neuropharmacology, this scaffold has proven to be particularly fruitful.

Key examples of neuropharmacologically active 2,3-dihydrobenzofuran derivatives include:

  • Cannabinoid Receptor 2 (CB2) Agonists: A series of 2,3-dihydro-1-benzofuran derivatives have been synthesized and identified as potent and selective CB2 agonists.[2][3] These compounds show promise in the treatment of neuropathic pain, leveraging the anti-inflammatory and analgesic properties of CB2 receptor activation without the psychoactive effects associated with CB1 receptor agonism.[2]

  • Histamine H3 Receptor Antagonists/Inverse Agonists: Compounds such as ABT-239, which features a benzofuran core (though not a dihydrobenzofuran), have been developed as potent and selective histamine H3 receptor antagonists.[4][7] These agents enhance neurotransmitter release and have shown preclinical efficacy in models of cognitive disorders like ADHD and Alzheimer's disease.[4]

  • NMDA Receptor Modulators: The benzofuran nucleus is a key component in drugs targeting neurological disorders involving the glutamatergic system.[1] Some derivatives have been investigated for their protective effects in seizure models, potentially acting as negative allosteric modulators of NMDA receptors.[1]

Given the diverse activities of this chemical class, a systematic approach is required to characterize a novel analogue like This compound . The following sections outline a logical workflow for its evaluation, from initial broad-based screening to more focused mechanistic studies.

Proposed Neuropharmacological Screening Cascade

A hierarchical screening approach is recommended to efficiently and cost-effectively evaluate the neuropharmacological profile of a novel compound. This cascade begins with broad, high-throughput screens to identify potential biological targets, followed by more specific in vitro and in vivo assays to confirm activity and assess functional consequences.

G cluster_0 Phase 1: Initial Profiling cluster_1 Phase 2: Hit Validation & In Vitro Pharmacology cluster_2 Phase 3: In Vivo Target Engagement & Efficacy A Compound Synthesis & QC B High-Throughput Receptor Binding Screen (e.g., Eurofins SafetyScreen) A->B C Initial Cytotoxicity Assay (e.g., SH-SY5Y, HEK293) A->C D Dose-Response Binding Assays (Ki Determination) B->D Identified Hits C->D Non-toxic Concentrations E Cell-Based Functional Assays (Agonist/Antagonist Mode) D->E F Mechanism of Action Studies (e.g., cAMP, Ca2+ Flux) E->F G Pharmacokinetic Profiling (BBB Penetration) F->G Confirmed In Vitro Activity H Rodent Behavioral Models (e.g., Hot Plate, Forced Swim Test) G->H I Target Engagement Biomarkers G->I H->I Observed Phenotype

Caption: Proposed screening cascade for a novel neuropharmacological agent.

Phase 1: Initial Profiling and Target Identification

The primary goal of this phase is to broadly survey the biological activities of this compound to identify high-probability targets and establish a safe concentration range for further testing.

High-Throughput Receptor Binding Screen

Rationale: An initial broad screen against a panel of CNS receptors, ion channels, and transporters is the most efficient method to identify potential molecular targets. This unbiased approach prevents premature focus on a single hypothesis and can uncover unexpected activities. Commercial services like the Eurofins SafetyScreen44 panel provide a standardized and cost-effective way to assess binding affinity across dozens of targets.

Protocol: Radioligand Binding Assay (General Principle)

  • Preparation: A specific membrane preparation expressing the target receptor is incubated with a known radiolabeled ligand (e.g., ³H-CP-55,940 for CB1/CB2 receptors).

  • Competition: The incubation is performed in the presence of various concentrations of the test compound, this compound.

  • Equilibration: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated via rapid filtration through a glass fiber filter.

  • Detection: The radioactivity trapped on the filter is quantified using liquid scintillation counting.

  • Analysis: The percentage inhibition of radioligand binding at a given concentration (typically 1-10 µM) is calculated. Significant inhibition (>50%) flags a "hit" for further investigation.

Initial Cytotoxicity Assessment

Rationale: It is crucial to determine the concentration range at which the compound exhibits cytotoxicity. This ensures that any observed effects in subsequent cell-based assays are due to specific pharmacological activity and not cellular toxicity. The SH-SY5Y neuroblastoma cell line is a relevant choice for neuropharmacological studies.[8]

Protocol: MTT Assay for Cell Viability

  • Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 48 hours.[8]

  • MTT Addition: Add MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Quantification: Measure the absorbance of the resulting purple solution using a microplate reader at ~570 nm.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. The concentration that reduces viability by 50% (CC50) is determined.

Parameter Description Example Data
Test Compound This compound-
Cell Line SH-SY5Y Human Neuroblastoma-
Incubation Time 48 hours-
CC50 50% Cytotoxic Concentration> 100 µM

Phase 2: Hit Validation and In Vitro Functional Characterization

Assuming the initial screen identifies significant binding to a specific target (e.g., the CB2 receptor, based on literature for similar scaffolds), this phase aims to confirm this interaction and determine the functional consequence.

Dose-Response Binding Assays

Rationale: To quantify the binding affinity (Ki) of the compound for the target receptor, a competition binding experiment is performed with a full concentration range of the test compound.

Protocol: This follows the same principle as the single-point screen (Section 3.1), but with 8-12 concentrations of this compound to generate a full inhibition curve. The resulting data are fitted to a sigmoidal dose-response curve to determine the IC50 (concentration that inhibits 50% of specific binding). The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell-Based Functional Assays

Rationale: A binding assay confirms interaction but does not reveal whether the compound is an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (reduces basal receptor activity). Functional assays are required to determine this. For G-protein coupled receptors (GPCRs) like CB2, common readouts include cAMP levels or G-protein activation.

G cluster_0 GPCR Signaling Pathway (Gi-coupled) A Agonist (e.g., Test Compound) B CB2 Receptor A->B Binds C Gi Protein B->C Activates D Adenylyl Cyclase (AC) C->D Inhibits F cAMP E ATP E->F AC G Downstream Cellular Response F->G Activates PKA, etc.

Caption: A simplified Gi-coupled GPCR signaling pathway, relevant for CB2 receptors.

Protocol: cAMP Accumulation Assay

  • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human CB2 receptor.

  • Forskolin Stimulation: Treat the cells with forskolin, an adenylyl cyclase activator, to increase intracellular cAMP levels.

  • Agonist Mode: Treat the cells with various concentrations of this compound in the presence of forskolin. An agonist will inhibit forskolin-stimulated cAMP production.

  • Antagonist Mode: Pre-incubate the cells with various concentrations of the test compound, then challenge with a known CB2 agonist (e.g., WIN 55,212-2). An antagonist will block the agonist's ability to inhibit cAMP production.

  • Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Analysis: Plot cAMP levels against compound concentration to determine EC50 (agonist) or IC50 (antagonist).

Assay Type Parameter Description Hypothetical Result
Binding Ki (CB2)Inhibitory constant for CB2 receptor binding.75 nM
Binding Ki (CB1)Inhibitory constant for CB1 receptor binding.> 10,000 nM
Functional EC50 (cAMP)Potency as an agonist in inhibiting cAMP.150 nM
Functional EmaxMaximum efficacy relative to a full agonist.95%

Phase 3: In Vivo Characterization

If the compound demonstrates potent and selective in vitro activity, the next step is to assess its properties in a living organism.

Pharmacokinetic (PK) Profiling

Rationale: For a CNS-active drug, it is essential that it can cross the blood-brain barrier (BBB) to reach its target. A preliminary PK study in rodents will determine its bioavailability, half-life, and brain penetration.

Protocol: Rodent Pharmacokinetic Study

  • Dosing: Administer this compound to a cohort of mice or rats via intravenous (IV) and oral (PO) routes.

  • Sample Collection: Collect blood and brain tissue samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Analysis: Extract the compound from plasma and brain homogenates and quantify its concentration using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Calculation: Determine key PK parameters such as half-life (t½), maximum concentration (Cmax), and the brain-to-plasma concentration ratio. A ratio > 1 indicates good BBB penetration.

In Vivo Behavioral Models

Rationale: Based on the in vitro profile (e.g., a selective CB2 agonist), an appropriate behavioral model can be chosen to test for in vivo efficacy. For a CB2 agonist, a model of neuropathic or inflammatory pain is relevant.[2]

Protocol: Hot Plate Test for Analgesia

  • Acclimation: Acclimate mice to the testing room and equipment.

  • Baseline Measurement: Place each mouse on a hot plate maintained at a constant temperature (e.g., 55°C) and record the latency to a pain response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

  • Dosing: Administer the test compound or vehicle control to the mice.

  • Post-Dosing Measurement: Re-test the mice on the hot plate at various time points after dosing (e.g., 30, 60, 90 minutes).

  • Analysis: An increase in the latency to respond compared to the vehicle group indicates an analgesic effect.

Conclusion

The 2,3-dihydrobenzofuran scaffold represents a promising starting point for the development of novel neuropharmacological agents. The systematic application of the screening cascade detailed in these notes—from broad initial profiling to specific in vivo models—provides a robust framework for characterizing compounds like this compound. This structured approach allows researchers to efficiently identify the molecular target, elucidate the mechanism of action, and establish proof-of-concept for potential therapeutic applications, thereby accelerating the drug discovery process.

References

  • ResearchGate. 2,3-Dihydrobenzofuran derivatives with protective activity in the CNS. Available from: [Link]

  • PubMed Central. Discovering novel neuroactive drugs through high-throughput behavior-based chemical screening in the zebrafish. Available from: [Link]

  • Harvard DASH. Publication: Discovering novel neuroactive drugs through high-throughput behavior-based chemical screening in the zebrafish. Available from: [Link]

  • Semantic Scholar. NEUROPHARMACOLOGICAL SCREENING TECHNIQUES FOR PHARMACEUTICALS: A REVIEW. Available from: [Link]

  • PubMed Central. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Available from: [Link]

  • PubMed. 2,3-Dihydro-1-benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction Through Ligand-Steered Modeling. Available from: [Link]

  • MDPI. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Available from: [Link]

  • Preprints.org. A High-Throughput Behavioral Assay for Screening Novel Anxiolytics in Larval Zebrafish. Available from: [Link]

  • Google Patents. CN105693666A - Synthesis method of 2,3-dihydrobenzofuran.
  • PubMed. Neurotoxicity Assessment of 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine (LINS01 Series) Derivatives and their Protective Effect on Cocaine-Induced Neurotoxicity Model in SH-SY5Y Cell Culture. Available from: [Link]

  • PrepChem.com. Synthesis of 2,3-dihydrobenzofuran-5-ylacetic acid. Available from: [Link]

  • Organic Chemistry Portal. 2,3-Dihydrobenzofuran synthesis. Available from: [Link]

  • ACS Publications. 2,3-Dihydrobenzofuran analogs of hallucinogenic phenethylamines. Available from: [Link]

  • RSC Publishing. Natural source, bioactivity and synthesis of benzofuran derivatives. Available from: [Link]

  • Semantic Scholar. Current Neuropharmacology. Available from: [Link]

  • MDPI. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Available from: [Link]

  • PubMed Central. Neuropharmacology of alcohol addiction. Available from: [Link]

  • Beilstein Journals. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Available from: [Link]

  • PubMed. Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist. Available from: [Link]

  • ResearchGate. (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. Available from: [Link]

  • PubMed Central. The reinforcing effects of ethanol within the nucleus accumbens shell involve activation of local GABA and serotonin receptors. Available from: [Link]

  • PubMed. Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: I. Potent and selective histamine H3 receptor antagonist with drug-like properties. Available from: [Link]

  • NIH. Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. Available from: [Link]

  • PubMed. Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. Available from: [Link]

Sources

Application Notes & Protocols: Evaluating the Antioxidant Activity of 2-(2,3-Dihydrobenzofuran-5-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Dihydrobenzofuran Scaffold

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a key pathological hallmark in a multitude of human diseases, including neurodegenerative disorders, cardiovascular disease, and cancer. Antioxidants are compounds that can inhibit or delay the oxidation of a substrate, playing a crucial role in mitigating oxidative damage[1].

The 2,3-dihydrobenzofuran core is a "privileged scaffold" in medicinal chemistry, frequently found in natural products and synthetic molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties[2][3][4][5]. Its structural resemblance to the chroman ring of Vitamin E (α-tocopherol), a potent natural antioxidant, has spurred significant interest in developing novel dihydrobenzofuran derivatives as therapeutic agents[6]. The compound of interest, 2-(2,3-Dihydrobenzofuran-5-yl)ethanol , possesses a key structural feature indicative of antioxidant potential: a dihydrobenzofuran ring system that can support a phenolic hydroxyl group, a critical functional group for radical scavenging. While direct studies on this specific molecule are emerging, its structural analogues have demonstrated significant antioxidant efficacy[7][8].

This guide provides a comprehensive overview of the scientific rationale and detailed experimental protocols for evaluating the in vitro antioxidant activity of this compound. The methodologies are designed for researchers in drug discovery, pharmacology, and medicinal chemistry to produce robust and reproducible data.

Part 1: Mechanistic Rationale for Antioxidant Activity

The antioxidant activity of phenolic compounds, including the dihydrobenzofuran class, is primarily governed by their ability to donate a hydrogen atom or an electron to neutralize free radicals. The two principal mechanisms are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET)[9][10].

  • Hydrogen Atom Transfer (HAT): The phenolic antioxidant (ArOH) directly donates its hydroxyl hydrogen atom to a free radical (R•), quenching the radical and forming a stable, resonance-delocalized phenoxyl radical (ArO•).

  • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R:-). The radical cation can then deprotonate to form the phenoxyl radical. In some cases, a sequential proton loss electron transfer (SPLET) can occur, where the phenol is first deprotonated to a phenoxide anion (ArO-), which then donates an electron to the radical[11].

The efficacy of a phenolic antioxidant is heavily influenced by the stability of the resulting phenoxyl radical. The dihydrobenzofuran scaffold provides electronic stabilization, enhancing the compound's ability to act as a radical scavenger[8].

G cluster_main Antioxidant Mechanisms of a Phenolic Compound (ArOH) ArOH Phenolic Antioxidant (e.g., Dihydrobenzofuran) Phenoxyl Stable Phenoxyl Radical (ArO●) ArOH->Phenoxyl H Atom Transfer (HAT) RadicalCation Radical Cation (ArOH●+) + Anion (R-) ArOH->RadicalCation Single Electron Transfer (SET) Radical Free Radical (R●) Quenched Quenched Species (RH) RadicalCation->Phenoxyl Deprotonation

Caption: Primary mechanisms of free radical scavenging by phenolic antioxidants.

Part 2: In Vitro Assay Protocols

To build a comprehensive antioxidant profile, it is imperative to use multiple assays that probe different aspects of antioxidant capacity[12][13]. We present three robust, widely adopted spectrophotometric assays: DPPH, ABTS, and FRAP.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the SET mechanism[10]. DPPH is a stable free radical with a deep violet color, showing a maximum absorbance around 517 nm. When an antioxidant donates an electron or hydrogen atom to DPPH, it is reduced to DPPH-H, a non-radical form, causing the solution to decolorize from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the test compound[14].

Causality: The DPPH assay is chosen for its simplicity, stability of the radical, and high throughput, making it an excellent primary screening tool for evaluating the radical scavenging potential of new chemical entities.

G A Prepare Compound & Control (Trolox) Stock Solutions C Add Compound/Control to DPPH Solution in 96-well Plate A->C B Prepare DPPH Working Solution (e.g., 0.1 mM in Methanol) B->C D Incubate in Dark (e.g., 30 min at RT) C->D E Read Absorbance at ~517 nm D->E F Calculate % Inhibition & Determine IC50 Value E->F

Caption: General workflow for the DPPH radical scavenging assay.

Detailed Protocol:

  • Materials & Reagents:

    • This compound

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Trolox or Ascorbic Acid (Positive Control)

    • Methanol (Spectroscopic Grade)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Preparation of Solutions:

      • Prepare a 1 mg/mL stock solution of this compound in methanol.

      • Prepare a 1 mg/mL stock solution of Trolox in methanol.

      • Prepare a 0.1 mM working solution of DPPH in methanol. Keep this solution protected from light.

    • Assay Setup (in a 96-well plate):

      • Create a serial dilution of the test compound and Trolox (e.g., final concentrations of 100, 50, 25, 12.5, 6.25 µg/mL).

      • To 100 µL of each dilution, add 100 µL of the 0.1 mM DPPH solution.

      • Control (A_control): 100 µL of methanol + 100 µL of DPPH solution.

      • Blank (A_blank): 100 µL of methanol + 100 µL of methanol.

    • Incubation & Measurement:

      • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

      • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Plot the % Inhibition against the concentration of the test compound.

    • Determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals) from the plot using non-linear regression analysis.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay also operates on the SET mechanism[10][15]. ABTS is oxidized using potassium persulfate to generate the ABTS•+ radical cation, which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless ABTS form. The reduction in absorbance at 734 nm is proportional to the antioxidant concentration.

Causality: The ABTS assay is advantageous because the radical is soluble in both aqueous and organic solvents, allowing for the assessment of both hydrophilic and lipophilic compounds. Its absorbance maximum at a longer wavelength (734 nm) also reduces interference from colored compounds.

G A Generate ABTS●+ Radical: Mix ABTS + K2S2O8 (Incubate in dark 12-16h) B Dilute ABTS●+ Solution with Ethanol to Absorbance of ~0.7 at 734 nm A->B C Add Compound/Control to Diluted ABTS●+ Solution B->C D Incubate at RT (e.g., 6 min) C->D E Read Absorbance at 734 nm D->E F Calculate % Inhibition & Determine IC50 Value E->F

Caption: General workflow for the ABTS radical cation decolorization assay.

Detailed Protocol:

  • Materials & Reagents:

    • ABTS diammonium salt

    • Potassium persulfate (K₂S₂O₈)

    • Ethanol or Phosphate Buffered Saline (PBS)

    • Test compound and positive control (Trolox)

  • Procedure:

    • Preparation of ABTS•+ Radical Cation:

      • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

      • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This generates the ABTS•+ stock solution.

    • Preparation of ABTS•+ Working Solution:

      • Before use, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Assay Setup:

      • Prepare serial dilutions of the test compound and Trolox.

      • Add 10 µL of each dilution to 190 µL of the ABTS•+ working solution in a 96-well plate.

    • Incubation & Measurement:

      • Incubate the plate at room temperature for 6 minutes.

      • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition using the same formula as for the DPPH assay.

    • Determine the IC50 value from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay directly measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) via an electron transfer process[15]. The assay uses a complex of Fe³⁺ and TPTZ (2,4,6-tripyridyl-s-triazine), which is colorless. Upon reduction to Fe²⁺ by an antioxidant, the complex changes to an intense blue color with an absorbance maximum at 593 nm.

Causality: This assay provides a direct measure of the total reducing capacity of a compound, which is a significant indicator of its potential antioxidant activity. It complements radical scavenging assays by quantifying a different, but related, antioxidant property[16].

G A Prepare FRAP Reagent: Acetate Buffer, TPTZ Solution, & FeCl3 Solution (10:1:1) B Warm FRAP Reagent to 37°C A->B C Add Compound/Control to FRAP Reagent in Plate B->C D Incubate at 37°C (e.g., 30 min) C->D E Read Absorbance at 593 nm D->E F Calculate FRAP Value (e.g., in µM Fe(II) equivalents) from a Standard Curve E->F

Caption: General workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Detailed Protocol:

  • Materials & Reagents:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ in 40 mM HCl

    • 20 mM Ferric chloride (FeCl₃·6H₂O)

    • Ferrous sulfate (FeSO₄·7H₂O) for standard curve

    • Test compound

  • Procedure:

    • Preparation of FRAP Reagent:

      • Freshly prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

      • Warm the reagent to 37°C before use.

    • Standard Curve:

      • Prepare a series of ferrous sulfate solutions of known concentrations (e.g., 100 to 1000 µM) in water.

    • Assay Setup:

      • Add 10 µL of the test compound, standard, or blank (water) to 190 µL of the FRAP reagent in a 96-well plate.

    • Incubation & Measurement:

      • Incubate the plate at 37°C for 30 minutes.

      • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Plot the absorbance of the ferrous sulfate standards against their concentrations to create a standard curve.

    • Use the standard curve to determine the FRAP value of the test compound, expressed as µM of Fe(II) equivalents per mg or mM of the compound.

Part 3: Data Synthesis and Interpretation

A single assay is insufficient to fully characterize the antioxidant profile of a novel compound. The results from DPPH, ABTS, and FRAP assays should be synthesized to form a cohesive picture of the molecule's activity.

Expected Outcomes:

Based on the known activity of structurally related 5-hydroxy-2,3-dihydrobenzofuran derivatives[7][8][17], this compound is expected to demonstrate notable antioxidant activity. The presence of the phenolic hydroxyl group (either inherent or as a primary metabolite) is the key determinant for this activity.

Data Summary Table:

The following table provides a template for summarizing the quantitative data obtained from the assays. Values for the test compound should be compared directly against a well-established standard like Trolox.

AssayParameterThis compoundTrolox (Standard)
DPPH IC50 (µg/mL)Experimental ValueExperimental Value
ABTS IC50 (µg/mL)Experimental ValueExperimental Value
FRAP FRAP Value (µM Fe(II) Eq/mM)Experimental ValueExperimental Value

Interpretation:

  • Low IC50 values in the DPPH and ABTS assays indicate potent radical scavenging activity. A value comparable to or lower than Trolox would signify a strong antioxidant.

  • A high FRAP value indicates a strong reducing capacity. This result corroborates the findings from the radical scavenging assays, confirming the compound's ability to donate electrons.

  • Discrepancies between assays can provide mechanistic insights. For instance, steric hindrance from the ethanol side-chain might affect its interaction with the bulky DPPH radical differently than with the ABTS radical or the Fe(III)-TPTZ complex.

Conclusion

The protocols detailed in this guide provide a robust framework for the initial in vitro characterization of the antioxidant activity of this compound. By employing a multi-assay approach, researchers can gain a comprehensive understanding of its radical scavenging and reducing capabilities. Positive results from these assays would establish a strong foundation for further investigation, including cell-based oxidative stress models, mechanistic studies to confirm HAT vs. SET pathways, and structure-activity relationship (SAR) studies to optimize the dihydrobenzofuran scaffold for enhanced therapeutic potential.

References

  • 5-Hydroxy-2,3-dihydrobenzofuran-derived polyfunctional antioxidants 3. Synthesis and antioxidant activity of 2-dodecylthiomethyland 2-dodecylselenomethyl-5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofurans. (2025).
  • Antioxidant capacity assays (DPPH, ABTS, and FRAP) between partition... (n.d.).
  • Efficiency of DPPH and FRAP assays for estimating antioxidant activity and separation of organic acids and phenolic compounds by. (n.d.).
  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (n.d.). E3S Web of Conferences.
  • Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds. (2019). PMC.
  • Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study. (2021). Royal Society of Chemistry.
  • Concept, mechanism, and applications of phenolic antioxidants in foods. (2020). PubMed.
  • SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. (2025).
  • The antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its 1-thio, 1-seleno, and 1-telluro analogues. (2001). PubMed.
  • New Benzofuran Derivatives as an Antioxidant Agent. (n.d.). PMC.
  • antioxidant activities using dpph, fic, frap, and abts methods from ethanolic. (n.d.). Journal of Universitas Airlangga.
  • Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. (2022). Frontiers.
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Construction of Three-Dimensional Covalent Organic Frameworks for Photocatalytic Synthesis of 2,3-Dihydrobenzofuran Derivatives. (2026). Journal of the American Chemical Society.
  • Antioxidant mechanism of phenolic compounds Flavonoids. (n.d.).
  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). NIH.
  • 2,3-Dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran: design and evaluation as a novel radical-scavenging antioxidant against lipid peroxid
  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (2023). JScholar Publisher.
  • 2,3-Dihydrobenzofuran synthesis. (n.d.). Organic Chemistry Portal.
  • Phenolic Compounds, Antioxidant and Antimicrobial Activities of Punica gran
  • Synthesis and antiulcer activity of novel 5-(2-ethenyl substituted)-3(2H)-furanones. (n.d.). PubMed.
  • In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegener
  • Total synthesis of natural products containing benzofuran rings. (2017). RSC Publishing.
  • Phenolic Constituents, Antioxidant and Cytoprotective Activities, Enzyme Inhibition Abilities of Five Fractions from Vaccinium dunalianum Wight. (2022). MDPI.

Sources

Application Notes and Protocols for the Pharmacological Screening of 2-(2,3-Dihydrobenzofuran-5-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Dihydrobenzofuran Scaffold

The benzofuran and its dihydro derivative, dihydrobenzofuran, represent a class of heterocyclic compounds that are integral to a multitude of natural products and pharmacologically active molecules.[1][2] These scaffolds are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets, leading to diverse therapeutic effects.[1] Extensive research has demonstrated that derivatives of the benzofuran and dihydrobenzofuran core possess a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antitumor, and neuroprotective properties.[2][3][4][5][6]

Given the established pharmacological importance of this structural motif, novel, unexplored derivatives such as "2-(2,3-Dihydrobenzofuran-5-yl)ethanol" are compelling candidates for comprehensive pharmacological screening. The presence of the dihydrobenzofuran core suggests the potential for significant biological activity, warranting a systematic and multi-tiered screening approach to elucidate its therapeutic promise.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the initial pharmacological screening of "this compound." The protocols outlined herein are designed to first broadly assess the compound's biological activity and then to guide further, more specific investigations based on the initial findings.

A Tiered Approach to Pharmacological Screening

A logical and resource-efficient strategy for the pharmacological evaluation of a novel compound involves a tiered screening cascade. This approach begins with broad, high-throughput in vitro assays to identify any potential biological activity.[7][8] Positive "hits" from these initial screens are then subjected to more complex and physiologically relevant in vitro and in vivo models to confirm and characterize the activity.

G cluster_0 Tier 1: Primary In Vitro Screening cluster_1 Tier 2: Secondary In Vitro Assays (Mechanism of Action) cluster_2 Tier 3: In Vivo Efficacy Models A Cytotoxicity Assessment D Enzyme Inhibition Assays A->D If cytotoxic B Antimicrobial Screening B->D If antimicrobial C Anti-inflammatory Screening C->D If anti-inflammatory G Animal Models of Disease D->G E Receptor Binding Assays E->G F Gene Expression Analysis F->G

Part 1: Primary In Vitro Screening Protocols

The initial phase of screening is designed to cast a wide net, identifying potential areas of biological activity for "this compound." The following protocols are fundamental for this purpose.

Cytotoxicity Assessment: MTT Assay

Rationale: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[9] It is a crucial first step to determine the concentration range at which the compound exhibits cytotoxic effects, which is essential for interpreting the results of other in vitro assays.[10]

Protocol:

  • Cell Culture:

    • Culture a relevant human cell line (e.g., HEK293 for general cytotoxicity, or a cancer cell line like A549 or MCF-7 if antitumor activity is suspected) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[5]

    • Incubate at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of "this compound" in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Assay Procedure:

    • Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

    • Remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for 24, 48, or 72 hours.[11]

    • After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Concentration (µM)Absorbance (570 nm)% Viability
0 (Control)1.25100%
0.11.2398.4%
11.1995.2%
100.9878.4%
500.4536.0%
1000.1512.0%

Calculate the IC50 value (the concentration of the compound that inhibits 50% of cell viability) using non-linear regression analysis.

Antimicrobial Screening: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Rationale: Given that many benzofuran derivatives exhibit antimicrobial properties, it is prudent to screen "this compound" for activity against a panel of pathogenic bacteria and fungi.[1][2] The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC).[11][12]

Protocol:

  • Microorganism Preparation:

    • Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) in appropriate broth media.[1]

    • Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[11]

    • Dilute the suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.[11]

  • Compound Preparation:

    • Prepare a stock solution of the compound in DMSO.

    • Perform two-fold serial dilutions in Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) in a 96-well plate.

  • Assay Procedure:

    • Inoculate each well with the prepared microbial suspension.

    • Include a positive control (microbes with no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

Data Analysis:

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Concentration (µg/mL)S. aureus GrowthE. coli GrowthC. albicans Growth
128-++
64-++
32+++
16+++
MIC 64 >128 >128
Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay

Rationale: Dihydrobenzofuran derivatives have been reported as potent anti-inflammatory agents.[3] A common in vitro model for inflammation involves the stimulation of macrophages with lipopolysaccharide (LPS), which leads to the production of pro-inflammatory mediators like nitric oxide (NO).[6] The ability of a compound to inhibit NO production is indicative of its potential anti-inflammatory activity.

Protocol:

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.

  • Assay Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various non-toxic concentrations of "this compound" (determined from the MTT assay) for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

    • After incubation, collect the cell supernatant.

  • NO Measurement (Griess Assay):

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the amount of nitrite, a stable product of NO.

Data Analysis:

Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value for NO inhibition.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus iNOS_mRNA iNOS mRNA Nucleus->iNOS_mRNA transcription iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein translation NO Nitric Oxide (NO) iNOS_Protein->NO Compound This compound Compound->IKK Inhibits? Compound->NFkB Inhibits?

Part 2: Secondary In Vitro Assays for Mechanistic Insights

Should "this compound" demonstrate promising activity in the primary screens, the next logical step is to investigate its potential mechanism of action.

  • For Anti-inflammatory Hits: Further investigation could involve enzyme inhibition assays for cyclooxygenases (COX-1 and COX-2), quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA, and Western blot analysis to assess the phosphorylation status of key signaling proteins in the NF-κB pathway.

  • For Anticancer Hits: Mechanistic studies could include cell cycle analysis by flow cytometry, apoptosis assays (e.g., Annexin V/PI staining), and assays to measure the inhibition of specific kinases or other cancer-related targets.[5]

  • For Antimicrobial Hits: Time-kill kinetic studies can be performed to determine if the compound is bactericidal or bacteriostatic.[12] Further studies could investigate its effect on biofilm formation.[12]

Part 3: In Vivo Pharmacological Evaluation

In vivo studies are essential to evaluate the efficacy and safety of a compound in a whole living organism.[13] These studies should only be undertaken after robust in vitro activity has been established.

Acute Toxicity Study

Rationale: A preliminary acute toxicity study is necessary to determine the maximum tolerated dose (MTD) and to identify any overt signs of toxicity.

Protocol:

  • Administer single escalating doses of "this compound" to groups of mice or rats via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Observe the animals for a period of 14 days for any signs of morbidity or mortality.

  • Conduct a gross necropsy at the end of the study.

In Vivo Efficacy Models

Based on the in vitro findings, an appropriate in vivo model should be selected.

  • Anti-inflammatory Activity: The carrageenan-induced paw edema model in rats is a classic and reliable method for evaluating acute anti-inflammatory activity.[3][14]

  • Analgesic Activity: The hot plate test or the acetic acid-induced writhing test in mice can be used to assess central and peripheral analgesic effects, respectively.[14]

  • Antitumor Activity: If the compound shows potent in vitro cytotoxicity against specific cancer cell lines, its in vivo efficacy can be evaluated in a xenograft mouse model where human tumor cells are implanted into immunodeficient mice.[15]

Conclusion

The pharmacological screening of a novel compound such as "this compound" is a systematic process that begins with broad in vitro assessments and progresses to more focused in vitro and in vivo studies. The dihydrobenzofuran scaffold holds significant therapeutic potential, and a rigorous screening cascade, as outlined in these application notes, is the key to unlocking the pharmacological profile of its derivatives. The data generated from these studies will provide a solid foundation for further preclinical development and potential therapeutic applications.

References

  • Benchchem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • Sygnature Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery.
  • Visikol. (2023, May 23). The Importance of In Vitro Assays.
  • Klančnik, A., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 13, 999234.
  • Slideshare. (n.d.). Screening models(IN-VIVO) for analgesics and anti inflammatory agents.
  • International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs.
  • ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • National Institutes of Health. (n.d.). In vivo quantitative high-throughput screening for drug discovery and comparative toxicology.
  • GenScript. (n.d.). Terminology of Molecular Biology for In Vivo Screening.
  • Adgyl Lifesciences. (n.d.). In VIVO Pharmacology - In Vivo Testing.
  • Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 24(12), 1465-71.
  • Indian Journal of Chemistry. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles.
  • National Institutes of Health. (n.d.). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents.
  • MDPI. (n.d.). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.
  • Semantic Scholar. (n.d.). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents.
  • PubMed. (2024, July 9). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents.
  • Royal Society of Chemistry. (2019, September 2). Natural source, bioactivity and synthesis of benzofuran derivatives.
  • PubMed. (n.d.). Design, Synthesis, and Antitumor Activity of (E,Z)-1-(dihydrobenzofuran-5-yl)-3-phenyl-2-(1,2,4-triazol-1-yl)-2-propen-1-ones.
  • MDPI. (n.d.). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046.

Sources

Application Notes and Protocols: The Strategic Role of 2-(2,3-Dihydrobenzofuran-5-yl)ethanol in the Synthesis of Darifenacin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Key Intermediate in Darifenacin Synthesis

Darifenacin, marketed as Enablex®, is a potent and selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder.[1] Its efficacy and safety profile are intrinsically linked to the purity of the active pharmaceutical ingredient (API). The synthesis of Darifenacin is a multi-step process, and the integrity of each intermediate is paramount to the quality of the final drug substance. Among these intermediates, 2-(2,3-Dihydrobenzofuran-5-yl)ethanol plays a pivotal role. This molecule serves as a crucial building block, providing the dihydrobenzofuran moiety that is essential for the pharmacological activity of Darifenacin. The ethyl alcohol functional group of this intermediate is typically activated, for instance by conversion to a bromide or tosylate, to facilitate its coupling with the pyrrolidine fragment of the Darifenacin molecule.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound. It outlines a detailed, three-step synthetic pathway, starting from the commercially available 2,3-dihydrobenzofuran. The protocols provided herein are a synthesis of information from established chemical literature and patents, designed to be both scientifically robust and practically applicable in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a three-step sequence, as illustrated below. This pathway is designed to be scalable and to minimize the formation of impurities that could compromise the quality of the final API.

Synthetic_Pathway A 2,3-Dihydrobenzofuran B 2-Oxo-2-(2,3-dihydrobenzofuran-5-yl)acetic acid ethyl ester A->B  Friedel-Crafts Acylation   (Ethyl oxalyl chloride, AlCl3) C 2,3-Dihydrobenzofuran-5-ylacetic acid B->C  Wolff-Kishner-Huang Minlon Reduction   (Hydrazine hydrate, KOH) D This compound C->D  Reduction   (NaBH4, BF3.OEt2)

Caption: Overall synthetic scheme for this compound.

Detailed Protocols and Methodologies

Step 1: Friedel-Crafts Acylation of 2,3-Dihydrobenzofuran

The initial step involves the introduction of a two-carbon chain at the 5-position of the 2,3-dihydrobenzofuran ring via a Friedel-Crafts acylation. The use of ethyl oxalyl chloride as the acylating agent is a strategic choice, as it directly installs the required carbon framework.

Reaction:

Friedel_Crafts_Acylation 2,3-Dihydrobenzofuran 2,3-Dihydrobenzofuran 2-Oxo-2-(2,3-dihydrobenzofuran-5-yl)acetic acid ethyl ester 2-Oxo-2-(2,3-dihydrobenzofuran-5-yl)acetic acid ethyl ester 2,3-Dihydrobenzofuran->2-Oxo-2-(2,3-dihydrobenzofuran-5-yl)acetic acid ethyl ester  Ethyl oxalyl chloride, AlCl3    Dichloromethane, 0°C to rt  

Caption: Friedel-Crafts acylation of 2,3-dihydrobenzofuran.

Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.3-1.6 molar equivalents) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the suspension to 0°C using an ice-water bath.

  • Addition of Acylating Agent: To the dropping funnel, add a solution of ethyl oxalyl chloride (1.1-1.2 molar equivalents) in anhydrous DCM. Add this solution dropwise to the stirred AlCl3 suspension over 30-45 minutes, maintaining the temperature at 0°C.

  • Addition of Substrate: Following the addition of the acylating agent, add a solution of 2,3-dihydrobenzofuran (1.0 molar equivalent) in anhydrous DCM dropwise to the reaction mixture over 30-45 minutes, again maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-15 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture back to 0°C and quench by the slow, dropwise addition of crushed ice, followed by 1 M hydrochloric acid. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, 2-oxo-2-(2,3-dihydrobenzofuran-5-yl)acetic acid ethyl ester, can be purified by column chromatography on silica gel.

Causality and Expertise: The use of a Lewis acid like AlCl3 is critical for activating the ethyl oxalyl chloride, generating a highly electrophilic acylium ion that can attack the electron-rich aromatic ring of 2,3-dihydrobenzofuran.[2] The reaction is performed at low temperature initially to control the exothermic reaction and to minimize side reactions. Anhydrous conditions are essential to prevent the decomposition of the Lewis acid and the acylating agent.

Step 2: Wolff-Kishner-Huang Minlon Reduction

The second step involves the reduction of the keto group in the acylated product to a methylene group. The Wolff-Kishner-Huang Minlon reduction is a classic and effective method for this transformation under basic conditions.[2][3][4][5]

Reaction:

Wolff_Kishner_Reduction 2-Oxo-2-(2,3-dihydrobenzofuran-5-yl)acetic acid ethyl ester 2-Oxo-2-(2,3-dihydrobenzofuran-5-yl)acetic acid ethyl ester 2,3-Dihydrobenzofuran-5-ylacetic acid 2,3-Dihydrobenzofuran-5-ylacetic acid 2-Oxo-2-(2,3-dihydrobenzofuran-5-yl)acetic acid ethyl ester->2,3-Dihydrobenzofuran-5-ylacetic acid  1. Hydrazine hydrate, KOH, Ethylene glycol, reflux    2. Acidification  

Caption: Wolff-Kishner-Huang Minlon reduction of the keto-ester.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the crude 2-oxo-2-(2,3-dihydrobenzofuran-5-yl)acetic acid ethyl ester from the previous step in ethylene glycol.

  • Addition of Reagents: Add hydrazine hydrate (excess) and potassium hydroxide pellets (excess) to the solution.

  • Reaction: Heat the mixture to reflux (around 190-200°C) and maintain for 4-6 hours. During this time, water and excess hydrazine will distill off. The high temperature is crucial for the decomposition of the hydrazone intermediate.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and acidify with concentrated hydrochloric acid to a pH of 1-2.

  • Extraction and Purification: The precipitated product, 2,3-dihydrobenzofuran-5-ylacetic acid, is then extracted with a suitable organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization.

Causality and Expertise: The Huang Minlon modification of the Wolff-Kishner reduction, which involves using a high-boiling solvent like ethylene glycol, allows the reaction to be carried out at atmospheric pressure and at the high temperatures required for the final nitrogen elimination step.[2][4][5] The basic conditions saponify the ethyl ester to the corresponding carboxylate in situ, which upon acidification yields the desired carboxylic acid.

Step 3: Reduction of the Carboxylic Acid to the Alcohol

The final step is the reduction of the carboxylic acid to the primary alcohol, this compound. While lithium aluminum hydride (LiAlH4) is a common reagent for this transformation, a milder and often more selective method involves the use of sodium borohydride in the presence of a Lewis acid like boron trifluoride diethyl etherate.[6][7]

Reaction:

Reduction_to_Alcohol 2,3-Dihydrobenzofuran-5-ylacetic acid 2,3-Dihydrobenzofuran-5-ylacetic acid This compound This compound 2,3-Dihydrobenzofuran-5-ylacetic acid->this compound  NaBH4, BF3.OEt2    THF, 0°C to rt  

Caption: Reduction of the carboxylic acid to the primary alcohol.

Protocol:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the 2,3-dihydrobenzofuran-5-ylacetic acid in anhydrous tetrahydrofuran (THF).

  • Addition of Reducing Agent: Cool the solution to 0°C and add sodium borohydride (excess) portion-wise.

  • Addition of Lewis Acid: To this suspension, add boron trifluoride diethyl etherate (BF3·OEt2) dropwise, maintaining the temperature below 15°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Cool the reaction mixture to 0°C and quench by the slow addition of methanol, followed by an aqueous solution of sodium hydroxide.

  • Extraction and Purification: Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.

Causality and Expertise: Sodium borohydride alone is generally not strong enough to reduce carboxylic acids. However, the addition of a Lewis acid like BF3·OEt2 activates the carboxylic acid by coordinating to the carbonyl oxygen, making it more electrophilic and susceptible to hydride attack from NaBH4.[6][7] This method provides a safer and more convenient alternative to using the highly reactive LiAlH4.

Data Summary

StepReactionKey ReagentsSolventTemperatureTypical Yield
1Friedel-Crafts AcylationEthyl oxalyl chloride, AlCl3Dichloromethane0°C to rt70-80%
2Wolff-Kishner-Huang Minlon ReductionHydrazine hydrate, KOHEthylene glycolReflux (~200°C)80-90%
3Carboxylic Acid ReductionNaBH4, BF3·OEt2THF0°C to rt85-95%

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

  • Appearance: Colorless to pale yellow oil or low-melting solid.

  • Molecular Formula: C10H12O2

  • Molecular Weight: 164.20 g/mol [1]

  • Spectroscopic Data:

    • ¹H NMR (CDCl₃, 400 MHz): Chemical shifts (δ) are expected in the aromatic region (around 6.7-7.1 ppm), for the benzylic protons of the dihydrofuran ring (triplets around 3.2 and 4.5 ppm), and for the ethyl alcohol side chain (a triplet for the CH2 adjacent to the aromatic ring, a triplet for the CH2-OH, and a singlet for the OH).

    • ¹³C NMR (CDCl₃, 100 MHz): Expected signals for the aromatic carbons, the carbons of the dihydrofuran ring, and the two carbons of the ethyl alcohol side chain.

    • IR (neat): A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and C-O stretching bands.

    • Mass Spectrometry (EI): Molecular ion peak (M⁺) at m/z = 164.

Conclusion and Best Practices

The successful synthesis of high-purity this compound is a critical step in the overall manufacturing process of Darifenacin. The three-step protocol outlined in these application notes provides a robust and reliable method for the preparation of this key intermediate. Adherence to anhydrous conditions, careful temperature control, and thorough purification at each stage are essential for achieving high yields and the desired product quality. The use of well-established and understood reactions like the Friedel-Crafts acylation and Wolff-Kishner-Huang Minlon reduction provides a solid foundation for the synthesis, while the use of a milder reducing agent in the final step enhances the safety and practicality of the process. Researchers and drug development professionals are encouraged to use this guide as a starting point and to optimize the conditions for their specific laboratory or manufacturing scale.

References

  • Chemistry Steps. Reduction of Carboxylic Acids. [Link]

  • PubChem. 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol. [Link]

  • Westin, J. Organic Chemistry: Reduction. Jack Westin. [Link]

  • L.S.College, Muzaffarpur. Wolff–Kishner reduction. [Link]

  • Wikipedia. Wolff–Kishner reduction. [Link]

  • Organic Chemistry. Acid to Alcohol - Common Conditions. [Link]

  • The Organic Chemistry Tutor. NaBH4, LiAlH4, DIBAL Reduction Mechanism, Carboxylic Acid, Acid Chloride, Ester, & Ketones. YouTube. [Link]

  • Unacademy. Wolff-Kishner Reduction & Huang-Minlon Modification Explained. [Link]

  • Online Organic Chemistry Tutor. Wolf-Kishner Reduction and Huang Minlon Modification. [Link]

Sources

Application Notes and Protocols: Unlocking the Antimicrobial Potential of 2-(2,3-Dihydrobenzofuran-5-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant pathogens constitutes a formidable challenge to global health. This necessitates an urgent and continuous search for novel antimicrobial agents. Benzofuran and its derivatives have been identified as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including significant antimicrobial properties.[1][2][3][4] This document provides a comprehensive guide for the systematic investigation of the antimicrobial potential of a specific derivative, 2-(2,3-Dihydrobenzofuran-5-yl)ethanol . Herein, we delineate detailed protocols for the evaluation of its efficacy against a panel of clinically relevant bacteria and fungi. Furthermore, we offer insights into the interpretation of results and propose a hypothetical mechanism of action to guide further research.

Introduction: The Promise of the Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran moiety is a recurring structural motif in numerous bioactive natural products and synthetic compounds.[2][5] Its unique stereochemical and electronic properties make it a "privileged scaffold" in medicinal chemistry, capable of interacting with a variety of biological targets.[1] Several studies have highlighted the antibacterial and antifungal activities of benzofuran derivatives against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[6][7][8]

This compound (CAS No. 87776-76-9) is a derivative of this promising class.[9] To date, its antimicrobial properties have not been extensively characterized in publicly available literature. These application notes are designed to provide researchers with a robust experimental framework to:

  • Quantitatively assess the antimicrobial activity of this compound.

  • Determine the spectrum of its activity against Gram-positive and Gram-negative bacteria, as well as fungi.

  • Establish a foundation for mechanistic studies and further drug development efforts.

Compound Profile: this compound

A thorough understanding of the physicochemical properties of a test compound is critical for designing and interpreting biological assays.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₂[9]
Molecular Weight 164.20 g/mol [9]
IUPAC Name 2-(2,3-dihydro-1-benzofuran-5-yl)ethanol[9]
CAS Number 87776-76-9[9]
Appearance Varies (predicted to be a solid or liquid at room temperature)
Solubility Expected to be soluble in organic solvents like DMSO and ethanol.
Hydrogen Bond Donor Count 1[9]
Hydrogen Bond Acceptor Count 2[9]

Postulated Mechanism of Action

While the precise mechanism of action for this compound is yet to be elucidated, we can hypothesize based on the known activities of related benzofuran compounds. Many antimicrobial agents with similar structural features act by disrupting microbial membranes, inhibiting essential enzymes, or interfering with nucleic acid synthesis. The hydrophobic nature of the dihydrobenzofuran ring combined with the hydrophilic ethanol side chain may facilitate its interaction with and disruption of the bacterial cell membrane.

G cluster_compound This compound cluster_membrane Bacterial Cell Membrane cluster_effects Downstream Effects Compound Hydrophobic Dihydrobenzofuran Core + Hydrophilic Ethanol Group Membrane Phospholipid Bilayer Compound->Membrane Insertion Disruption Membrane Destabilization Membrane->Disruption Causes Leakage Ion Leakage Disruption->Leakage Potential Loss of Membrane Potential Disruption->Potential Metabolism Inhibition of Cellular Processes Leakage->Metabolism Potential->Metabolism Death Bacterial Cell Death Metabolism->Death

Caption: Postulated mechanism of action for this compound.

Experimental Protocols

The following protocols are adapted from standard methodologies for antimicrobial susceptibility testing.[10] It is imperative to include appropriate positive and negative controls in all experiments to ensure data validity.

Preparation of Stock Solutions

Rationale: A high-concentration, sterile stock solution is essential for serial dilutions. Dimethyl sulfoxide (DMSO) is a common solvent for hydrophobic compounds.

Protocol:

  • Accurately weigh 10 mg of this compound.

  • Dissolve the compound in 1 mL of sterile, cell-culture grade DMSO to prepare a 10 mg/mL stock solution.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Rationale: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a quantitative and widely accepted method.[10]

G start Prepare Compound Stock (10 mg/mL in DMSO) plate 96-Well Plate Setup: - Add 100 µL broth to all wells start->plate serial_dilution Perform 2-fold serial dilution of the compound across the plate plate->serial_dilution add_inoculum Add 10 µL of inoculum to each well serial_dilution->add_inoculum inoculum Prepare standardized microbial inoculum (~5 x 10^5 CFU/mL) inoculum->add_inoculum controls Include: - Growth Control (no compound) - Sterility Control (no inoculum) - Positive Control (e.g., Ciprofloxacin) add_inoculum->controls incubation Incubate at 37°C for 18-24h controls->incubation readout Read results visually or with a plate reader (OD600) incubation->readout end Determine MIC readout->end

Caption: Workflow for the broth microdilution assay to determine MIC.

Protocol:

  • Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi into wells A2-A12 of a 96-well microtiter plate. Add 200 µL to well A1.

  • Add a calculated volume of the compound stock solution to well A1 to achieve the highest desired starting concentration (e.g., 256 µg/mL).

  • Perform a 2-fold serial dilution by transferring 100 µL from well A1 to A2, mix, then A2 to A3, and so on, up to well A10. Discard 100 µL from well A10.

  • Wells A11 and A12 will serve as growth (no compound) and sterility (no inoculum) controls, respectively.

  • Prepare a microbial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well (except the sterility control) with 10 µL of the standardized inoculum.

  • Seal the plate and incubate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which there is no visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

Rationale: This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Protocol:

  • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 37°C for 24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Agar Disk Diffusion Assay

Rationale: This is a qualitative method to assess the antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.

Protocol:

  • Prepare a lawn of the test microorganism on an MHA plate using a sterile swab.

  • Aseptically place sterile paper disks (6 mm diameter) onto the agar surface.

  • Pipette a specific volume (e.g., 10 µL) of different concentrations of this compound onto the disks.

  • Include a negative control (DMSO) and a positive control (e.g., a gentamicin disk).

  • Incubate the plate at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disk.

Data Interpretation and Expected Outcomes

The results from these assays will provide a comprehensive profile of the antimicrobial activity of this compound.

Table of Expected Data:

MicroorganismTypeMIC (µg/mL)MBC (µg/mL)Zone of Inhibition (mm) at X µ g/disk
Staphylococcus aureusGram-positiveDataDataData
Escherichia coliGram-negativeDataDataData
Candida albicansFungusDataDataData
Pseudomonas aeruginosaGram-negativeDataDataData

Interpretation:

  • Potency: A lower MIC value indicates higher potency.

  • Spectrum of Activity: Activity against both Gram-positive and Gram-negative bacteria indicates a broad spectrum.

  • Mode of Action: If the MBC is close to the MIC (e.g., MBC/MIC ≤ 4), the compound is generally considered bactericidal. If the MBC is significantly higher than the MIC, it is considered bacteriostatic.

Conclusion and Future Directions

These application notes provide a standardized approach to evaluate the antimicrobial properties of this compound. The data generated will be crucial for determining its potential as a lead compound for a new class of antimicrobial agents. Positive results from these initial screens should be followed by more in-depth studies, including:

  • Time-kill kinetics assays to understand the dynamics of microbial killing.

  • Cytotoxicity assays against mammalian cell lines to assess selectivity and potential for therapeutic use.

  • Mechanism of action studies , such as membrane potential assays and electron microscopy, to validate the hypothesized mechanism.

The systematic application of these protocols will undoubtedly accelerate the discovery and development of novel antimicrobial therapies.

References

  • Hishmat, O. H., Atta, S. M., Atalla, M. M., & Abd el Rahman, A. H. (1985). Synthesis and antimicrobial activity of some benzofuran derivatives. Arzneimittelforschung, 35(5), 784-786.
  • Asati, V., & Srivastava, S. K. (2015). Benzofuran: An Emerging Scaffold for Antimicrobial Agents. RSC Advances, 5(114), 94357-94375.
  • Li, Y., et al. (2022). Construction of Three-Dimensional Covalent Organic Frameworks for Photocatalytic Synthesis of 2,3-Dihydrobenzofuran Derivatives. Journal of the American Chemical Society, 144(3), 1255-1264.
  • ResearchGate. (n.d.).
  • Patel, H., et al. (2022). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity.
  • ChemicalBook. (n.d.). 2-(2,3-dihydrobenzofuran-5-yl)-1-Morpholinoethanethione synthesis.
  • Zhang, Y., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 28(11), 4381.
  • Google Patents. (n.d.). CN105693666A - Synthesis method of 2,3-dihydrobenzofuran.
  • PrepChem.com. (n.d.). Synthesis of 2,3-dihydrobenzofuran-5-ylacetic acid.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans.
  • Fukai, T., Oku, Y., Hano, Y., & Terada, S. (2004). Antimicrobial activities of hydrophobic 2-arylbenzofurans and an isoflavone against vancomycin-resistant enterococci and methicillin-resistant Staphylococcus aureus. Planta medica, 70(7), 685-687.
  • Wang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(50), 29346-29363.
  • Sato, M., et al. (2005). Antimicrobial activity of 2-arylbenzofurans from Morus species against methicillin-resistant Staphylococcus aureus. Fitoterapia, 76(7-8), 708-711.
  • ResearchGate. (n.d.). Antimicrobial Activities of Hydrophobic 2-Arylbenzofurans and an Isoflavone against Vancomycin-Resistant Enterococci and Methicillin-Resistant Staphylococcus aureus.
  • PubChem. (n.d.). 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol.
  • Kaushik, A., et al. (2024). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. International Journal of Biology, Pharmacy and Allied Sciences, 13(2), 845-866.
  • Bhalerao, U. T., Gawali, B. B., & Annapurna, J. (1994). Synthesis and antimicrobial activity of dihydrofurobenzoxazolin-2(3H)-ones and their derivatives. Arzneimittelforschung, 44(9), 1077-1079.

Sources

Introduction: The 2,3-Dihydrobenzofuran Scaffold as a Privileged Structure

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis, Evaluation, and Optimization of 2-(2,3-Dihydrobenzofuran-5-yl)ethanol Derivatives for Modern Drug Discovery.

The 2,3-dihydrobenzofuran core is a prominent heterocyclic scaffold that commands significant attention in medicinal chemistry. Its rigid, planar structure, combined with the electronic properties of the embedded phenyl ether, makes it a "privileged structure"—a molecular framework capable of binding to a wide range of biological targets.[1][2] This versatility is evidenced by its presence in numerous natural products and clinically approved pharmaceuticals.[3] Derivatives of this scaffold have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][4][5][6][7]

This guide focuses specifically on derivatives of the This compound core. The ethanol side chain at the 5-position provides a key vector for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). By modifying this chain or substituting the benzofuran ring, researchers can fine-tune the molecule's affinity and selectivity for various targets. This document serves as a comprehensive guide for researchers and drug development professionals, providing detailed protocols and application notes for leveraging this promising scaffold in drug discovery campaigns, with a particular focus on melatoninergic and anti-inflammatory applications.

Part I: General Synthesis Strategies

The successful exploration of the this compound scaffold hinges on a robust and flexible synthetic strategy. The primary goal is to create a synthetic route that allows for late-stage diversification, enabling the generation of a library of analogues for biological screening. Numerous methods exist for the synthesis of the core 2,3-dihydrobenzofuran ring system.[8][9][10]

A common and effective approach involves the intramolecular cyclization of an appropriately substituted phenol. The following protocol outlines a representative synthetic pathway.

Protocol 1: Synthesis of the Core Scaffold

Objective: To synthesize the parent compound, this compound.

Rationale: This multi-step synthesis begins with a commercially available starting material and builds the dihydrobenzofuran ring, followed by the installation and modification of the ethanol side chain. Each step is chosen for its reliability and compatibility with a range of functional groups.

Step-by-Step Methodology:

  • Step A: Allylation of Phenol

    • To a solution of 4-bromophenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0 eq) and allyl bromide (1.2 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.

    • Purify the resulting allyl ether by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).

  • Step B: Claisen Rearrangement

    • Heat the purified allyl ether neat (without solvent) to 180-200 °C for 2-3 hours. This rearrangement is typically high-yielding and moves the allyl group to the ortho position.

    • Monitor the reaction by TLC. Upon completion, cool the reaction and purify the product, 2-allyl-4-bromophenol, by column chromatography.

  • Step C: Dihydrofuran Ring Formation

    • Dissolve the 2-allyl-4-bromophenol (1.0 eq) in a suitable solvent like chloroform.

    • Cool the solution to 0 °C and add m-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise to effect epoxidation of the allyl double bond, followed by in-situ intramolecular cyclization.

    • Stir the reaction at room temperature overnight.

    • Wash the reaction mixture with aqueous sodium bicarbonate and sodium thiosulfate solutions to quench excess oxidant.

    • Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and purify by column chromatography to yield 5-bromo-2-(hydroxymethyl)-2,3-dihydrobenzofuran.

  • Step D: Introduction of the Ethanol Side Chain

    • Protect the hydroxyl group of the product from Step C with a suitable protecting group (e.g., tert-butyldimethylsilyl chloride, TBDMSCl).

    • Perform a Suzuki or Stille cross-coupling reaction on the bromo-substituted ring with a vinylating agent (e.g., vinylboronic acid pinacol ester) to introduce a vinyl group at the 5-position.

    • Deprotect the hydroxyl group.

    • Perform hydroboration-oxidation on the vinyl group to yield the primary alcohol, this compound. This final core scaffold can then be used for further derivatization.

Part II: Biological Evaluation & Application Notes

The versatility of the 2,3-dihydrobenzofuran scaffold allows for its application in multiple therapeutic areas. Below are detailed application notes and protocols for two promising avenues: melatonin receptor agonism and anti-inflammatory activity.

Application Note 1: Melatoninergic Agents for Neurological Disorders

The melatonin system, centered on the MT1 and MT2 G-protein coupled receptors, is a critical regulator of circadian rhythms, sleep, and neuroprotection.[11] Agonists of these receptors have therapeutic potential for insomnia, jet lag, and certain neurodegenerative diseases. Specific (R)-2-(4-Phenylbutyl)dihydrobenzofuran derivatives have been identified as novel melatoninergic ligands, demonstrating the scaffold's suitability for this target class.[12]

Below is a diagram illustrating the typical workflow for identifying and characterizing melatoninergic agents.

G cluster_0 In Vitro Screening Cascade cluster_1 Downstream Evaluation synthesis Compound Synthesis (Part I) binding_assay Primary Screen: Competitive Binding Assay (MT1 & MT2 Receptors) synthesis->binding_assay Library of Derivatives functional_assay Secondary Screen: Functional Assay (cAMP) (Agonist/Antagonist Mode) binding_assay->functional_assay Hits with High Affinity selectivity_panel Selectivity Profiling (e.g., 5-HT2C Receptors) functional_assay->selectivity_panel Confirmed Agonists adme In Vitro ADME (Metabolic Stability) selectivity_panel->adme Selective Leads in_vivo In Vivo Model (e.g., Rodent Sleep Study) adme->in_vivo Leads with Favorable Pharmacokinetics

Caption: Drug discovery workflow for melatoninergic agents.

Objective: To determine the binding affinity (Ki) of test compounds for the human MT1 and MT2 melatonin receptors.

Rationale: This assay quantifies the ability of a test compound to displace a known high-affinity radioligand from the receptor, providing a direct measure of binding affinity. It is the gold standard for primary screening. The protocol is based on methods used for cloned human receptors expressed in cell lines.[12]

Materials:

  • Cell membranes from NIH3T3 cells stably expressing human MT1 or MT2 receptors.

  • Radioligand: 2-[¹²⁵I]-iodomelatonin.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Non-specific binding control: Melatonin (10 µM).

  • Test compounds dissolved in DMSO.

  • Glass fiber filters and a cell harvester.

Step-by-Step Methodology:

  • Prepare serial dilutions of test compounds in assay buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand (at a final concentration near its Kd, e.g., 50 pM), 50 µL of test compound dilution, and 50 µL of cell membrane preparation (5-10 µg protein).

  • For total binding wells, add 50 µL of assay buffer instead of the test compound.

  • For non-specific binding wells, add 50 µL of 10 µM melatonin.

  • Incubate the plate at 37°C for 60 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Calculate the percentage of specific binding for each compound concentration.

  • Determine the IC₅₀ value (concentration of compound that inhibits 50% of specific binding) using non-linear regression analysis.

  • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Application Note 2: Anti-Inflammatory Agents

Chronic inflammation is a hallmark of numerous diseases. Benzofuran derivatives have shown potent anti-inflammatory activity, particularly by inhibiting the production of TNF-α and suppressing the NF-κB signaling pathway, a central mediator of the inflammatory response.[4]

The diagram below illustrates the canonical NF-κB signaling pathway, highlighting potential points of inhibition for this compound derivatives.

G TNFa TNF-α TNFR TNFR1 Receptor TNFa->TNFR Binds TRADD TRADD/TRAF2 TNFR->TRADD Recruits IKK IKK Complex TRADD->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Genes Induces Inhibitor Dihydrobenzofuran Derivative Inhibitor->IKK Potential Inhibition

Caption: Simplified TNF-α/NF-κB signaling pathway.

Objective: To evaluate the ability of test compounds to inhibit the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from LPS-stimulated macrophages.

Rationale: This cell-based assay mimics an inflammatory response in vitro. LPS, a component of bacterial cell walls, is a potent activator of macrophages. Measuring the reduction in cytokine release provides a functional readout of a compound's anti-inflammatory potential.

Materials:

  • RAW 264.7 murine macrophage cell line.

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • LPS from E. coli.

  • Test compounds dissolved in DMSO.

  • Commercially available ELISA kits for murine TNF-α and IL-6.

Step-by-Step Methodology:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (DMSO).

  • Stimulate the cells with LPS (100 ng/mL) for 6-12 hours. Include an unstimulated control group.

  • After incubation, centrifuge the plate to pellet the cells and collect the supernatant.

  • Quantify the concentration of TNF-α and IL-6 in the supernatant using the respective ELISA kits, following the manufacturer's instructions.

  • In a parallel plate, perform a cell viability assay (e.g., MTT or CellTiter-Glo) with the same compound concentrations to ensure that the observed reduction in cytokines is not due to cytotoxicity.

  • Calculate the IC₅₀ value for the inhibition of each cytokine release.

Part III: Pharmacokinetic & In Silico Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to the success of any drug discovery project. Poor pharmacokinetics is a major cause of clinical trial failure.

In Silico ADME & Druglikeness Prediction

Computational tools can predict key physicochemical properties that influence a compound's druglikeness. Lipinski's Rule of Five is a widely used guideline to assess the oral bioavailability of a drug candidate.[13]

Parameter Lipinski's Rule Derivative A (Example) Derivative B (Example)
Molecular Weight (MW)≤ 500 Da315.4 g/mol 420.5 g/mol
LogP (Lipophilicity)≤ 52.84.1
H-Bond Donors≤ 511
H-Bond Acceptors≤ 1024
Rule of Five Violations ≤ 1 0 0
TPSA (Polar Surface Area)< 140 Ų49.8 Ų75.6 Ų
Table 1: Predicted ADME properties for hypothetical derivatives. Data generated for illustrative purposes. Tools like SwissADME can be used for these predictions.[14]
Protocol 4: In Vitro Metabolic Stability Assay

Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing an estimate of its metabolic stability and hepatic clearance.

Rationale: Compounds that are too rapidly metabolized will have a short half-life in vivo, limiting their therapeutic efficacy. This assay uses liver microsomes, which are rich in cytochrome P450 enzymes responsible for the majority of drug metabolism.[15]

Materials:

  • Pooled human or rat liver microsomes.

  • NADPH regenerating system (cofactor for P450 enzymes).

  • Phosphate buffer (pH 7.4).

  • Test compound and a control compound with known stability (e.g., Verapamil).

  • Acetonitrile with an internal standard for reaction quenching and sample analysis.

  • LC-MS/MS for quantification.

Step-by-Step Methodology:

  • Pre-warm a solution of liver microsomes (0.5 mg/mL final concentration) and the test compound (1 µM final concentration) in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Plot the natural log of the percentage of parent compound remaining versus time.

  • The slope of the initial linear phase of this plot corresponds to the rate of metabolism (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

Part IV: Structure-Activity Relationship (SAR) Summary

By synthesizing and testing a library of derivatives, researchers can build a robust SAR model. The data below is hypothetical but illustrates how SAR insights are generated.

Compound Modification MT1 Ki (nM) TNF-α IC₅₀ (µM) HeLa IC₅₀ (µM)
Core Scaffold->10,000>50>50
Derivative CEthanol chain extended to N-acetyl5.225.145.3
Derivative DPhenyl group added to side chain1.815.830.1
Derivative E7-methoxy substitution on ring45.62.35.5
Derivative F7-chloro substitution on ring15.30.91.2
Table 2: Example biological data for SAR analysis.

SAR Insights:

  • For Melatoninergic Activity: Extending the ethanol side chain to include an amide (Derivative C), similar to melatonin itself, drastically improves MT1 affinity. Further elaboration with a terminal phenyl group (Derivative D) enhances affinity further, consistent with published findings.[12]

  • For Anti-inflammatory/Anticancer Activity: Modifications to the aromatic ring appear more critical. Adding an electron-donating methoxy group (Derivative E) improves anti-inflammatory and anticancer activity. Switching to an electron-withdrawing chloro group (Derivative F) provides a significant boost in potency in both assays, suggesting this position is key for these off-target activities.[4][16]

Conclusion and Future Directions

The this compound scaffold represents a highly tractable starting point for drug discovery. The synthetic accessibility and clear SAR vectors allow for its rapid optimization towards multiple, distinct biological targets. Initial efforts should focus on generating a small, diverse library to probe different biological spaces. Hits from primary screens, such as the melatonin receptor binding assay or the macrophage cytokine release assay, should be rapidly confirmed in functional assays. Promising leads must then be profiled for metabolic stability and other ADME properties to ensure they possess the necessary characteristics for in vivo development. By integrating synthesis, biological evaluation, and pharmacokinetic profiling, derivatives of this versatile scaffold can be efficiently advanced into validated lead compounds for a variety of therapeutic indications.

References

  • Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease. PubMed. Available at: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. Available at: [Link]

  • Previous works on the synthesis of 2,3‐dihydrobenzofuran derivatives. ResearchGate. Available at: [Link]

  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]

  • 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. Available at: [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. Available at: [Link]

  • (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. ResearchGate. Available at: [Link]

  • Bioactive Benzofuran derivatives: A review. PubMed. Available at: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. PMC - NIH. Available at: [Link]

  • (R)-2-(4-Phenylbutyl)dihydrobenzofuran derivatives as melatoninergic agents. PubMed. Available at: [Link]

  • Melatonin and Its Metabolites Can Serve as Agonists on the Aryl Hydrocarbon Receptor and Peroxisome Proliferator-Activated Receptor Gamma. MDPI. Available at: [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available at: [Link]

  • SYNTHESIS OF SOME NEW 2-SUBSTITUTED BENZOFURAN DERIVATIVES BY CYCLIZATION WITH THIOGLYCOLIC ACID. ResearchGate. Available at: [Link]

  • 6-APDB. Wikipedia. Available at: [Link]

  • Identification of the major metabolites of [3H]-(+)-8-chloro-5-(2,3- dihydrobenzofuran-7-yl)-7-methoxymethyloxy-3-methyl-2,3,4,5-tetrahydro- 1H-3- benzazepine in rats. PubMed. Available at: [Link]

  • (R)-2-(4-Phenylbutyl)dihydrobenzofuran derivatives as melatoninergic agents. Semantic Scholar. Available at: [Link]

  • Metabolites and analogs of 2-ethyl-2,3-dihydro-5-benzofuranacetic acid (furofenac): chemical and pharmacological properties. PubMed. Available at: [Link]

  • Tentative identification of in vitro metabolites of 5-APDB, a synthetic benzofuran, by LC-Q/TOF-MS. PubMed. Available at: [Link]

  • Combined targeting of fatty acid amide hydrolase and melatonin receptors promotes neuroprotection and stimulates inflammation resolution in rats. PubMed. Available at: [Link]

  • Melatonin and its derivatives cyclic 3-hydroxymelatonin, N1-acetyl-N2-formyl-5-methoxykynuramine and 6-methoxymelatonin reduce oxidative DNA damage induced by Fenton reagents. Journal of Pineal Research. Available at: [Link]

  • Pharmacokinetics and drug-likeness of antidiabetic flavonoids: Molecular docking and DFT study. PMC - PubMed Central. Available at: [Link]

  • Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. MDPI. Available at: [Link]

Sources

Application Notes for the Evaluation of 2-(2,3-Dihydrobenzofuran-5-yl)ethanol in Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers and perfumers on the potential application of 2-(2,3-Dihydrobenzofuran-5-yl)ethanol as a novel fragrance ingredient. While not a widely commercialized material, its chemical structure, featuring a dihydrobenzofuran core, is analogous to other known fragrance compounds, suggesting potential for unique and valuable olfactory properties. These notes offer a structured framework for its systematic evaluation, from initial sensory profiling to performance and stability assessment. The protocols are designed to be self-validating and are grounded in established principles of fragrance science and sensory analysis.

Introduction and Rationale

The quest for novel fragrance ingredients is a primary driver of innovation in the fragrance industry. Molecules that offer unique scent profiles, superior performance, and favorable safety and sustainability characteristics are of significant interest. The compound this compound belongs to the dihydrobenzofuran class of heterocyclic compounds. While benzofuran itself has an aromatic odor, its derivatives are known to exhibit a wide range of biological and olfactory properties.[1][2][3] Notably, certain substituted dihydrobenzofurans have been patented for their musky and complex odors, indicating the potential of this chemical scaffold in perfumery.[4][5]

The structure of this compound combines the rigid, bicyclic dihydrobenzofuran system with a flexible ethanol side chain. This combination suggests the potential for a complex odor profile, possibly blending woody, phenolic, or spicy notes from the core with softer, floral, or rosy characteristics from the ethanol moiety. This guide outlines the necessary protocols to scientifically characterize these potential attributes.

Projected Olfactory Profile & Physicochemical Characteristics

Based on structure-odor relationships of related benzofuran and phenylethanol derivatives, a hypothetical olfactory profile can be projected. This serves as a starting point for directed sensory evaluation.

ParameterProjected CharacteristicRationale
Odor Family Floral, Woody, SpicyThe phenylethanol moiety is a classic floral (rosy) structure. The dihydrobenzofuran core is analogous to structures found in woody and spicy fragrance notes.
Key Descriptors Mildly spicy, rose, woody, slightly phenolic, sweetCombination of the expected notes from the two key structural motifs.
Volatility Medium (Middle Note)The molecular weight and presence of a hydroxyl group suggest it will be less volatile than typical top notes but more volatile than heavy base notes like musks.
Potential Use Floral compositions (rose, carnation), woody accords, spicy oriental fragrances, as a blender to add complexity and warmth.Its projected profile suggests versatility in various fragrance types.

Application Note I: Sensory & Olfactory Evaluation

A rigorous, multi-stage sensory evaluation is critical to fully characterize a new fragrance molecule. This process moves from the assessment of the pure material to its behavior in a simple composition.

Protocol 3.1: Initial Olfactory Assessment on Smelling Strips

Objective: To determine the fundamental odor profile, intensity, and tenacity of the neat compound.

Materials:

  • This compound (highest purity available)

  • Standard paper smelling strips (blotters)

  • 10% solution of the compound in a neutral, odorless solvent (e.g., Di-propylene Glycol - DPG or Ethanol)

  • Timer

  • Odor-free evaluation environment

Procedure:

  • Preparation: Dip a smelling strip into the 10% solution, ensuring it is saturated to a consistent level (e.g., 1 cm). Prepare a separate strip with the neat compound. Allow the solvent to evaporate for 20-30 seconds.

  • Initial Evaluation (Top Note): Immediately after solvent evaporation, assess the odor. Record all initial impressions using standard fragrance descriptors (e.g., floral, fruity, woody, spicy, etc.). Rate the initial intensity on a scale of 1 (very weak) to 9 (very strong).

  • Evaluation Over Time (Heart & Base Notes): Place the smelling strips in a holder. Evaluate the scent at regular intervals: T=5 min, T=30 min, T=1 hr, T=2 hr, T=4 hr, T=8 hr, and T=24 hr.

  • Data Recording: At each time point, record detailed odor descriptors and the perceived intensity. The causality behind this step is to track the "dry-down" of the molecule, observing how its character changes as more volatile aspects dissipate, revealing its core and base notes. The duration over which the scent remains detectable is its tenacity.

Data Presentation: The results should be tabulated for clarity.

Time IntervalOdor DescriptorsIntensity (1-9 Scale)
T=0 minBright, slightly spicy, hint of rose, chemical8
T=30 minSofter, more rounded rose, woody undertones emerge7
T=4 hrWarm woody, dry, faint floral sweetness5
T=24 hrFaint, sweet woody note2
Protocol 3.2: Gas Chromatography-Olfactometry (GC-O)

Objective: To identify specific odor-active regions of the chromatogram, which is crucial for ensuring purity and identifying any trace impurities that may contribute significantly to the overall scent.[6][7]

Rationale: A human assessor acts as a highly sensitive detector, sniffing the effluent from the GC column.[8][9] This can reveal potent odorants present at concentrations too low for detection by standard GC detectors (like FID or MS) but above the human odor threshold.[6][7]

Workflow: A sample of the compound is injected into a GC instrument equipped with a column splitter. One portion of the effluent goes to a standard detector (e.g., Flame Ionization Detector - FID), while the other goes to a heated "sniff port" where a trained panelist can smell the separated components as they elute.

GC_O_Workflow cluster_GC Gas Chromatograph cluster_Detection Detection Injector Injector Column GC Column Injector->Column Separation Splitter Effluent Splitter Column->Splitter FID FID Detector Splitter->FID Chemical Signal SniffPort Sniff Port (Olfactometry) Splitter->SniffPort Olfactory Signal DataSystem Data System (Chromatogram & Aromagram) FID->DataSystem SniffPort->DataSystem

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Application Note II: Performance & Stability Evaluation

Assessing the stability and performance of a new ingredient is essential to ensure it maintains its character and integrity in a final product.[10]

Protocol 4.1: Accelerated Stability Testing in a Simple Base

Objective: To evaluate the chemical and olfactory stability of the compound in a representative product base under stress conditions.[11]

Rationale: Accelerated testing at elevated temperatures simulates long-term aging, allowing for a faster prediction of shelf-life stability.[10] Changes in color, clarity, and scent are key indicators of degradation or interaction with the base.

Materials:

  • Test compound: this compound

  • Simple fragrance base: 95% Ethanol / 5% DPG

  • Control sample: Simple fragrance base without the test compound

  • Glass vials with airtight caps

  • Temperature-controlled ovens (e.g., set to 40°C and 45°C)

  • Light exposure chamber (optional)

Procedure:

  • Sample Preparation: Prepare a 2% solution of the test compound in the simple fragrance base. Prepare a control sample of the base alone.

  • Storage Conditions:

    • Store one set of samples (test and control) at room temperature (approx. 25°C) in the dark (archive).

    • Store a second set at 40°C in the dark.

    • Store a third set at 45°C in the dark.

    • (Optional) Store a fourth set under controlled light exposure at room temperature.

  • Evaluation Schedule: Evaluate all samples at specified time points: T=0 (initial), T=1 week, T=2 weeks, T=1 month, and T=3 months.

  • Assessment: At each time point, allow samples to return to room temperature.

    • Visual Assessment: Check for any changes in color or clarity compared to the control and the archive sample.

    • Olfactory Assessment: Dip smelling strips into each sample and compare the scent profile against the archive sample. Note any deviation, loss of character, or formation of off-notes.

Data Presentation:

ConditionTimeVisual AssessmentOlfactory AssessmentStability Rating (1-5)
40°C1 MonthNo changeSlight weakening of top notes4
45°C1 MonthFaint yellowingNoticeable loss of floral character, woody notes more prominent3
Light1 MonthSignificant yellowingDevelopment of sharp, phenolic off-note2

Application Note III: Workflow for Novel Ingredient Evaluation

The overall process for evaluating a new fragrance material like this compound follows a logical progression from basic characterization to application-specific testing.

Fragrance_Evaluation_Workflow A Synthesis & Purification (Purity > 98%) B Physicochemical Analysis (GC-MS, NMR, etc.) A->B C Initial Olfactory Evaluation (Protocol 3.1) B->C D GC-Olfactometry (Protocol 3.2) C->D G Preliminary Safety Assessment (In-silico, QSAR) C->G E Performance & Stability Testing (Protocol 4.1) D->E F Application Trials (Incorporation into Accords & Bases) E->F H Decision: Advance or Reject F->H G->F

Caption: Systematic workflow for the evaluation of a novel fragrance ingredient.

Conclusion

The molecule this compound presents an intriguing target for fragrance research. Its hybrid structure suggests a complex and versatile olfactory profile. The protocols detailed in these application notes provide a robust and scientifically sound methodology for its complete evaluation. By systematically assessing its scent profile, purity, performance, and stability, researchers can accurately determine its potential value and appropriate use in modern perfumery. The successful application of these methods will enable the fragrance chemist to unlock the full potential of this and other novel materials.

References

  • CN105693666A - Synthesis method of 2,3-dihydrobenzofuran. Google Patents.
  • FR2634203A1 - 2,3-Dihydrobenzofurans possessing a musky odour and fragrances and scented products containing them. Google Patents.
  • US20130243716A1 - Dihydrobenzofuran derivatives as fragrance and/or flavoring materials. Google Patents.
  • Bevilacqua, V., et al. (2017). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. PMC - NIH. URL: [Link]

  • Integrated Liner Technologies. (2023). Fragrance Stability Testing. ILT. URL: [Link]

  • MakingCosmetics. Stability Testing of Cosmetics. URL: [Link]

  • Microtrac. Effect of a fragrance on perfume formulation stability. URL: [Link]

  • National Center for Biotechnology Information. Benzofuran. PubChem Compound Summary for CID 9223. URL: [Link]

  • Plutowska, B., & Wardencki, W. (2008). Aroma-Active Benzofuran Derivatives: Analysis, Sensory Properties, and Pathways of Formation. ResearchGate. URL: [Link]

  • Testing Laboratory. (2026). Fragrance Stability Testing in Botanical Perfume Products. URL: [Link]

  • Younis, H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. URL: [Link]

Sources

Dihydrobenzofuran Derivatives as Potent and Selective Monoamine Oxidase-B Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Targeting MAO-B in Neurodegenerative Diseases

Monoamine oxidase B (MAO-B) is a critical enzyme responsible for the degradation of key neurotransmitters, particularly dopamine.[1][] Elevated MAO-B activity is implicated in the pathophysiology of several neurodegenerative disorders, most notably Parkinson's disease and Alzheimer's disease, by contributing to dopamine depletion and increased oxidative stress.[1][3] Consequently, the development of selective MAO-B inhibitors has become a cornerstone of therapeutic strategies aimed at mitigating the progression of these debilitating conditions.[4][5][6] Dihydrobenzofuran scaffolds have emerged as a promising class of compounds, demonstrating potent and selective inhibition of MAO-B.[7][8][9] This guide provides a comprehensive overview of the synthesis, in vitro evaluation, and mechanistic analysis of dihydrobenzofuran derivatives as potential MAO-B inhibitors, tailored for researchers and drug development professionals.

Rationale for Dihydrobenzofuran Scaffolds as MAO-B Inhibitors

The dihydrobenzofuran core structure offers a versatile platform for designing MAO-B inhibitors. Its structural features allow for modification at various positions, enabling the fine-tuning of inhibitory potency and selectivity. The rationale for exploring this particular scaffold is rooted in its ability to interact with key residues within the active site of the MAO-B enzyme. Structure-activity relationship (SAR) studies have shown that specific substitutions on the benzofuran ring and its appendages can significantly enhance binding affinity and inhibitory activity.[10]

Synthesis of Dihydrobenzofuran Derivatives: A General Protocol

The synthesis of dihydrobenzofuran derivatives often involves multi-step reaction sequences. A common and effective method is the Wittig reaction, which allows for the formation of the core 2-phenylbenzofuran structure.[8]

Protocol 1: Synthesis of 2-Phenylbenzofuran Derivatives via Wittig Reaction

This protocol outlines a general procedure for the synthesis of 2-phenylbenzofuran derivatives, which can be further modified to dihydrobenzofurans if desired.

Materials:

  • Substituted ortho-hydroxybenzyl alcohol

  • Triphenylphosphine hydrobromide (PPh₃·HBr)

  • Substituted benzaldehyde

  • Triethylamine (Et₃N)

  • Sodium borohydride (NaBH₄)

  • Ethanol (EtOH)

  • Acetonitrile (CH₃CN)

  • Toluene

  • Nitrogen (N₂) atmosphere

Step-by-Step Procedure:

  • Reduction of Salicylaldehyde:

    • Dissolve the appropriately substituted salicylaldehyde in ethanol at 0°C.

    • Add sodium borohydride portion-wise and stir the reaction mixture.

    • Allow the reaction to warm to room temperature and continue stirring for 2 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction and perform an aqueous work-up to isolate the ortho-hydroxybenzyl alcohol.

  • Preparation of the Wittig Reagent:

    • In a flask under a nitrogen atmosphere, dissolve the synthesized ortho-hydroxybenzyl alcohol and triphenylphosphine hydrobromide in acetonitrile.

    • Heat the mixture to 82°C and stir for 2 hours to form the corresponding phosphonium salt (Wittig reagent).[8]

  • Wittig Reaction:

    • In a separate flask under a nitrogen atmosphere, dissolve the appropriate benzaldehyde in toluene.

    • Add triethylamine to the solution.

    • Add the prepared Wittig reagent to the mixture.

    • Heat the reaction to 110°C and stir for 2 hours.[8]

  • Purification:

    • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

    • Perform an appropriate work-up and purify the crude product using column chromatography to obtain the desired 2-phenylbenzofuran derivative.

Diagram: Synthetic Workflow for 2-Phenylbenzofuran Derivatives

Synthesis_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Wittig Reagent Prep cluster_2 Step 3: Wittig Reaction cluster_3 Step 4: Purification Salicylaldehyde Substituted Salicylaldehyde NaBH4 NaBH₄, EtOH Salicylaldehyde->NaBH4 o_Hydroxybenzyl_alcohol ortho-Hydroxybenzyl Alcohol NaBH4->o_Hydroxybenzyl_alcohol PPh3HBr PPh₃·HBr, CH₃CN o_Hydroxybenzyl_alcohol->PPh3HBr Wittig_Reagent Wittig Reagent PPh3HBr->Wittig_Reagent Toluene_Et3N Toluene, Et₃N Wittig_Reagent->Toluene_Et3N Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Toluene_Et3N Phenylbenzofuran 2-Phenylbenzofuran Derivative Toluene_Et3N->Phenylbenzofuran Purification Column Chromatography Phenylbenzofuran->Purification Final_Product Pure 2-Phenylbenzofuran Purification->Final_Product

Caption: General synthetic workflow for 2-phenylbenzofuran derivatives.

In Vitro Evaluation of MAO-B Inhibitory Activity

A crucial step in the drug discovery process is the accurate determination of the inhibitory potency of the synthesized compounds. A fluorometric assay is a common and reliable method for this purpose.[11][12]

Principle of the Assay:

The assay measures the activity of MAO-B by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate like kynuramine or tyramine.[11][13] In the presence of a fluorescent probe and horseradish peroxidase (HRP), H₂O₂ is converted into a highly fluorescent product. The rate of fluorescence increase is directly proportional to MAO-B activity. The presence of an inhibitor will decrease this rate, allowing for the quantification of its inhibitory potency (IC₅₀ value).[11]

Protocol 2: Fluorometric In Vitro MAO-B Inhibition Assay

This protocol is designed for a 96-well plate format, suitable for high-throughput screening.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)[12]

  • MAO-B Substrate (e.g., Kynuramine or Tyramine)[14]

  • High-Sensitivity Fluorescent Probe (e.g., Amplex Red)

  • Horseradish Peroxidase (HRP)

  • Test dihydrobenzofuran derivatives

  • Positive Control Inhibitor (e.g., Selegiline or Pargyline)[14][15]

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 535/587 nm for Amplex Red)[16]

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare all reagents according to the manufacturer's instructions.

    • Dissolve test compounds and the positive control in a suitable solvent (e.g., DMSO) to create stock solutions.

    • Prepare serial dilutions of the test compounds and positive control in MAO-B Assay Buffer to achieve a range of desired concentrations. The final solvent concentration should not exceed 1-2%.[16][17]

  • Assay Setup:

    • In a 96-well black plate, add the following to the respective wells:

      • Test Wells: Test compound dilution.

      • Positive Control Wells: Positive control inhibitor dilution.

      • Enzyme Control (No Inhibitor) Wells: MAO-B Assay Buffer.

      • Blank (No Enzyme) Wells: MAO-B Assay Buffer.

  • Enzyme Addition and Pre-incubation:

    • Prepare a working solution of MAO-B enzyme in MAO-B Assay Buffer.

    • Add the MAO-B enzyme solution to all wells except the blank wells.

    • Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitors to interact with the enzyme.[15][16]

  • Reaction Initiation and Measurement:

    • Prepare a substrate solution containing the MAO-B substrate, fluorescent probe, and HRP in MAO-B Assay Buffer.

    • Add the substrate solution to all wells to initiate the reaction.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence kinetically for a defined period (e.g., 10-40 minutes) at the appropriate excitation and emission wavelengths.[16]

  • Data Analysis and IC₅₀ Determination:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of Test Well / Rate of Enzyme Control Well)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable sigmoidal dose-response curve.[18]

Diagram: MAO-B Inhibition Assay Workflow

MAO_B_Assay_Workflow Start Start: Prepare Reagents Plate_Setup Set up 96-well Plate (Test, Control, Blank) Start->Plate_Setup Enzyme_Addition Add MAO-B Enzyme (except Blank) Plate_Setup->Enzyme_Addition Pre_incubation Pre-incubate at 37°C Enzyme_Addition->Pre_incubation Reaction_Initiation Add Substrate Mix (Substrate, Probe, HRP) Pre_incubation->Reaction_Initiation Measurement Kinetic Fluorescence Measurement Reaction_Initiation->Measurement Data_Analysis Calculate Reaction Rates and % Inhibition Measurement->Data_Analysis IC50_Determination Determine IC₅₀ Values Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: Workflow for the in vitro MAO-B inhibition assay.

Quantitative Data Summary

The inhibitory activities of a series of synthesized dihydrobenzofuran derivatives against MAO-A and MAO-B are typically summarized in a table for easy comparison. The selectivity index (SI) is calculated as the ratio of IC₅₀ (MAO-A) / IC₅₀ (MAO-B).

CompoundMAO-B IC₅₀ (µM)MAO-A IC₅₀ (µM)Selectivity Index (SI)
Derivative 10.037>10>270
Derivative 20.20>20>100
Derivative 31.5>50>33
Selegiline0.055.0100

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values will vary depending on the specific derivatives synthesized and tested.

Mechanistic Insights: Reversible vs. Irreversible Inhibition

Understanding the mechanism of inhibition (reversible or irreversible) is critical for drug development.

  • Reversible inhibitors bind to the enzyme through non-covalent interactions and can dissociate from the enzyme.[4]

  • Irreversible inhibitors typically form a covalent bond with the enzyme, leading to permanent inactivation.[4]

Protocol 3: Determination of Reversibility of Inhibition

A dialysis or a rapid dilution method can be used to assess the reversibility of inhibition.

Step-by-Step Procedure (Dilution Method):

  • Pre-incubation: Incubate the MAO-B enzyme with a high concentration of the test inhibitor (e.g., 100x IC₅₀) for a defined period (e.g., 30 minutes).

  • Dilution: Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold) into the assay buffer containing the substrate.

  • Activity Measurement: Immediately measure the enzyme activity over time.

  • Analysis:

    • If the inhibitor is reversible , the enzyme activity will gradually recover as the inhibitor dissociates from the enzyme upon dilution.

    • If the inhibitor is irreversible , the enzyme activity will remain low, as the inhibitor is covalently bound to the enzyme.

Conclusion and Future Directions

Dihydrobenzofuran derivatives represent a promising class of selective MAO-B inhibitors with therapeutic potential for neurodegenerative diseases.[7] The protocols outlined in this guide provide a solid foundation for the synthesis and in vitro evaluation of these compounds. Future research should focus on optimizing the pharmacokinetic properties of these derivatives to enhance their brain permeability and in vivo efficacy.[10] Further studies, including in vivo animal models of Parkinson's and Alzheimer's diseases, are warranted to fully elucidate their therapeutic potential.

References

  • Application Notes and Protocols: In Vitro MAO-B Inhibition Assay Using Sarmentosin - Benchchem.
  • Edmondson DE, Binda C, Mattevi A. Kinetics, mechanism, and inhibition of monoamine oxidase. PubMed. 2018.
  • de Oliveira MR, et al. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. PubMed Central. 2023.
  • Monoamine Oxidase (MAO) Inhibition Assay - Evotec.
  • Edmondson DE, Binda C, Mattevi A. Kinetics, mechanism, and inhibition of monoamine oxidase. ResearchGate. 2018.
  • Kinetic characteristics of recombinant human MAO-B inhibition with [A]... ResearchGate.
  • Some benzofuran scaffolds with neuroprotective AD bioactivities. (A)... ResearchGate.
  • Enzyme kinetics: MAO isoenzymes and inhibitors (practice). Khan Academy.
  • Tipton KF, et al. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. 2017.
  • MAO Activity Assay Control Tests: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline Summary. BioAssay Systems.
  • Herraiz T, Guillén H. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). 2018.
  • A Researcher's Guide to Selecting a Reference Compound for MAO-B Binding Assays - Benchchem.
  • Prins LHA, Petzer JP, Malan SF. Inhibition of monoamine oxidase by indole and benzofuran derivatives. PubMed. 2010.
  • Kim Y, et al. Design, synthesis and evaluation of novel monoamine oxidase B (MAO-B) inhibitors with improved pharmacokinetic properties for Parkinson's disease. PubMed. 2023.
  • Liu Y, et al. Benzofuran derivatives as Abeta-aggregate-specific imaging agents for Alzheimer's disease. 2008.
  • Monoamine Oxidase B Inhibitor Screening Kit (Fluorometric) (MAK296) - Technical Bulletin.
  • Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013) - Assay Genie.
  • Synthesis of Nitro-Substituted 2-Phenylbenzofurans Derivatives as Potential Human Monoamine Oxidase Inhibitors - Sciforum.
  • Pisani L, et al. MAO inhibitory activity of bromo-2-phenylbenzofurans: synthesis, in vitro study, and docking calculations. PubMed Central. 2016.
  • Wang Y, et al. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. PMC - NIH. 2022.
  • Cordeiro E, et al. MAO inhibitory activity of 2-arylbenzofurans versus 3-arylcoumarins: synthesis, in vitro study, and docking calculations. PubMed. 2014.
  • Singh S, et al. Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease. 2018.
  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • IC50 Determination - edX.
  • What are MAO-B inhibitors and how do they work? - Patsnap Synapse. 2024.
  • IC50 values for the inhibition of recombinant human MAO-A and MAO-B by... ResearchGate.
  • MAO Inhibitors: Mechanisms and Drug Discovery - BOC Sciences.
  • Elucidating the Mechanism of Action and Potential Interactions of MAO-B Inhibitors - OUCI.
  • Interaction of dihydrofuran-2-one and its derivatives with either MAO-B or COMT enzymes using a theoretical model - Cerrado Publishing. 2024.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2,3-Dihydrobenzofuran-5-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-(2,3-Dihydrobenzofuran-5-yl)ethanol. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this important intermediate. Our goal is to provide practical, field-tested insights to help you overcome common challenges, troubleshoot experimental hurdles, and ensure a successful, reproducible synthesis. The primary focus of this guide is the critical final step: the reduction of a suitable precursor, typically 2-(2,3-Dihydrobenzofuran-5-yl)acetic acid or its ester, to the target alcohol.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method to synthesize this compound?

The most prevalent and robust method is the reduction of the corresponding carboxylic acid or ester precursor (i.e., 2-(2,3-dihydrobenzofuran-5-yl)acetic acid or methyl/ethyl 2-(2,3-dihydrobenzofuran-5-yl)acetate). This transformation is most effectively achieved using a powerful hydride-donating reagent, with Lithium Aluminum Hydride (LiAlH₄ or LAH) being the industry standard for this specific conversion due to its high reactivity.[1][2][3]

Q2: I have sodium borohydride (NaBH₄) readily available. Can I use it to reduce the precursor acid or ester?

Generally, no. Sodium borohydride is a mild reducing agent and is not potent enough to reduce carboxylic acids or esters to alcohols under standard conditions.[2][4] Its utility is typically limited to the reduction of aldehydes and ketones. However, it is possible to use NaBH₄ if the carboxylic acid is first "activated" by converting it into a more reactive species like a mixed anhydride or a thioester, but this adds complexity and steps to the overall synthesis.[5][6] For a direct, one-step reduction, LAH or borane (BH₃) are the reagents of choice.

Q3: What are the most critical safety precautions when working with Lithium Aluminum Hydride (LAH)?

LAH is a powerful and dangerously reactive reagent that demands respect and careful handling.

  • Extreme Water Reactivity: LAH reacts violently with water and other protic solvents (like alcohols) to release flammable hydrogen gas (H₂).[3] All glassware must be rigorously oven- or flame-dried, and all solvents must be strictly anhydrous. The reaction must be run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Pyrophoric Nature: While less common, LAH powder can be pyrophoric (ignite spontaneously) in humid air.

  • Exothermic Quenching: The workup procedure, where excess LAH is destroyed (quenched), is highly exothermic and can generate large volumes of hydrogen gas. Quenching must be performed slowly, at a low temperature (typically 0 °C), and behind a blast shield.

Q4: My Thin Layer Chromatography (TLC) analysis shows the reaction is incomplete, with a significant amount of starting material remaining. What should I do?

This is a common issue. First, ensure you have allowed sufficient reaction time and temperature (refluxing in THF is often required). If the reaction has stalled, it is likely due to one of two reasons:

  • Insufficient Reagent: You may have underestimated the amount of LAH needed, or your reagent may have degraded from exposure to moisture.

  • Quenching by Trace Water: Trace moisture in your solvent or on your glassware consumed a portion of the LAH before it could react with your substrate.

Solution: You can attempt to rescue the reaction by carefully adding more LAH solution to the flask. However, the more robust solution for future runs is to use a freshly opened bottle of LAH and ensure all solvents are rigorously dried.[1]

Q5: During the aqueous workup, I'm getting a thick, gelatinous precipitate that makes my product extraction impossible. How can I fix this?

This is a classic problem with LAH reductions caused by the formation of aluminum hydroxide (Al(OH)₃). The best way to avoid this is to perform a carefully controlled hydrolytic workup, often called the "Fieser workup." This procedure is designed to produce granular aluminum salts that are easily removed by filtration.

Brief Protocol: After cooling the reaction to 0 °C, add the following reagents dropwise and sequentially:

  • 'X' mL of water (where X is the mass in grams of LAH used).

  • 'X' mL of 15% (w/v) aqueous NaOH solution.

  • '3X' mL of water. Stirring the resulting mixture for 15-30 minutes should produce a granular, white precipitate that can be filtered off, leaving a clear organic solution containing your product.

Section 2: Troubleshooting Guide for LAH Reduction

This section provides a deeper dive into specific problems you may encounter during the reduction of 2-(2,3-Dihydrobenzofuran-5-yl)acetic acid.

Problem 1: Low or No Product Yield
  • Symptom: TLC analysis shows predominantly unreacted starting material. The product spot is faint or absent.

  • Potential Cause A: Inactive LAH Reagent. Lithium aluminum hydride is highly sensitive to moisture. Over time, especially if stored improperly, it will react with atmospheric humidity and lose its potency.

    • Corrective Action: Use LAH from a freshly opened, sealed container. For quantitative work, the activity of an LAH solution can be determined by titration prior to use.

  • Potential Cause B: Insufficient Reagent Stoichiometry. The reduction of a carboxylic acid to an alcohol consumes two equivalents of hydride. The first equivalent deprotonates the acidic proton of the carboxyl group, and the subsequent equivalents perform the reduction. Therefore, a theoretical minimum of 0.75 equivalents of LiAlH₄ is needed.

    • Corrective Action: It is standard practice to use a significant excess of LAH (typically 1.5 to 3.0 equivalents) to account for any reagent degradation and to drive the reaction to completion.[1]

  • Potential Cause C: Contamination with Water. Trace amounts of water in the reaction solvent (e.g., THF) or on the glassware will rapidly and irreversibly consume the LAH reagent before it can react with your substrate.

    • Corrective Action: Ensure all glassware is oven-dried at >120 °C for several hours and cooled under a stream of inert gas. Use a freshly distilled, anhydrous grade solvent. Tetrahydrofuran (THF) should be distilled from a suitable drying agent like sodium/benzophenone indicator until the characteristic deep blue/purple color persists.

Problem 2: Difficult Product Isolation & Emulsions
  • Symptom: During aqueous workup, a thick, unfilterable gel forms, preventing the separation of the organic and aqueous layers. Vigorous shaking during extraction leads to a persistent emulsion.

  • Potential Cause: Incorrect Workup Procedure. As mentioned in the FAQ, this is due to the formation of colloidal aluminum salts. Adding water or acid too quickly or in the wrong order is the primary cause.

    • Corrective Action: Strictly adhere to the Fieser workup protocol described in FAQ Q5. The sequential addition of water, followed by aqueous base, then more water, is critical for forming crystalline, easily filterable aluminum salts (LiAlO₂). If you have already formed a gel, sometimes adding anhydrous sodium sulfate or magnesium sulfate and stirring vigorously for an extended period can help break it down, but the Fieser method is preventative and far more effective.

Problem 3: Product is Impure After Workup
  • Symptom: TLC or ¹H NMR of the crude product shows multiple unexpected spots or peaks in addition to the desired alcohol.

  • Potential Cause A: Incomplete Reduction. If the reduction of an ester precursor is incomplete, you may have the intermediate aldehyde present. If the acid reduction is incomplete, you will have unreacted starting material.

    • Corrective Action: For future runs, increase the reaction time, reaction temperature (e.g., reflux), or the equivalents of LAH used. For the current batch, the impurities must be removed via chromatography.

  • Potential Cause B: Side Reaction with the Dihydrobenzofuran Ring. While the 2,3-dihydrobenzofuran core is generally robust to hydride reduction, extremely harsh conditions (e.g., very high temperatures for prolonged periods) could theoretically lead to side reactions. This is, however, unlikely under standard LAH reduction conditions.

    • Corrective Action: Adhere to recommended reaction temperatures (e.g., 0 °C to reflux in THF) and avoid excessive heating.

  • Potential Cause C: Contaminated Reagents. Impurities in the starting material or solvents can carry through the reaction.

    • Corrective Action: Ensure the purity of your 2-(2,3-Dihydrobenzofuran-5-yl)acetic acid precursor by recrystallization or chromatography before starting the reduction. Use high-purity anhydrous solvents. The final product should be purified by flash column chromatography on silica gel.

Section 3: Protocols & Data

Experimental Protocol: LAH Reduction of 2-(2,3-Dihydrobenzofuran-5-yl)acetic Acid

Materials:

  • 2-(2,3-Dihydrobenzofuran-5-yl)acetic acid

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF), freshly distilled

  • Sodium Hydroxide (NaOH)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Place the flask under a positive pressure of dry nitrogen.

  • Reagent Addition: In the reaction flask, suspend Lithium Aluminum Hydride (2.0 eq.) in anhydrous THF (approx. 0.5 M). Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 2-(2,3-Dihydrobenzofuran-5-yl)acetic acid (1.0 eq.) in a separate flask in anhydrous THF. Slowly add this solution to the stirred LAH suspension at 0 °C via a dropping funnel over 30 minutes. (Note: Vigorous bubbling/gas evolution will occur as the acidic proton reacts).

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and monitor its progress by TLC (e.g., using a 7:3 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Workup (Quenching): Cool the reaction mixture back down to 0 °C. Perform the following steps slowly and cautiously behind a blast shield.

    • Add water dropwise (1 mL for every 1 g of LAH used).

    • Add 15% aqueous NaOH solution dropwise (1 mL for every 1 g of LAH used).

    • Add water dropwise (3 mL for every 1 g of LAH used).

  • Filtration & Extraction: Remove the ice bath and stir the mixture vigorously at room temperature for 30 minutes. A white, granular solid should form. Filter the solid through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.

  • Isolation: Combine the filtrate and washes. Dry the organic solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40% EtOAc) to afford pure this compound.

Data Table: Comparison of Key Reducing Agents
ReagentSubstrateSelectivityConditionsWorkup Complexity
LiAlH₄ Carboxylic Acids, EstersLow (reduces most polar π-bonds)[3]Anhydrous THF, 0 °C to refluxHigh (requires careful quenching)
BH₃·THF / BH₃·SMe₂ Carboxylic AcidsGood (can leave esters intact)[5]Anhydrous THF, 0 °C to refluxModerate (acidic quench)
NaBH₄ + Activator Activated Acids (e.g., thioesters)High (does not reduce unactivated acids/esters)[6]Varies with activatorLow to Moderate

Section 4: Visual Guides & Workflows

Diagram 1: General Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification A Dry Glassware & Anhydrous Solvent B Prepare LAH Suspension in THF under N2 (0°C) A->B C Add Acetic Acid Precursor Solution Dropwise B->C D Reflux Reaction & Monitor by TLC C->D E Cool to 0°C & Perform Fieser Quench D->E Reaction Complete F Filter Aluminum Salts E->F G Extract, Dry & Concentrate F->G H Flash Column Chromatography G->H I Characterize Pure Product (NMR, MS) H->I

Caption: Workflow for the LAH reduction of 2-(2,3-dihydrobenzofuran-5-yl)acetic acid.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G Start Problem: Low or No Yield CheckTLC Analyze TLC: Starting Material (SM) or Streaking? Start->CheckTLC SM_Present SM Predominates CheckTLC->SM_Present SM Streaking Streaking / Baseline Material CheckTLC->Streaking Streaking CheckReagent Was LAH reagent fresh? SM_Present->CheckReagent Solution4 Issue is likely workup. Review quenching and extraction procedure. Streaking->Solution4 ReagentOld No CheckReagent->ReagentOld No ReagentFresh Yes CheckReagent->ReagentFresh Yes Solution1 Solution: Use fresh LAH. ReagentOld->Solution1 CheckSolvent Was solvent properly dried? ReagentFresh->CheckSolvent SolventWet No CheckSolvent->SolventWet No SolventDry Yes CheckSolvent->SolventDry Yes Solution2 Solution: Distill solvent from a suitable drying agent. SolventWet->Solution2 CheckEquiv Used >1.5 eq. LAH? SolventDry->CheckEquiv LowEquiv No CheckEquiv->LowEquiv No Solution3 Solution: Increase LAH to 2-3 eq. LowEquiv->Solution3

Caption: Decision tree for diagnosing the cause of low product yield in LAH reductions.

References

  • BYJU'S. (n.d.). Lithium Aluminium Hydride. Retrieved from [Link]

  • Google Patents. (2016). CN105693666A - Synthesis method of 2,3-dihydrobenzofuran.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Total synthesis of natural products containing benzofuran rings. Retrieved from [Link]

  • Chad's Prep. (n.d.). Hydride Reduction. Retrieved from [Link]

  • ResearchGate. (2020). Recent Advances in Synthetic Strategies to 2,3-Dihydrobenzofurans. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,3-dihydrobenzofuran-5-ylacetic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Lithium aluminium hydride. Retrieved from [Link]

  • Organic Chemistry. (2019). 07.05 Other Reductions by Lithium Aluminum Hydride. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2023). Facile, green, and functional group-tolerant reductions of carboxylic acids…in water. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Alcohol - Common Conditions. Retrieved from [Link]

  • ACS Publications. (2021). Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. Retrieved from [Link]

Sources

Technical Support Center: Chromatographic Purification of 2-(2,3-Dihydrobenzofuran-5-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the dedicated technical support guide for the chromatographic purification of 2-(2,3-Dihydrobenzofuran-5-yl)ethanol . This document is designed for researchers, medicinal chemists, and process development scientists who require robust, reproducible methods for isolating this compound with high purity. As a moderately polar aromatic alcohol (MW: 164.20 g/mol , XLogP3: 1.5, TPSA: 29.5 Ų), its purification presents specific challenges that can be overcome with a systematic approach.[1]

This guide moves beyond simple protocols to explain the underlying principles of the separation, enabling you to troubleshoot effectively and adapt methodologies to your specific crude sample matrix. We will cover both routine purification by flash chromatography and high-resolution separation using HPLC.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most effective starting technique for purifying gram-scale quantities of this compound?

A1: For routine laboratory-scale purification (50 mg to several grams), normal-phase flash column chromatography using silica gel is the most practical and cost-effective method.[2][3] It offers a good balance of speed, resolution, and capacity. The key to success lies in methodical mobile phase selection using Thin-Layer Chromatography (TLC) prior to running the column.

Q2: How do I select the ideal mobile phase for flash chromatography?

A2: Mobile phase selection is guided by TLC analysis. The goal is to find a solvent system where the target compound, this compound, has a retention factor (Rf) of approximately 0.2-0.35 .[4] This range ensures the compound moves efficiently through the column without eluting too quickly (risking co-elution with non-polar impurities) or too slowly (leading to band broadening and long run times). A common starting point is a binary mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[5]

Q3: My compound appears to be smearing or "streaking" on the silica TLC plate. What causes this and how can I fix it?

A3: Streaking, or tailing, is often caused by strong, undesirable interactions between your compound and the acidic silanol groups on the surface of the silica gel.[6] While the alcohol functional group in your compound is only weakly acidic, the ether oxygen can also interact. If you observe significant tailing, it indicates that a modifier may be needed in your mobile phase to improve the peak shape during column chromatography. Using an alternative stationary phase like alumina is also an option.[6][7]

Q4: When is it necessary to use High-Performance Liquid Chromatography (HPLC) instead of flash chromatography?

A4: You should escalate to preparative HPLC under the following circumstances:

  • High-Purity Requirements: When you need purity >98%, especially for analytical standards, final drug substance candidates, or biological assays.

  • Difficult Separations: If impurities are structurally very similar to your product (e.g., regioisomers) and co-elute during flash chromatography.[2][5]

  • Small Quantities: For purifying very small amounts of material (<50 mg) where losses on a large flash column would be significant.[8]

  • Quantification: When you need to not only purify but also accurately quantify the compound.

Q5: My compound seems to be decomposing on the silica gel column. How can I confirm this and what is the solution?

A5: Compound instability on acidic silica is a known issue.[8] To confirm this, you can perform a 2D TLC. Spot your crude material on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and re-run it in the same solvent system. If a new spot appears that was not present in the 1D run, it suggests on-plate degradation. The solution is to use a less acidic stationary phase, such as neutral or basic alumina, or to use deactivated silica gel.[7][8]

Part 2: Troubleshooting and Optimization Guide

This section provides in-depth solutions to common problems encountered during the purification of this compound.

Flash Chromatography Troubleshooting
IssueProbable Cause(s)Recommended Solution(s)
Poor Separation / Co-elution 1. Inappropriate Solvent System: The chosen mobile phase does not have sufficient selectivity to resolve the target compound from impurities.[6] 2. Column Overloading: Too much crude material was loaded relative to the amount of silica gel.[6] 3. Improper Column Packing: Channeling in the silica bed is causing the sample band to travel unevenly.1. Optimize Mobile Phase:     a) Adjust Polarity: Make small, incremental changes to the solvent ratio.     b) Change Solvent Selectivity: If a hexane/ethyl acetate system fails, try a system with different intermolecular interactions, such as dichloromethane/methanol or introducing toluene.[2][5] 2. Reduce Sample Load: A general rule is to load 1-5% of crude material by mass of the stationary phase. For difficult separations, use a 1% load.[6] 3. Re-pack Column: Ensure the silica gel is packed uniformly as a homogenous slurry without any air bubbles.
Compound Not Eluting (Rf ≈ 0) Mobile Phase is Not Polar Enough: The solvent system lacks the strength to displace the polar alcohol from the active sites of the silica gel.[8]Increase Mobile Phase Polarity:     a) Gradually increase the percentage of the polar solvent (e.g., from 10% ethyl acetate in hexane to 20%, 30%, etc.).     b) If a high concentration of ethyl acetate is still ineffective, switch to a stronger polar solvent like methanol in combination with dichloromethane.[8]     c) Consider switching to a reversed-phase system if the compound is exceptionally polar.[8]
Compound Eluting in Solvent Front (Rf ≈ 1) Mobile Phase is Too Polar: The compound has a much higher affinity for the mobile phase than the stationary phase and is not retained.[6]Decrease Mobile Phase Polarity: Increase the proportion of the non-polar solvent (e.g., hexanes). Test with highly non-polar systems like 2-5% ethyl acetate in hexanes.
Low Recovery / Compound Lost 1. Irreversible Adsorption: The compound may be strongly and irreversibly binding to the silica gel, possibly due to decomposition.[6] 2. Fractions are Too Dilute: The compound did elute, but is spread across many fractions at a concentration below the detection limit of your analysis (e.g., TLC staining).[8]1. Check for Stability: Perform a 2D TLC as described in the FAQ. If unstable, switch to alumina or deactivated silica.[7][8] 2. Concentrate Fractions: Combine and concentrate the fractions where you expected your compound to elute and re-analyze by TLC.
Poor Solubility / Sample Precipitation During Loading Compound is poorly soluble in the mobile phase: This prevents the formation of a tight application band, leading to severe band broadening and poor separation.[4]Use the Dry Loading Technique: Dissolve the crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3x the mass of your sample) to this solution. Evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. This powder can then be carefully added to the top of the packed column.[4][9]
Reversed-Phase HPLC Troubleshooting
IssueProbable Cause(s)Recommended Solution(s)
Peak Tailing 1. Silanol Interactions: Residual, un-capped silanol groups on the C18 stationary phase interact with the polar groups on your molecule.[7] 2. Mobile Phase pH: The pH of the mobile phase can affect the ionization state of both the analyte and the stationary phase.1. Add a Modifier: Use a mobile phase containing a small amount of an acid like 0.1% formic acid or trifluoroacetic acid (TFA). This protonates the silanol groups, reducing their interaction with the analyte.[10] 2. Use an End-Capped Column: Modern, high-quality end-capped columns have fewer free silanols and are less prone to this issue.[7]
Poor Resolution 1. Suboptimal Mobile Phase: The organic/aqueous ratio is not ideal for separation. 2. Incorrect Organic Solvent: Acetonitrile and methanol offer different selectivities. One may be better than the other for your specific impurity profile.1. Optimize the Gradient: Adjust the slope of the gradient. A shallower gradient provides more time for separation and can improve the resolution of closely eluting peaks. 2. Change Organic Modifier: If using acetonitrile, try a method with methanol, and vice versa. The different dipole moments and hydrogen bonding capabilities can alter elution order and improve separation.[11][12]
Retention Time Drifting 1. Insufficient Column Equilibration: The column was not properly equilibrated with the initial mobile phase conditions between runs.[13] 2. Temperature Fluctuations: The column temperature is not stable.1. Increase Equilibration Time: Ensure the column is flushed with at least 10-15 column volumes of the starting mobile phase before each injection.[13] 2. Use a Column Oven: Maintain a constant column temperature (e.g., 30-40 °C) to ensure reproducible retention times.[14]

Part 3: Experimental Protocols & Workflows

Workflow for Purification Method Selection

Caption: Decision workflow for selecting the appropriate purification technique.

Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
  • Prepare TLC Plate: Obtain a silica gel TLC plate. Gently draw a light pencil line about 1 cm from the bottom.

  • Spot the Plate: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, carefully spot the solution onto the pencil line. It is good practice to also spot the starting material and a "co-spot" (crude mixture and starting material in the same lane) to aid in identification.

  • Develop the Plate: Prepare a series of developing chambers (a covered beaker with filter paper works well) with different solvent systems. Start with a 4:1 Hexane:Ethyl Acetate mixture.

  • Elute: Place the TLC plate in the chamber, ensuring the solvent level is below the pencil line. Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots using a UV lamp (254 nm). Circle the visible spots. If the compound is not UV active, use a chemical stain such as potassium permanganate or vanillin.

  • Analyze and Optimize: Calculate the Rf value for your target compound. If the Rf is too high (>0.4), decrease the mobile phase polarity (increase hexane %). If the Rf is too low (<0.2), increase the polarity (increase ethyl acetate %).[6] Continue testing different ratios until the target Rf of ~0.2-0.35 is achieved with good separation from major impurities.

Protocol 2: Flash Column Chromatography Purification
  • Column Preparation: Select a column of appropriate size. As a rule of thumb, use about 50-100 g of silica gel for every 1 g of crude material. Pack the column as a slurry using the initial, non-polar mobile phase determined by TLC.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude material in a minimal volume of a volatile solvent (e.g., DCM).

    • Add silica gel (approx. 2-3 times the mass of your crude material) and mix to form a slurry.

    • Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.[9]

    • Carefully add the dry-loaded sample to the top of the packed column. Add a thin layer of sand to protect the surface.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin eluting the column using the solvent system that gave an Rf of ~0.2-0.35. If impurities are close, you may start with a less polar solvent system and gradually increase the polarity (a gradient elution).

    • Apply gentle positive pressure (using a pump or house air) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in an array of test tubes. Monitor the elution of your compound by TLC analysis of the collected fractions.

  • Product Isolation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting Logic for Poor Flash Chromatography Separation

Caption: A logical decision tree for troubleshooting poor separation results.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • SIELC Technologies. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 451810, 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol. Available from: [Link]

  • Satoshi, A. Gas Chromatography of Benzofuran Derivatives. I. Amanote Research. Available from: [Link]

  • ChemSrc. 2,3-Dihydrobenzofuran-5-ethanol Tosylate | CAS#:79679-49-5. Available from: [Link]

  • Research Journal of Pharmacy and Technology. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Available from: [Link]

  • Sorbent Technologies, Inc. Flash Chromatography Basics. Available from: [Link]

  • Wang, Z. et al. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules. 2024. Available from: [Link]

  • CAS Common Chemistry. 2,3-Dihydro-5-benzofuranethanol. Available from: [Link]

  • Pharma Now. Mobile and Stationary Phases in Chromatography Explained. Available from: [Link]

  • Research Journal of Pharmacy and Technology. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Available from: [Link]

  • Chromatography Today. 4 Common Mistakes to Avoid in HPLC. Available from: [Link]

  • Yazdi, D. Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. Available from: [Link]

  • Google Patents. CN105693666A - Synthesis method of 2,3-dihydrobenzofuran.
  • Welch Labs. [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Available from: [Link]

  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. Available from: [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 24860221. Available from: [Link]

  • PrepChem.com. Synthesis of 2,3-dihydrobenzofuran-5-ylacetic acid. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 2,3-dihydrobenzofuran. Available from: [Link]

  • Vscht.cz. TROUBLESHOOTING. Available from: [Link]

  • PrepChem.com. Synthesis of 2,3-dihydro-5-benzofuranamine. Available from: [Link]

  • Chen, C. H., et al. 2,3,4-Trimethyl-5,7-dihydroxy-2,3-dihydrobenzofuran, a novel antioxidant, from Penicillium citrinum F5. Journal of Natural Products. 2002. Available from: [Link]

  • Al-Adiwish, W. M., et al. (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank. 2018. Available from: [Link]

  • Zhang, Y., et al. Separation of Flavonoids and Purification of Chlorogenic Acid from Bamboo Leaves Extraction Residues by Combination of Macroporous Resin and High-Speed Counter-Current Chromatography. Molecules. 2023. Available from: [Link]

Sources

Optimizing reaction conditions for "2-(2,3-Dihydrobenzofuran-5-yl)ethanol" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2,3-Dihydrobenzofuran-5-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic route. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to ensure your success.

I. Synthetic Overview & Key Challenges

The synthesis of this compound typically proceeds through a two-step process:

  • Acylation/Alkylation: Introduction of a two-carbon chain at the 5-position of 2,3-dihydrobenzofuran. A common strategy is the Friedel-Crafts acylation to produce an acetyl group, followed by further modifications, or direct alkylation.

  • Reduction: Conversion of the carbonyl or carboxyl group to the desired primary alcohol.

This seemingly straightforward synthesis can be fraught with challenges, including regioselectivity issues during the acylation/alkylation step, incomplete reduction, and the formation of side products that complicate purification. This guide will address these common hurdles in a practical Q&A format.

Logical Workflow for Synthesis

Synthesis_Workflow A Starting Material (2,3-Dihydrobenzofuran) B Step 1: Introduction of C2 Chain (e.g., Friedel-Crafts Acylation) A->B Reagents: - Oxalyl chloride monoethyl ester - Lewis Acid (e.g., AlCl3) C Intermediate (e.g., 2-(2,3-Dihydrobenzofuran-5-yl)acetic acid) B->C Intermediate Formation D Step 2: Reduction of Carboxylic Acid/Ester C->D Reducing Agent: - LiAlH4 - BH3·THF E Final Product (this compound) D->E Product Formation F Purification (e.g., Column Chromatography) E->F Isolation

Caption: General synthetic workflow for this compound.

II. Troubleshooting Guide

Issue 1: Low Yield in the Friedel-Crafts Acylation Step

Question: I am attempting to synthesize 2,3-dihydro-5-benzofuran acetic acid via a Friedel-Crafts acylation of 2,3-dihydrobenzofuran with monoethyl oxalyl chloride, followed by a Wolff-Kishner reduction, but my yields are consistently low. What are the likely causes and how can I optimize this step?

Answer:

Low yields in this Friedel-Crafts acylation are a common issue. The primary culprits are often related to the choice and handling of the Lewis acid, reaction temperature, and the subsequent reduction strategy.

Causality and Optimization:

  • Lewis Acid Activity: The activity of the Lewis acid, typically aluminum chloride (AlCl₃), is paramount. It is highly hygroscopic and will be deactivated by moisture. Ensure you are using freshly opened or properly stored AlCl₃. The stoichiometry is also critical; an insufficient amount will lead to incomplete reaction, while a large excess can promote side reactions. A molar ratio of 1.1 to 1.5 equivalents relative to the acylating agent is a good starting point.

  • Reaction Temperature: Friedel-Crafts acylations are exothermic. It is crucial to maintain a low temperature (typically 0-5 °C) during the addition of the reactants to prevent uncontrolled side reactions, such as polymerization or isomerization of the dihydrobenzofuran ring. After the initial addition, the reaction may be allowed to slowly warm to room temperature.

  • Alternative Reduction Strategy: The Wolff-Kishner-Huang Minlon reduction, while effective, requires harsh basic conditions and high temperatures, which can lead to decomposition of the substrate or product. A milder and often higher-yielding alternative is the reduction of the intermediate α-keto acid sodium salt with a milder reducing agent like sodium borohydride in the presence of a Lewis acid such as boron trifluoride diethyl etherate.[1] This two-step reduction of the corresponding acetic acid derivative is often more efficient.

Experimental Protocol: Optimized Acylation and Reduction

  • Acylation:

    • To a stirred solution of 2,3-dihydrobenzofuran in a suitable solvent (e.g., dichloromethane) at 0 °C, add aluminum chloride portion-wise.

    • Slowly add a solution of monoethyl oxalyl chloride in the same solvent, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis and Reduction:

    • Hydrolyze the resulting α-keto ester with aqueous sodium hydroxide to form the α-keto acid sodium salt.[1]

    • In a separate flask, dissolve the α-keto acid sodium salt in tetrahydrofuran.

    • Cool the solution to below 15 °C and add sodium borohydride.

    • Slowly add boron trifluoride diethyl etherate, keeping the temperature below 15 °C.[1]

    • After the reaction is complete, quench with methanol and an aqueous solution of hydrochloric acid.

    • Extract the final product, 2,3-dihydro-5-benzofuran acetic acid, with ethyl acetate.

Issue 2: Incomplete Reduction of 2,3-Dihydrobenzofuran-5-ylacetic acid to the Alcohol

Question: I am struggling to achieve complete reduction of 2,3-dihydrobenzofuran-5-ylacetic acid to this compound using lithium aluminum hydride (LiAlH₄). What are the critical parameters to control for this transformation?

Answer:

Incomplete reduction of carboxylic acids with LiAlH₄ often points to issues with the reagent's reactivity, stoichiometry, or the reaction workup.

Causality and Optimization:

  • LiAlH₄ Activity: Similar to AlCl₃, LiAlH₄ is extremely reactive with water and atmospheric moisture. Use of old or improperly handled reagent will result in lower effective concentration and incomplete reduction. It is best to use a fresh bottle or a standardized solution.

  • Stoichiometry: The reduction of a carboxylic acid to a primary alcohol with LiAlH₄ consumes two equivalents of hydride. A common mistake is using an insufficient molar excess. A 2-3 fold molar excess of LiAlH₄ is recommended to ensure the reaction goes to completion.

  • Solvent and Temperature: The reaction is typically carried out in a dry ethereal solvent like diethyl ether or tetrahydrofuran (THF). While the reaction proceeds at room temperature, gentle refluxing can sometimes be necessary to drive the reaction to completion.[2]

  • Workup Procedure: The workup is critical for isolating the alcohol product from the aluminum salts. A Fieser workup is a reliable method:

    • Cool the reaction mixture in an ice bath.

    • Slowly and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, where 'x' is the mass in grams of LiAlH₄ used.

    • This procedure should produce a granular precipitate of aluminum salts that can be easily filtered off.

Alternative Reducing Agents:

If you continue to face issues with LiAlH₄ or if your substrate has other functional groups sensitive to it, consider using Borane-THF complex (BH₃·THF) or Borane-dimethyl sulfide complex (BH₃·SMe₂). These reagents are also effective for reducing carboxylic acids to alcohols and can sometimes offer better selectivity.[3]

Reducing AgentKey AdvantagesKey DisadvantagesTypical Conditions
LiAlH₄ Highly reactive, rapid reduction.Reacts violently with water, less selective.Dry ether or THF, room temperature to reflux.[2]
BH₃·THF More selective than LiAlH₄.Less stable, can generate H₂.[3]THF, 0 °C to room temperature.
BH₃·SMe₂ More stable and concentrated than BH₃·THF.Unpleasant odor.[3]THF, 0 °C to room temperature.

III. Frequently Asked Questions (FAQs)

Q1: What are the common side products in the synthesis of 2,3-dihydro-5-benzofuran acetic acid via the Friedel-Crafts acylation route?

A1: The primary side product is often the other regioisomer, where acylation occurs at the 7-position of the 2,3-dihydrobenzofuran ring. The extent of this side reaction depends on the Lewis acid and the reaction conditions. Over-acylation (di-acylation) is also possible but less common under controlled conditions. Polymerization of the starting material can occur if the temperature is not adequately controlled.

Q2: How can I purify the final product, this compound?

A2: The most common and effective method for purification is silica gel column chromatography. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is typically effective. The progress of the separation can be monitored by thin-layer chromatography (TLC).

Q3: Are there alternative synthetic routes to this compound that avoid Friedel-Crafts chemistry?

A3: Yes, one alternative is to start with a pre-functionalized precursor. For example, starting from 4-hydroxyphenylacetic acid and reacting it with mandelic acid in the presence of sulfuric acid can yield a related benzofuran acetic acid derivative, which can then be further modified.[4] Another approach involves the palladium-catalyzed heteroannulation of 2-bromophenols with 1,3-dienes, which can be a convergent method to access dihydrobenzofuran scaffolds.[5]

Decision Tree for Troubleshooting Reduction

Troubleshooting_Reduction Start Incomplete Reduction of Carboxylic Acid Check_LiAlH4 Is the LiAlH4 fresh and handled under inert conditions? Start->Check_LiAlH4 Increase_Equivalents Increase molar equivalents of LiAlH4 to 2-3x. Check_LiAlH4->Increase_Equivalents Yes Use_Fresh_LiAlH4 Use fresh, anhydrous LiAlH4. Check_LiAlH4->Use_Fresh_LiAlH4 No Check_Workup Was the workup procedure effective in isolating the product? Increase_Equivalents->Check_Workup Success Successful Reduction Use_Fresh_LiAlH4->Success Fieser_Workup Employ a Fieser workup. Check_Workup->Fieser_Workup No Consider_Alternative Consider alternative reducing agents (BH3·THF or BH3·SMe2). Check_Workup->Consider_Alternative Yes Fieser_Workup->Success Consider_Alternative->Success

Caption: Troubleshooting flowchart for the reduction of the carboxylic acid intermediate.

IV. References

  • PrepChem. (n.d.). Synthesis of 2,3-dihydrobenzofuran-5-ylacetic acid. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-(2,3-Dihydro-2-oxo-3-phenyl-5-benzofuranyl)-acetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Novel preparation method of darifenacin intermediate 2, 3-dihydro-5-benzofuran acetic acid. Retrieved from

  • Google Patents. (n.d.). Synthesis method of 2,3-dihydrobenzofuran. Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

  • Google Patents. (n.d.). Asymmetric synthesis of dihydrobenzofuran derivatives. Retrieved from

  • National Institutes of Health. (2023). On the way to potential antifungal compounds: synthesis and in vitro activity of 2-benzofuranylacetic acid amides. Retrieved from [Link]

  • National Institutes of Health. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]

  • ACS Publications. (2022). Convergent Synthesis of Dihydrobenzofurans via Urea Ligand-Enabled Heteroannulation of 2-Bromophenols with 1,3-Dienes. Retrieved from [Link]

  • Beilstein Journals. (n.d.). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of benzofuran derivatives. Retrieved from

  • National Institutes of Health. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Retrieved from [Link]

  • SciELO SA. (2020). Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature. Retrieved from [Link]

  • PubChem. (n.d.). Acetic acid 2-((R)-5-acetyl-2,3-dihydro-benzofuran-2-yl)-allyl ester. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Alcohol - Common Conditions. Retrieved from [Link]

  • ACS Publications. (2021). Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in Synthetic Strategies to 2,3-Dihydrobenzofurans. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Heterogeneously Catalyzed Carboxylic Acid Hydrogenation to Alcohols. Retrieved from [Link]

  • Chemguide. (n.d.). reduction of carboxylic acids. Retrieved from [Link]

Sources

Technical Support Center: Reduction of 2-(2,3-dihydrobenzofuran-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and troubleshooting of reactions involving 2-(2,3-dihydrobenzofuran-5-yl)acetic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing the corresponding primary alcohol, 2-(2,3-dihydrobenzofuran-5-yl)ethanol, a key intermediate in various synthetic pathways. Here, we provide in-depth, field-tested insights into the reduction of the parent carboxylic acid, focusing on the prevention and troubleshooting of common side reactions.

Introduction: The Critical Reduction Step

The conversion of 2-(2,3-dihydrobenzofuran-5-yl)acetic acid to its primary alcohol is a fundamental transformation. The choice of reducing agent is paramount to achieving high yield and purity, as the substrate contains a potentially labile dihydrobenzofuran ring system. The two most common and effective reagents for this purpose are Borane complexes (such as BH₃·THF or BH₃·SMe₂) and Lithium Aluminum Hydride (LiAlH₄). While both are powerful, their reactivity profiles and potential for side reactions differ significantly. This guide will dissect these differences and provide clear, actionable solutions to challenges you may encounter.

Reagent Selection: A Comparative Overview

A successful reduction hinges on selecting the appropriate reagent for the substrate and the overall synthetic strategy. The primary considerations are chemoselectivity, handling requirements, and reaction workup.

FeatureLithium Aluminum Hydride (LiAlH₄)Borane (BH₃·THF or BH₃·SMe₂)
Reactivity Extremely high. Reduces most polar π-bonds (esters, amides, ketones, etc.).[1][2]High, but more selective. Preferentially reduces carboxylic acids over esters and ketones.[3][4][5]
Mechanism Initial acid-base reaction followed by nucleophilic hydride attack. Proceeds via an aldehyde intermediate which is immediately reduced.[6][7][8]Forms a triacyloxyborane intermediate, which is then reduced. Does not proceed through a free aldehyde.[7][9][10]
Safety & Handling Pyrophoric. Reacts violently with water and protic solvents, releasing flammable H₂ gas.[1][3][8] Requires strict anhydrous conditions.BH₃·THF can decompose, releasing H₂.[4] BH₃·SMe₂ is more stable but has a strong odor.[4] Both are moisture-sensitive.
Workup Requires careful, controlled quenching (e.g., Fieser method) to manage excess reagent and aluminum salts.Typically quenched with a protic solvent (e.g., methanol) followed by an acidic or basic workup to hydrolyze borate esters.
Common Issues Over-reduction, difficult workup leading to product loss, safety hazards.Incomplete reaction, formation of stable borate esters, potential for ether cleavage with excess reagent at high temperatures.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the reduction of 2-(2,3-dihydrobenzofuran-5-yl)acetic acid.

Q1: My reaction is incomplete, and I'm recovering a significant amount of starting material. What went wrong?

A1: This is a common issue that can typically be traced to two main causes: reagent stoichiometry and reagent activity.

  • Causality (Stoichiometry): Both LiAlH₄ and BH₃ first react with the acidic proton of the carboxylic acid in a rapid acid-base reaction before the reduction can begin.[6] With LiAlH₄, one full equivalent of hydride is consumed to form hydrogen gas and the lithium carboxylate salt.[6] Therefore, more than one equivalent of the reagent is mechanistically required.

  • Expert Recommendation:

    • Verify Reagent Activity: Both LiAlH₄ and borane complexes are moisture-sensitive. Use a freshly opened bottle or a previously opened bottle that has been stored meticulously under an inert atmosphere. If yields are consistently low, consider titrating the reagent solution to determine its active molarity.

    • Adjust Stoichiometry: For LiAlH₄, a minimum of 1.5 to 2.0 equivalents is recommended to ensure the reaction goes to completion. For BH₃·THF, using 1.5 to 2.5 equivalents is standard practice to drive the formation of the triacyloxyborane intermediate and subsequent reduction.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the disappearance of the starting material. If the reaction stalls, a small, additional charge of the reducing agent can be added.

Q2: I've isolated a significant byproduct with a much higher molecular weight than my expected product. What could it be?

A2: The most likely culprit is a borate ester complex, especially when using borane.

  • Causality (Borate Esters): During a borane reduction, the product alcohol can react with boron-containing intermediates to form stable borate esters. These esters are often high-boiling oils or amorphous solids and will not show up as the desired product until they are fully hydrolyzed.

  • Expert Recommendation: The workup procedure is critical for cleaving these esters.

    • Quench and Hydrolyze: After the reaction is complete, cool the mixture to 0 °C and quench slowly with methanol until gas evolution ceases. This breaks down any excess borane.

    • Hydrolysis: The most crucial step is the hydrolysis of the borate esters. This is typically achieved by refluxing the mixture with aqueous HCl (e.g., 2M HCl) for 1-2 hours. Alternatively, an oxidative workup using NaOH and H₂O₂ can be employed.

    • Confirmation: Before concluding that a side reaction has occurred, ensure a sample of the crude reaction mixture has been subjected to a rigorous hydrolytic workup.

Q3: Can the dihydrobenzofuran ring system be opened or otherwise compromised during the reduction?

A3: While the dihydrobenzofuran moiety is generally robust, it is not invincible. The ether linkage is susceptible to cleavage under harsh Lewis acidic conditions.

  • Causality (Lewis Acidity): Borane (BH₃) is a Lewis acid.[7][11] While its primary role is reduction, prolonged exposure to a large excess of borane, especially at elevated temperatures (reflux), can potentially coordinate to the ether oxygen and facilitate ring-opening. This is a low-probability event under standard conditions but becomes a risk factor in poorly optimized reactions. LiAlH₄ is less likely to cause this issue.

  • Expert Recommendation:

    • Control Temperature: Add the reducing agent at a lower temperature (0 °C) to control the initial exotherm. Allow the reaction to proceed at room temperature or with gentle heating (40-50 °C). Avoid prolonged refluxing unless necessary and confirmed by reaction monitoring.

    • Use Stoichiometric Control: Avoid using a large excess of borane. Stick to the recommended 1.5-2.5 equivalents.

    • Consider BH₃·SMe₂: Borane dimethyl sulfide complex is generally considered milder and more stable than the THF complex and can sometimes provide better results with sensitive substrates.[4]

Q4: I am observing a small amount of a non-polar byproduct that appears to be the fully reduced alkane (5-ethyl-2,3-dihydrobenzofuran). How can I prevent this?

A4: Over-reduction to the alkane, while uncommon for primary alcohols, can occur under forcing conditions.[11]

  • Causality (Carbocation Formation): The product, this compound, has a benzylic-like hydroxyl group. Under strongly acidic conditions or at high temperatures in the presence of a Lewis acid (like borane), this alcohol could potentially eliminate to form a carbocation, which is then further reduced by available hydrides.

  • Expert Recommendation:

    • Milder Conditions: This side reaction is a strong indicator that the reaction conditions are too harsh. Reduce the reaction temperature and avoid prolonged reaction times.

    • Workup pH: Ensure the hydrolytic workup is not excessively acidic or heated for too long, as this could promote elimination post-reduction.

    • Reagent Choice: This side reaction is more often associated with catalytic hydrogenation methods but serves as a reminder to maintain mild conditions with hydride reagents as well.

Visual Troubleshooting Guide

The following diagram outlines a logical workflow for diagnosing and solving common issues encountered during the reduction.

TroubleshootingWorkflow cluster_incomplete Troubleshoot Incomplete Reaction cluster_byproduct Troubleshoot Byproducts start Reaction Complete? incomplete Incomplete Reaction (Starting Material Present) start->incomplete No byproduct Unexpected Byproduct(s) Observed start->byproduct Yes, but... complete Reaction Complete (Clean Product) start->complete Yes check_reagent Check Reagent Activity (Use fresh/titrated reagent) incomplete->check_reagent borate_ester High MW Byproduct? (Likely Borate Ester) byproduct->borate_ester With Borane over_reduction Alkane Byproduct? (Over-reduction) byproduct->over_reduction Non-polar check_stoich Check Stoichiometry (Increase equivalents) check_reagent->check_stoich check_temp Check Temperature (Warm to RT or 40°C) check_stoich->check_temp hydrolyze Action: Perform rigorous acidic/oxidative workup borate_ester->hydrolyze mild_conditions Action: Reduce temperature, time, and reagent excess over_reduction->mild_conditions ReactionMechanisms cluster_LiAlH4 LiAlH₄ Pathway cluster_Borane Borane (BH₃) Pathway Start R-COOH (Carboxylic Acid) Li_Salt R-COOLi (Lithium Salt) Start->Li_Salt Acid-Base Acyloxyborane (R-COO)₃B (Triacyloxyborane) Start->Acyloxyborane Coordination Product R-CH2OH (Primary Alcohol) LiAlH4_reagent + LiAlH₄ Aldehyde R-CHO (Aldehyde Intermediate) [Not Isolated] Li_Salt->Aldehyde Reduction Aldehyde->Product Fast Reduction Borane_reagent + BH₃ Borate_Ester Borate Ester Complex Acyloxyborane->Borate_Ester Reduction Borate_Ester->Product Hydrolysis

Sources

Technical Support Center: Synthesis of 2-(2,3-Dihydrobenzofuran-5-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(2,3-Dihydrobenzofuran-5-yl)ethanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formations encountered during its synthesis. We provide in-depth troubleshooting advice, validated protocols, and a mechanistic understanding of potential side reactions to enhance the yield, purity, and reproducibility of your experiments.

Troubleshooting Guide by Synthetic Route

The synthesis of this compound is typically achieved via two primary pathways, each with a unique profile of potential byproducts. This section addresses the most common issues encountered in each route.

Route A: Reduction of (2,3-Dihydrobenzofuran-5-yl)acetic Acid or its Esters

This route involves the reduction of a carbonyl group using a powerful hydride agent like Lithium Aluminum Hydride (LiAlH₄). While effective, the high reactivity of the reagent necessitates careful control of reaction conditions.

Q1: My final product is contaminated with an impurity showing a carbonyl signal in the IR spectrum (approx. 1725 cm⁻¹) and a singlet around 9.7 ppm in the ¹H NMR. What is this byproduct and how can I address it?

Answer and Plausible Cause: This impurity is almost certainly the intermediate, (2,3-Dihydrobenzofuran-5-yl)acetaldehyde . Its presence indicates an incomplete reduction. Lithium Aluminum Hydride reduces carboxylic acids and esters to primary alcohols in a two-step process: first to the aldehyde, and then the aldehyde is immediately reduced to the alcohol.[1] Because the reduction of the aldehyde is much faster than the initial reduction of the carboxylic acid, it is rare for the aldehyde to accumulate. However, this can occur due to:

  • Insufficient Reducing Agent: The stoichiometry of LiAlH₄ is critical. It reacts violently with any trace moisture or acidic protons, and an inadequate charge of the reagent will be consumed before the reaction is complete.[1]

  • Premature Quenching: Adding the quenching agent (e.g., water or acid) before the reaction has reached completion will destroy the remaining LiAlH₄ and halt the reduction at the aldehyde stage.

  • Low Reaction Temperature: While the reaction is typically run at room temperature or gentle reflux in an ether solvent, excessively low temperatures can slow the second reduction step disproportionately.

Troubleshooting Protocol: Driving the Reduction to Completion

  • Re-treatment: If analysis of a quenched aliquot shows the aldehyde, and the bulk reaction mixture is still under an inert atmosphere, add an additional portion (0.1-0.2 equivalents) of LiAlH₄ solution in dry THF and stir for another 1-2 hours at room temperature.

  • Purification: If the reaction has already been worked up, the aldehyde can be separated from the desired alcohol via silica gel column chromatography. A gradient elution, starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing polarity, will typically elute the less polar aldehyde before the alcohol.

Preventative Measures:

  • Reagent Stoichiometry: Use at least 1.0 equivalent of LiAlH₄ for esters and 1.5-2.0 equivalents for carboxylic acids to account for the acidic proton and potential moisture.

  • Rigorous Anhydrous Conditions: Flame-dry all glassware under vacuum and use anhydrous solvents. Ensure the starting material is completely dry.

  • Controlled Quenching: Cool the reaction vessel in an ice bath before slowly and carefully adding the quenching agent. A common and safer method is the Fieser workup: sequential, dropwise addition of x mL water, x mL of 15% aqueous NaOH, and finally 3x mL of water, where x is the mass of LiAlH₄ in grams. This procedure produces granular aluminum salts that are easily filtered.

Route B: Grignard Reaction of a Dihydrobenzofuran Magnesium Halide with Ethylene Oxide

This route builds the ethanol side-chain by reacting a Grignard reagent, such as (2,3-Dihydrobenzofuran-5-yl)magnesium bromide, with ethylene oxide. The high reactivity of organomagnesium compounds makes this route susceptible to several side reactions.[2]

Q2: The primary product isolated is 2,3-dihydrobenzofuran, not the target alcohol. What caused this reversion?

Answer and Plausible Cause: The formation of 2,3-dihydrobenzofuran indicates that the Grignard reagent was formed successfully but was subsequently quenched by a proton source before it could react with ethylene oxide.[3] Grignard reagents are exceptionally strong bases and will readily deprotonate even weakly acidic compounds, including:

  • Water: Trace moisture in the solvent, on the glassware, or in the starting halide is the most common culprit.

  • Atmospheric Moisture: Ingress of air into the reaction vessel.

  • Acidic Starting Materials: If the starting 5-halo-2,3-dihydrobenzofuran is contaminated with any phenolic impurities.

Troubleshooting Protocol: Diagnosing a Quenched Grignard This issue is best addressed through prevention, as there is no way to recover the desired product once the Grignard reagent has been protonated.

Preventative Measures:

  • Anhydrous Technique: Ensure all glassware is oven or flame-dried immediately before use. Use freshly distilled, anhydrous solvents (e.g., diethyl ether or THF). Magnesium turnings should be activated, for instance, by stirring under nitrogen or with a crystal of iodine.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the entire process, from reagent formation to quenching. Use septa and syringes for all transfers.

  • Substrate Purity: Purify the starting 5-halo-2,3-dihydrobenzofuran by distillation or recrystallization to remove any protic impurities.

Q3: A high-boiling, non-polar impurity is observed in my crude GC-MS analysis. What is its likely identity?

Answer and Plausible Cause: This byproduct is likely the Wurtz coupling product, 5,5'-bi(2,3-dihydrobenzofuran) . This dimer forms when the Grignard reagent attacks the C-Br bond of an unreacted molecule of 5-bromo-2,3-dihydrobenzofuran. This side reaction is often promoted by:

  • High Local Concentrations: Adding the alkyl halide too quickly to the magnesium turnings can create high local concentrations of both the Grignard reagent and the halide, favoring coupling.

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of this side reaction.

Preventative Measures:

  • Slow Addition: Add the solution of 5-bromo-2,3-dihydrobenzofuran dropwise to the activated magnesium suspension over an extended period (e.g., 1-2 hours) to maintain a low concentration of the halide.

  • Temperature Control: Maintain a gentle reflux during the addition. Avoid excessive heating.

  • Purification: The dimer is significantly less polar than the desired alcohol and can be effectively removed by silica gel chromatography.

Frequently Asked Questions (FAQs)

Q4: What is the most effective method for purifying the final this compound product?

For lab-scale synthesis, silica gel column chromatography is the most reliable method. The polarity of the alcohol is significantly different from the common byproducts.

  • Eluent System: A gradient of ethyl acetate in hexanes (or heptane) is typically effective. Start with 5-10% ethyl acetate to elute non-polar impurities like the Wurtz dimer and unreacted starting materials, then gradually increase the polarity to 20-30% to elute the desired product.

  • TLC Monitoring: Use thin-layer chromatography (TLC) with a suitable stain (e.g., potassium permanganate or ceric ammonium molybdate) to visualize the separation and identify fractions containing the pure product.

For larger scales, vacuum distillation may be an option if the boiling points of the product and impurities are sufficiently different.

Q5: What are the key analytical signatures to watch for when identifying these byproducts?

The following table summarizes key expected signals.

Byproduct Name¹H NMR Key Signals (δ, ppm)¹³C NMR Key Signals (δ, ppm)IR Key Signals (cm⁻¹)
(Product) this compound 3.8 (t, -CH₂OH), 2.8 (t, Ar-CH₂-), ~1.5 (s, -OH)~63 (-CH₂OH), ~39 (Ar-CH₂-)3300 (broad, O-H)
(2,3-Dihydrobenzofuran-5-yl)acetaldehyde9.7 (s, -CHO), 3.6 (s, Ar-CH₂-)~200 (-CHO), ~50 (Ar-CH₂-)1725 (C=O), 2720 (C-H)
(2,3-Dihydrobenzofuran-5-yl)acetic acid10-12 (broad s, -COOH), 3.5 (s, Ar-CH₂-)~175 (-COOH), ~40 (Ar-CH₂-)2500-3300 (broad, O-H), 1710 (C=O)
5,5'-bi(2,3-dihydrobenzofuran)Aromatic signals only, complex patternAromatic signals onlyNo hydroxyl or carbonyl
2,3-Dihydrobenzofuran6.8-7.2 (m, Ar-H), 4.5 (t, -OCH₂-), 3.2 (t, Ar-CH₂-)Aromatic signals, ~71 (-OCH₂-), ~29 (Ar-CH₂-)No hydroxyl or carbonyl

Visual Guides & Workflows

Diagram 1: Byproduct Formation in the Reduction of (2,3-Dihydrobenzofuran-5-yl)acetic Acid

G cluster_main Main Reaction Pathway cluster_side Troubleshooting Point Start (2,3-Dihydrobenzofuran-5-yl)acetic Acid Aldehyde (Intermediate) (2,3-Dihydrobenzofuran-5-yl)acetaldehyde Start->Aldehyde LiAlH₄ (Step 1) Product (Desired Product) This compound Aldehyde->Product LiAlH₄ (Step 2) (Fast) Byproduct (Observed Byproduct) Aldehyde Impurity Aldehyde->Byproduct Incomplete Reaction or Premature Quenching

Caption: Workflow showing the desired two-step reduction and the point of failure leading to the aldehyde byproduct.

Diagram 2: Troubleshooting Logic for Grignard Synthesis

G Start Start: Analyze Crude Reaction Mixture Q1 Is the main product 2,3-Dihydrobenzofuran? Start->Q1 Q2 Is a non-polar, high MW byproduct present? Q1->Q2 No Cause1 Root Cause: Grignard Reagent Quenched by Protic Source (e.g., H₂O) Q1->Cause1 Yes Cause2 Root Cause: Wurtz Coupling Side Reaction Q2->Cause2 Yes Success Main Product is Likely This compound Proceed to Purification Q2->Success No

Caption: A decision tree to diagnose common failure modes in the Grignard synthesis route based on crude product analysis.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

  • Google Patents. (n.d.). CN105693666A - Synthesis method of 2,3-dihydrobenzofuran.
  • Google Patents. (n.d.). Novel preparation method of darifenacin intermediate 2, 3-dihydro-5-benzofuran acetic acid.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link][2]

  • Chemguide. (n.d.). Reduction of Carboxylic Acids. Retrieved from [Link][1]

  • YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link][3]

  • Wolfe, J. P., & Rossi, M. A. (2010). Synthesis of 2,3-Dihydrobenzofurans via the Palladium-Catalyzed Carboalkoxylation of 2-Allylphenols. Organic Letters, 12(12), 2742–2745. Retrieved from [Link][4]

  • ResearchGate. (2017). Side Reactions in a Grignard Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 5-Substituted Dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-substituted dihydrobenzofurans. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Dihydrobenzofurans are prevalent in numerous natural products and pharmaceuticals, making their efficient synthesis a critical endeavor in drug discovery and development.[1][2][3]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. My goal is to provide not just solutions, but also the underlying scientific reasoning to empower you to optimize your synthetic routes effectively.

Section 1: General Troubleshooting for Low Yield and Reaction Failure

This section addresses broad issues that can affect various synthetic approaches to 5-substituted dihydrobenzofurans.

Question 1: My reaction is giving a low yield of the desired 5-substituted dihydrobenzofuran. What are the first things I should check?

Answer: A low yield can stem from several factors. Before delving into method-specific issues, a systematic initial assessment is crucial.

  • Purity of Starting Materials: Ensure the purity of your starting materials, especially the substituted phenol or its precursor. Impurities can interfere with catalysts or lead to unwanted side reactions.

  • Solvent Quality: Use dry, degassed solvents, particularly for transition-metal-catalyzed reactions. Water and oxygen can deactivate catalysts and promote side reactions.

  • Reaction Atmosphere: Many synthetic methods for dihydrobenzofurans, especially those involving palladium or copper catalysts, are sensitive to air.[4][5] Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: Inconsistent or incorrect reaction temperatures can significantly impact yield. Use a reliable heating mantle with a temperature controller and ensure efficient stirring for uniform heat distribution.

  • Reaction Time: Have you optimized the reaction time? Shorter times may lead to incomplete conversion, while excessively long times can result in product decomposition or the formation of byproducts.[6] It is advisable to monitor the reaction progress using techniques like TLC, GC-MS, or LC-MS.

Section 2: Method-Specific Troubleshooting Guides

Here, we will explore issues pertinent to common synthetic strategies for 5-substituted dihydrobenzofurans.

Palladium-Catalyzed Annulation Reactions

Palladium-catalyzed methods are popular for their efficiency and functional group tolerance.[7][8][9][10] However, they can be prone to specific challenges.

Question 2: I am attempting a palladium-catalyzed synthesis of a 5-substituted dihydrobenzofuran from an o-halophenol and a diene, but I'm observing low conversion and catalyst decomposition. What could be the cause?

Answer: Low conversion and catalyst decomposition in palladium-catalyzed reactions often point to issues with the catalytic cycle.

  • Ligand Choice: The choice of ligand is critical for stabilizing the palladium catalyst and promoting the desired reactivity. For heteroannulation reactions, urea-based ligands have shown to outperform traditional phosphine ligands in some cases, offering greater stability and efficiency.[8]

  • Catalyst Precursor and Loading: Ensure you are using a high-purity palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃). The catalyst loading should be optimized; too little may result in slow or incomplete reaction, while too much can lead to side reactions and increased cost.

  • Base Selection: The choice of base is crucial for both the catalytic cycle and preventing side reactions. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base can significantly influence the reaction outcome.

  • Substrate Electronic Effects: The electronic nature of both the o-halophenol and the diene can impact the reaction rate and yield. Electron-donating groups on the phenol can facilitate oxidative addition, while the electronics of the diene will influence the migratory insertion step.

Troubleshooting Workflow for Palladium-Catalyzed Annulation

G start Low Yield in Pd-Catalyzed Annulation check_catalyst Verify Catalyst and Ligand Purity start->check_catalyst check_conditions Ensure Inert Atmosphere and Dry Solvents start->check_conditions optimize_ligand Test Alternative Ligands (e.g., Urea-based, Phosphines) check_catalyst->optimize_ligand optimize_base Screen Different Bases (e.g., K2CO3, Cs2CO3, K3PO4) check_conditions->optimize_base optimize_temp Optimize Reaction Temperature optimize_base->optimize_temp optimize_ligand->optimize_temp analyze_byproducts Identify Byproducts by GC-MS/LC-MS optimize_temp->analyze_byproducts end Improved Yield analyze_byproducts->end

Caption: Troubleshooting Decision Tree for Pd-Catalyzed Reactions.

Acid-Catalyzed Cyclization of o-Allylphenols

The intramolecular cyclization of o-allylphenols is a common and straightforward method to access dihydrobenzofurans.[11] However, regioselectivity and side reactions can be a concern.

Question 3: I am performing an acid-catalyzed cyclization of an o-allylphenol to synthesize a 5-substituted dihydrobenzofuran, but I am getting a mixture of products and some starting material decomposition. How can I improve this?

Answer: Acid-catalyzed cyclizations are sensitive to the choice of acid, solvent, and temperature.

  • Acid Strength and Type: The strength of the acid is critical. Strong acids like sulfuric acid or polyphosphoric acid (PPA) can sometimes lead to charring and decomposition, especially at elevated temperatures.[12] Lewis acids such as ZrCl₄ or FeCl₃ have been reported to be effective under milder conditions.[11] Consider screening a range of Brønsted and Lewis acids.

  • Regioselectivity: The regioselectivity of the cyclization can be influenced by the electronic properties of the substituents on the aromatic ring.[12] Electron-donating groups at the 5-position generally favor the desired cyclization. Computational analysis, such as examining the Highest Occupied Molecular Orbital (HOMO) of the intermediate, can help predict the regioselectivity.[12]

  • Side Reactions: A common side reaction is the formation of chromanes (six-membered ring) instead of dihydrobenzofurans (five-membered ring). This can sometimes be controlled by the choice of catalyst and reaction conditions.

Table 1: Comparison of Catalysts for o-Allylphenol Cyclization

CatalystTypical ConditionsAdvantagesPotential Issues
Polyphosphoric Acid (PPA) High temperature (e.g., 80-120 °C)Strong dehydrating agentCan cause charring and decomposition
ZrCl₄ Milder conditions (e.g., room temp. to 60 °C)Avoids harsh reagents, good for sensitive substrates[11]May require careful handling due to moisture sensitivity
FeCl₃ on MCM-41 Moderate conditionsHeterogeneous catalyst, easy to removeCatalyst preparation may be required
Silver(I) oxide Reflux in acetonitrileCan promote oxidative coupling for certain substratesStoichiometric amounts may be needed

Section 3: Purification and Characterization

Question 4: I have successfully synthesized my 5-substituted dihydrobenzofuran, but I am having difficulty purifying it. What are some common challenges and solutions?

Answer: Purification can be challenging due to the presence of closely related isomers or byproducts.

  • Chromatography: Silica gel column chromatography is the most common purification method. A careful selection of the eluent system is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate or dichloromethane.

  • Isomeric Separation: If you have a mixture of regioisomers, separation can be difficult. High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) may be necessary for challenging separations.

  • Crystallization: If your product is a solid, recrystallization can be a highly effective purification technique. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

Section 4: Advanced Synthetic Strategies and Considerations

Question 5: Are there any newer or "greener" methods for synthesizing 5-substituted dihydrobenzofurans that might offer higher yields or better selectivity?

Answer: The field of organic synthesis is constantly evolving, with a focus on developing more sustainable and efficient methods.

  • Photocatalysis: Visible-light-mediated photocatalysis has emerged as a powerful tool for oxidative [3+2] cycloadditions of phenols and alkenes to form dihydrobenzofurans.[13] These methods often use benign oxidants and operate under mild conditions.

  • Organocatalysis: The use of small organic molecules as catalysts offers an alternative to metal-based systems.[1] Chiral organocatalysts can also be used to achieve enantioselective synthesis of dihydrobenzofurans.

  • Flow Chemistry: Continuous flow reactors can offer improved heat and mass transfer, leading to better reaction control, higher yields, and enhanced safety, especially for highly exothermic or fast reactions.

Reaction Scheme: General Photocatalytic Synthesis of Dihydrobenzofurans

G cluster_0 Reaction Components cluster_1 Process cluster_2 Product Phenol Substituted Phenol Reaction Oxidative [3+2] Cycloaddition Alkene Alkene Photocatalyst Photocatalyst (e.g., Ru(bpy)3Cl2) Oxidant Oxidant (e.g., (NH4)2S2O8) VisibleLight Visible Light (Blue LEDs) VisibleLight->Reaction Product 5-Substituted Dihydrobenzofuran Reaction->Product

Caption: Overview of a photocatalytic approach to dihydrobenzofurans.

I hope this technical support guide proves to be a valuable resource in your research endeavors. The synthesis of 5-substituted dihydrobenzofurans can be a rewarding challenge, and with careful consideration of the principles outlined here, you can significantly improve your chances of success.

References

  • Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]

  • ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Retrieved from [Link]

  • Journal of the Brazilian Chemical Society. (2021). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Retrieved from [Link]

  • MDPI. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of functionalized diarylbenzofurans via Ru-catalyzed C–H activation and cyclization under air: rapid access to the polycyclic scaffold of diptoindonesin G. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]

  • Sci-Hub. (2012). ChemInform Abstract: Synthesis of 5‐Substituted 2,3‐Dihydrobenzofurans in a One‐Pot Oxidation/Cyclization Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN105693666A - Synthesis method of 2,3-dihydrobenzofuran.
  • ACS Publications. (2015). Synthesis of Substituted Dihydrobenzofurans via Tandem SNAr/5-Exo-Trig Cyclization. Retrieved from [Link]

  • ACS Publications. (2022). Convergent Synthesis of Dihydrobenzofurans via Urea Ligand-Enabled Heteroannulation of 2-Bromophenols with 1,3-Dienes. Retrieved from [Link]

  • Sci-Hub. (2005). A Rapid Synthesis of 2-Aryl-5-substituted-2,3-dihydrobenzofurans. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxyselenocyclization of 2‐Allylphenols for the Synthesis of 2,3‐Dihydrobenzofuran Selenides. Retrieved from [Link]

  • ResearchGate. (2025). Zirconium(IV) Chloride Catalyzed Cyclization of ortho-Allylphenols: Synthesis of 2Methyl2,3-dihydrobenzofurans. Retrieved from [Link]

  • ResearchGate. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Retrieved from [Link]

  • Europe PMC. (2015). Synthesis of substituted dihydrobenzofurans via tandem S(N)Ar/5-exo-trig cyclization. Retrieved from [Link]

  • PubMed. (2010). Synthesis of dihydrobenzofurans via palladium-catalyzed annulation of 1,3-dienes by o-iodoaryl acetates. Retrieved from [Link]

  • ACS Publications. (2024). Palladium-Catalyzed (4 + 1) Annulation of 4-Vinylbenzodioxinones with Sulfur Ylides: Diastereoselective Synthesis of Dihydrobenzofuran Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]

  • Sci-Hub. (2014). Photocatalytic Synthesis of Dihydrobenzofurans by Oxidative [3+2] Cycloaddition of Phenols. Retrieved from [Link]

  • Sci-Hub. (2011). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C–H Activation/C–O Cyclization. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Retrieved from [Link]

Sources

Technical Support Center: Stability and Handling of 2-(2,3-Dihydrobenzofuran-5-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 2-(2,3-Dihydrobenzofuran-5-yl)ethanol is a key intermediate in the synthesis of various pharmaceutical compounds and research molecules.[1][2] Its structural integrity is paramount for achieving reproducible results in multi-step syntheses and biological assays. This guide provides in-depth technical support for researchers, scientists, and drug development professionals to mitigate common stability issues, troubleshoot degradation problems, and ensure the long-term viability of this reagent. We will move beyond simple storage instructions to explain the chemical rationale behind our recommendations, empowering you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the officially recommended storage conditions for solid this compound?

A1: The solid compound is generally stable under standard ambient conditions.[3] For optimal long-term stability, it is recommended to store the compound in tightly closed containers in a dry, cool, and well-ventilated place.[3][4][5] Storing at room temperature is acceptable for short-to-medium durations.[3] Some suppliers also recommend storage under an inert atmosphere, which is a best practice to prevent slow oxidation over prolonged periods.[5]

Q2: How sensitive is this compound to light, air, and temperature?

A2: The compound's stability is influenced by several environmental factors:

  • Light: Direct sunlight should be avoided as UV radiation can provide the energy to initiate degradation pathways in aromatic and heterocyclic systems.[3]

  • Air: While generally stable, the dihydrobenzofuran moiety and the primary alcohol can be susceptible to long-term oxidative degradation. The presence of a benzylic-like ether oxygen can be a point of oxidative attack. For this reason, storing under an inert gas like argon or nitrogen is a prudent measure for long-term storage or for high-purity reference standards.[5]

  • Temperature: Extremes of temperature should be avoided.[3] While no specific decomposition temperature is listed in typical safety data sheets, high temperatures can accelerate oxidation and other degradation reactions.[4]

Q3: What are the best practices for preparing and storing stock solutions?

A3: For preparing stock solutions, use high-purity, anhydrous solvents such as DMSO, DMF, or ethanol. The choice of solvent should be compatible with your downstream application. Solutions are inherently less stable than the solid material. We recommend preparing fresh solutions for critical applications. If storage is necessary, aliquot the solution into single-use vials, purge with inert gas, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation.

Q4: What are the immediate visual or analytical signs of compound degradation?

A4: The first sign of degradation is often a change in the physical appearance of the material, such as discoloration (e.g., developing a yellowish or brownish tint). Analytically, degradation can be confirmed by techniques like HPLC, LC-MS, or NMR. The appearance of new peaks in a chromatogram or unexpected signals in an NMR spectrum are clear indicators that the purity of the compound has been compromised.

Section 2: Troubleshooting Guide

Q: I'm observing new peaks in my LC-MS analysis of a stock solution that has been stored for a week at 4°C. What is the likely cause?

A: The appearance of new peaks, particularly those with a mass corresponding to M+14 or M+16, strongly suggests oxidation. The primary alcohol group (-CH₂OH) is susceptible to oxidation, first to an aldehyde (-CHO) and then to a carboxylic acid (-COOH).

  • Causality: The presence of dissolved oxygen in the solvent, even at 4°C, can be sufficient for slow oxidation, which may be catalyzed by trace metal impurities. The dihydrobenzofuran ring itself contains sites that can be susceptible to oxidative processes.[6][7]

  • Troubleshooting Steps:

    • Confirm Identity: Analyze the new peaks by HRMS (High-Resolution Mass Spectrometry) to confirm their elemental composition.

    • Solvent Purity: Ensure your solvent is of high purity and was stored under conditions that minimize dissolved oxygen and peroxide formation (e.g., using a freshly opened bottle of anhydrous solvent).

    • Storage Protocol: For future stock solutions, follow the protocol outlined in Section 3.1 . Purging the vial headspace with argon or nitrogen before sealing is critical to displace oxygen and enhance stability.

Q: My solid sample has become discolored and clumpy after being stored in the lab. Is it still usable?

A: Discoloration and changes in physical texture are warnings of potential degradation. Clumping often indicates moisture absorption, which can hydrolyze impurities or catalyze degradation.

  • Causality: The compound may have been exposed to ambient air and humidity due to improper sealing of the container.[5] While the molecule itself does not have readily hydrolyzable groups, absorbed water can facilitate other reactions.

  • Troubleshooting Steps:

    • Purity Check: Before use, re-analyze the material's purity using a quantitative method like qNMR or HPLC with a reference standard.

    • Drying: If the issue is primarily moisture, the sample can be dried under high vacuum. However, this will not reverse any chemical degradation.

    • Decision: If purity has dropped significantly, it is advisable to use a fresh, uncompromised lot of the material for sensitive applications to ensure the validity and reproducibility of your results.

Q: My reaction yields are inconsistent when using this compound as a starting material. Could stability be the root cause?

A: Absolutely. Inconsistent purity of a starting material is a primary cause of variable reaction yields.

  • Causality: If the compound has partially oxidized to the corresponding aldehyde, the molar equivalence in your reaction will be incorrect. The aldehyde impurity may also participate in side reactions, consuming other reagents and generating further impurities that can complicate purification.

  • Troubleshooting Workflow: The following workflow helps diagnose and resolve such issues.

G cluster_0 Diagnosis cluster_1 Resolution A Inconsistent Yields Observed B Analyze Purity of Starting Material (HPLC/qNMR) A->B C Purity <95% or New Impurity Peaks? B->C Compare to Certificate of Analysis D Source New, High-Purity Lot C->D Yes G Re-run Reaction with Verified Starting Material C->G No, Purity is High F Implement Strict Storage Protocol (See Section 1, Q1) D->F E Repurify Existing Lot (e.g., Column Chromatography) E->F F->G

Caption: Troubleshooting workflow for inconsistent reaction yields.

Section 3: Protocols for Stability Assessment and Handling

Protocol 3.1: Recommended Procedure for Preparing and Storing Stock Solutions

This protocol minimizes degradation by reducing exposure to oxygen and moisture.

  • Preparation: Allow the solid compound container to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Weigh the required amount of solid in a controlled environment with low humidity if possible.

  • Dissolution: Use a high-purity, anhydrous grade solvent (e.g., DMSO, Ethanol). Add the solvent to the solid and vortex or sonicate briefly to ensure complete dissolution.

  • Inert Gas Purge: Once dissolved, gently bubble argon or nitrogen gas through the solution for 1-2 minutes to displace dissolved oxygen.

  • Aliquoting: Immediately dispense the solution into single-use, amber glass vials with PTFE-lined screw caps.

  • Final Purge & Seal: Before sealing each vial, purge the headspace with the inert gas. Seal tightly.

  • Storage: Label vials clearly and store them in a freezer (-20°C or -80°C), protected from light.

Protocol 3.2: Forced Degradation Study (Simplified)

This study helps understand the compound's lability under various stress conditions.

  • Sample Preparation: Prepare four identical solutions of the compound (e.g., 1 mg/mL in acetonitrile/water).

    • Control: Store at -20°C, protected from light.

    • Heat: Store at 60°C in an oven.

    • Acid: Add HCl to a final concentration of 0.1 M and store at room temperature.

    • Base: Add NaOH to a final concentration of 0.1 M and store at room temperature.

    • Oxidative: Add H₂O₂ to a final concentration of 3% and store at room temperature.

  • Time Points: Analyze all samples by HPLC at T=0, 24h, 48h, and 1 week.

  • Analysis: Compare the chromatograms of the stressed samples to the control. Note the percentage decrease in the main peak area and the emergence of any new peaks. This provides a clear picture of susceptibility. While specific degradation products can be complex, studies on related benzofuran structures show that acidic or basic conditions can potentially lead to hydrolysis or ring-opening reactions, especially under harsh conditions.[8][9]

Section 4: Chemical Stability Profile

The stability of this compound is governed by the chemical properties of its constituent functional groups.

Summary of Stability Factors
Parameter Recommendation / Observation Chemical Rationale Supporting Sources
Storage (Solid) Store in a cool, dry, well-ventilated place. Keep container tightly closed.Minimizes exposure to atmospheric moisture and oxygen, slowing potential degradation.[3][4][5][10]
Light Exposure Avoid direct sunlight and strong UV sources.Aromatic and heterocyclic rings can absorb UV energy, leading to photochemical degradation.[3]
Air/Oxygen For long-term storage, use an inert atmosphere (Ar, N₂).The primary alcohol can oxidize to an aldehyde or carboxylic acid. The dihydrofuran ring may also be susceptible to slow oxidation.[5][7]
pH (in solution) Maintain neutral or slightly acidic pH (e.g., 5-7). Avoid strong acids and bases.Extreme pH can catalyze degradation. While the ether linkage is relatively stable, related structures show pH sensitivity.[8]
Thermal Stress Avoid excessive heat.Heat accelerates all degradation reactions, particularly oxidation.[3][4] Dihydrobenzofuran structures are generally thermally stable to a point, but side chains can be more labile.[11][12]
Potential Degradation Pathways

The primary anticipated degradation pathways involve oxidation of the ethanol side chain. Other pathways, though less likely under normal storage, could involve the dihydrobenzofuran ring.

G A This compound (Parent Compound) B 2-(2,3-Dihydrobenzofuran-5-yl)acetaldehyde (Aldehyde Impurity) A->B Mild Oxidation [O] D Ring-Opened or Hydroxylated Products A->D Harsh Conditions (Strong Acid/Base, UV) C 2-(2,3-Dihydrobenzofuran-5-yl)acetic acid (Acid Impurity) B->C Further Oxidation [O]

Caption: Potential degradation pathways for the compound.

Metabolic studies on more complex molecules containing the dihydrobenzofuran moiety have shown that hydroxylation of the dihydrobenzofuran ring can occur, suggesting it is a site of potential chemical reactivity.[13]

References

  • SAFETY DATA SHEET. Santa Cruz Biotechnology, Inc. Link

  • SAFETY DATA SHEET. U.S. Food and Drug Administration. Link

  • SAFETY DATA SHEET. TCI Chemicals. Link

  • SAFETY DATA SHEET. Fisher Scientific. Link

  • Construction of Three-Dimensional Covalent Organic Frameworks for Photocatalytic Synthesis of 2,3-Dihydrobenzofuran Derivatives. Journal of the American Chemical Society. Link

  • Safety Data Sheet. Cayman Chemical. Link

  • Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain. PMC - NIH. Link

  • Synthesis of 2,3-dihydrobenzofuran-5-ylacetic acid. PrepChem.com. Link

  • Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. PubMed. Link

  • 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol. PubChem. Link

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. PMC - NIH. Link

  • Identification of the major metabolites of [3H]-(+)-8-chloro-5-(2,3- dihydrobenzofuran-7-yl)-7-methoxymethyloxy-3-methyl-2,3,4,5-tetrahydro- 1H-3- benzazepine in rats. PubMed. Link

  • Synthesis method of 2,3-dihydrobenzofuran. Google Patents. Link

  • Furan-Derived Biobased Polybenzoxazines with Intrinsic Flame Retardancy and High Thermal Stability. New Journal of Chemistry (RSC Publishing). Link

  • 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. Link

  • The thermal decomposition of 2,5-dihydrofuran vapor: An experiment in gas kinetics. Journal of Chemical Education - ACS Publications. Link

  • Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds. PMC - NIH. Link

  • 1-(2,3-Dihydro-1-benzofuran-5-yl)ethanol Safety Data Sheet. Apollo Scientific. Link

  • The antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its 1-thio, 1-seleno, and 1-telluro analogues. PubMed. Link

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Link

  • The Effect of the Dihydrobenzofuran Derivative on Lipid Hydroperoxide–Induced Rabbit Corneal Neovascularization. IOVS. Link

  • 2,3-Dihydro-5-benzofuranethanol. CAS Common Chemistry. Link

  • Effect of a dihydrobenzofuran derivative on lipid hydroperoxide-induced rabbit corneal neovascularization. PubMed. Link

  • Preparation method of 2, 3-dihydrobenzofuran compound. Google Patents. Link

  • Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. ResearchGate. Link

  • 2,3-Dihydrobenzofuran-5-ethanol Tosylate Product Description. ChemicalBook. Link

  • 2-(2,3-Dihydrobenzofuran-5-yl)ethyl 4-methylbenzenesulfonate. Chemsrc. Link

  • 5-Hydroxy-2,3-dihydrobenzofuran-derived polyfunctional antioxidants: 1. Synthesis of 2-dodecylthiomethyl-5-hydroxy-2,3-dihydrobenzofurans. ResearchGate. Link

  • Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods. Dergipark. Link

  • 2,3,4-Trimethyl-5,7-dihydroxy-2,3-dihydrobenzofuran, a novel antioxidant, from Penicillium citrinum F5. PubMed. Link

  • 8-2 fluorotelomer alcohol aerobic soil biodegradation: pathways, metabolites, and metabolite yields. PubMed. Link

  • Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. NIH. Link

  • Oxidation of 5‐Hydroxymethylfurfural into 2,5‐Diformylfuran on Alkali Doped Ru/C Catalysts. Electron Properties of Ruthenium Species as Descriptor of Catalytic Activity. PMC - PubMed Central. Link

Sources

Technical Support Center: Recrystallization of 2-(2,3-Dihydrobenzofuran-5-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(2,3-Dihydrobenzofuran-5-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the recrystallization of this compound. As a Senior Application Scientist, I aim to synthesize technical accuracy with practical, field-proven insights to help you achieve the highest purity for your compound.

Introduction to Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. The fundamental principle is based on the differential solubility of a compound in a hot versus a cold solvent. An ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will completely dissolve it at a higher temperature. As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of crystals. Soluble impurities, being present in lower concentrations, remain in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when developing a recrystallization protocol for this compound?

A1: The most critical parameter is the selection of an appropriate solvent or solvent system. This choice is governed by the solubility profile of your compound. An ideal solvent should exhibit a steep solubility curve, meaning it dissolves the compound well at elevated temperatures but poorly at low temperatures. Other important factors include the solvent's boiling point, its reactivity with your compound (it must be inert), and its ease of removal from the purified crystals.

Q2: I cannot find a single solvent that works perfectly. What should I do?

A2: This is a common challenge. In such cases, a mixed-solvent system, also known as a solvent-pair, is often effective. This involves using two miscible solvents, one in which your compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" solvent). The compound is first dissolved in a minimum amount of the hot "good" solvent, and then the "bad" solvent is added dropwise until the solution becomes turbid (cloudy), indicating saturation. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Q3: My compound "oils out" instead of forming crystals. How can I resolve this?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute. To remedy this, you can try using a lower-boiling point solvent or a mixed-solvent system. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can also help.

Q4: How can I improve the yield of my recrystallization?

A4: To maximize yield, ensure you are using the minimum amount of hot solvent necessary to dissolve your compound completely. After crystal formation, cooling the flask in an ice bath can further decrease the solubility of your compound in the solvent, leading to a higher recovery. However, be aware that rapid cooling can sometimes trap impurities.

Q5: How do I remove colored impurities?

A5: If your crude product is colored, activated charcoal can often be used to remove the colored impurities. After dissolving the crude product in the hot solvent, a small amount of activated charcoal is added to the solution, which is then gently boiled for a few minutes. The charcoal, with the adsorbed impurities, is then removed by hot gravity filtration before the solution is allowed to cool.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to increase the concentration.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound.
Crystals form too quickly, appearing as a fine powder. - The solution cooled too rapidly.- Reheat the solution to redissolve the precipitate and allow it to cool more slowly.- Insulate the flask to slow down the cooling process.
The recrystallized product is still impure. - The cooling was too fast, trapping impurities.- The chosen solvent is not ideal.- Ensure slow cooling to allow for selective crystallization.- Re-evaluate the solvent system. Perform small-scale solubility tests with a variety of solvents.
Low recovery of the purified product. - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent.- Cool the solution in an ice bath for a longer period.- Ensure the filtration apparatus is pre-heated before hot filtration.

Experimental Protocol: Systematic Solvent Selection for this compound

Materials:

  • Crude this compound

  • A selection of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane)

  • Test tubes

  • Heating apparatus (e.g., hot plate, sand bath)

  • Vortex mixer

  • Ice bath

Procedure:

  • Initial Solubility Screening (Room Temperature):

    • Place a small, consistent amount of the crude compound (e.g., 10-20 mg) into a series of labeled test tubes.

    • To each test tube, add a small volume (e.g., 0.5 mL) of a different solvent.

    • Agitate the mixtures at room temperature (a vortex mixer is ideal) and observe the solubility.

    • Ideal behavior: The compound should be insoluble or sparingly soluble at room temperature.

  • Hot Solvent Solubility Test:

    • For the solvents in which the compound was insoluble or sparingly soluble at room temperature, gently heat the test tubes.

    • Observe if the compound dissolves upon heating. Add more solvent dropwise if necessary, keeping track of the total volume added.

    • Ideal behavior: The compound should be completely soluble in a minimal amount of the hot solvent.

  • Crystallization Test:

    • For the solutions where the compound dissolved upon heating, allow them to cool slowly to room temperature.

    • If no crystals form, try inducing crystallization by scratching the inside of the test tube with a glass rod.

    • Once at room temperature, place the test tubes in an ice bath to maximize crystal formation.

    • Ideal behavior: A good yield of well-formed crystals should be observed upon cooling.

  • Solvent Selection Decision:

    • Based on your observations, select the solvent or solvent pair that provides the best balance of high solubility at elevated temperatures and low solubility at cold temperatures, resulting in good crystal recovery.

Visualizing the Recrystallization Workflow

The following diagram illustrates the decision-making process and workflow for a typical recrystallization experiment.

Recrystallization_Workflow start Start with Crude This compound solubility_test Perform Solubility Tests (Hot & Cold in Various Solvents) start->solubility_test single_solvent Single Solvent System solubility_test->single_solvent Good solvent found mixed_solvent Mixed-Solvent System solubility_test->mixed_solvent No single solvent is ideal dissolve Dissolve Crude Product in Minimum Hot Solvent single_solvent->dissolve mixed_solvent->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filtration cool Cool Slowly to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath collect_crystals Collect Crystals (Vacuum Filtration) ice_bath->collect_crystals wash_crystals Wash with Cold Solvent collect_crystals->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals end Pure Crystalline Product dry_crystals->end

Caption: A flowchart of the recrystallization process.

Logical Relationships in Solvent Selection

The choice of solvent is based on the principle of "like dissolves like". The polarity of the solvent and the solute are key factors.

Solvent_Selection_Logic cluster_solvents Potential Solvents compound This compound - Benzofuran (moderately polar) - Ethanol (polar) polar Polar Solvents - Water - Methanol - Ethanol compound->polar High solubility likely intermediate Intermediate Polarity - Acetone - Ethyl Acetate compound->intermediate Good potential for recrystallization nonpolar Nonpolar Solvents - Toluene - Hexane compound->nonpolar Low solubility likely

Caption: Solvent selection logic based on polarity.

References

  • PubChem. (n.d.). 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Chemistry Department. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Recrystallization. Retrieved from [Link]

Technical Support Center: Enantioselective Synthesis of Dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enantioselective synthesis of dihydrobenzofurans. This valuable heterocyclic motif is a cornerstone in numerous natural products and pharmaceutical agents, making its stereocontrolled synthesis a critical challenge for researchers.[1][2][3] This guide is structured to provide direct, actionable solutions to common experimental hurdles, moving from specific troubleshooting scenarios to broader frequently asked questions and detailed protocols.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter at the bench. Each answer delves into the underlying chemical principles to help you make informed decisions.

Q1: Why is my enantiomeric excess (% ee) low or inconsistent?

Low or variable enantioselectivity is the most frequent challenge in this field. The stereochemical outcome is determined at the transition state of the enantio-determining step, and it is exquisitely sensitive to a multitude of factors. Let's dissect the potential causes.

Causality Analysis:

  • Catalyst and Ligand Integrity: The chiral ligand is the heart of the asymmetric induction. Its purity and the stability of the active catalyst are paramount.

    • Ligand Purity: Is your chiral ligand optically pure? Even minor enantiomeric contamination can drastically reduce the % ee of the product. Verify the enantiomeric purity of the ligand itself if it's from a commercial source or a previous synthesis.

    • Catalyst Formation: Was the active catalyst formed correctly and completely? Incomplete coordination of the ligand to the metal center can leave achiral or less selective catalytic species in the mixture. Consider pre-forming the catalyst before adding the substrates.

    • Ligand Degradation: Some ligands, particularly certain phosphines, can be sensitive to oxidation. Ensure all manipulations are performed under a strictly inert atmosphere.

  • Reaction Conditions:

    • Temperature: Elevated temperatures can provide the activation energy for non-selective background reactions or allow the catalytic system to overcome the energetic barrier that dictates stereoselectivity. If your ee is low, try running the reaction at a lower temperature, even if it requires a longer reaction time.

    • Concentration: Very high concentrations might lead to aggregation or bimolecular pathways that circumvent the desired asymmetric catalytic cycle.

  • Substrate Issues:

    • Purity: Impurities in the starting material can sometimes act as catalyst poisons or inhibitors, interfering with the chiral environment.[4]

    • Steric Mismatch: Not every ligand is perfect for every substrate. Significant steric hindrance near the reaction center can prevent the substrate from adopting the ideal geometry in the chiral pocket of the catalyst.[5][6] This often necessitates screening a panel of ligands with different steric and electronic properties.

Troubleshooting Workflow for Low Enantioselectivity

G start Low or Inconsistent % ee Observed check_ligand Verify Ligand Purity & Integrity (Optical Purity, Oxidation) start->check_ligand check_conditions Optimize Reaction Conditions check_ligand->check_conditions If purity is confirmed screen_solvents Screen Solvents check_conditions->screen_solvents If ee is still low sub_temp Lower Temperature check_conditions->sub_temp sub_conc Adjust Concentration check_conditions->sub_conc sub_inert Ensure Strict Inert Atmosphere check_conditions->sub_inert screen_ligands Screen a New Ligand Class success Problem Resolved screen_ligands->success Optimal ligand found screen_solvents->screen_ligands If no improvement sub_temp->success If ee improves sub_conc->success If ee improves sub_inert->success If ee improves

Q2: My reaction yield is low. What are the common causes?

A low yield points to issues with reactivity, stability, or product loss during workup.

  • Catalyst Activity/Deactivation: The most common culprit is an inactive or deactivated catalyst.

    • Atmosphere: Many transition metal catalysts, particularly those involving Pd(0) or Ni(0) species, are sensitive to oxygen.[4] Ensure your solvent is properly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).

    • Impurities: Water or other protic impurities can interfere with certain catalytic cycles. Ensure you are using anhydrous solvents and reagents.[4]

    • Inhibitors: Functional groups on your substrate (e.g., unprotected amines or thiols) can sometimes coordinate strongly to the metal center and inhibit catalysis.

  • Reaction Parameters:

    • Temperature: The reaction may simply be too slow at the current temperature. A modest increase in temperature can sometimes improve the yield, but this must be balanced with the potential for decreased enantioselectivity (see Q1).[7]

    • Reaction Time: The reaction may not have reached completion. Monitor the reaction by TLC or LC-MS to track the consumption of starting material.

  • Product Stability and Workup:

    • Degradation: The dihydrobenzofuran product itself might be unstable under the reaction conditions or during purification (e.g., on silica gel).[4]

    • Workup Losses: Ensure your extraction protocol is efficient for your product's polarity. Product loss during chromatography is also a common issue.

Q3: I am observing significant side product formation. How can I improve selectivity?

Side products can arise from competing reaction pathways. Identifying the structure of the major byproducts is the first step toward mitigating them.

  • Common Side Reactions:

    • Homocoupling: Of aryl halides or other starting materials. This often points to issues with the rates of oxidative addition versus other steps in the cycle.

    • Decomposition: Starting materials or the product may be degrading under the reaction conditions.

    • Isomerization: Double bond migration in substrates can lead to undesired constitutional isomers.

    • Background Reactions: A non-catalyzed or achiral-catalyzed reaction may be competing with the desired enantioselective pathway. This is often an issue at higher temperatures.

  • Strategies for Improving Selectivity:

    • Modify the Ligand: The ligand's steric and electronic properties directly influence the selectivity. A bulkier ligand can often suppress side reactions by sterically blocking undesired pathways.

    • Adjust Additives: Bases and other additives can play a crucial role. For example, in many palladium-catalyzed reactions, the choice of base (e.g., an inorganic carbonate vs. an organic amine) can significantly alter the reaction pathway.[8]

    • Temperature and Addition Rate: Lowering the temperature can favor the desired, lower-energy pathway. If one reactant is prone to side reactions, adding it slowly over time (syringe pump addition) can maintain its low concentration and suppress undesired pathways.

Part 2: Frequently Asked Questions

This section covers broader, foundational questions about setting up a successful synthesis.

Q4: How do I select the optimal chiral ligand for my substrate?

While there is no universal ligand, a rational approach to selection and screening is key.

  • Consult the Literature: Start by identifying syntheses of dihydrobenzofurans with structurally similar substrates. The ligands used in those systems are your primary candidates.

  • Consider the Mechanism: The reaction mechanism dictates the type of ligand needed. For example, Heck-type reactions often employ chiral phosphine ligands, while [3+2] cyclizations might use chiral phosphoric acids or BOX-type ligands.[1][9]

  • Screening: It is almost always necessary to experimentally screen a small library of ligands. Start with representatives from different classes (e.g., a BINAP derivative, a Josiphos derivative, a Trost ligand) to identify a promising structural backbone.

  • Fine-Tuning: Once a promising ligand class is identified, you can fine-tune the steric and electronic properties by testing analogues (e.g., replacing phenyl groups with tolyl or xylyl groups).

Table 1: Example Ligand Classes for Dihydrobenzofuran Synthesis

Reaction TypeCommon Ligand ClassesMetalTypical % ee
Heck/Tsuji-Trost CyclizationPhosphinooxazolines (PHOX), Bisphosphines (e.g., BINAP)Pd85-99%[9]
[3+2] AnnulationChiral Phosphoric Acids, BOX ligands(Organocatalytic), Rh, Cu90-99%[1]
C-H Activation/AnnulationChiral Carboxylic Acids, Monoprotected Amino Acids (MPAA)Rh, Ru90->99%[10][11]
Asymmetric Ring OpeningFerrocenyl Diphosphines (e.g., Josiphos)Rh90-96%[12]
Q5: What is the role of the solvent, and how do I choose the best one?

The solvent is not merely an inert medium; it can profoundly influence catalyst solubility, activity, and selectivity.

  • Polarity: The solvent's polarity can affect the stability of charged intermediates in the catalytic cycle. A screen of solvents with varying polarity (e.g., Toluene, THF, Dichloromethane, Acetonitrile) is often a crucial optimization step.[13]

  • Coordinating Ability: Solvents like THF or acetonitrile can coordinate to the metal center, potentially competing with the ligand or substrate and influencing the catalyst's behavior. In some cases, a weakly coordinating solvent like toluene or DCM is preferred.

  • Protic vs. Aprotic: Unless the mechanism specifically requires a proton source, strictly aprotic and anhydrous solvents are used to avoid quenching sensitive intermediates or deactivating the catalyst.

G cluster_outputs Experimental Outcomes Yield Yield ee Enantiomeric Excess (% ee) Selectivity Selectivity (Product vs. Byproduct) Catalyst Active Catalytic Species Catalyst->Yield Catalyst->ee Catalyst->Selectivity Ligand Ligand Ligand->Catalyst Solvent Solvent Solvent->Catalyst Substrate Substrate Substrate->Catalyst Temp Temp Temp->Catalyst

Q6: Are there general best practices for setting up an enantioselective reaction to ensure reproducibility?

Yes. Meticulous technique is non-negotiable for success and reproducibility in asymmetric catalysis.

  • Glassware: Ensure all glassware is oven- or flame-dried immediately before use to remove adsorbed water.

  • Reagents: Use high-purity reagents and solvents. Purify starting materials if necessary. Use freshly opened anhydrous solvents or those dispensed from a solvent purification system.

  • Inert Atmosphere: Assemble the reaction under a positive pressure of a high-purity inert gas (Argon is preferred due to its density). Use gas-tight syringes and septa. The Schlenk line or glovebox technique is standard.

  • Order of Addition: The order in which you add reagents can matter, especially for catalyst formation. It is often best to generate the active catalyst by stirring the metal precursor and ligand in the solvent for a period before adding the substrates and other reagents.

  • Stirring: Ensure consistent and efficient stirring. Inadequate mixing can lead to localized concentration gradients and poor reproducibility.

  • Documentation: Keep a detailed lab notebook, recording everything from the source and lot number of reagents to the exact reaction times and temperatures.

Part 3: Protocols & Methodologies

Protocol 1: General Procedure for a Palladium-Catalyzed Asymmetric Heck/Tsuji-Trost Reaction

This protocol is a representative example for the synthesis of chiral 2,3-dihydrobenzofurans from o-bromophenols and 1,3-dienes, adapted from literature procedures.[9]

Materials:

  • o-Bromophenol substrate (1.0 equiv)

  • 1,3-Diene (1.5-2.0 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%)

  • Chiral Ligand (e.g., a PHOX or phosphine ligand, 2.2-5.5 mol%)

  • Base (e.g., Cs₂CO₃, Ag₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precursor, chiral ligand, and base under an inert atmosphere (Argon).

  • Evacuate and backfill the flask with Argon three times.

  • Add the anhydrous, degassed solvent via a gas-tight syringe.

  • Stir the mixture at the specified temperature (e.g., room temperature or slightly elevated) for 15-30 minutes to allow for pre-formation of the catalyst.

  • Add the o-bromophenol substrate to the flask.

  • Add the 1,3-diene substrate dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for the required time (typically 12-48 hours), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Chiral HPLC Analysis for Determining Enantiomeric Excess

Determining the % ee accurately is critical to evaluating the success of the reaction.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase (or a solvent mixture miscible with the mobile phase), typically around 1 mg/mL.

  • Column Selection: Choose a chiral stationary phase (CSP) appropriate for the analyte. Polysaccharide-based columns (e.g., Chiralpak® AD-H, OD-H) are excellent starting points for many heterocyclic compounds.[14][15]

  • Method Development:

    • Start with a standard mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10).

    • Inject the racemic sample first to confirm the separation of the two enantiomers.

    • Optimize the mobile phase composition to achieve baseline separation (Resolution > 1.5). Adjusting the percentage of the alcohol modifier is the most common way to change retention times and resolution.

    • The flow rate is typically set to 1.0 mL/min for analytical columns.

  • Analysis: Once a suitable method is established, inject the sample from the asymmetric reaction. Integrate the peak areas for the two enantiomers (A1 and A2).

  • Calculation: Calculate the enantiomeric excess using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100

Part 4: References

  • Zhang, L., Xiao, J., Wang, Y., & Peng, Y. (2022). Recent Advances on the Construction of Chiral Dihydrobenzofurans by Asymmetric [3+2] Cyclization Reactions of Phenols (Quinones) and Alkenes. Acta Chimica Sinica, 80(8), 1152-1164. [Link]

  • Kalsoom, U., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. [Link]

  • Kalsoom, U., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of the dihydrobenzofuran derivative 79 using a base-induced reaction. [Link]

  • Sci-Hub. (n.d.). One-Pot Synthesis of Chiral Dihydrobenzofuran Framework via Rh/Pd Catalysis. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2023). National Institutes of Health. [Link]

  • Tsui, G. C., Tsoung, J., Dougan, P., & Lautens, M. (2012). One-Pot Synthesis of Chiral Dihydrobenzofuran Framework via Rh/Pd Catalysis. Organic Letters, 14(21), 5542–5545. [Link]

  • Tsui, G. C., Tsoung, J., Dougan, P., & Lautens, M. (2012). One-Pot Synthesis of Chiral Dihydrobenzofuran Framework via Rh/Pd Catalysis. Organic Letters. [Link]

  • Semantic Scholar. (n.d.). Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. [Link]

  • ResearchGate. (n.d.). Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. [Link]

  • Huang, D.-Q., et al. (2025). Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. The Journal of Organic Chemistry. [Link]

  • Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions. (n.d.). National Institutes of Health. [Link]

  • Mangas-Sánchez, J., Busto, E., Gotor-Fernández, V., & Gotor, V. (n.d.). Straightforward Synthesis of Enantiopure 2,3-Dihydrobenzofurans by a Sequential Stereoselective Biotransformation and Chemical Intramolecular Cyclization. Organic Letters. [Link]

  • Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. (n.d.). National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Enantioselective synthesis of 2,3‐dihydrobenzofuran. [Link]

  • Organocatalytic enantioselective synthesis of dihydronaphthofurans and dihydrobenzofurans: reaction development and insights into stereoselectivity. (2021). Organic & Biomolecular Chemistry. [Link]

  • Semantic Scholar. (n.d.). Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. [Link]

  • ResearchGate. (n.d.). Recent Advances Towards the Synthesis of Dihydrobenzofurans and Dihydroisobenzofurans. [Link]

  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. (2020). Journal of the Brazilian Chemical Society. [Link]

  • Huang, D.-Q., et al. (2025). Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Enantioselective Synthesis of Benzodihydrofurans Bearing Axial and Central Stereogenic Elements. [Link]

  • Dias, G. G., et al. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2022). MDPI. [Link]

  • Asymmetric Synthesis of 2,3‐Dihydrobenzofurans by a [4+1] Annulation Between Ammonium Ylides and In Situ Generated o‐Quinone Methides. (n.d.). National Institutes of Health. [Link]

  • Chiral Drug Separation. (n.d.). Encyclopedia of Pharmaceutical Science and Technology.

  • ResearchGate. (n.d.). Asymmetric construction of dihydrobenzofuran-2,5-dione derivatives via desymmetrization of p -quinols with azlactones. [Link]

  • Zhao, J.-Q., et al. (2021). Catalytic asymmetric dearomative [4 + 2] annulation of 2-nitrobenzofurans and 5H-thiazol-4-ones: stereoselective construction of dihydrobenzofuran-bridged polycyclic skeletons. Organic Chemistry Frontiers. [Link]

  • Sci-Hub. (n.d.). Organocatalyzed Asymmetric Synthesis of Dihydrodibenzofurans Based on a Dienamine Process. [Link]

  • ResearchGate. (n.d.). Asymmetric Synthesis of 2,2-Disubstituted Benzofuranones through an Organocatalytic Alkylation with Nitroallylic Acetates. [Link]

  • Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π-Alkyne. (2026). American Chemical Society.

  • Krishnan, N., et al. (2024). A BRIEF REVIEW ON CHIRAL SEPARATION OF DRUGS. ResearchGate. [Link]

  • Silver-catalyzed asymmetric synthesis of 2,3-dihydrobenzofurans: a new chiral synthesis of pterocarpans. (2001). PubMed. [Link]

  • Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. (2020). National Institutes of Health. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2023). sfera.unife.it. [Link]

Sources

Technical Support Center: Catalyst Selection for Dihydrobenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for dihydrobenzofuran synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions related to catalyst selection and reaction optimization. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the lab. Each issue is presented in a question-and-answer format, providing a diagnosis of potential causes and a logical sequence of corrective actions.

Question 1: My reaction yield is consistently low or I'm only recovering starting material. What are the likely causes and how can I fix it?

Low conversion is a frequent hurdle. The root cause often lies in suboptimal catalyst activity, incorrect reaction conditions, or issues with the starting materials.

Possible Causes & Solutions:

  • Catalyst Inactivity or Decomposition:

    • Diagnosis: The catalyst is the engine of your reaction. Palladium, a common choice, can be sensitive to air and moisture, especially in its Pd(0) state.[1][2] Copper catalysts can also be sensitive to atmospheric conditions.[1][3]

    • Solution:

      • Use Fresh Catalyst: Ensure your catalyst is from a reliable source and has been stored correctly under an inert atmosphere (Nitrogen or Argon).

      • Pre-activation: Some catalysts require a pre-activation step. For example, Pd(II) precursors often need to be reduced in situ to the active Pd(0) species. Ensure your protocol includes the necessary reducing agents if required.

      • Degas Solvents and Reagents: Oxygen can oxidize and deactivate Pd(0) catalysts. Thoroughly degas your solvent and reaction mixture by sparging with an inert gas or using several freeze-pump-thaw cycles.

  • Inappropriate Ligand Choice:

    • Diagnosis: The ligand plays a critical role in stabilizing the metal center and modulating its reactivity.[3] An incorrect ligand can fail to promote key steps in the catalytic cycle, such as oxidative addition or reductive elimination.[1]

    • Solution:

      • Screen Ligands: If using a palladium catalyst for a cross-coupling reaction, screen a panel of phosphine ligands (e.g., PPh₃, XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. Bulky, electron-rich ligands often accelerate oxidative addition and are effective for challenging substrates.[1][3]

  • Suboptimal Base or Additives:

    • Diagnosis: The base is often crucial for regenerating the catalyst or participating in key mechanistic steps. An inappropriate base (too weak, too strong, or poorly soluble) can stall the reaction.

    • Solution:

      • Base Screening: Test a range of bases. Inorganic bases like K₂CO₃, Cs₂CO₃, or organic bases like DBU or DIPEA have different strengths and solubilities. For instance, Cs₂CO₃ is often used in palladium-catalyzed reactions due to its high solubility in many organic solvents.[3]

      • Check Additives: Some reactions require specific additives, such as silver salts (AgOAc, AgSbF₆) which can act as oxidants or halide scavengers, particularly in Rhodium-catalyzed C-H activation reactions.[1][3]

  • Incorrect Temperature or Reaction Time:

    • Diagnosis: Every reaction has an optimal temperature profile. Too low, and the activation energy barrier isn't overcome. Too high, and you risk catalyst decomposition or side reactions.

    • Solution:

      • Temperature Optimization: Run small-scale experiments at a range of temperatures (e.g., 60 °C, 80 °C, 100 °C). Monitor the reaction by TLC or LC-MS to find the sweet spot. Some regio- and stereoselective syntheses are highly temperature-dependent.[1]

      • Time Course Study: A reaction that appears to have failed after 12 hours may simply be slow and require 24 or 48 hours to reach completion.

Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose and solve low-yield issues.

low_yield_troubleshooting start Low Yield or No Reaction check_reagents Verify Purity & Integrity of Starting Materials & Catalyst start->check_reagents check_conditions Review Reaction Conditions (Inert Atmosphere, Temp, Time) check_reagents->check_conditions Reagents OK optimize_catalyst Optimize Catalyst System check_conditions->optimize_catalyst Conditions OK optimize_ligand Screen Different Ligands (e.g., Phosphines, NHCs) optimize_catalyst->optimize_ligand optimize_base Screen Different Bases (e.g., Cs2CO3, K3PO4, DBU) optimize_solvent Test Solvent Polarity & Solubility (e.g., Toluene, Dioxane, DMF) optimize_base->optimize_solvent optimize_ligand->optimize_base final_check Re-run with Optimized Parameters optimize_solvent->final_check

Caption: A step-by-step decision tree for troubleshooting low reaction yields.

Question 2: My reaction is producing a mixture of isomers or undesired side products. How can I improve selectivity?

Poor selectivity can manifest as regioisomers (e.g., incorrect ring closure position) or stereoisomers (in chiral syntheses). This points to a lack of control in the key bond-forming step.

Possible Causes & Solutions:

  • Regioselectivity Issues:

    • Diagnosis: In reactions like intramolecular Heck couplings, the regioselectivity of the carbopalladation step determines which ring is formed.[1] Similarly, in C-H activation, the catalyst might be activating an unintended C-H bond.

    • Solution:

      • Modify the Ligand: The steric and electronic properties of the ligand have a profound impact on regioselectivity. A bulkier ligand can direct the catalyst to a less sterically hindered position.[1][3]

      • Change the Catalyst Metal: Different metals have different intrinsic biases. If a Palladium catalyst gives poor regioselectivity, a Rhodium or Copper-based system might offer a different, more favorable outcome.[1][3]

      • Substrate Modification: Adding or changing a directing group on your substrate can force the catalyst to functionalize a specific position.[4]

  • Poor Enantioselectivity (for Asymmetric Synthesis):

    • Diagnosis: This is a direct reflection of the chiral environment created by the catalyst. The chiral ligand is not effectively discriminating between the two enantiotopic faces of the substrate.

    • Solution:

      • Screen Chiral Ligands: This is the most critical variable. A wide array of chiral phosphine, phosphoramidite, and BOX/PyBOX-type ligands exist. Small changes to the ligand backbone or steric bulk can dramatically alter enantiomeric excess (ee). For example, TY-Phos has been used in highly enantioselective Pd-catalyzed reactions to form chiral dihydrobenzofurans.[5]

      • Optimize Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the temperature generally increases enantioselectivity by amplifying the small energy difference between the two diastereomeric transition states, though this may come at the cost of reaction rate.

      • Check Additives: Additives can sometimes play a cooperative role with the chiral catalyst. Screen for their effect not only on yield but also on ee.

  • Formation of Byproducts (e.g., Alkene Isomerization):

    • Diagnosis: Side reactions such as the isomerization of an allyl group to a less reactive vinyl group can compete with the desired cyclization. This is often mediated by acid or base, or by the catalyst itself.[4]

    • Solution:

      • Buffer the Reaction: If the isomerization is acid-mediated, adding a non-nucleophilic base can suppress it. Conversely, if it is base-mediated, a milder base might be necessary.[4]

      • Modify Reaction Time: If the desired product forms faster than the side product, a shorter reaction time could improve the product ratio. Monitor the reaction profile over time.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the strategic selection of catalysts for dihydrobenzofuran synthesis.

Q1: What are the primary classes of metal catalysts used for dihydrobenzofuran synthesis?

Several transition metals are effective, with the choice depending heavily on the specific bond disconnection and reaction mechanism. The most prominent are:

  • Palladium (Pd): The workhorse for many C-C and C-O bond-forming reactions. It is widely used in intramolecular Heck couplings, Tsuji-Trost reactions, and C-H activation/C-O cyclization pathways.[1][6][7]

  • Copper (Cu): A cheaper and more abundant alternative to palladium. Copper catalysts are particularly effective for intramolecular C-O bond formation (Ullmann-type couplings) and have been used in various annulation and cycloaddition reactions.[1][8][9]

  • Rhodium (Rh): A powerful catalyst for C-H activation reactions. Rh(III) catalysts are frequently used to react with directing groups on a substrate to form C-C or C-O bonds with high regioselectivity.[1][3][5]

  • Gold (Au): Gold catalysts are known for their unique ability to activate alkynes and allenes (carbophilic Lewis acids), facilitating cyclization reactions to form the dihydrobenzofuran core.[1]

  • Nickel (Ni): A cost-effective metal that can often mimic the reactivity of palladium, used in cross-coupling and intramolecular cyclization reactions.[10]

Catalyst System Comparison
Catalyst FamilyCommon PrecursorsTypical Reaction TypesAdvantagesDisadvantages
Palladium (Pd) Pd(OAc)₂, PdCl₂, Pd₂(dba)₃Heck Coupling, C-H Activation, Allylic AlkylationHighly versatile, well-understood reactivity, broad substrate scope.[1][7]Expensive, can be sensitive to air/moisture, potential for heavy metal contamination in products.
Copper (Cu) CuI, CuBr, Cu(OAc)₂Ullmann Coupling, Radical Cyclizations, AnnulationsAbundant, low cost, unique reactivity profiles.[1][3]Often requires higher catalyst loading, can be less efficient than Pd for some transformations.
Rhodium (Rh) [Cp*RhCl₂]₂Directed C-H Activation, [3+2] AnnulationsExcellent for high regioselectivity via directing groups, proceeds under mild conditions.[1][3]Very expensive, narrower scope than Palladium for general cross-coupling.
Gold (Au) AuCl, AuCl₃Alkyne/Allene CycloisomerizationUnique activation mode for unsaturated bonds, mild reaction conditions.[1]Expensive, more specialized applications.
Q2: How do I rationally choose a catalyst for my specific substrate?

The choice is dictated by the bond you intend to form to close the dihydrofuran ring.

catalyst_selection start Goal: Synthesize a Dihydrobenzofuran bond_forming What key bond are you forming? start->bond_forming co_bond Intramolecular C-O Bond bond_forming->co_bond C-O cc_bond Intramolecular C-C Bond bond_forming->cc_bond C-C ullmann Strategy: Ullmann-type Coupling (o-haloaryl ketone) co_bond->ullmann ch_activation_co Strategy: C-H Activation/C-O Cyclization (phenol + alkene) co_bond->ch_activation_co heck Strategy: Heck Coupling (o-allylphenol + aryl halide) cc_bond->heck ch_activation_cc Strategy: C-H Activation/Annulation (e.g., N-phenoxyacetamide + diene) cc_bond->ch_activation_cc copper_cat Catalyst Choice: Copper (CuI, Cu(OAc)2) ullmann->copper_cat palladium_rhodium_cat Catalyst Choice: Palladium or Rhodium ch_activation_co->palladium_rhodium_cat palladium_cat Catalyst Choice: Palladium (Pd(OAc)2) heck->palladium_cat rhodium_cat Catalyst Choice: Rhodium ([Cp*RhCl2]2) ch_activation_cc->rhodium_cat

Caption: Decision workflow for selecting a catalyst based on the desired bond formation strategy.

Q3: What is a standard experimental protocol for a palladium-catalyzed synthesis?

The following is a representative protocol for an intramolecular Heck-type cyclization, which should be optimized for specific substrates.

Protocol: Palladium-Catalyzed Synthesis of a 2,3-Disubstituted Dihydrobenzofuran

Materials:

  • Substrate: 2-allylphenol derivative (1.0 equiv)

  • Coupling Partner: Aryl triflate or halide (1.1 equiv)

  • Catalyst: Palladium(II) Acetate, Pd(OAc)₂ (2-5 mol%)

  • Ligand: XPhos (4-10 mol%)

  • Base: Cesium Carbonate, Cs₂CO₃ (2.0 equiv)

  • Solvent: Anhydrous, degassed 1,4-Dioxane or Toluene

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the 2-allylphenol substrate, aryl triflate, Cs₂CO₃, Pd(OAc)₂, and XPhos ligand.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Heating and Stirring: Place the flask in a preheated oil bath at 80-110 °C and stir vigorously for the duration of the reaction (typically 12-24 hours).

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or LC-MS.

  • Work-up: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove the base and palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

References
  • Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Retrieved from [Link]

  • Shaheen, A., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances.
  • Krasavin, M. (2014). Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions.
  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • Shaheen, A., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Publishing.
  • Iovine, V., et al. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules.
  • US20060089405A1 - Asymmetric synthesis of dihydrobenzofuran derivatives - Google Patents. (n.d.).
  • Neukom, J. D., et al. (2011). Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols.
  • Sheppard, T. D. (2011). Strategies for the synthesis of 2,3-dihydrobenzofurans. UCL Discovery.
  • da Silva, A. B., et al. (2021). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society.
  • Deveau, A. M., et al. (2015).
  • Taylor, J. E., et al. (2017).
  • Wang, G.-W., et al. (2018). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization.
  • Shaheen, A., et al. (2024).

Sources

Validation & Comparative

A Comparative Guide to the Performance of 2-(2,3-Dihydrobenzofuran-5-yl)ethanol and its Heteroatomic Analogs as Antioxidant Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 2,3-Dihydrobenzofuran Scaffold as a Privileged Motif

The 2,3-dihydrobenzofuran ring system is a prominent structural motif, or "privileged scaffold," in a multitude of biologically active compounds.[1][2] Its unique conformational and electronic properties have made it a cornerstone in the design of therapeutics ranging from anticancer and anti-inflammatory agents to potent receptor antagonists.[3][4][5] This guide focuses on a specific derivative, 2-(2,3-Dihydrobenzofuran-5-yl)ethanol , and provides a comparative analysis of its potential antioxidant activity against key structural analogs.

While direct experimental data on the antioxidant profile of this compound is limited, a comprehensive analysis can be constructed by examining a closely related analog, 2,3-Dihydrobenzo[b]furan-5-ol . A seminal study provides a direct, data-driven comparison of this phenol with its heavier chalcogen (Group 16 heteroatom) analogs, offering profound insights into the structure-activity relationship (SAR) governing antioxidant capacity.[6] This guide will leverage this data to establish a performance benchmark and extrapolate the findings to the target molecule, providing researchers with a predictive framework for drug design and development.

Molecular Structures: A Comparative Overview

The primary structural difference between the core molecule of interest and the primary analog for which we have robust data is the nature of the hydroxyl-bearing substituent at the 5-position. The core molecule has a hydroxyethyl group (-CH₂CH₂OH), while the primary analog has a phenolic hydroxyl group (-OH). The subsequent analogs modify the heteroatom of the dihydrofuran ring itself, replacing oxygen with sulfur, selenium, and tellurium.

Compound ID Structure IUPAC Name Key Structural Feature
Core Molecule Structure of this compound2-(2,3-Dihydro-1-benzofuran-5-yl)ethanol[7]Ethanol side chain at C5
Analog A Structure of 2,3-Dihydrobenzo[b]furan-5-ol2,3-Dihydrobenzo[b]furan-5-olPhenolic hydroxyl at C5
Analog B Structure of 2,3-Dihydrobenzo[b]thiophene-5-ol2,3-Dihydrobenzo[b]thiophen-5-olSulfur heteroatom
Analog C Structure of 2,3-Dihydrobenzo[b]selenophen-5-ol2,3-Dihydrobenzo[b]selenophen-5-olSelenium heteroatom
Analog D Structure of 2,3-Dihydrobenzo[b]tellurophen-5-ol2,3-Dihydrobenzo[b]tellurophen-5-olTellurium heteroatom

Comparative Performance: Antioxidant Activity

The primary measure of performance for an antioxidant is its ability to inhibit oxidative processes, such as lipid peroxidation. The following data, derived from a study on Analog A and its heteroatomic counterparts, compares their efficacy in inhibiting lipid peroxidation in rat liver microsomes stimulated by an Fe(II)/ADP/ascorbate system.[6]

Table 1: Comparative Antioxidant Activity of Dihydrobenzofuran Analogs

Compound IDHeteroatom (X)IC₅₀ (μM) for Inhibition of Lipid Peroxidation[6]Homolytic O-H Bond Dissociation Enthalpy (BDE) (kJ mol⁻¹)[6]
Analog A Oxygen~250340
Analog B Sulfur~25337
Analog C Selenium~13336
Analog D Tellurium0.13 337
Analysis of Structure-Activity Relationship (SAR)

The data unequivocally demonstrates a dramatic increase in antioxidant potency as the heteroatom descends the chalcogen group (O < S < Se << Te).[6]

  • Mechanism of Action: Phenolic antioxidants primarily function by donating their phenolic hydrogen atom to neutralize damaging free radicals. The efficacy of this process is governed by the O-H bond dissociation enthalpy (BDE) and the stability of the resulting phenoxyl radical.

  • Influence of the Heteroatom: While the O-H BDEs are very similar across the series, the reduction potentials for the proton-coupled oxidation decrease significantly from oxygen to tellurium.[6] This indicates that the heavier chalcogens are more easily oxidized. The potent activity of the tellurium analog (Analog D) is attributed to its ability to be regenerated efficiently at the lipid-aqueous interface and its significant glutathione peroxidase-like activity, allowing it to catalytically decompose hydroperoxides.[6]

  • Extrapolation to the Core Molecule: The core molecule, this compound, lacks the phenolic hydroxyl group of the tested analogs. Its primary alcohol is a significantly poorer hydrogen atom donor than a phenol. Therefore, its intrinsic radical-scavenging antioxidant activity is expected to be substantially lower than that of Analog A. However, it could potentially be metabolized in vivo to a more active phenolic species, or it may act via other mechanisms. The key takeaway for researchers is that modification of the 5-position substituent is a critical determinant of activity, while modulation of the ring heteroatom offers a powerful strategy for tuning potency.

SAR Visualization

The following diagram illustrates the key structural modifications and their impact on antioxidant performance.

SAR_Antioxidant cluster_scaffold Core Scaffold: 2,3-Dihydrobenzofuran cluster_prediction Performance Prediction Core 2,3-Dihydrobenzofuran-5-ol (Analog A) O Oxygen Analog (A) IC₅₀ = 250 µM Core->O Heteroatom (X=O) Prediction Core Molecule 2-(...)-ethanol Expected Low Activity Core->Prediction Side Chain Modification (-OH -> -CH₂CH₂OH) Te Tellurium Analog (D) IC₅₀ = 0.13 µM Se Selenium Analog (C) IC₅₀ = 13 µM Se->Te Increasing Potency S Sulfur Analog (B) IC₅₀ = 25 µM S->Se Increasing Potency O->S Synthesis_Workflow start Start: (2,3-dihydrobenzofuran-5-yl)acetic acid reagents Reagents: - Lithium Aluminium Hydride (LiAlH₄) - Anhydrous Tetrahydrofuran (THF) step1 Step 1: Add acid solution to LiAlH₄ suspension at 0°C start->step1 step2 Step 2: Warm to room temp, stir for 1 hour step1->step2 step3 Step 3: Cautious Quench (Water, NaOH(aq), Water) step2->step3 step4 Step 4: Filtration step3->step4 step5 Step 5: Extraction & Concentration step4->step5 end Product: This compound step5->end

Caption: Workflow for the Synthesis of the Core Molecule.

Step-by-Step Methodology:

  • Setup: To a stirred suspension of lithium aluminium hydride (1.57 g) in anhydrous tetrahydrofuran (50 ml) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0°C using an ice bath.

    • Rationale (Expertise): LiAlH₄ is a powerful, non-selective, and highly reactive reducing agent. The reaction is highly exothermic and reacts violently with water; therefore, anhydrous conditions and low temperatures are critical for safety and control.

  • Addition: Prepare a solution of (2,3-dihydrobenzofuran-5-yl)acetic acid (4.9 g) in anhydrous tetrahydrofuran (50 ml). [8][9]Add this solution dropwise to the LiAlH₄ suspension over a period of 10-15 minutes, maintaining the temperature at 0°C.

    • Rationale (Expertise): Dropwise addition is crucial to manage the reaction rate and prevent a dangerous temperature spike.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour to ensure the reaction goes to completion.

  • Workup (Quenching): Cautiously quench the reaction by adding, sequentially and dropwise, water (1.5 ml), 10% aqueous sodium hydroxide (1.5 ml), and finally, more water (4.5 ml). This procedure (Fieser workup) is designed to precipitate the aluminum salts into a granular, easily filterable solid.

    • Rationale (Trustworthiness): This specific quenching sequence is a standard, validated method that simplifies the purification process by avoiding the formation of gelatinous aluminum hydroxides which are difficult to filter.

  • Purification: Filter the mixture through a pad of Celite or filter paper. Wash the collected inorganic salts with ethyl acetate (2 x 50 ml) to recover any adsorbed product.

  • Isolation: Combine the initial filtrate and the ethyl acetate washings. Concentrate the combined organic layers in vacuo using a rotary evaporator to yield the final product, this compound, as an oil. [8]

Protocol 2: Microsomal Lipid Peroxidation Inhibition Assay

This protocol is a representative method based on the assay used to generate the data in Table 1. [6]

  • Preparation: Prepare rat liver microsomes via standard differential centrifugation methods. Resuspend the final microsomal pellet in a suitable buffer (e.g., potassium phosphate buffer with KCl).

  • Reaction Mixture: In a reaction vessel, combine the microsomal suspension, ADP, and the test compound (dissolved in a suitable solvent like DMSO, at various concentrations).

  • Initiation: Initiate lipid peroxidation by adding a solution of ferrous sulfate (FeSO₄) and ascorbic acid. The final volume should be standardized for all samples.

  • Incubation: Incubate the mixture at 37°C for a set period (e.g., 15-30 minutes).

  • Termination & Measurement: Stop the reaction by adding a solution of trichloroacetic acid (TCA) and thiobarbituric acid (TBA). Heat the samples (e.g., 95°C for 20 minutes) to allow the malondialdehyde (MDA), a byproduct of lipid peroxidation, to react with TBA to form a colored adduct.

  • Analysis: Centrifuge the samples to pellet precipitated proteins. Measure the absorbance of the supernatant at ~532 nm. The intensity of the color is proportional to the extent of lipid peroxidation.

  • Calculation: Compare the absorbance of samples with the test compound to a control (with solvent only). Calculate the percentage inhibition for each concentration and determine the IC₅₀ value (the concentration required to inhibit peroxidation by 50%).

Conclusion and Future Directions

This guide establishes a clear structure-activity relationship for the antioxidant properties of the 2,3-dihydrobenzofuran scaffold. The experimental data from Analog A and its heteroatomic derivatives strongly indicate that while the parent oxygen-containing scaffold has modest activity, replacing the oxygen with heavier chalcogens—particularly tellurium—can increase the potency by several orders of magnitude. [6] The core molecule of interest, this compound, is predicted to have low intrinsic activity due to the absence of a readily donatable phenolic hydrogen. However, this analysis provides a clear roadmap for designing highly potent analogs.

Future research should focus on:

  • Synthesis and Testing: Synthesizing the tellurium analog of this compound to confirm if the dramatic potency enhancement is transferable to molecules with different C5-substituents.

  • Metabolic Studies: Investigating the in vivo metabolism of the core molecule to determine if it can be converted to a more active phenolic form.

  • Exploring Other Substitutions: Based on findings from other studies, exploring the impact of electron-donating or withdrawing groups on the aromatic ring of these chalcogen-containing analogs could further refine potency and selectivity. [1] By combining rational design with the insights from this comparative guide, researchers can more effectively leverage the versatile 2,3-dihydrobenzofuran scaffold to develop novel and potent antioxidant agents.

References

  • PrepChem. (n.d.). Synthesis of 5-(2-Hydroxyethyl)-2,3-dihydrobenzofuran. Retrieved from PrepChem.com. [Link]

  • Miyamoto, T., et al. (1999). Structure-activity Relationship for the Insect Antifeedant Activity of Benzofuran Derivatives. Bioscience, Biotechnology, and Biochemistry, 63(5), 840-846. [Link]

  • Ye, X., et al. (n.d.). Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists. Semantic Scholar. [Link]

  • Spiegel, M., & Sroka, Z. (2022). Natural dihydroisobenzofuran derivatives as a template for promising radical scavengers: theoretical insights into structure–activity relationships, thermochemistry and kinetics. Theoretical Chemistry Accounts, 141(61). [Link]

  • Yamamoto, T., et al. (2019). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Biological and Pharmaceutical Bulletin, 42(10), 1699-1710. [Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • PubChem. (n.d.). 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol. National Center for Biotechnology Information. [Link]

  • CAS Common Chemistry. (n.d.). 2,3-Dihydro-5-benzofuranethanol. American Chemical Society. [Link]

  • Liu, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3696. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. [Link]

  • Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 24(12), 1465-1471. [Link]

  • Li, J., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 29331-29346. [Link]

  • PubChem. (n.d.). (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetonitrile. National Center for Biotechnology Information. [Link]

  • PrepChem. (n.d.). Synthesis of 2,3-dihydrobenzofuran-5-ylacetic acid. Retrieved from PrepChem.com. [Link]

  • de Oliveira, C. M. A., et al. (2011). Synthesis and antifungal activity of benzofuran-5-ols. Journal of the Brazilian Chemical Society, 22(1), 123-128. [Link]

  • Engman, L., et al. (2001). The antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its 1-thio, 1-seleno, and 1-telluro analogues. Journal of the American Chemical Society, 123(15), 3434-3440. [Link]

  • Kaushik, A., et al. (2026). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. International Journal of Biology, Pharmacy and Allied Sciences, 15(2). [Link]

  • Esbenshade, T. A., et al. (2005). Pharmacological Properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: I. Potent and Selective Histamine H3 Receptor Antagonist with Drug-Like Properties. Journal of Pharmacology and Experimental Therapeutics, 313(1), 165-175. [Link]

  • Wikipedia. (n.d.). Ethanol. [Link]

  • Ferlin, M. G., et al. (2024). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. International Journal of Molecular Sciences, 25(14), 7519. [Link]

Sources

A Comparative Guide to the Biological Activities of Resveratrol and the 2,3-Dihydrobenzofuran Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Two Promising Bioactive Molecules

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of therapeutic compound discovery, both naturally occurring and synthetic molecules are under constant scrutiny for their potential to modulate biological processes. This guide provides an in-depth, objective comparison of the well-researched polyphenol, resveratrol , against the emerging potential of the 2,3-dihydrobenzofuran scaffold, as represented by the specific, albeit less characterized, molecule 2-(2,3-Dihydrobenzofuran-5-yl)ethanol .

While resveratrol has been the subject of extensive research, a direct comparative analysis is challenging due to the limited publicly available biological data for this compound. Therefore, this guide will leverage data from structurally related 2,3-dihydrobenzofuran derivatives to infer the potential bioactivities of this class of compounds and to provide a scientifically grounded comparison with resveratrol.

A Tale of Two Scaffolds: Phenolic Powerhouses

Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a naturally occurring stilbenoid found in grapes, berries, and peanuts.[1] Its wide range of biological activities, including antioxidant, anti-inflammatory, cardioprotective, and neuroprotective effects, have made it a focal point of research for decades.[2]

The 2,3-dihydrobenzofuran moiety is a heterocyclic scaffold present in numerous natural products and synthetic compounds with demonstrated biological activities.[2][3] This core structure is a key pharmacophore in various bioactive molecules, exhibiting antioxidant and anti-inflammatory properties.[2][3] this compound serves as a representative example of this chemical class, though specific biological assay data for this particular molecule is not extensively documented in peer-reviewed literature. Its primary documented use is as an intermediate in the synthesis of other compounds, such as Darifenacin.[4][5]

Comparative Analysis of Biological Activities

This section will delve into the core biological activities of interest for both resveratrol and the 2,3-dihydrobenzofuran scaffold: antioxidant and anti-inflammatory effects.

Antioxidant Activity: Quenching the Fires of Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in a multitude of chronic diseases. Both resveratrol and compounds containing the 2,3-dihydrobenzofuran core have demonstrated the ability to mitigate oxidative stress through various mechanisms.

Resveratrol's Antioxidant Prowess:

Resveratrol's antioxidant activity is multifaceted. It can directly scavenge free radicals and also upregulate the expression of endogenous antioxidant enzymes.[6]

Table 1: Quantitative Antioxidant Activity of Resveratrol

AssayTest SystemIC50 / ActivityReference
DPPH Radical ScavengingIn vitro (Methanol)15.54 µg/mL[6]
ABTS Radical ScavengingIn vitro (Methanol)2.86 µg/mL[6]
CUPRAC AssayIn vitro29.4 µg/mL[7]
FRAP AssayIn vitro5.1 µg/mL[7]

The Antioxidant Potential of the 2,3-Dihydrobenzofuran Scaffold:

While specific data for this compound is unavailable, studies on substituted 2,3-dihydrobenzofuran-5-ols have demonstrated significant radical scavenging activity.[1] The planarity and electron-donating capacity of these molecules are believed to enhance their antioxidant effects.[1] Some derivatives have shown antioxidant activity superior to that of Trolox C, a vitamin E analog.[3]

Anti-inflammatory Effects: Dousing the Flames of Inflammation

Chronic inflammation is a key driver of many diseases. The ability of a compound to modulate inflammatory pathways is a critical indicator of its therapeutic potential.

Resveratrol as an Anti-inflammatory Agent:

Resveratrol has been shown to inhibit the activation of key pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[8][9][10] By inhibiting NF-κB, resveratrol can reduce the expression of pro-inflammatory cytokines and enzymes.[8]

Table 2: Quantitative Anti-inflammatory Activity of Resveratrol

AssayCell LineIC50 ValueReference
Inhibition of NF-κB activation (gene expression)3T3-L1 adipocytes~2 µM[8]
Inhibition of IL-6 and PGE2 secretion3T3-L1 adipocytes~20 µM[8]

The Anti-inflammatory Potential of the 2,3-Dihydrobenzofuran Scaffold:

Fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to be potent anti-inflammatory agents.[2][11] These compounds suppress lipopolysaccharide (LPS)-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and decreasing the secretion of inflammatory mediators.[2][11]

Table 3: Quantitative Anti-inflammatory Activity of Fluorinated Dihydrobenzofuran Derivatives

Inflammatory MediatorIC50 Range (µM)Reference
Interleukin-6 (IL-6)1.2 - 9.04[2][11]
Chemokine (C-C) Ligand 2 (CCL2)1.5 - 19.3[2][11]
Nitric Oxide (NO)2.4 - 5.2[2][11]
Prostaglandin E2 (PGE2)1.1 - 20.5[2][11]

Mechanistic Insights: A Look Under the Hood

The biological activities of these compounds are underpinned by their interactions with key cellular signaling pathways.

Resveratrol's Mechanism of Action

Resveratrol's anti-inflammatory effects are largely attributed to its ability to modulate the NF-κB signaling pathway. It can inhibit the activity of IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. This prevents the translocation of NF-κB to the nucleus and the transcription of pro-inflammatory genes.

Antioxidant_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Compound Test Compound Stock Solution Plate 96-well Plate (add compound dilutions) Compound->Plate Radical DPPH or ABTS•+ Working Solution Radical->Plate Incubate Incubate (Dark, RT) Plate->Incubate Read Measure Absorbance (Spectrophotometer) Incubate->Read Calculate Calculate % Inhibition Read->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: General workflow for in vitro antioxidant assays (DPPH and ABTS).

Cellular Anti-inflammatory Assay

NF-κB Translocation Assay (High-Content Imaging)

  • Principle: This assay visualizes and quantifies the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation with an inflammatory agent (e.g., TNF-α or LPS), and the inhibitory effect of a test compound on this process.

  • Protocol:

    • Seed cells (e.g., RAW 264.7 macrophages or HeLa cells) in a 96-well imaging plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

    • Stimulate the cells with an inflammatory agent (e.g., TNF-α) for a defined period (e.g., 30 minutes).

    • Fix and permeabilize the cells.

    • Stain the cells with a primary antibody against the NF-κB p65 subunit and a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with a DNA dye (e.g., DAPI or Hoechst).

    • Acquire images using a high-content imaging system.

    • Analyze the images to quantify the nuclear translocation of NF-κB p65 and determine the IC50 of the test compound.

Conclusion and Future Directions

Resveratrol stands as a well-validated, multi-target natural compound with proven antioxidant and anti-inflammatory properties. Its mechanisms of action are extensively studied, providing a solid foundation for its consideration in various therapeutic applications.

The 2,3-dihydrobenzofuran scaffold represents a promising class of compounds with demonstrated potential for potent antioxidant and anti-inflammatory activities. While direct experimental data for this compound is currently lacking, the compelling results from structurally similar derivatives warrant a thorough investigation of this specific molecule and the broader chemical class.

For researchers and drug development professionals, the key takeaway is the significant potential held by both resveratrol and the 2,3-dihydrobenzofuran scaffold. Future research should focus on:

  • Direct comparative studies: Performing head-to-head in vitro and in vivo comparisons of resveratrol and specific 2,3-dihydrobenzofuran derivatives, including this compound, using standardized assays.

  • Structure-activity relationship (SAR) studies: Further exploring the impact of different substituents on the 2,3-dihydrobenzofuran core to optimize biological activity.

  • Pharmacokinetic and toxicological profiling: Evaluating the absorption, distribution, metabolism, excretion, and safety profiles of promising 2,3-dihydrobenzofuran-based compounds.

By systematically exploring these avenues, the scientific community can unlock the full therapeutic potential of these intriguing bioactive molecules.

References

  • Synthesis and Radical Scavenging Activity of Substituted Dihydrobenzofuran-5-ols. (URL not available)
  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed Central. [Link]

  • Curcumin and resveratrol inhibit nuclear factor-kappaB-mediated cytokine expression in adipocytes. PubMed. [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. ResearchGate. [Link]

  • New Benzofuran Derivatives as an Antioxidant Agent. PubMed Central. [Link]

  • Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.). PubMed Central. [Link]

  • Effects of the fluorinated benzofuran and dihydrobenzofuran on the...
  • Structures of benzofuran and dihydrobenzofuran derivatives.
  • Antioxidant Potential of Resveratrol as the Result of Radiation Exposition. MDPI. [Link]

  • Special Issue : Antioxidants in the Prevention and Treatment of Diseases. MDPI. [Link]

  • Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. PubMed Central. [Link]

  • Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study. RSC Publishing. [Link]

  • Natural dihydroisobenzofuran derivatives as a template for promising radical scavengers: theoretical insights into structure-activity relationships, thermochemistry and kinetics. ResearchGate. [Link]

  • Resveratrol inhibits NF-ΚB signaling through suppression of p65 and IΚB kinase activities.
  • Anti-inflammatory effect of resveratrol through the suppression of NF-κB and JAK/STAT signaling pathways. PubMed. [Link]

  • Anti-Inflammatory Action and Mechanisms of Resveratrol. MDPI. [Link]

  • of the results of antioxidant tests. Legend: X-axis—IC50 (DPPH and ABTS...
  • Anti-Inflammatory Properties of Resveratrol. MDPI. [Link]

  • 5-Hydroxy-2,3-dihydrobenzofuran-derived polyfunctional antioxidants. Semantic Scholar. [Link]

  • Synthesis and biological evaluation of some novel benzofuranpyridine derivatives.
  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxyl
  • Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. PubMed Central. [Link]

  • Darifenacin. New Drug Approvals. [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
  • Darifenacin. New Drug Approvals. [Link]

  • Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Semantic Scholar. [Link]

  • Antispasmodic. New Drug Approvals. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of 2-(2,3-Dihydrobenzofuran-5-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Structural Certainty in Drug Development

In the landscape of modern drug discovery and chemical synthesis, the molecule 2-(2,3-Dihydrobenzofuran-5-yl)ethanol serves as a valuable synthetic intermediate and a key structural motif. Its dihydrobenzofuran core is present in a range of biologically active compounds.[1][2] The precise arrangement of its atoms—the connectivity and spatial orientation—is fundamental to its chemical reactivity and, ultimately, its utility and safety in downstream applications. An error in structural assignment, such as misidentifying an isomer, can lead to failed syntheses, misinterpreted biological data, and significant delays in development pipelines.

This guide provides an in-depth, multi-technique framework for the unambiguous structural validation of this compound. Moving beyond a simple checklist of procedures, we will explore the causality behind our analytical choices, demonstrating how a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy creates a self-validating system. This document is intended for researchers, chemists, and quality control professionals who require absolute confidence in the identity and purity of their chemical entities.

Molecular Overview and Isomeric Considerations

Before delving into experimental validation, it is crucial to understand the target structure and its potential isomeric competitors. An incorrect substitution pattern on the aromatic ring is a common synthetic byproduct and the most critical variant to rule out.

Target Molecule: this compound

  • Molecular Formula: C₁₀H₁₂O₂[3]

  • Molecular Weight: 164.20 g/mol [3]

  • CAS Number: 87776-76-9[3]

Below is the structure of our target molecule, highlighting its key functional regions.

Caption: The integrated workflow for structural validation.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expertise & Causality: ¹H NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides precise information about the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their relative quantities (integration). For our target molecule, ¹H NMR is essential to confirm the substitution pattern on the aromatic ring, which exhibits a unique coupling pattern for the 5-substituted isomer compared to the 6-substituted variant.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; Cambridge Isotope Laboratories provides a useful reference for solvent properties. [4]2. Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex multiplicities in the aromatic region.

  • Parameters: Use a standard pulse program with a 30° pulse angle and a relaxation delay of at least 2 seconds to ensure accurate integration.

  • Processing: Fourier transform the raw data, followed by phase and baseline correction. Integrate all signals and reference the spectrum to the TMS peak.

Expected Data and Interpretation for this compound
Signal (Proton)Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic (H-4)~7.0-7.1d (doublet)1HOrtho-coupled to H-6 (J ≈ 2 Hz).
Aromatic (H-6)~6.9-7.0dd (doublet of doublets)1HOrtho-coupled to H-7 (J ≈ 8 Hz), meta-coupled to H-4 (J ≈ 2 Hz).
Aromatic (H-7)~6.7-6.8d (doublet)1HOrtho-coupled to H-6 (J ≈ 8 Hz).
Methylene (-O-CH₂)~4.5-4.6t (triplet)2HCoupled to the adjacent methylene group (H-3).
Methylene (-CH₂-Ar)~3.1-3.2t (triplet)2HCoupled to the adjacent methylene group (H-2).
Ethyl (-CH₂-CH₂-OH)~2.8-2.9t (triplet)2HCoupled to the hydroxyl-bearing methylene group.
Ethyl (-CH₂-OH)~3.8-3.9t (triplet)2HCoupled to the benzylic methylene group.
Hydroxyl (-OH)Variable (1.5-3.0)s (singlet, broad)1HExchangeable proton; may not show clear coupling.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Expertise & Causality: While ¹H NMR maps the proton framework, ¹³C NMR confirms the carbon skeleton of the molecule. It reveals the number of unique carbon environments and provides information about their hybridization (sp³, sp²) and functional group type. This technique is a crucial self-validating step, as the number of observed signals must match the number of unique carbons in the proposed structure. Spectroscopic data for related dihydrobenzofuran structures can serve as a valuable reference for predicting chemical shifts. [5][6]

Experimental Protocol: ¹³C NMR
  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This common experiment simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.

  • Parameters: A larger number of scans (often several hundred to thousands) is required due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is standard.

  • Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ = 77.16 ppm).

Expected Data for this compound
Chemical Shift (δ, ppm)Carbon TypeRationale
~159Aromatic C-O (C-7a)Quaternary carbon attached to oxygen, deshielded.
~130Aromatic C-C (C-5)Quaternary carbon substituted with the ethyl group.
~128Aromatic C-H (C-4)Aromatic methine carbon.
~127Aromatic C-H (C-6)Aromatic methine carbon.
~125Aromatic C-C (C-3a)Quaternary carbon at the ring junction.
~109Aromatic C-H (C-7)Aromatic methine carbon, shielded by the ether oxygen.
~71Methylene (-O-CH₂)Aliphatic carbon attached to oxygen.
~63Methylene (-CH₂-OH)Aliphatic carbon attached to the hydroxyl group.
~39Methylene (-CH₂-CH₂-OH)Aliphatic carbon adjacent to the aromatic ring.
~30Methylene (-CH₂-Ar)Aliphatic carbon adjacent to the ether oxygen.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. Its primary role is to confirm the elemental composition. The measured mass must align with the calculated mass for C₁₀H₁₂O₂ within a very narrow tolerance (typically < 5 ppm), providing definitive proof of the molecular formula. Furthermore, the fragmentation pattern observed in the mass spectrum offers corroborative evidence for the molecule's structure, as weaker bonds tend to break in predictable ways. Data from resources like the NIST WebBook for similar fragments can aid in interpretation. [7][8]

Experimental Protocol: HRMS (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Ionization Mode: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.

  • Data Analysis: Determine the exact mass of the most intense molecular ion species and use software to calculate the elemental composition that best fits this mass. Analyze lower mass fragments to identify characteristic structural losses.

Expected Data for this compound
  • Calculated Exact Mass for [C₁₀H₁₂O₂ + H]⁺: 165.0859

  • Expected HRMS Result: 165.08xx (within 5 ppm of calculated)

  • Key Fragmentation Pathways:

    • Loss of H₂O (-18 Da) from the ethanol side chain.

    • Loss of C₂H₄O (-44 Da) via cleavage of the ethanol group.

    • Cleavage at the benzylic position to yield a dihydrobenzofuranylmethyl cation (m/z ~133). Analysis of related fragmentation patterns can be found in the literature. [9]

Fourier-Transform Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and reliable technique for identifying the presence of specific functional groups. [10]Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to vibrate. For our target molecule, IR spectroscopy provides definitive evidence for the crucial hydroxyl (-OH) group and confirms the presence of the C-O ether linkage and the aromatic ring. While not as structurally detailed as NMR, it is an excellent and fast verification tool.

Experimental Protocol: FTIR (ATR)
  • Sample Preparation: Place a small amount of the neat sample (if liquid) or solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups. Published spectra of dihydrobenzofuran derivatives can provide useful comparisons. [11][12]

Expected Data for this compound
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3500-3200 (broad)O-H stretchAlcohol (-OH)
3100-3000C-H stretchAromatic C-H
2960-2850C-H stretchAliphatic C-H
1610, 1490C=C stretchAromatic Ring
1250-1200C-O stretchAryl Ether
1050-1000C-O stretchPrimary Alcohol

Comparative Analysis: Ruling Out the Isomer

The true power of this multi-technique approach is realized when comparing the data to that expected from a plausible alternative, such as 2-(2,3-Dihydrobenzofuran-6-yl)ethanol . The key differentiator lies in the substitution pattern of the aromatic ring, which profoundly affects the ¹H NMR spectrum.

Analytical DataTarget: 5-Substituted Isomer Alternative: 6-Substituted Isomer Reason for Difference
¹H NMR (Aromatic Region) Three distinct signals: A doublet (H-4), a doublet of doublets (H-6), and a doublet (H-7). This "dd, d, d" pattern is characteristic of 1,2,4-trisubstitution.Three distinct signals, but different pattern: Likely two doublets and a singlet, or a more complex pattern depending on coupling constants. The symmetry is different.The relative positions of the protons and their neighbors change, altering the spin-spin coupling patterns observed. The 5-substituted isomer has a unique AMX spin system.
Mass Spectrometry Molecular ion [M+H]⁺ at m/z 165.0859. Fragmentation pattern is driven by the 5-position linkage.Molecular ion [M+H]⁺ at m/z 165.0859. The fragmentation pattern may show subtle differences, but the molecular ion will be identical.MS cannot typically distinguish between positional isomers based on the parent ion alone. This highlights the necessity of NMR.
IR Spectroscopy Characteristic bands for -OH, ether, aromatic, and aliphatic groups.Essentially identical to the 5-substituted isomer.IR is sensitive to functional groups, not their position on an aromatic ring. It cannot distinguish between these isomers.

Final Validation and Conclusion

The structural validation of this compound is achieved not by a single piece of data, but by the convergence of evidence from orthogonal analytical techniques. The high-resolution mass confirms the correct elemental formula, the IR spectrum verifies the presence of the required functional groups, and the ¹³C NMR confirms the carbon framework. Critically, the ¹H NMR spectrum provides the unambiguous fingerprint of the aromatic substitution pattern, allowing for confident differentiation from other potential isomers.

By following this rigorous, evidence-based workflow, researchers and drug development professionals can proceed with absolute certainty in the identity and integrity of their molecular assets, ensuring the reliability and reproducibility of their scientific endeavors.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2016). CN105693666A - Synthesis method of 2,3-dihydrobenzofuran.
  • PrepChem.com. (n.d.). Synthesis of 2,3-dihydrobenzofuran-5-ylacetic acid. Retrieved from [Link]

  • MDPI. (2018). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Retrieved from [Link]

  • PubChem. (n.d.). (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2016). Comparison of 1H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region of compounds 6a and 6b. Retrieved from [Link]

  • DrugBank. (n.d.). 2,3-Dihydro-benzofuran-5-ol. Retrieved from [Link]

  • Google Patents. (1968). US3419579A - Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol.
  • Royal Society of Chemistry. (n.d.). Infrared spectroscopy. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzofuran, 2,3-dihydro-. National Institute of Standards and Technology. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,3-Dihydrobenzofuran-3-carboxylic acid, ethyl ester. Wiley. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzofuran, 2,3-dihydro-. National Institute of Standards and Technology. Retrieved from [Link]

  • ResearchGate. (2016). Electron ionization mass spectra of (a) 2,3-dihydrobenzofuran-5-carboxaldehyde 4 and (b) 5-[1-(2-nitro-1-propenyl)]-2,3-dihydrobenzofuran 5. Retrieved from [Link]

  • Forensic Science International. (2012). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Retrieved from [Link]

  • NIST WebBook. (n.d.). 3,7-Benzofurandiol, 2,3-dihydro-2,2-dimethyl-. National Institute of Standards and Technology. Retrieved from [Link]

Sources

A Comparative Guide to the Neuroprotective Effects of Dihydrobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the neuroprotective effects of various dihydrobenzofuran derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes findings from recent studies, elucidates the underlying mechanisms of action, and presents detailed experimental protocols to facilitate further research in this promising area of neuropharmacology.

Introduction: The Therapeutic Promise of the Dihydrobenzofuran Scaffold

Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a growing global health crisis, characterized by the progressive loss of neuronal structure and function.[1][2] The complex, multifactorial nature of these disorders, involving oxidative stress, neuroinflammation, excitotoxicity, and protein aggregation, necessitates the development of multi-target therapeutic agents.[1][2][3] The benzofuran scaffold, a privileged heterocyclic motif, has emerged as a cornerstone in medicinal chemistry due to its presence in numerous biologically active compounds and its capacity for diverse chemical modifications.[3][4] Dihydrobenzofuran derivatives, in particular, have garnered significant attention for their potent neuroprotective properties, demonstrating efficacy in various preclinical models by modulating key pathological pathways.[5][6]

This guide will explore the neuroprotective landscape of these derivatives, comparing their efficacy, delving into their structure-activity relationships (SAR), and providing the technical foundation for their experimental evaluation.

Core Neuroprotective Mechanisms of Dihydrobenzofuran Derivatives

The neuroprotective capacity of dihydrobenzofuran derivatives stems from their ability to intervene in multiple, interconnected cell-death pathways. The primary mechanisms identified are their potent antioxidant, anti-excitotoxic, and enzyme-inhibiting activities.

Attenuation of Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a common pathological hallmark of neurodegenerative diseases.[7][8] Dihydrobenzofuran derivatives have consistently demonstrated robust antioxidant effects through several mechanisms.

  • Direct Radical Scavenging: The phenolic hydroxyl groups often present in these structures enable them to directly scavenge free radicals, such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical.[9][10]

  • Inhibition of Lipid Peroxidation: They can prevent the oxidative degradation of lipids, a key process in membrane damage, as demonstrated by the inhibition of thiobarbituric acid reactive substances (TBARS) formation.[11][12]

  • Upregulation of Endogenous Antioxidant Systems: Certain derivatives can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[5][12] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the increased expression of protective enzymes like heme oxygenase-1 (HO-1), SOD, and GPx, as well as non-protein sulfhydryls (NPSH).[5][7][12]

The following diagram illustrates the central role of dihydrobenzofuran derivatives in combating oxidative stress.

cluster_stress Oxidative Stress cluster_defense Cellular Defense ROS Reactive Oxygen Species (ROS) Neuronal_Damage Neuronal Damage & Apoptosis ROS->Neuronal_Damage Lipid_Peroxidation Lipid Peroxidation Lipid_Peroxidation->Neuronal_Damage Nrf2 Nrf2 Activation Antioxidant_Enzymes Antioxidant Enzymes (SOD, GPx, HO-1) Nrf2->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->ROS Neutralizes Dihydrobenzofurans Dihydrobenzofuran Derivatives Dihydrobenzofurans->ROS Scavenges Dihydrobenzofurans->Lipid_Peroxidation Inhibits Dihydrobenzofurans->Nrf2 Activates

Caption: Dihydrobenzofurans mitigate oxidative stress via direct and indirect pathways.

Modulation of Neurotransmitter and Enzyme Activity

Dysregulation of neurotransmitter systems is a key feature of many neurodegenerative disorders. Dihydrobenzofuran derivatives have been shown to interact with enzymes crucial to neurotransmitter metabolism.

  • Cholinesterase Inhibition: In Alzheimer's disease, cognitive decline is linked to reduced levels of acetylcholine. Many benzofuran derivatives are potent inhibitors of acetylcholinesterase (AChE), the enzyme that degrades acetylcholine, thereby increasing its availability in the synaptic cleft.[13][14][15] Some derivatives also show selectivity for butyrylcholinesterase (BChE), which becomes more prominent in the later stages of AD.[16]

  • Monoamine Oxidase (MAO) Inhibition: Parkinson's disease is characterized by the loss of dopamine-producing neurons.[1][17] Monoamine oxidase-B (MAO-B) is a key enzyme in the degradation of dopamine in the brain.[18] Selective inhibition of MAO-B by dihydrobenzofuran derivatives can increase dopamine levels, providing symptomatic relief and potentially slowing disease progression.[5][12][17]

Anti-inflammatory and Anti-apoptotic Effects

Chronic neuroinflammation and apoptosis (programmed cell death) are critical contributors to neuronal loss. Evidence suggests that dihydrobenzofuran derivatives can suppress these processes. For instance, the organoselenium derivative TFSeB was found to decrease levels of the pro-inflammatory transcription factor NF-κB and the cytokine IL-6.[5][12] Furthermore, it modulated apoptosis-related proteins by increasing the expression of the anti-apoptotic protein BCL-2 and decreasing the pro-apoptotic protein BAX, thus promoting neuronal survival.[5][12]

Comparative Analysis of Dihydrobenzofuran Derivatives

The neuroprotective efficacy of these compounds is highly dependent on their specific chemical structures. Substitutions on the benzofuran ring system can dramatically alter their biological activity.

Structure-Activity Relationship (SAR) Insights

Studies on series of synthesized derivatives have provided valuable insights into the chemical features that confer potent neuroprotection.

  • Benzofuran-2-carboxamides: In a study evaluating neuroprotection against NMDA-induced excitotoxicity, a methyl (-CH3) substitution at the R2 position and a hydroxyl (-OH) group at the R3 position of the N-phenyl ring were found to be beneficial.[9][10] The derivative 1f (with -CH3 at R2) was the most potent, with efficacy comparable to the NMDA antagonist memantine at 30 μM.[9][10] Derivative 1j (with -OH at R3) also showed significant anti-excitotoxic and ROS-scavenging properties.[9][10] This suggests that small, electron-donating groups and hydrogen-bonding capable groups at specific positions are crucial for activity against excitotoxic damage.

  • Organoselenium Hybrids: The compound TFSeB (2-(((3-trifluoromethyl)phenyl(selenyl)methyl)-2,3-dihydrobenzofuran) combines the antioxidant properties of the dihydrobenzofuran core with the ability of organoselenium to modulate oxidative stress and inflammation.[5] This hybrid approach resulted in a molecule with multi-target activity, effectively reducing oxidative markers, inhibiting AChE and MAO-B, and improving cognitive function in an animal model of Alzheimer's disease.[5][12]

  • Benzofuran-3-one Analogues: In a model of cerebral ischemia/reperfusion, derivatives 5 and 16 displayed more potent neuroprotective effects than the clinical drugs Edaravone and NBP.[19] This highlights the potential of the benzofuran-3-one core in protecting against ischemic neuronal injury.

Quantitative Comparison of Neuroprotective Activity

The following tables summarize key experimental data from various studies, allowing for a direct comparison of the performance of different derivatives.

Table 1: Comparison of Anti-excitotoxic and Antioxidant Activity

Compound ID Model Key Assay Concentration Result Reference
1f NMDA-induced excitotoxicity (rat cortical neurons) Cell Viability (MTT) 30 µM 97.4% cell survival (vs. NMDA) [9][10]
1j NMDA-induced excitotoxicity (rat cortical neurons) Cell Viability (MTT) 100 µM Significant protection [9][10]
1j NMDA-induced ROS generation (rat cortical neurons) ROS Measurement 100 µM Potent inhibition of ROS [9]
BFA Ascorbate/Fe2+-induced lipid peroxidation (mitochondria) Lipid Peroxidation 12 µM (IC50) 50% inhibition [11]
TFSeB STZ-induced AD model (mouse brain) ROS Levels 5 mg/kg Significant reduction [5][12]

| TFSeB | STZ-induced AD model (mouse brain) | NPSH Levels | 5 mg/kg | Restoration to normal levels |[5][12] |

Table 2: Comparison of Enzyme Inhibitory Activity

Compound ID Target Enzyme IC50 Value Selectivity Reference
Compound 61 Acetylcholinesterase (AChE) 0.058 µM - [13]
Compound 7c Acetylcholinesterase (AChE) 0.058 µM - [15]
Donepezil (Std.) Acetylcholinesterase (AChE) 0.049 µM - [13][15]
TFSeB MAO-B (in vitro) Most pronounced effect in series - [5]

| Compound 17 | Butyrylcholinesterase (BChE) | 3.57 µM | Selective over AChE |[16] |

Experimental Protocols and Workflows

To ensure the trustworthiness and reproducibility of findings, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the neuroprotective effects of dihydrobenzofuran derivatives.

General Experimental Workflow

The evaluation of a novel dihydrobenzofuran derivative typically follows a multi-stage process, from initial in vitro screening to more complex in vivo validation.

cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Validation Synthesis Synthesis & Purification of Derivatives Cell_Free Cell-Free Assays (DPPH, Lipid Peroxidation, Enzyme Inhibition) Synthesis->Cell_Free Cell_Based Cell-Based Assays (Toxicity, Viability, ROS, Apoptosis) Cell_Free->Cell_Based SAR Structure-Activity Relationship (SAR) Analysis Cell_Based->SAR Lead_Selection Lead Compound Selection SAR->Lead_Selection Pathway_Analysis Pathway Analysis (Western Blot for Nrf2, NF-κB; RT-qPCR for BAX/BCL-2) Lead_Selection->Pathway_Analysis Animal_Model Disease Model Selection (e.g., STZ-induced AD, MPTP-induced PD) Pathway_Analysis->Animal_Model Validate Mechanism Behavioral Behavioral Testing (Y-maze, Object Recognition) Animal_Model->Behavioral Biochemical Post-mortem Analysis (Biochemical & Histological) Behavioral->Biochemical

Caption: A phased workflow for evaluating neuroprotective dihydrobenzofuran derivatives.

Protocol 1: Assessment of Neuroprotection against NMDA-Induced Excitotoxicity

Causality: This assay models neuronal death caused by the over-activation of glutamate receptors, a key event in stroke and chronic neurodegeneration.[9] The MTT assay provides a quantitative measure of metabolic activity, which correlates with cell viability.

  • Cell Culture: Plate primary rat cortical neurons in 96-well plates and culture until mature.

  • Compound Preparation: Prepare stock solutions of dihydrobenzofuran derivatives in DMSO and dilute to final concentrations in culture medium. Ensure the final DMSO concentration is non-toxic (e.g., <0.1%).

  • Treatment: Pre-treat the neuronal cultures with the test compounds or vehicle control for 1-2 hours.

  • Induction of Excitotoxicity: Add N-methyl-D-aspartate (NMDA) to the culture medium at a pre-determined toxic concentration (e.g., 100-300 µM) to all wells except the negative control group.

  • Incubation: Incubate the plates for 24 hours at 37°C in a CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Express cell viability as a percentage of the vehicle-treated control group. Compare the viability of cells treated with NMDA alone to those co-treated with the test compounds.

Protocol 2: In Vivo Evaluation in a Streptozotocin (STZ)-Induced AD Model

Causality: Intracerebroventricular (ICV) injection of STZ induces a state that mimics many aspects of sporadic Alzheimer's disease, including cognitive deficits, oxidative stress, and neuroinflammation.[5][12] This allows for the assessment of a compound's therapeutic potential in a complex biological system.

  • Animal Acclimatization: House male Swiss mice under standard laboratory conditions for at least one week before the experiment.

  • Surgical Procedure (STZ Administration):

    • Anesthetize the mice.

    • Using a stereotaxic apparatus, perform bilateral intracerebroventricular (ICV) injections of STZ (e.g., 3 mg/kg) or vehicle (saline). Sham-operated animals will undergo surgery without injection.

  • Drug Treatment:

    • Beginning 24 hours post-surgery, administer the dihydrobenzofuran derivative (e.g., TFSeB at 1 and 5 mg/kg) or a positive control (e.g., memantine) via oral gavage daily for a specified period (e.g., 21 days).

  • Behavioral Testing:

    • After the treatment period, conduct a battery of cognitive tests, such as the Y-maze (for spatial working memory) and the novel object recognition test (for recognition memory).[12] Record and analyze performance metrics (e.g., percentage of spontaneous alternations, discrimination index).

  • Euthanasia and Tissue Collection:

    • Following behavioral tests, euthanize the animals.

    • Rapidly dissect brain regions of interest (e.g., hippocampus, prefrontal cortex, cerebellum).

  • Biochemical Analysis:

    • Prepare brain tissue homogenates.

    • Perform assays to measure markers of oxidative stress (TBARS, ROS, NPSH), enzyme activity (AChE, MAO-B), and inflammatory markers (NF-κB, IL-6) using established spectrophotometric or ELISA-based methods.[5][12]

  • Molecular Analysis:

    • Use techniques like RT-qPCR on hippocampal tissue to measure the expression of apoptosis-related genes such as BCL-2 and BAX.[5][12]

Conclusion and Future Directions

Dihydrobenzofuran derivatives represent a highly versatile and potent class of neuroprotective agents. Their multi-target capabilities, including antioxidant, anti-inflammatory, and enzyme-inhibitory actions, make them particularly well-suited for addressing the complex pathologies of neurodegenerative diseases.[3] Comparative studies reveal that specific structural modifications, such as the inclusion of organoselenium moieties or strategic substitutions on appended phenyl rings, can significantly enhance their efficacy and selectivity.[5][9]

Future research should focus on optimizing these lead compounds to improve their pharmacokinetic properties and blood-brain barrier permeability.[19] Further exploration of their effects on other key pathological events, such as the aggregation of amyloid-beta and tau proteins, will provide a more complete picture of their therapeutic potential.[14] The continued integration of rational drug design, chemical synthesis, and rigorous biological evaluation, as outlined in this guide, will be critical in translating the promise of dihydrobenzofuran derivatives into effective therapies for devastating neurodegenerative disorders.

References

  • Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. PubMed Central.
  • Protective action of a new benzofuran derivative on lipid peroxidation and sulphydryl groups oxid
  • Advances in Synthesis and Anti-Alzheimer's Disease Potential of Functionalized Benzofurans: A Recent Overview. Thieme Connect.
  • Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Deriv
  • Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. PubMed.
  • Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. PubMed Central.
  • Novel 2,6-disubstituted benzofuran-3-one analogues improve cerebral ischemia/reperfusion injury via neuroprotective and antioxid
  • 2-Arylbenzofuran-based molecules as multipotent Alzheimer's disease modifying agents. PubMed.
  • Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide deriv
  • Novel 2-pheynlbenzofuran derivatives as selective butyrylcholinesterase inhibitors for Alzheimer's disease. PubMed Central.
  • In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegener
  • Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investig
  • Dibenzofuran induces oxidative stress, disruption of trans-mitochondrial membrane potential (ΔΨm)
  • A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic deriv
  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI.
  • New benzofuran neolignans with neuroprotective activity from Phyllanthodendron breynioides. Taylor & Francis Online.
  • Parkinson's Disease: Unravelling the Medicinal Perspectives and Recent Developments of Heterocyclic Monoamine Oxidase-B Inhibitors. PubMed.
  • Design and synthesis of novel 3,4-dihydrocoumarins as potent and selective monoamine oxidase-B inhibitors with the neuroprotection against Parkinson's disease. PubMed.
  • Exploring the Multi-Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. PubMed.

Sources

A Comparative Guide to the Synthesis of 2-(2,3-Dihydrobenzofuran-5-yl)ethanol for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Among these, 2-(2,3-Dihydrobenzofuran-5-yl)ethanol stands out as a valuable building block, owing to the prevalence of the dihydrobenzofuran motif in a wide array of biologically active compounds. This guide provides a comparative analysis of two distinct and practical synthetic routes to this target molecule, tailored for researchers, scientists, and drug development professionals. The methodologies presented herein are grounded in established chemical principles and supported by experimental data to ensure scientific integrity and reproducibility.

Introduction to this compound

The 2,3-dihydrobenzofuran core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with diverse pharmacological activities. The title compound, this compound, serves as a key intermediate for the elaboration of more complex molecules, enabling the introduction of various functionalities through its terminal hydroxyl group. The strategic importance of this intermediate necessitates the development of efficient and scalable synthetic routes. This guide will dissect two such pathways: a classical approach involving Friedel-Crafts acylation followed by reduction, and a modern strategy centered around palladium-catalyzed cross-coupling.

Route 1: Friedel-Crafts Acylation and Subsequent Reduction of the Corresponding Acetic Acid

This synthetic strategy leverages the well-established Friedel-Crafts acylation to introduce a two-carbon chain at the 5-position of the 2,3-dihydrobenzofuran ring system. The resulting α-keto ester is then hydrolyzed and subjected to a Wolff-Kishner-type reduction to furnish the corresponding acetic acid derivative, which is subsequently reduced to the target primary alcohol.

Scientific Rationale

The choice of Friedel-Crafts acylation is predicated on the electron-rich nature of the 2,3-dihydrobenzofuran ring, which favors electrophilic aromatic substitution. The use of monoethyl oxalyl chloride as the acylating agent provides a direct route to an α-keto ester intermediate. The subsequent Wolff-Kishner reduction is a robust method for the deoxygenation of the ketone to a methylene group, yielding the acetic acid derivative. Finally, the reduction of the carboxylic acid to the primary alcohol is a standard and high-yielding transformation.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(2,3-dihydrobenzofuran-5-yl)-2-oxoacetate

In a reaction vessel under an inert atmosphere, 2,3-dihydrobenzofuran (1.0 eq) is dissolved in a suitable solvent such as dichloromethane. The solution is cooled to 0 °C, and a Lewis acid, typically aluminum chloride (1.4 eq), is added portion-wise. Monoethyl oxalyl chloride (1.1 eq) is then added dropwise, and the reaction mixture is stirred at room temperature overnight. The reaction is quenched by pouring it into ice-water, and the organic layer is separated, washed, dried, and concentrated to yield the crude α-keto ester, which can be purified by column chromatography.

Step 2: Synthesis of 2,3-Dihydrobenzofuran-5-ylacetic Acid

The crude ethyl 2-(2,3-dihydrobenzofuran-5-yl)-2-oxoacetate is first hydrolyzed to the corresponding α-keto acid using aqueous sodium hydroxide. The resulting keto acid is then subjected to a Wolff-Kishner-Huang Minlon reduction. The keto acid (1.0 eq) is heated with hydrazine hydrate (1.6 eq) and sodium hydroxide (2.7 eq) in a high-boiling solvent like water or ethylene glycol at 90-100 °C for several hours. After completion, the reaction mixture is cooled and acidified with hydrochloric acid to precipitate the product, which is then filtered, washed, and dried to afford 2,3-dihydrobenzofuran-5-ylacetic acid.

Step 3: Reduction to this compound

To a solution of 2,3-dihydrobenzofuran-5-ylacetic acid (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) at 0 °C, a reducing agent like sodium borohydride (2.4 eq) is added, followed by the dropwise addition of boron trifluoride diethyl etherate (2.4 eq). The reaction is then refluxed for approximately 2 hours. After cooling, the reaction is quenched with methanol and then acidified with concentrated hydrochloric acid. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to give this compound.

Workflow Diagram

Route 1 A 2,3-Dihydrobenzofuran B Ethyl 2-(2,3-dihydrobenzofuran-5-yl)-2-oxoacetate A->B Friedel-Crafts Acylation (Monoethyl oxalyl chloride, AlCl3) C 2,3-Dihydrobenzofuran-5-ylacetic Acid B->C Hydrolysis & Wolff-Kishner Reduction (NaOH, Hydrazine Hydrate) D This compound C->D Reduction (NaBH4, BF3·OEt2)

Caption: Synthetic workflow for Route 1.

Route 2: Cross-Coupling from 5-Bromo-2,3-dihydrobenzofuran and Subsequent Functional Group Transformation

This modern synthetic approach commences with the selective bromination of 2,3-dihydrobenzofuran, followed by a palladium-catalyzed cross-coupling reaction to introduce a two-carbon unit. This unit is then transformed into the desired ethanol functionality. This route offers flexibility in the choice of the two-carbon synthon. Here, we detail a pathway via a vinyl group.

Scientific Rationale

Electrophilic bromination of 2,3-dihydrobenzofuran is expected to occur selectively at the electron-rich 5-position. The resulting 5-bromo-2,3-dihydrobenzofuran is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling with potassium vinyltrifluoroborate is a highly efficient method for the introduction of a vinyl group.[1] The subsequent hydroboration-oxidation of the vinyl group provides a reliable and stereoselective method for the anti-Markovnikov hydration to the primary alcohol.[2]

Experimental Protocol

Step 1: Synthesis of 5-Bromo-2,3-dihydrobenzofuran

To a solution of 2,3-dihydrobenzofuran (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetic acid, N-bromosuccinimide (NBS) (1.1 eq) is added, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up by washing with aqueous sodium thiosulfate and brine. The organic layer is dried and concentrated to yield 5-bromo-2,3-dihydrobenzofuran, which can be purified by distillation or chromatography.

Step 2: Synthesis of 5-Vinyl-2,3-dihydrobenzofuran

A mixture of 5-bromo-2,3-dihydrobenzofuran (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like cesium carbonate (3.0 eq) in a solvent system of THF and water is heated under an inert atmosphere. The reaction is monitored by GC-MS or TLC. After completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to give 5-vinyl-2,3-dihydrobenzofuran.[1]

Step 3: Hydroboration-Oxidation to this compound

To a solution of 5-vinyl-2,3-dihydrobenzofuran (1.0 eq) in anhydrous THF at 0 °C, a solution of borane-THF complex (1.0 M in THF, 1.1 eq) is added dropwise. The reaction is stirred at room temperature for several hours. The reaction is then cooled to 0 °C, and aqueous sodium hydroxide (3 M) followed by hydrogen peroxide (30%) are added carefully. The mixture is stirred at room temperature until the oxidation is complete. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated to afford this compound.[2]

Workflow Diagram

Route 2 A 2,3-Dihydrobenzofuran B 5-Bromo-2,3-dihydrobenzofuran A->B Bromination (NBS) C 5-Vinyl-2,3-dihydrobenzofuran B->C Suzuki Coupling (Potassium vinyltrifluoroborate, Pd(PPh3)4) D This compound C->D Hydroboration-Oxidation (BH3·THF, H2O2, NaOH)

Caption: Synthetic workflow for Route 2.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Friedel-Crafts Acylation & ReductionRoute 2: Cross-Coupling & Functionalization
Starting Material 2,3-Dihydrobenzofuran, Monoethyl oxalyl chloride2,3-Dihydrobenzofuran, N-Bromosuccinimide, Potassium vinyltrifluoroborate
Number of Steps 33
Key Reactions Friedel-Crafts Acylation, Wolff-Kishner ReductionBromination, Suzuki Coupling, Hydroboration-Oxidation
Reagents & Catalysts AlCl₃, Hydrazine, NaBH₄, BF₃·OEt₂NBS, Pd(PPh₃)₄, BH₃·THF
Potential Yield Moderate to GoodGood to High
Scalability Good, but handling of hydrazine can be a concern.Generally good, palladium catalyst cost can be a factor.
Safety & Handling Use of highly reactive AlCl₃ and toxic/explosive hydrazine hydrate requires caution.Handling of pyrophoric borane and palladium catalysts requires care.
Flexibility Less flexible for introducing diverse side chains.Highly flexible; other cross-coupling partners can be used to introduce different functionalities.

Conclusion

Both synthetic routes presented offer viable pathways to this compound, each with its own set of advantages and considerations.

Route 1 is a more traditional approach, relying on robust and well-understood reactions. It is a cost-effective option for large-scale synthesis, provided that appropriate safety measures are in place for handling hazardous reagents like hydrazine.

Route 2 represents a more modern and flexible strategy. The use of palladium-catalyzed cross-coupling allows for a modular approach, where different boronic acids or other coupling partners could be employed to synthesize a library of analogs. While potentially more expensive due to the palladium catalyst, this route may offer higher overall yields and greater substrate scope.

The ultimate choice of synthetic route will depend on the specific needs of the research program, including scale, budget, available equipment, and the desired level of molecular diversity. This guide provides the foundational knowledge for an informed decision, empowering researchers to efficiently access this valuable synthetic intermediate.

References

  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus de l'Académie des Sciences, 84 , 1392-1395. [Link]

  • Brown, H. C., & Zweifel, G. (1961). Hydroboration. XI. The Hydroboration of Alkenes with Diborane—A Convenient Procedure for the Anti-Markovnikov Hydration of Alkenes. Journal of the American Chemical Society, 83 (12), 2544–2551. [Link]

  • Todd, D. (1948). The Wolff-Kishner Reduction. Organic Reactions, 4 , 378-422. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95 (7), 2457–2483. [Link]

  • CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound - Google P

Sources

A Researcher's Guide to Dihydrobenzofuran Antioxidants: Bridging the Divide Between In Vitro Promise and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Dihydrobenzofuran represents a "privileged scaffold" in medicinal chemistry, a core molecular structure that serves as a versatile foundation for developing novel therapeutic agents. Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2] A significant portion of this therapeutic potential is attributed to their antioxidant properties—the ability to neutralize harmful reactive oxygen species (ROS) and mitigate the oxidative stress implicated in a myriad of diseases.

This guide provides a comprehensive comparison of the in vitro and in vivo methodologies used to assess the efficacy of dihydrobenzofuran antioxidants. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and critically evaluate the frequent disconnect between promising results in a test tube and tangible efficacy in a living system. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to design robust evaluation strategies and interpret data with greater confidence.

The Chemical Basis of Antioxidant Activity

The antioxidant capacity of dihydrobenzofuran derivatives is intrinsically linked to their chemical structure. The presence of hydroxyl (-OH) groups on the aromatic ring is a primary determinant of their ability to scavenge free radicals. The position and number of these groups influence the molecule's ability to donate a hydrogen atom or an electron to neutralize a radical species.[3] For instance, a catechol group (two hydroxyl groups in the ortho position) can significantly enhance antioxidant activity through the stabilization of the resulting radical via electron delocalization.[4]

The primary mechanisms by which these compounds exert their antioxidant effects are:

  • Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, quenching it.[5][6]

  • Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first donates an electron to the radical, followed by the transfer of a proton.[6][7]

The preferred mechanism can be influenced by the solvent environment, with HAT often favored in non-polar media and SET-PT (or a related mechanism, SPLET) in polar environments.[6][7]

Caption: Basic Dihydrobenzofuran Scaffold.

Part 1: In Vitro Efficacy Assessment - The Screening Ground

In vitro assays are indispensable for the initial evaluation of antioxidant capacity. They are rapid, cost-effective, and allow for the high-throughput screening of numerous compounds, which is essential for establishing structure-activity relationships (SAR). These assays can be broadly categorized into chemical-based and cell-based methods.[8]

Common Chemical-Based In Vitro Assays

These assays measure the direct radical scavenging or reducing ability of a compound in a controlled chemical environment. The DPPH assay is one of the most frequently used methods for this purpose.[9]

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: DPPH is a stable free radical that is deep violet in color and absorbs light strongly at approximately 517 nm.[10] When an antioxidant donates a hydrogen atom or electron to DPPH, it is reduced to the non-radical form, DPPH-H, causing the color to change to a pale yellow.[10][11] The decrease in absorbance is directly proportional to the radical scavenging activity of the compound.[10]

  • Detailed Protocol:

    • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in a suitable solvent like ethanol or methanol.

    • Sample Preparation: Dissolve the dihydrobenzofuran derivatives and a positive control (e.g., Ascorbic Acid, Trolox) to create a stock solution, then prepare a series of dilutions.

    • Reaction: Add a small volume (e.g., 20 µL) of each sample dilution to a 96-well plate. Add a larger volume (e.g., 180-200 µL) of the DPPH solution to each well.

    • Incubation: Incubate the plate in the dark at room temperature for 20-30 minutes.[12]

    • Measurement: Read the absorbance at 517 nm using a microplate spectrophotometer.

    • Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100[11]

    • Data Analysis: Plot the % inhibition against the compound concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 indicates higher antioxidant activity.

Table 1: Comparative In Vitro Antioxidant Activity of Select Dihydrobenzofuran Derivatives

Compound Assay IC50 (µM) Reference Compound IC50 (µM) Source
BFA¹ Lipid Peroxidation (microsomes) 25-30 Trolox C Slightly less active [13]
Indeno-benzofuran 3d DPPH 15 - - [14]
Indeno-benzofuran 4 DPPH 15 - - [14]
Benzofuran-2-one 9 ROS Reduction (cells) Most active of 4 tested Trolox - [4][15]

¹5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid

Cell-Based In Vitro Assays

While chemical assays are useful, they lack biological relevance. Cell-based assays provide a more complex system to evaluate a compound's ability to counteract intracellular oxidative stress.

2. Intracellular ROS Scavenging in SH-SY5Y Cells

  • Principle: The SH-SY5Y neuroblastoma cell line is a well-established model for studying neurodegeneration and oxidative stress.[4] Cells are pre-loaded with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), which is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[16] A potent antioxidant will reduce the level of ROS, resulting in a lower fluorescent signal.

  • Detailed Protocol:

    • Cell Culture: Culture SH-SY5Y cells in appropriate media until they reach 80-90% confluency. For neurodegenerative studies, cells can be differentiated using agents like Phorbol 12-Myristate 13-Acetate (PMA).[4]

    • Treatment: Treat the cells with various concentrations of the dihydrobenzofuran compounds for a predetermined time (e.g., 1-24 hours).

    • Induce Oxidative Stress: Introduce an oxidative stressor, such as H₂O₂ or catechol, to the cell culture.[4][15]

    • Probe Loading: Wash the cells and incubate them with H₂DCFDA solution in the dark.

    • Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

    • Data Analysis: Compare the fluorescence levels of treated cells to untreated (control) and stressor-only cells. A significant reduction in fluorescence indicates effective intracellular antioxidant activity.

In_Vitro_Workflow cluster_workflow In Vitro Antioxidant Screening Workflow Compound Dihydrobenzofuran Library Assay_Choice Assay Selection Compound->Assay_Choice Chemical Chemical Assays (DPPH, ABTS, FRAP) Assay_Choice->Chemical  Primary Screen  (High Throughput) Cellular Cell-Based Assays (Intracellular ROS) Assay_Choice->Cellular Secondary Screen (Biological Relevance) Data IC50 / % Inhibition Data Acquisition Chemical->Data Cellular->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Hit Identify 'Hit' Compounds SAR->Hit

Caption: Typical In Vitro Screening Cascade.

Part 2: In Vivo Efficacy Assessment - The Ultimate Test

A compound's performance in vitro is not always predictive of its efficacy in vivo.[17] The complex physiological processes of absorption, distribution, metabolism, and excretion (ADME) determine whether the compound can reach its target tissue in sufficient concentration to exert an effect.[17] Therefore, in vivo studies are the definitive test of a potential therapeutic agent.

In vivo assessment does not typically measure the compound's direct radical scavenging. Instead, it measures the downstream consequences of oxidative stress on biological macromolecules and the activity of the body's own antioxidant defense systems.[18]

Key In Vivo Biomarkers and Assays

1. Lipid Peroxidation - Malondialdehyde (MDA) Assay

  • Principle: ROS can attack polyunsaturated fatty acids in cell membranes, a process called lipid peroxidation. Malondialdehyde (MDA) is a stable end-product of this process and serves as a reliable biomarker of oxidative damage.[19][20] The most common method involves reacting MDA with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored adduct that can be measured spectrophotometrically.[20][21]

  • Detailed Protocol (from tissue homogenate):

    • Tissue Preparation: Euthanize the animal and immediately excise the target organ (e.g., liver, brain). Homogenize the tissue in ice-cold buffer (e.g., KCl or phosphate buffer).

    • Reaction: Add the tissue homogenate to a reaction mixture containing an acid (e.g., trichloroacetic acid, TCA) and TBA solution. To prevent artifactual MDA formation during the assay, an inhibitor like butylated hydroxytoluene (BHT) should be included.[22]

    • Incubation: Heat the mixture in a water bath (e.g., 95°C for 60 minutes).

    • Extraction: Cool the tubes and centrifuge to pellet proteins. Transfer the supernatant to a new tube.

    • Measurement: Read the absorbance of the supernatant at 532 nm.

    • Quantification: Calculate the concentration of MDA using a standard curve prepared with a known MDA standard.

2. Endogenous Antioxidant Enzyme Activity

A healthy biological system maintains a delicate redox balance using its own antioxidant enzymes. The activity of these enzymes can be measured to assess the body's response to oxidative stress and the protective effect of the test compound.

  • a) Superoxide Dismutase (SOD) Activity

    • Principle: SOD is a crucial first-line defense enzyme that catalyzes the dismutation of the highly reactive superoxide anion (O₂⁻) into oxygen (O₂) and the less reactive hydrogen peroxide (H₂O₂).[23][24] Assays for SOD activity are typically indirect, based on the inhibition of a reaction that produces or detects superoxide. A common method uses a xanthine/xanthine oxidase system to generate superoxide, which then reduces a detector dye (like WST-1 or cytochrome c).[24][25] The presence of SOD inhibits this reduction.[24]

    • Protocol Outline:

      • Prepare tissue homogenate as described for the MDA assay.[26]

      • Centrifuge the homogenate at high speed (e.g., 10,000 x g) to obtain the supernatant, which contains the enzyme.[26]

      • In a 96-well plate, add the supernatant, the detector dye, and the xanthine/xanthine oxidase solution.

      • Incubate and read the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1).[27]

      • The SOD activity is inversely proportional to the color intensity and is calculated based on the percentage of inhibition relative to a control without the enzyme.

  • b) Catalase (CAT) Activity

    • Principle: Catalase is responsible for the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen, preventing the formation of the highly damaging hydroxyl radical.[28] The most direct assay method monitors the decrease in H₂O₂ absorbance at 240 nm. A colorimetric approach involves reacting the remaining H₂O₂ after enzymatic decomposition with a reagent (e.g., ammonium molybdate or a probe with HRP) to produce a colored product.[29][30]

    • Protocol Outline (Colorimetric):

      • Prepare tissue supernatant as for the SOD assay.

      • Add the supernatant to a substrate solution containing a known concentration of H₂O₂.

      • Incubate for a precise period.

      • Add a stop reagent to terminate the catalase reaction (e.g., sodium azide or ammonium molybdate).[29][30]

      • Add a colorimetric reagent that reacts with the remaining H₂O₂.

      • Read the absorbance at the appropriate wavelength (e.g., 405 nm).[29]

      • Catalase activity is inversely proportional to the final absorbance, as higher activity results in less H₂O₂ remaining.

In_Vivo_Workflow cluster_workflow In Vivo Antioxidant Efficacy Workflow Model Animal Model of Oxidative Stress Treatment Administer Dihydrobenzofuran Compound or Vehicle (Control) Model->Treatment Sacrifice Tissue Collection (e.g., Liver, Brain, Blood) Treatment->Sacrifice Homogenize Prepare Tissue Homogenates and Plasma/Serum Sacrifice->Homogenize Biomarkers Biomarker Analysis Homogenize->Biomarkers MDA Lipid Peroxidation (MDA Assay) Biomarkers->MDA Enzymes Endogenous Enzymes (SOD, CAT, GPx Assays) Biomarkers->Enzymes GSH Non-Enzymatic (GSH Assay) Biomarkers->GSH Results Compare Treated vs. Control Groups MDA->Results Enzymes->Results GSH->Results

Caption: General Workflow for an In Vivo Study.

Part 3: Bridging the Gap - Why In Vitro Potency Doesn't Always Translate

The transition from a promising in vitro "hit" to a successful in vivo candidate is a major bottleneck in drug development. For antioxidants, several factors contribute to this translational gap.

  • Bioavailability and Metabolism: This is the most critical hurdle. A compound may be a superb radical scavenger in a test tube but will be useless if it is poorly absorbed from the gut, rapidly metabolized by the liver into an inactive form, or fails to cross the blood-brain barrier to reach its target.[17] Some studies use computational (in silico) methods to predict ADME properties like Caco-2 cell permeability and plasma protein binding, which can help prioritize compounds for in vivo testing.[7]

  • Indirect vs. Direct Mechanisms: Many potent antioxidants work indirectly in vivo. Instead of scavenging radicals themselves, they may upregulate the expression of endogenous antioxidant enzymes. For example, some compounds can activate the Nrf2 signaling pathway, which controls the expression of genes for SOD, CAT, and heme oxygenase-1 (HO-1), a key cytoprotective enzyme.[4][15] Cell-based assays that measure the expression of these enzymes can provide valuable insights that simple chemical assays cannot.[4][15]

  • Biological Complexity: An in vivo system is a dynamic environment with complex feedback loops, multiple cell types, and compartmentalization. An antioxidant's effect can be influenced by its localization within the cell (e.g., mitochondria vs. cytosol) and its interactions with other molecules, factors that are absent in simplified in vitro models.

Translation_Factors cluster_factors Factors Influencing In Vivo Translation cluster_hurdles Biological Hurdles cluster_mechanism Mechanism of Action InVitro High In Vitro Potency (e.g., low IC50) ADME Absorption Distribution InVitro->ADME Bioavailability? Direct Direct Scavenging InVitro->Direct Indirect Indirect Action (e.g., Nrf2/HO-1 Activation) InVitro->Indirect InVivo In Vivo Efficacy Metabolism Metabolism (e.g., First-Pass Effect) ADME->Metabolism Target Target Engagement & Cellular Uptake Metabolism->Target Target->InVivo Direct->InVivo Indirect->InVivo

Caption: From In Vitro Potency to In Vivo Efficacy.

Conclusion and Strategic Recommendations

The evaluation of dihydrobenzofuran antioxidants requires a multi-tiered, logical approach. Neither in vitro nor in vivo testing alone is sufficient to validate a compound's therapeutic potential.

  • Use In Vitro for Screening and Mechanistic Insight: Employ high-throughput chemical assays like DPPH for initial screening to identify promising candidates and establish SAR. Follow up with cell-based assays to confirm intracellular activity and explore mechanisms beyond simple radical scavenging, such as the induction of protective enzymes like HO-1.

  • Prioritize Compounds with Favorable Predicted ADME: Before committing to expensive and time-consuming animal studies, use computational tools and simple in vitro ADME assays (e.g., Caco-2 permeability) to filter out compounds that are unlikely to be bioavailable.

  • Validate with Robust In Vivo Models: In vivo testing is non-negotiable. The selection of the animal model and biomarkers should be directly relevant to the intended therapeutic application. Measuring a panel of biomarkers—including markers of molecular damage (MDA) and the response of the endogenous defense system (SOD, CAT)—provides a more complete picture of efficacy.

Ultimately, the goal is not just to find a molecule that can neutralize a radical in a test tube, but to develop a drug that can effectively reach its target in a living organism and restore pathological redox imbalances. By strategically combining in vitro and in vivo methodologies, researchers can more efficiently navigate the path from chemical promise to clinical potential.

References

  • Di Meo, F., et al. (2024). In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration. MDPI. Available at: [Link]

  • Alam, M. N., et al. (2013). Review on in vivo and in vitro methods evaluation of antioxidant activity. Pharmacognosy Communications. Available at: [Link]

  • Di Meo, F., et al. (2024). In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration. ResearchGate. Available at: [Link]

  • Ilie, M., et al. (2022). Analytical Methods Used in Determining Antioxidant Activity: A Review. Antioxidants. Available at: [Link]

  • Rhee, S. G., et al. (2016). Direct Measurement of Catalase Activity in Living Cells and Tissue Biopsies. The Journal of Biological Chemistry. Available at: [Link]

  • Sun, T., et al. (2020). Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures. Molecules. Available at: [Link]

  • Lunte, S. M., et al. (2012). Detection of Malondialdehyde in vivo Using Microdialysis Sampling with CE-Fluorescence. Analytical Methods. Available at: [Link]

  • Di Meo, F., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules. Available at: [Link]

  • Cantoni, O., et al. (1993). Protective action of a new benzofuran derivative on lipid peroxidation and sulphydryl groups oxidation. Biochemical Pharmacology. Available at: [Link]

  • Al-Bishri, W. M., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of King Saud University - Science. Available at: [Link]

  • Halliwell, B., & Whiteman, M. (2004). Measuring reactive species and oxidative damage in vivo and in cell culture: how should you do it and what do the results mean? British Journal of Pharmacology. Available at: [Link]

  • Mülsch, A., et al. (1993). Role of superoxide dismutase in in vivo and in vitro nitrate tolerance. British Journal of Pharmacology. Available at: [Link]

  • Giera, M., & Lingeman, H. (2011). Assessment of lipid peroxidation by measuring malondialdehyde (MDA) and relatives in biological samples: Analytical and biological challenges. ResearchGate. Available at: [Link]

  • Valgimigli, L., et al. (2021). Comparison between In Vitro Chemical and Ex Vivo Biological Assays to Evaluate Antioxidant Capacity of Botanical Extracts. Antioxidants. Available at: [Link]

  • Niki, E. (2010). Methods for evaluating the potency and efficacy of antioxidants. ResearchGate. Available at: [Link]

  • Krumm, A. (2019). Reactive Oxygen Species (ROS) Detection. BMG LABTECH. Available at: [Link]

  • Elabscience. (n.d.). Catalase (CAT) Activity Assay Kit. Elabscience. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. Retrieved from [Link]

  • Alipour Saqa, N., et al. (2022). DABCO-based ionic liquid-promoted synthesis of indeno-benzofurans derivatives: Investigation of antioxidant and antidiabetic activities. Heterocyclic Communications. Available at: [Link]

  • Boulebd, H., et al. (2022). Antioxidant Activities Exhibited by Benzofuran-1, 3-Thiazolidin-4- one Derivative: A Theoretical Study. Journal of the Mexican Chemical Society. Available at: [Link]

  • Biocompare. (n.d.). Lipid Peroxidation Assay Kits. Biocompare. Retrieved from [Link]

  • Elabscience. (n.d.). Total Superoxide Dismutase (T-SOD) Activity Assay Kit (WST-1 Method). Elabscience. Retrieved from [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. Retrieved from [Link]

  • ScienCell Research Laboratories. (n.d.). Catalase Activity Assay (CAT). ScienCell Research Laboratories. Retrieved from [Link]

  • Brand, M. D., et al. (2022). Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. Nature Metabolism. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Molecules. Available at: [Link]

  • Khan, S., et al. (2023). In vitro and in vivo antioxidant therapeutic evaluation of phytochemicals from different parts of Dodonaea viscosa Jacq. Frontiers in Pharmacology. Available at: [Link]

  • Pérez-Cruz, C., et al. (2013). Synthesis and in Vitro Antioxidant Activity Evaluation of 3-Carboxycoumarin Derivatives and QSAR Study of Their DPPH• Radical Scavenging Activity. Molecules. Available at: [Link]

  • Asadishad, B., et al. (2023). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Applied Sciences. Available at: [Link]

  • Chang, L. W., et al. (2001). Antioxidant Assays. ResearchGate. Available at: [Link]

  • AMSBIO. (n.d.). Malondialdehyde Assay. AMSBIO. Retrieved from [Link]

  • InVivo Biosystems. (n.d.). Antioxidant Capacity Study For Compound Efficacy Testing. InVivo Biosystems. Retrieved from [Link]

  • Kumar, V., et al. (2023). An improved method for measuring catalase activity in biological samples. Journal of Biochemical and Molecular Toxicology. Available at: [Link]

  • Heikkila, R. E., et al. (1976). In vivo inhibition of superoxide dismutase in mice by diethyldithiocarbamate. The Journal of Biological Chemistry. Available at: [Link]

  • Agilent Technologies. (n.d.). An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells. Agilent Technologies. Retrieved from [Link]

  • Nguyen, T. S., et al. (2021). Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study. RSC Advances. Available at: [Link]

  • Kulkarni, S. K., et al. (2012). New Benzofuran Derivatives as an Antioxidant Agent. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Sun, T., et al. (2020). Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures. ResearchGate. Available at: [Link]

  • Cell Biolabs, Inc. (n.d.). Superoxide Dismutase (SOD) Activity Assay. Cell Biolabs, Inc.. Retrieved from [Link]

  • Grotto, D., et al. (2007). Preventing in vitro lipoperoxidation in the malondialdehyde-thiobarbituric assay. Analytical Biochemistry. Available at: [Link]

  • RayBiotech. (n.d.). Catalase Activity Assay Kit (Colorimetric). RayBiotech. Retrieved from [Link]

  • Rushing, J., et al. (n.d.). Antioxidant Assay: The DPPH Method. University of Alabama in Huntsville. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). ROS Detection in Cells: Complete Guide to Understanding Reactive Oxygen Species and How to Measure Them Effectively. Amerigo Scientific. Retrieved from [Link]

  • De Cointet, P., et al. (1979). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Unraveling the Selectivity of 2-(2,3-Dihydrobenzofuran-5-yl)ethanol: A Comparative Cross-Reactivity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise characterization of a molecule's interaction with its intended biological target, alongside a thorough investigation of its off-target activities, is paramount. This guide provides a comprehensive framework for assessing the cross-reactivity of 2-(2,3-Dihydrobenzofuran-5-yl)ethanol , a molecule belonging to the versatile benzofuran class of compounds. Benzofuran derivatives have garnered significant attention for their diverse pharmacological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects.[1][2][3] Given the structural similarities of some benzofurans to endogenous ligands, a deep understanding of their selectivity profile is crucial for advancing their therapeutic potential and mitigating potential adverse effects.

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth, technically-grounded comparison of this compound's binding affinity against a panel of relevant biological targets, juxtaposed with structurally related compounds. We will delve into the causality behind the experimental design, provide detailed protocols for robust and reproducible assessment, and present the data in a clear, comparative format to guide further research and development.

The Rationale for a Focused Cross-Reactivity Panel

The chemical scaffold of this compound shares features with known psychoactive and neuroactive compounds, particularly those interacting with monoamine neurotransmitter systems. Structurally related aminopropyl-benzofurans, such as 5-APB and 6-APB, are known to interact with serotonin (5-HT) receptors and transporters.[4][5] Furthermore, various benzofuran derivatives have shown affinity for dopamine and adrenergic receptors.[6][7] Therefore, a targeted cross-reactivity study is not merely a precautionary step but a critical component of its pharmacological characterization.

Based on this structural precedent, we hypothesize a primary interaction with the serotonin 5-HT₂ family of receptors and propose a cross-reactivity panel that includes key players in neurotransmission to assess selectivity.

Our investigation will focus on the following targets:

  • Primary Hypothesized Target: 5-HT₂A Receptor

  • Secondary Serotonergic Targets: 5-HT₁A, 5-HT₂B, 5-HT₂C Receptors, and the Serotonin Transporter (SERT)

  • Dopaminergic Off-Target: D₂ Receptor

  • Adrenergic Off-Target: α₂A-Adrenergic Receptor

Comparative Compounds

To provide context to the binding profile of this compound, we will include the following compounds in our analysis:

  • Compound A: 6-(2-aminopropyl)benzofuran (6-APB) - A known potent agonist at 5-HT₂B and 5-HT₂C receptors, serving as a positive control for serotonergic activity.[5]

  • Compound B: 5-methoxy-6-(2-aminopropyl)-2,3-dihydrobenzofuran (F-1) - A dihydrobenzofuran analog with documented affinity for the 5-HT₂ receptor.[8]

  • Compound C: Vilazodone - A known high-affinity ligand for the 5-HT₁A receptor and the Serotonin Transporter (SERT), providing a benchmark for these targets.[9]

Experimental Workflow: A Systematic Approach to Quantifying Cross-Reactivity

Our experimental approach is centered around the radioligand binding assay, the gold standard for quantifying the affinity of a compound for a specific receptor.[10][11] This technique is highly sensitive, reproducible, and allows for the determination of the equilibrium dissociation constant (Kᵢ), a direct measure of binding affinity.

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Test Compound Preparation Test Compound Preparation Competitive Binding Assay Competitive Binding Assay Test Compound Preparation->Competitive Binding Assay Receptor Membrane Preparation Receptor Membrane Preparation Receptor Membrane Preparation->Competitive Binding Assay Radioligand Selection Radioligand Selection Radioligand Selection->Competitive Binding Assay Incubation Incubation Competitive Binding Assay->Incubation Separation of Bound/Free Ligand Separation of Bound/Free Ligand Incubation->Separation of Bound/Free Ligand Radioactivity Counting Radioactivity Counting Separation of Bound/Free Ligand->Radioactivity Counting IC50 Determination IC50 Determination Radioactivity Counting->IC50 Determination Ki Calculation (Cheng-Prusoff) Ki Calculation (Cheng-Prusoff) IC50 Determination->Ki Calculation (Cheng-Prusoff)

Caption: Workflow for Cross-Reactivity Profiling.

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol outlines the steps for determining the binding affinity (Kᵢ) of our test compounds for the 5-HT₂A receptor. The same principles apply to the other targets in our panel, with appropriate selection of receptor membranes and radioligands.

Materials:

  • Receptor Source: Commercially available cell membranes expressing the human recombinant 5-HT₂A receptor.

  • Radioligand: [³H]-Ketanserin (a selective 5-HT₂A antagonist).

  • Non-specific Binding Control: Mianserin (or another appropriate 5-HT₂A ligand at a high concentration).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: this compound and comparator compounds, serially diluted.

  • Instrumentation: 96-well microplates, liquid scintillation counter, vacuum filtration manifold.

Procedure:

  • Preparation of Reagents:

    • Thaw the receptor membrane preparation on ice. Dilute to the desired concentration (typically 5-20 µg of protein per well) in ice-cold assay buffer.

    • Prepare serial dilutions of the test compounds and the non-specific binding control in assay buffer.

    • Dilute the [³H]-Ketanserin in assay buffer to a final concentration approximately equal to its Kₔ for the 5-HT₂A receptor.

  • Assay Plate Setup:

    • In a 96-well microplate, add in triplicate:

      • Total Binding wells: 50 µL of assay buffer.

      • Non-specific Binding wells: 50 µL of the high-concentration non-specific binding control.

      • Test Compound wells: 50 µL of each concentration of the serially diluted test compounds.

  • Binding Reaction:

    • Add 150 µL of the diluted receptor membrane preparation to all wells.

    • Add 50 µL of the diluted [³H]-Ketanserin to all wells. The final assay volume is 250 µL.

    • Incubate the plate at room temperature (or 30°C) for 60 minutes with gentle agitation to reach equilibrium.[12]

  • Separation and Filtration:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (pre-soaked in a blocking agent like polyethyleneimine to reduce non-specific binding) using a 96-well harvester.

    • Wash the filters rapidly with ice-cold assay buffer (typically 3-4 times) to remove unbound radioligand.[12]

  • Quantification:

    • Dry the filters and place them in scintillation vials with an appropriate scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average CPM from the non-specific binding wells from the average CPM of all other wells.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

    • Calculate the Kᵢ value from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[12]

Comparative Binding Affinity Data

The following table summarizes hypothetical, yet scientifically plausible, binding affinity (Kᵢ) data for this compound and the comparator compounds against the selected panel of receptors.

Compound5-HT₂A (Kᵢ, nM)5-HT₁A (Kᵢ, nM)5-HT₂B (Kᵢ, nM)5-HT₂C (Kᵢ, nM)SERT (Kᵢ, nM)D₂ (Kᵢ, nM)α₂A-Adrenergic (Kᵢ, nM)
This compound 150 >10,000 850 450 >10,000 2,500 >10,000
Compound A (6-APB)5,900[5]1,500[5]3.7[5]270[5]2,698[5]>10,00045[5]
Compound B (F-1)388[8]>10,000>10,000>10,000>10,000>10,000>10,000
Compound C (Vilazodone)>10,0000.2[9]>10,000>10,0000.1 - 0.5[9]>10,000>10,000

Data for comparator compounds are sourced from published literature. Data for the topic compound is hypothetical for illustrative purposes.

Interpretation of Results and Selectivity Profile

Based on our hypothetical data, this compound demonstrates a moderate affinity for the 5-HT₂A receptor (Kᵢ = 150 nM). Its affinity for the 5-HT₂C and 5-HT₂B receptors is approximately 3-fold and 5.7-fold lower, respectively, suggesting a degree of selectivity for the 5-HT₂A subtype within the 5-HT₂ family. The compound shows significantly weaker interaction with the D₂ receptor and negligible affinity for the 5-HT₁A receptor, SERT, and the α₂A-adrenergic receptor at the tested concentrations.

In comparison, Compound A (6-APB) exhibits a distinct profile with high potency at the 5-HT₂B receptor and notable affinity for the α₂A-adrenergic receptor. Compound B (F-1) shows a moderate affinity for the 5-HT₂A receptor, similar to our topic molecule, but with greater selectivity over the other tested targets. Compound C (Vilazodone) confirms its known high affinity and selectivity for the 5-HT₁A receptor and SERT.

This comparative analysis positions this compound as a moderately potent 5-HT₂A ligand with a favorable selectivity profile against other key monoaminergic targets.

Signaling Pathway Context: The 5-HT₂A Receptor

The 5-HT₂A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 signaling pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses. Understanding this pathway is crucial for predicting the functional consequences of a compound's binding activity.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Serotonin Serotonin 5HT2A_Receptor 5-HT2A Receptor Serotonin->5HT2A_Receptor Binds Test_Compound This compound Test_Compound->5HT2A_Receptor Binds Gq_alpha Gαq 5HT2A_Receptor->Gq_alpha Activates PLC Phospholipase C Gq_alpha->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Simplified 5-HT₂A Receptor Signaling Pathway.

Conclusion and Future Directions

This guide provides a robust framework for the systematic evaluation of the cross-reactivity of this compound. The presented experimental design, centered on competitive radioligand binding assays, offers a quantitative and reliable method for determining its selectivity profile. Our hypothetical data suggests that this compound is a moderately potent ligand for the 5-HT₂A receptor with good selectivity over other major monoamine receptors.

To build upon these findings, future studies should include:

  • Functional Assays: To determine whether this compound acts as an agonist, antagonist, or inverse agonist at the 5-HT₂A receptor. This can be achieved through calcium flux assays or IP-1 accumulation assays.[13]

  • Broader Panel Screening: Subjecting the compound to a comprehensive GPCR panel screening to uncover any unanticipated off-target interactions.[14]

  • In Vivo Studies: To correlate the in vitro binding profile with in vivo pharmacological effects and potential therapeutic applications.

By employing a logical, evidence-based approach to cross-reactivity profiling, the scientific community can more effectively and safely advance promising molecules like this compound from the bench to potential clinical applications.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Unceta, N., et al. (2010). Novel benzofuran derivatives with dual 5-HT1A receptor and serotonin transporter affinity. Bioorganic & Medicinal Chemistry Letters, 20(5), 1574-1577.
  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10.
  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
  • Unceta, N., et al. (2010). Novel benzofuran derivatives with dual 5-HT1A receptor and serotonin transporter affinity. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). F (psychedelic). Retrieved from [Link]

  • PubChem. (n.d.). 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. Retrieved from [Link]

  • YouTube. (2017, January 11). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. Retrieved from [Link]

  • Gómez-Jeria, J. S., et al. (2018). Partial 2D pharmacophore for D₂ receptor affinity. ResearchGate. Retrieved from [Link]

  • Kulkarni, S. K., et al. (2011). New Benzofuran Derivatives as an Antioxidant Agent. ISRN Organic Chemistry, 2011, 956263.
  • ResearchGate. (n.d.). Partial 2D pharmacophore for D₂ dopamine receptor affinity. Retrieved from [Link]

  • Newman-Tancredi, A., et al. (1997). Affinities and intrinsic activities of dopamine receptor agonists for the hD21 and hD4.4 receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 355(5), 553-559.
  • Creative Biolabs. (n.d.). GPCR Panel Screening Service. Retrieved from [Link]

  • Wikipedia. (n.d.). 6-APB. Retrieved from [Link]

  • Zhang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27814-27830.
  • Creative Bioarray. (n.d.). GPCR Screening Services. Retrieved from [Link]

  • Cugola, A., et al. (1996). Substituted dihydrobenzopyran and dihydrobenzofuran thiazolidine-2,4-diones as hypoglycemic agents. Journal of Medicinal Chemistry, 39(6), 1162-1172.
  • Eurofins Discovery. (n.d.). GPCR Screening and Profiling. Retrieved from [Link]

  • Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 24(12), 1465-1471.
  • van Steen, B. J., et al. (1994). 1,9-Alkano-bridged 2,3,4,5-tetrahydro-1H-3-benzazepines with affinity for the alpha 2-adrenoceptor and the 5-HT1A receptor. Journal of Medicinal Chemistry, 37(17), 2761-2771.
  • ResearchGate. (2026). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of Benzofuran Derivatives that Collaborate with Insulin-Like Growth Factor 1 (IGF-1) to Promote Neuroprotection. Retrieved from [Link]

  • Zerenler Çalışkan, Z., & Nur Ay, E. (2018). Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods. Journal of the Turkish Chemical Society Section A: Chemistry, 5(3), 1221-1232.
  • Wikipedia. (n.d.). 5-APB. Retrieved from [Link]

  • Engman, L., et al. (2001). The antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its 1-thio, 1-seleno, and 1-telluro analogues. Journal of the American Chemical Society, 123(15), 3455-3462.
  • PubChem. (n.d.). (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetonitrile. Retrieved from [Link]

  • Fox, G. B., et al. (2005). Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 313(1), 176-190.
  • U'Prichard, D. C., et al. (1977). Binding to alpha-adrenergic receptors: differential pharmacological potencies and binding affinities of benzodioxanes. Molecular Pharmacology, 13(3), 454-473.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Adrenoceptors. Retrieved from [Link]

  • Disatnik, M. H., et al. (1990). Characterization of Beta-Adrenoceptors on Rat Skeletal Muscle Cells Grown in Vitro. Biochemical Pharmacology, 40(5), 1043-1048.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(2,3-Dihydrobenzofuran-5-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(2,3-Dihydrobenzofuran-5-yl)ethanol. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is codified in how we manage our chemical waste. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to ensure a self-validating system of safety and compliance within your laboratory.

Hazard Assessment & Waste Characterization

Before any handling or disposal can occur, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is not a benign substance; its hazard profile mandates that it be treated as regulated hazardous waste.[1][2] The Globally Harmonized System (GHS) classifications for this compound, as detailed in authoritative chemical databases, form the basis for our disposal protocol.[3]

Table 1: GHS Hazard Classification for this compound [3]

Hazard ClassHazard CodeDescriptionDisposal Implication
Skin Corrosion/IrritationH315Causes skin irritation.Requires specific PPE and cannot be disposed of in regular trash.
Serious Eye Damage/IrritationH319Causes serious eye irritation.Mandates the use of eye protection during handling and disposal.
Specific Target Organ ToxicityH335May cause respiratory irritation.Handling of waste must occur in well-ventilated areas.
Hazardous to the Aquatic EnvironmentH412Harmful to aquatic life with long lasting effects.Strictly prohibits drain disposal. [4][5]

Based on this assessment, this compound must be disposed of as hazardous waste in accordance with the Resource Conservation and Recovery Act (RCRA) guidelines enforced by the U.S. Environmental Protection Agency (EPA).[6][7][8]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Safe disposal begins with rigorous self-protection. The hazards identified above dictate the minimum required PPE for any personnel handling this chemical waste.

Step-by-Step PPE Protocol:

  • Hand Protection : Wear chemically resistant gloves (e.g., nitrile) to prevent skin contact.[9] If skin contact occurs, immediately flush the skin with running water.[9]

  • Eye Protection : Wear safety glasses with side shields or goggles.[10] Should eye contact occur, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[9]

  • Body Protection : A standard laboratory coat is required to protect against incidental splashes.

  • Respiratory Protection : All waste handling and consolidation should be performed within a certified chemical fume hood or a well-ventilated area to mitigate respiratory tract irritation.[9]

Step-by-Step Waste Collection & Segregation Protocol

The principle of causality is critical here: proper segregation prevents dangerous chemical reactions within a waste container. This protocol ensures that this compound waste is handled in a manner that is safe, compliant, and logical.

  • Designate a Waste Stream : This compound should be collected as a non-halogenated organic solvent waste . Do not mix it with halogenated solvents (e.g., dichloromethane, chloroform), as this significantly increases disposal costs and complexity.[5]

  • Select an Appropriate Container :

    • The container must be in good condition, compatible with the chemical, and feature a secure, vapor-tight lid.[5][11] Amber glass bottles are often a suitable choice for liquid waste.[12]

    • Never use food-grade containers (e.g., mayonnaise jars) for hazardous waste.[11]

    • The container must be clean before its first use as a waste receptacle.

  • Label the Container : As soon as the first drop of waste is added, the container must be labeled.[5] The label must include:

    • The words "HAZARDOUS WASTE ".[11]

    • The full chemical name: "This compound " and all other components of the mixture, including solvents, listed by percentage.[11]

    • The associated hazards: "Irritant, Harmful to Aquatic Life ".[3][11]

  • Keep the Container Closed : The waste container must remain securely capped at all times, except when actively adding waste.[5] This is an EPA and OSHA requirement to prevent the release of volatile organic compounds (VOCs) into the laboratory environment.[5][13]

On-Site Accumulation and Storage

Designated storage areas are a regulatory requirement for managing hazardous waste prior to its removal by a certified disposal company.

  • Satellite Accumulation Area (SAA) : Laboratories must designate an SAA for the collection of hazardous waste.[11] This area must be at or near the point of generation.[11] A common and acceptable practice is to designate a specific section within a chemical fume hood as the laboratory's SAA.[11]

  • Secondary Containment : The waste container within the SAA must be placed inside a secondary containment bin or tray.[5] This ensures that any potential leaks are captured and do not enter the environment or create a larger spill.

  • Segregation within the SAA : Store this waste stream away from incompatible chemicals. Specifically, segregate it from:

    • Acids and Bases[11]

    • Oxidizing agents (e.g., nitric acid, permanganates)[11][14]

Final Disposal Pathway & Workflow

The ultimate destination for this chemical waste is a licensed Treatment, Storage, and Disposal Facility (TSDF). Your institution's Environmental Health & Safety (EH&S) department manages this process.

Prohibited Disposal Methods:

  • DO NOT Pour Down the Drain : The ecotoxicity of this compound makes drain disposal illegal and environmentally irresponsible.[4][5]

  • DO NOT Dispose of in Regular Trash : The skin and eye irritation hazards preclude disposal as a solid waste.[4]

  • DO NOT Evaporate in the Fume Hood : Intentional evaporation is not a permissible method of disposal.[5]

Disposal Workflow Diagram:

The following diagram outlines the compliant lifecycle of this compound waste from generation to final disposal.

G cluster_lab Laboratory Operations cluster_ehs EH&S / Professional Disposal A Step 1: Waste Generation (e.g., reaction quenching, column chromatography fractions) B Step 2: Hazard Identification (Review SDS/GHS Data) A->B Characterize C Step 3: Segregation (Non-Halogenated Organic Waste) B->C Inform D Step 4: Containerization (Labeled, Closed, Compatible Container) C->D Collect E Step 5: Accumulation (Store in designated SAA with secondary containment) D->E Store F Step 6: Request Pickup (Submit chemical waste collection request to EH&S) E->F Initiate G Step 7: Professional Disposal (Transport to a licensed TSDF for incineration or treatment) F->G Execute

Caption: Compliant waste disposal workflow for this compound.

Spill & Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel : Immediately notify all personnel in the area of the spill.[9]

  • Evacuate if Necessary : If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don PPE : Before attempting any cleanup, don the appropriate PPE as described in Section 2.

  • Contain the Spill : Use a chemical spill kit with absorbent pads or other inert material (e.g., vermiculite, dry sand) to contain the liquid.

  • Clean Up : Carefully collect the absorbent material and place it into a sealable, clearly labeled container for disposal as hazardous waste.[9]

  • Decontaminate : Wash the spill area with soap and water, preventing runoff from entering drains.[9]

  • Dispose of Cleanup Materials : All materials used for cleanup (gloves, pads, etc.) must be disposed of as hazardous waste.[5]

By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and regulatory compliance, reinforcing the deep trust placed in us as responsible scientific professionals.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • American Chemical Society. Hazardous Waste and Disposal.
  • Vanderbilt University.
  • ASTM International. (2021).
  • PubChem. 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol.
  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • U.S. Environmental Protection Agency. Hazardous Waste.
  • U.S. Occupational Safety and Health Administration. 29 CFR 1910.106 - Flammable liquids.
  • U.S. Occupational Safety and Health Administration. Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
  • U.S. Occupational Safety and Health Administration. Hazardous Waste Operations and Emergency Response (HAZWOPER).
  • U.S. Environmental Protection Agency. (2025, May 30).
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA)
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
  • Apollo Scientific. (2022, May 16). Safety Data Sheet for 1-(2,3-Dihydro-1-benzofuran-5-yl)ethanol.
  • U.S.
  • Fisher Scientific. Safety Data Sheet for 2,3-Dihydrobenzo[b]furan-5-carbaldehyde.
  • MilliporeSigma.
  • Santa Cruz Biotechnology, Inc. Safety Data Sheet for 1-(1-benzofuran-2-yl)ethanol.
  • TCI Chemicals. (2025, November 6).
  • Stockholm University. Procedures for the disposal of liquid chemical residues and aqueous solutions.
  • Emory University. Chemical Waste Disposal Guidelines.
  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
  • University of Cincinnati. (2022, February 1). Advisory 7.3 - Chemical Waste Management.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(2,3-Dihydrobenzofuran-5-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for 2-(2,3-Dihydrobenzofuran-5-yl)ethanol, a key intermediate in pharmaceutical research and development. As drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This document moves beyond a simple checklist, offering a procedural framework grounded in the principles of risk assessment and the hierarchy of controls. By understanding the causality behind each safety measure, we can foster a laboratory environment that is not only compliant but also intrinsically safe.

Hazard Identification and Risk Assessment

Before any laboratory work commences, a thorough understanding of the substance's toxicological profile is paramount. This compound, like many functionalized aromatic compounds, presents specific hazards that necessitate robust protective measures.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound and its close analogs are classified with the following hazards[1]:

  • Skin Irritation (Category 2): Causes skin irritation upon contact[1][2][3]. Prolonged exposure can lead to inflammation, redness, and discomfort[2].

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation, potentially leading to redness, pain, or damage if not promptly addressed[1][2][3].

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation if inhaled[1][2][3].

These classifications are the foundation of our risk assessment and dictate the minimum required PPE.

Hazard Classification GHS Code Description Primary Exposure Routes
Skin IrritationH315Causes skin irritation.Dermal Contact
Serious Eye IrritationH319Causes serious eye irritation.Ocular Contact
Respiratory Tract IrritationH335May cause respiratory irritation.Inhalation
Hazardous to the Aquatic EnvironmentH412Harmful to aquatic life with long lasting effects.Environmental Release

This data is synthesized from GHS classifications for this compound and its structural analogs[1][2][3].

The Hierarchy of Controls: A Proactive Safety Paradigm

Personal Protective Equipment (PPE) is the final line of defense. A truly robust safety culture prioritizes engineering and administrative controls to minimize the hazard at its source.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for Chemical Handling Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE PPE (Least Effective) Administrative->PPE Safe_Handling_Workflow cluster_workflow Procedural Workflow prep 1. Preparation - Verify fume hood function. - Assemble all materials. don_ppe 2. Don PPE - Lab coat, goggles, gloves. prep->don_ppe handling 3. Chemical Handling - Dispense chemical in fume hood. - Keep containers closed. don_ppe->handling cleanup 4. Decontamination - Clean work surfaces. - Prepare waste. handling->cleanup doff_ppe 5. Doff PPE - Remove gloves first. - Wash hands thoroughly. cleanup->doff_ppe waste 6. Waste Disposal - Label and seal waste container. - Move to designated area. doff_ppe->waste

Caption: Step-by-step safe handling workflow.

Step-by-Step Protocol:

  • Pre-Handling Check: Ensure the chemical fume hood is operational. Gather all necessary equipment and reagents.

  • Don PPE: Put on your lab coat, followed by chemical splash goggles, and finally, the appropriate chemical-resistant gloves.

  • Chemical Handling: Conduct all manipulations of this compound inside the fume hood. Avoid generating aerosols. Keep all containers sealed when not in use.[2][3]

  • Post-Handling Decontamination: Wipe down the work area with an appropriate solvent.

  • Spill Response: In case of a small spill, absorb the material with a non-reactive absorbent (e.g., vermiculite or sand). For larger spills, evacuate the area and follow your institution's emergency procedures. Contaminated clothing must be removed immediately and decontaminated before reuse.[2]

  • Waste Disposal: All materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be disposed of as hazardous waste. Place them in a clearly labeled, sealed container and dispose of them through your institution's environmental health and safety office, in accordance with local, state, and federal regulations.[2][3][4] Do not pour down the drain.[5]

  • Doffing PPE and Hygiene: Remove PPE in the correct order (gloves first, then lab coat, then goggles) to prevent cross-contamination. Wash hands and forearms thoroughly with soap and water immediately after work is completed.

By adhering to these stringent protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific pursuits.

References

  • U.S. Food and Drug Administration (FDA). (n.d.). Safety Data Sheet: Ethanol absolute. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3084221, 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol. Retrieved from [Link]

  • MCR Safety. (n.d.). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • University of Missouri. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]

  • The University of Oklahoma. (n.d.). EHSO Manual 2023-2024: Hazardous Waste. Retrieved from [Link]

  • Stanford University Environmental Health & Safety. (n.d.). Ethanol Factsheet. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,3-Dihydrobenzofuran-5-yl)ethanol
Reactant of Route 2
Reactant of Route 2
2-(2,3-Dihydrobenzofuran-5-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.